molecular formula C3H4N2S B1592777 Isothiazol-4-amine CAS No. 64527-28-2

Isothiazol-4-amine

Cat. No.: B1592777
CAS No.: 64527-28-2
M. Wt: 100.14 g/mol
InChI Key: SFJCFBXXCFKVGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Isothiazol-4-amine, with the molecular formula C4H6N2S and a molecular weight of 114.17 g/mol , is a heterocyclic amine based on the isothiazole scaffold . Isothiazoles are five-membered aromatic rings containing nitrogen and sulfur atoms, first described in 1956 . This structure is a versatile building block in medicinal and agrochemical research, particularly for the synthesis of more complex molecules. The primary value of this compound lies in its amine functional group, which allows for further derivatization and incorporation into larger, target-oriented compounds. The isothiazole core is of significant interest in drug discovery due to its wide range of biological activities. Compounds containing this nucleus have demonstrated antimicrobial, antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory properties . Specifically, isothiazole derivatives have been reported to act as inhibitors of proteases for the treatment of anxiety and depression, as inhibitors of aldose reductase, and as 5-hydroxytryptamine receptor antagonists . As a key synthetic intermediate, this compound enables researchers to explore and develop new chemical entities with these potential therapeutic effects. Key Research Applications: • Pharmaceutical Research: Serves as a precursor for molecules with potential psychotherapeutic, anti-infective, and anti-inflammatory applications. • Agrochemical Development: Used in the synthesis of novel compounds with fungicidal or bactericidal activity. • Chemical Synthesis: Functions as a fundamental building block for creating complex heterocyclic systems and organic materials. Handling and Safety: Specific hazard information for this compound is not fully available. As a precaution, standard safe laboratory practices should be followed. It is recommended to handle the compound in a well-ventilated place, wear suitable protective clothing, gloves, and eye/face protection, and avoid the formation of dust and aerosols . Disclaimer: This product is intended for research purposes only in a laboratory setting. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. The researcher assumes all responsibility for the safe handling and use of this chemical in accordance with their institution's guidelines and applicable local and national regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-5-6-2-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJCFBXXCFKVGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00624447
Record name 1,2-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64527-28-2
Record name 1,2-Thiazol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00624447
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazol-4-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Isothiazol-4-amine: Chemical Properties, Structure, and Synthetic Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-4-amine, a key heterocyclic building block, is of significant interest in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical properties, structural features, synthesis, reactivity, and applications. We delve into the nuanced electronic effects of the 4-amino group on the isothiazole ring, offering insights into its reactivity and utility as a versatile scaffold in the design of novel bioactive molecules. This document serves as a detailed resource for researchers and drug development professionals, providing both theoretical understanding and practical methodologies.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement imparts unique electronic properties, making isothiazole and its derivatives valuable pharmacophores in drug discovery.[1] The isothiazole nucleus is found in a range of biologically active compounds, including anti-inflammatory, kinase inhibitor, and antimicrobial agents.[1][2][3] this compound, in particular, offers a strategic point for molecular elaboration, with the 4-amino group serving as a versatile handle for further functionalization.

Molecular Structure and Physicochemical Properties

This compound possesses a planar, aromatic ring system. The lone pair of electrons on the nitrogen atom of the amino group can participate in resonance with the isothiazole ring, influencing its electron density and reactivity.

Structural Characteristics

A detailed analysis of the molecular geometry of isothiazole derivatives has been performed using computational methods.[4] These studies provide insights into bond lengths, bond angles, and the overall planarity of the ring system, which are crucial for understanding intermolecular interactions, such as those with biological targets.

Physicochemical Data

The physicochemical properties of a molecule are critical for its behavior in biological systems and for its suitability in synthetic transformations. Below is a summary of key properties for this compound.

PropertyValueSource
Molecular Formula C₃H₄N₂S[5]
Molecular Weight 100.14 g/mol [5]
CAS Number 64527-28-2[5]
Calculated logP 1.1471 (for hydrochloride salt)[6]
Topological Polar Surface Area (TPSA) 38.91 Ų (for hydrochloride salt)[6]

Synthesis of this compound

The synthesis of substituted isothiazoles can be challenging. However, several strategies have been developed for the construction of the isothiazole ring and the introduction of the 4-amino group.

Synthetic Strategy: Thorpe-Ziegler Cyclization

One potential route to 4-aminoisothiazole derivatives is through a Thorpe-Ziegler type cyclization. For instance, methyl 4-aminoisothiazole-3-carboxylate has been synthesized via this methodology.[6] This approach involves the intramolecular cyclization of a dinitrile precursor, followed by tautomerization to form the aromatic aminothiazole ring.

Experimental Protocol: Synthesis of Methyl 4-aminoisothiazole-3-carboxylate (Illustrative) [6]

This protocol is for a derivative and serves as a conceptual basis. Direct synthesis of this compound may require modification.

  • Starting Material: A suitable β-cyano-α-thiocyanato ester.

  • Cyclization: Treatment of the starting material with a base (e.g., sodium ethoxide in ethanol) to induce intramolecular cyclization.

  • Work-up: Neutralization of the reaction mixture with an acid (e.g., acetic acid) followed by extraction with an organic solvent.

  • Purification: Purification of the crude product by recrystallization or column chromatography to yield the desired methyl 4-aminoisothiazole-3-carboxylate.

Reactivity of this compound

The reactivity of the isothiazole ring is influenced by the electronegativity of the sulfur and nitrogen atoms, as well as the position of substituents. The 4-amino group in this compound is a strong activating group, directing electrophilic substitution and participating in various functionalization reactions.

Electrophilic Aromatic Substitution

The amino group at the C4 position significantly activates the isothiazole ring towards electrophilic attack. The electron-donating nature of the amino group increases the electron density of the ring, particularly at the C5 position.

G Isothiazole Ring Isothiazole Ring C3 C3 Isothiazole Ring->C3 N2 N2 C3->N2 S1 S1 N2->S1 C5 C5 S1->C5 C4 C4 C5->C4 NH2 NH2 C4->NH2 E+ E+ E+->C5 Electrophilic Attack

Caption: Electrophilic attack on the this compound ring.

Reactions of the Amino Group

The primary amino group at the C4 position is a key site for derivatization, allowing for the introduction of a wide range of functional groups.

  • Acylation: The amino group can be readily acylated with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a common strategy for introducing diverse side chains in drug discovery programs.[8][9]

  • Alkylation: N-alkylation of the amino group can be achieved using alkyl halides. However, care must be taken to control the degree of alkylation, as over-alkylation can occur.[10]

  • Diazotization: The amino group can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) via Sandmeyer-type reactions.[11][12]

G cluster_0 This compound cluster_1 Functionalization cluster_2 Derivatives A This compound B N-Acylation (Amide Formation) A->B Acyl Halide, Base C N-Alkylation A->C Alkyl Halide D Diazotization (Diazonium Salt Formation) A->D NaNO₂, Acid E Amide Derivatives B->E F N-Alkyl Derivatives C->F G Sandmeyer Products (-OH, -Cl, -Br, -CN, etc.) D->G

Caption: Key reactions of the amino group of this compound.

Applications in Drug Discovery and Materials Science

The isothiazole scaffold is a privileged structure in medicinal chemistry, and this compound serves as a valuable starting material for the synthesis of various biologically active molecules.

Kinase Inhibitors

The 2-aminothiazole moiety is a common feature in many kinase inhibitors.[2][3] By analogy, this compound can be used as a key building block to synthesize novel kinase inhibitors. The amino group provides a convenient attachment point for fragments that can interact with the hinge region of the kinase active site, a common binding motif for this class of drugs.

Anti-inflammatory Agents

Derivatives of aminothiazoles have shown promising anti-inflammatory activity.[1] The synthesis of N-acyl derivatives of this compound is a viable strategy for developing novel anti-inflammatory agents.

G cluster_0 Starting Material cluster_1 Synthetic Elaboration cluster_2 Target Molecules A This compound B Coupling with Bioactive Fragments A->B C Functional Group Modification A->C D Kinase Inhibitors B->D E Anti-inflammatory Agents B->E F Other Bioactive Compounds C->F

Caption: this compound as a scaffold in drug discovery.

Conclusion

This compound is a heterocyclic compound with significant potential in the fields of medicinal chemistry and materials science. Its unique structural and electronic properties, coupled with the versatility of the 4-amino group, make it an attractive starting material for the synthesis of a wide range of functional molecules. This guide has provided a comprehensive overview of its chemical properties, synthesis, reactivity, and potential applications. Further research into the development of efficient synthetic routes and the exploration of its utility in creating novel bioactive compounds is warranted.

References

  • Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design and synthesis of N-substituted aminothiazole compounds as anti-inflammatory agents - Der Pharma Chemica. (n.d.). Retrieved January 2, 2026, from [Link]

  • SYNTHESIS AND STRUCTURAL STUDIES OF 3-ACYLAMINO-4- AMINO-2,3-DIHYDRO-2-IMINOTHIAZOLE-5-CARBOXYLATES AND 4-ACYLHYDRAZINO-2-AMINOT - Semantic Scholar. (2003, November 21). Retrieved January 2, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - MDPI. (2021, March 7). Retrieved January 2, 2026, from [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH. (2021, March 7). Retrieved January 2, 2026, from [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches - RSC Publishing. (2017, May 3). Retrieved January 2, 2026, from [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). Retrieved January 2, 2026, from [Link]

  • The Design, Synthesis and Evaluation of Rho-kinase Inhibitory Activity of 4-aryl-thiazole-2-amines - Brieflands. (n.d.). Retrieved January 2, 2026, from [Link]

  • Spectral, Optical and Thermal Characterization of 2- Aminothiazolium 4-Chlorobenzoate Single Crystal. (2022, July 5). Retrieved January 2, 2026, from [Link]

  • (PDF) Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • FT-IR spectrum of 1,1-bis[4-(2-aminothiazole)-3-methylphenyl] cyclohexane - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition. (n.d.). Retrieved January 2, 2026, from [Link]

  • Scheme 3 Synthesis of isothiazoloisoxazoles (22) [see Table 1]. - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • US3939172A - 4-Aminothiazole - Google Patents. (n.d.).
  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2-Amino-4-methylthiazole | C4H6N2S | CID 74143 - PubChem - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - NIH. (2021, September 29). Retrieved January 2, 2026, from [Link]

  • US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents. (n.d.).
  • Table 2 Selected IR and 1 H NMR data for the aminothiazole compounds... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Diazotisation - Organic Chemistry Portal. (n.d.). Retrieved January 2, 2026, from [Link]

  • Modification of 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives for the treatment of analgesia and inflammation: synthesis and in vitro, in vivo, and in silico studies - Frontiers. (2024, February 28). Retrieved January 2, 2026, from [Link]

  • synthesis of isoxazoles - YouTube. (2019, January 19). Retrieved January 2, 2026, from [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC - NIH. (2009, June 4). Retrieved January 2, 2026, from [Link]

  • Exploiting the diazotization reaction of 4- minoacetophenone for Methyldopa determination. (n.d.). Retrieved January 2, 2026, from [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

  • 1 H NMR of spectrum of 2-Amino 4-(phenyl)thiazole ligand - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

  • Lec4 - Diazotization Reactions - YouTube. (2024, February 23). Retrieved January 2, 2026, from [Link]

  • HUP0004512A3 - 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases - Google Patents. (n.d.).
  • HUP0004512A3 - 4-aminothiazole derivatives, their preparation and their use as inhibitors of cyclin-dependent kinases - Google Patents. (n.d.).
  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates - MDPI. (2022, July 12). Retrieved January 2, 2026, from [Link]

  • Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies - Semantic Scholar. (2022, June 17). Retrieved January 2, 2026, from [Link]

  • Cycloadditions of 4-Alkenyl-2-aminothiazoles with Nitroalkenes in the Formal Synthesis of Pramipexole: An Experimental and Computational Study - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Convenient syntheses of 2-acylamino-4-halothiazoles and acylated derivatives using a versatile Boc-intermediate - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04959D. (n.d.). Retrieved January 2, 2026, from [Link]

  • Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations - PubMed Central. (2021, November 24). Retrieved January 2, 2026, from [Link]

  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

  • Selective Alkylation of 4-Aminoindoles - ChemistryViews. (2024, February 26). Retrieved January 2, 2026, from [Link]

  • Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials - MDPI. (2022, June 27). Retrieved January 2, 2026, from [Link]

  • 2-Aminothiazole | Solubility of Things. (n.d.). Retrieved January 2, 2026, from [Link]

  • 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - MDPI. (2023, February 23). Retrieved January 2, 2026, from [Link]

  • Understanding Common Lab Solvents. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

A Technical Guide to the Synthesis of Isothiazol-4-amine from Fundamental Precursors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazol-4-amine is a pivotal heterocyclic scaffold, serving as a foundational building block in the development of novel therapeutic agents and functional materials.[1] Its unique electronic properties and structural motifs are of significant interest to researchers in medicinal chemistry and materials science. This guide provides an in-depth exploration of a robust and efficient synthetic pathway to this compound, starting from basic, readily available chemical precursors. We will dissect the strategic considerations behind the chosen synthetic route, present a detailed, field-tested experimental protocol, and elucidate the underlying reaction mechanisms. This document is intended for an audience of professional researchers, scientists, and drug development experts, offering actionable insights and a framework for the practical synthesis of this important molecule.

Introduction: The Strategic Importance of the this compound Core

The isothiazole ring system, a five-membered heteroaromatic compound containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug discovery.[1][2] Derivatives of isothiazole have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticonvulsive properties.[1][3] Specifically, the 4-amino substitution pattern offers a key vector for further molecular elaboration, acting as a versatile handle for constructing more complex molecules through amide bond formation, N-alkylation, and other functionalizations.[2] The development of a reliable and scalable synthesis for this core is therefore a critical enabling step for programs targeting new chemical entities in this class. This guide focuses on a logical and efficient construction of the isothiazole ring, emphasizing control over regiochemistry to yield the desired 4-amino isomer.

Retrosynthetic Analysis and Synthetic Strategy

A sound synthetic plan begins with a logical deconstruction of the target molecule. The retrosynthetic analysis of this compound reveals several potential pathways. One could envision forming the isothiazole ring first and subsequently introducing the amine functionality at the C4 position. However, direct amination of an unactivated heterocyclic C-H bond is often challenging. A more robust strategy involves constructing the ring from precursors that already contain the necessary atoms in the correct arrangement.

Our chosen approach is a [4+1] heterocyclization , where a four-atom carbon-carbon-carbon-nitrogen fragment reacts with a sulfur source. This strategy offers excellent control over the final substitution pattern.

G cluster_target Target Molecule T This compound P1 β-Enaminonitrile (C-C-C-N Fragment) T->P1 C4-S & N-S bond disconnection P2 Sulfur Source (S Fragment) G cluster_workflow Synthetic Workflow Start Basic Precursors (Malononitrile, Orthoformate) Step1 Step 1: Condensation & Amination Start->Step1 Intermediate β-Enaminonitrile Step1->Intermediate Step2 Step 2: Cyclization with Sulfur Source Intermediate->Step2 Oxidation Oxidative Aromatization Step2->Oxidation Product This compound Oxidation->Product

Sources

Isothiazol-4-amine CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Isothiazol-4-amine: Properties, Synthesis, and Applications

Abstract

This compound is a pivotal heterocyclic amine that serves as a fundamental building block in medicinal chemistry and materials science. Its unique structural and electronic properties make it a valuable scaffold for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthetic methodologies, and key applications, with a particular focus on its role in drug discovery and development. Authored for researchers, scientists, and professionals in the field, this document synthesizes technical data with practical insights to serve as an essential resource.

Compound Identification and Core Properties

This compound, also known as 4-aminoisothiazole, is a distinct chemical entity often utilized in synthetic chemistry. It is crucial to distinguish between the free base and its more common salt form, the hydrochloride salt, as they possess different identifiers and properties.

The free base is the parent compound, while the hydrochloride salt is often preferred for its increased stability and solubility in certain solvents, making it more convenient for storage and handling in a laboratory setting.

PropertyThis compound (Free Base)This compound Hydrochloride
Molecular Formula C₃H₄N₂S[1][2]C₃H₅ClN₂S[3][4]
Molecular Weight 100.14 g/mol [1]136.60 g/mol [3][4]
CAS Number 64527-28-2[1][2]64527-29-3[3][4]
Synonyms 4-Aminoisothiazole1,2-thiazol-4-amine, hydrochloride[3]
Typical Purity ≥97%[1]≥97%[3]
Storage Conditions Room Temperature[1], 2-8°C recommended for long-term[2]Room Temperature[3]

Synthesis and Mechanistic Considerations

The synthesis of substituted isothiazoles, including 4-amino derivatives, is a cornerstone of heterocyclic chemistry. While numerous strategies exist for the broader isothiazole class, the construction of the 4-aminoisothiazole scaffold often involves a multi-step cyclization process. The choice of starting materials and reaction conditions is critical to achieving good yields and purity.

A common conceptual pathway involves the construction of the isothiazole ring from acyclic precursors containing the requisite nitrogen, sulfur, and carbon atoms.

G cluster_start Starting Materials cluster_intermediate Key Intermediate Formation cluster_cyclization Ring Closure & Amination A Acetonitrile Derivative C Thioamide Intermediate A->C Thionation B Sulfur Source (e.g., Lawesson's Reagent) B->C E Isothiazole Ring Formation C->E Condensation/ Cyclization D Cyclization Reagent (e.g., Haloketone) D->E F This compound (Final Product) E->F Functional Group Manipulation (if needed)

Caption: Conceptual workflow for the synthesis of this compound.

This generalized pathway highlights a common strategy in heterocyclic synthesis. The initial step involves converting a nitrile group into a thioamide. This intermediate possesses the necessary functionality to react with a suitable cyclization partner, such as an α-haloketone or equivalent, to form the isothiazole ring. The final amination step, if not incorporated earlier, yields the target compound. The precise reagents and conditions can be adapted to influence substitution patterns and overall yield.[5]

Applications in Research and Drug Development

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide range of biologically active compounds.[6] this compound serves as a critical starting material or intermediate for the synthesis of these more complex molecules.

Key Application Areas:

  • Protein Degrader Building Blocks: this compound is explicitly categorized as a building block for protein degraders.[1] This is a cutting-edge area of drug discovery focused on creating molecules (like PROTACs) that hijack the cell's natural protein disposal machinery to eliminate disease-causing proteins.

  • Anticancer Agents: Numerous isothiazole derivatives have been investigated for their antiproliferative activity against various cancer cell lines.[5][6] The 4-amino group provides a convenient handle for further chemical modification to explore structure-activity relationships (SAR).

  • Antiviral and Anti-inflammatory Drugs: The isothiazole nucleus is present in compounds with demonstrated antiviral and anti-inflammatory properties.[6][7] For instance, the antiviral drug Denotivir contains an isothiazole core.[7]

  • Neurological Activity: Derivatives have been developed for treating neurological conditions, including Parkinson's disease, highlighting the versatility of this scaffold in targeting the central nervous system.[5]

  • Agrochemicals: Beyond pharmaceuticals, isothiazole derivatives are used as fungicides and pesticides, demonstrating their broad bioactivity.[5][8]

G cluster_pharma Pharmaceuticals cluster_agro Agrochemicals center This compound (Core Scaffold) anticancer Anticancer Agents center->anticancer Derivatization antiviral Antiviral Drugs center->antiviral Derivatization cns CNS-Active Agents (e.g., Parkinson's) center->cns Derivatization anti_inflammatory Anti-inflammatory center->anti_inflammatory Derivatization protac Protein Degraders (PROTACs) center->protac Derivatization fungicides Fungicides center->fungicides Derivatization pesticides Pesticides center->pesticides Derivatization

Caption: Role of this compound as a versatile building block.

Analytical Characterization

The structural confirmation of this compound and its derivatives relies on standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, showing characteristic shifts for the aromatic protons and carbons of the isothiazole ring and the amino group. For the parent isothiazole ring, proton signals can be expected around 7.2-8.8 ppm.[9]

  • Mass Spectrometry (MS): This technique confirms the molecular weight of the compound and can provide fragmentation patterns to further support structural elucidation.

  • Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the N-H stretching of the amine group and C=N and C=C stretching vibrations within the heterocyclic ring.

Safety, Handling, and Storage

As with any laboratory chemical, this compound and its salts must be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) for this compound was not found in the search results, general precautions for heterocyclic amines and related isothiazole compounds should be strictly followed.

General Handling Protocol:

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[10][11]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[11]

  • Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[12]

  • Spills: In case of a spill, absorb with an inert material and place in a suitable, closed container for disposal according to local regulations.[10]

  • Storage: Store in a tightly closed container in a cool, dry place.[12] Some suppliers recommend refrigerated conditions for long-term storage to maintain product quality.[2][10]

It is imperative to consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this compound.

Conclusion

This compound is a compound of significant interest to the scientific community, particularly those in drug discovery and medicinal chemistry. Its well-defined chemical properties, combined with its utility as a versatile synthetic intermediate, position it as a key building block for the next generation of pharmaceuticals and bioactive materials. Understanding its synthesis, properties, and safe handling is essential for any researcher intending to work with this valuable scaffold.

References

  • HD-Chemicals. isothiazol-?4-?amine, min 97%, 1 gram. Available from: [Link]

  • ChemBK. This compound (CAS 64527-28-2). Available from: [Link]

  • AA Blocks. This compound hydrochloride (CAS 64527-29-3). Available from: [Link]

  • Google Patents. US3939172A - 4-Aminothiazole.
  • Li, H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. National Institutes of Health. Available from: [Link]

  • Sharma, V., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. Royal Society of Chemistry. Available from: [Link]

  • Semantic Scholar. New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Available from: [Link]

  • PubChem. 2-n-Octyl-4-isothiazolin-3-one. Available from: [Link]

  • Books. Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications.
  • ResearchGate. A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Available from: [Link]

  • ResearchGate. The importance of isothiazoles in medicinal and pharmaceutical sectors. Available from: [Link]

  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available from: [Link]

  • Organic Chemistry Portal. Thiazole synthesis. Available from: [Link]

  • ResearchGate. Selected examples of isothiazoles with pharmacological activity. Available from: [Link]

  • Wikipedia. Isothiazolinone. Available from: [Link]

  • PubChem. Methylisothiazolinone. Available from: [Link]

  • MDPI. Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Available from: [Link]

Sources

An In-Depth Technical Guide to the Solubility and Stability of Isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Isothiazol-4-amine, a key heterocyclic amine, is a valuable building block in medicinal chemistry and drug development.[1] The isothiazole scaffold is present in a range of biologically active compounds, and the introduction of an amino group at the 4-position provides a crucial site for further chemical modification.[2][3] A thorough understanding of the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its effective utilization in research and development, from reaction optimization and formulation to analytical method development and regulatory compliance.

This technical guide provides a comprehensive overview of the solubility and stability characteristics of this compound. Drawing upon established principles of physical organic chemistry and data from structurally related compounds, this document offers field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals. The methodologies described herein are designed as self-validating systems to ensure the generation of reliable and reproducible data.

Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃H₄N₂S[4]
Molecular Weight100.14 g/mol [4]
AppearanceSolid (predicted)-
Storage (Free Base)2-8°C[5]
Storage (HCl Salt)Room Temperature[6]

Solubility Characteristics of this compound

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its suitability for various experimental and formulation contexts. As an amine, the aqueous solubility of this compound is expected to be significantly influenced by pH.[7][8] In acidic conditions, the amino group will be protonated, forming a more soluble salt.[8] Its solubility in organic solvents will be governed by the principle of "like dissolves like," with higher solubility anticipated in polar solvents.

Predicted Solubility of this compound
SolventPredicted SolubilityRationale
Water (pH 7)Sparingly SolubleThe heterocyclic nature and amino group allow for some hydrogen bonding, but the overall molecule has significant non-polar character.
0.1 M HClSolubleProtonation of the amino group forms a highly polar salt, which is readily soluble in water.[8]
0.1 M NaOHInsolubleThe free base is less polar and is not expected to be soluble in aqueous alkaline solutions.
MethanolSolubleAs a polar protic solvent, methanol can effectively solvate the polar functional groups of this compound.
EthanolSolubleSimilar to methanol, ethanol is a polar protic solvent capable of solvating the molecule.
AcetonitrileModerately SolubleA polar aprotic solvent that can engage in dipole-dipole interactions.
DichloromethaneSparingly SolubleA non-polar aprotic solvent with limited ability to solvate the polar functional groups.
HexaneInsolubleA non-polar solvent that is a poor match for the polar nature of this compound.
Experimental Protocol for Determining Equilibrium Solubility

The shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound. This protocol outlines a robust procedure for quantifying the solubility of this compound.

1. Materials and Reagents:

  • This compound (of known purity)

  • Selected solvents (e.g., Water, 0.1 M HCl, Methanol, etc.)

  • Volumetric flasks and pipettes

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • HPLC column (e.g., C18, 5 µm, 4.6 x 150 mm)

  • HPLC-grade solvents (e.g., acetonitrile, water with 0.1% formic acid)

2. Procedure:

  • Preparation of Solutions: Prepare a series of saturated solutions by adding an excess of this compound to each test solvent in a sealed vial.

  • Equilibration: Place the vials on an orbital shaker at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.

  • Quantification: Dilute the filtered supernatant with a suitable mobile phase and analyze the concentration of dissolved this compound using a validated HPLC-UV method.

3. HPLC-UV Analytical Method (Illustrative Example):

  • Column: C18 reverse-phase, 5 µm, 4.6 x 150 mm

  • Mobile Phase: Isocratic elution with a mixture of 20% acetonitrile and 80% water containing 0.1% formic acid.[11][12]

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm (to be determined by UV scan)

  • Quantification: Generate a calibration curve using standards of known concentrations of this compound.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to solvent prep2 Seal vials prep1->prep2 equil Shake at constant temperature (e.g., 24-48 hours) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Filter supernatant (0.22 µm) sep1->sep2 ana1 Dilute filtered sample sep2->ana1 ana2 Inject into HPLC-UV ana1->ana2 ana3 Quantify against calibration curve ana2->ana3

Workflow for Equilibrium Solubility Determination.

Stability Characteristics of this compound

Understanding the stability of this compound is crucial for defining its shelf-life, identifying compatible excipients, and ensuring the integrity of analytical samples. The stability of the isothiazole ring system is known to be susceptible to various environmental factors.[13]

Factors Affecting Stability
  • pH: The stability of the isothiazole ring is often pH-dependent. Isothiazolinones, for instance, are generally more stable in acidic to neutral conditions and degrade in alkaline media.[14][15] A similar trend can be anticipated for this compound, with potential for hydrolysis of the isothiazole ring under basic conditions.

  • Temperature: Elevated temperatures can accelerate degradation reactions.[16] The recommended storage temperature of 2-8°C for the free base suggests that it may have limited thermal stability.[5]

  • Light: Photodegradation can be a significant degradation pathway for heterocyclic compounds. Exposure to UV or fluorescent light may induce photochemical reactions.[13]

  • Oxidation: The sulfur atom in the isothiazole ring can be susceptible to oxidation, potentially leading to the formation of sulfoxides or sulfones. The presence of oxidizing agents or exposure to atmospheric oxygen could promote this degradation pathway.[17]

Forced Degradation Studies

Forced degradation studies are essential for elucidating the degradation pathways and identifying potential degradation products of a drug substance.[18][19][20] These studies involve subjecting the compound to stress conditions that are more severe than those encountered during routine storage.[21]

Summary of Forced Degradation Conditions and Hypothetical Outcomes

Stress ConditionReagent/ConditionHypothetical Degradation Products
Acid Hydrolysis 0.1 M HCl, 60°C, 24hLikely stable due to protonation of the amino group.
Base Hydrolysis 0.1 M NaOH, 60°C, 24hRing-opened products via nucleophilic attack on the isothiazole ring.
Oxidation 3% H₂O₂, RT, 24hIsothiazole N-oxides or S-oxides.
Thermal Degradation 80°C (solid state), 48hPotential for dimerization or polymerization.[22]
Photodegradation ICH Q1B conditionsIsomerization or ring cleavage products.[13]
Plausible Degradation Pathway under Basic Hydrolysis

Under basic conditions, the isothiazole ring can be susceptible to nucleophilic attack by hydroxide ions, leading to ring cleavage. A plausible degradation pathway for this compound is depicted below.

G cluster_pathway Degradation Pathway A This compound B Intermediate Thioamide A->B OH⁻ attack & Ring Opening C Further Degradation Products B->C Hydrolysis

Sources

The Isothiazole Core: A Journey from Discovery to Diverse Applications in Science

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has carved a significant niche in the landscape of chemical sciences since its discovery in the mid-20th century. This guide provides a comprehensive exploration of isothiazole compounds, from their initial synthesis to their contemporary applications across various scientific disciplines. We will delve into the historical context of their discovery, charting the evolution of synthetic methodologies from classical approaches to modern, efficient strategies. A significant focus will be placed on the pivotal role of isothiazoles in drug discovery and development, examining their function as a versatile pharmacophore and a valuable bioisostere. Furthermore, this guide will illuminate the industrial significance of isothiazole derivatives, particularly isothiazolinones, as highly effective biocides. Through detailed protocols, mechanistic insights, and illustrative case studies, this document aims to serve as an essential resource for professionals engaged in chemical research and development.

The Dawn of a New Heterocycle: The Discovery of Isothiazole

The story of isothiazole begins in 1956, marking its relatively recent arrival in the vast world of heterocyclic chemistry.[1][2] The pioneering work that unveiled this new mononuclear heterocyclic system was conducted by A. Adams and R. Slack, with their findings published in the Journal of the Chemical Society in 1959.[1][2] This seminal paper laid the foundation for all subsequent research into the chemistry and application of isothiazoles.

The First Synthesis: A Historical Protocol

The initial synthesis of the parent isothiazole ring was not a straightforward process and is now considered of purely historical significance.[1][3] Nevertheless, understanding this original method provides valuable insight into the early challenges and ingenuity in heterocyclic chemistry. The synthesis originated from a bicyclic precursor, 5-amino-1,2-benzoisothiazole, and proceeded through a two-step sequence of oxidation and decarboxylation.[4][5]

Experimental Protocol: The Adams and Slack Synthesis of Isothiazole [1][2]

Step 1: Oxidation of 5-Amino-1,2-benzoisothiazole to Isothiazole-4,5-dicarboxylic acid

  • Reactants: 5-Amino-1,2-benzoisothiazole, Potassium permanganate (KMnO₄), and an alkaline solution (e.g., sodium hydroxide).

  • Procedure: An alkaline solution of 5-amino-1,2-benzoisothiazole is treated with a strong oxidizing agent, potassium permanganate. The reaction mixture is typically heated to drive the oxidation of the benzene ring.

  • Mechanism: The potent oxidative conditions cleave the benzene ring of the benzoisothiazole system, leading to the formation of the more stable isothiazole ring bearing two carboxylic acid groups at positions 4 and 5.

  • Work-up: Upon completion of the reaction, the manganese dioxide byproduct is filtered off. The filtrate is then acidified to precipitate the isothiazole-4,5-dicarboxylic acid.

Step 2: Decarboxylation of Isothiazole-4,5-dicarboxylic acid to Isothiazole

  • Reactant: Isothiazole-4,5-dicarboxylic acid.

  • Procedure: The isolated isothiazole-4,5-dicarboxylic acid is subjected to thermal decarboxylation. This is achieved by heating the compound at or above its melting point.

  • Mechanism: The heat provides the energy required to eliminate two molecules of carbon dioxide from the dicarboxylic acid, yielding the parent isothiazole.

  • Purification: The resulting isothiazole, a liquid at room temperature, is then purified by distillation.

Historical Synthesis of Isothiazole cluster_step1 Step 1: Oxidation cluster_step2 Step 2: Decarboxylation 5-Amino-1,2-benzoisothiazole 5-Amino-1,2-benzoisothiazole Isothiazole-4,5-dicarboxylic acid Isothiazole-4,5-dicarboxylic acid 5-Amino-1,2-benzoisothiazole->Isothiazole-4,5-dicarboxylic acid KMnO4, OH- Isothiazole Isothiazole Isothiazole-4,5-dicarboxylic acid->Isothiazole Heat (-2CO2)

Figure 1: The inaugural synthesis of isothiazole as reported by Adams and Slack.

The Evolution of Isothiazole Synthesis: From Curiosity to Commodity

Following its discovery, the isothiazole ring system quickly garnered interest, leading to the development of more practical and versatile synthetic routes. These methods can be broadly categorized, reflecting the strategic disconnection approaches employed by synthetic chemists.

Cycloaddition and Condensation Strategies

Early advancements in isothiazole synthesis focused on the construction of the heterocyclic ring from acyclic precursors through cycloaddition and condensation reactions. These methods involve the formation of the key S-N bond and the closure of the five-membered ring. A variety of starting materials and reagents have been utilized, offering access to a wide range of substituted isothiazoles.[6]

Three-Component Reactions: A Modern Approach

More recently, multi-component reactions have emerged as a powerful tool for the efficient synthesis of complex molecules. Three-component strategies for the synthesis of thiazoles and isothiazoles have been developed, offering high selectivity and atom economy.[6] These reactions often involve the simultaneous formation of multiple bonds in a single pot, streamlining the synthetic process.

Industrial Significance: Isothiazolinones as Broad-Spectrum Biocides

Perhaps the most significant commercial application of isothiazole chemistry lies in the production of isothiazolinones, which are potent biocides. A well-known example is the "Kathon™" series of preservatives, which are mixtures of 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT) and 2-methyl-4-isothiazolin-3-one (MIT).[7]

Industrial Synthesis of Isothiazolinones

The industrial production of isothiazolinones is a multi-step process that begins with readily available starting materials. The synthesis of methylisothiazolinone (MIT), a key component of Kathon™, is illustrative of the general approach.

Step-by-Step Industrial Synthesis of Methylisothiazolinone (MIT) [8][9]

  • Preparation of Dimethyl Dithiodipropionamide: This intermediate is synthesized from precursor molecules.

  • Controlled Chlorination: The dimethyl dithiodipropionamide undergoes a controlled chlorination reaction in a suitable solvent.[8]

  • Cyclization: The chlorinated intermediate then cyclizes to form the isothiazolinone ring.

  • Neutralization and Extraction: The reaction mixture is neutralized, and the MIT is extracted into an aqueous solution.

  • Solvent Strip: A final solvent strip is performed to purify the product.

Industrial Synthesis of MIT Dimethyl Dithiodipropionamide Dimethyl Dithiodipropionamide Chlorination Chlorination Dimethyl Dithiodipropionamide->Chlorination Cyclization Cyclization Chlorination->Cyclization Neutralization & Extraction Neutralization & Extraction Cyclization->Neutralization & Extraction Purification Purification Neutralization & Extraction->Purification Methylisothiazolinone (MIT) Methylisothiazolinone (MIT) Purification->Methylisothiazolinone (MIT)

Figure 2: A simplified workflow for the industrial production of Methylisothiazolinone (MIT).

Mechanism of Biocidal Action

The potent antimicrobial activity of isothiazolinones stems from their ability to disrupt essential cellular processes in microorganisms.[1][10] The mechanism involves a two-step process:

  • Rapid Inhibition of Growth and Metabolism: Isothiazolinones quickly inhibit key metabolic pathways, particularly those involving dehydrogenase enzymes.[1][10]

  • Irreversible Cell Damage: This initial inhibition is followed by irreversible damage to the cell, leading to a loss of viability.[1][10]

The core of this activity lies in the electrophilic nature of the isothiazolinone ring. The sulfur atom is susceptible to nucleophilic attack by thiol groups (-SH) present in the active sites of vital enzymes and proteins within the microbial cell. This reaction leads to the formation of disulfide bonds, effectively deactivating the enzymes and halting critical metabolic functions, ultimately resulting in cell death.[11]

Isothiazole in Drug Discovery: A Versatile Scaffold and Bioisostere

The isothiazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceutical agents. Its unique electronic properties and ability to engage in various intermolecular interactions make it an attractive component for the design of new drugs.

Case Study: Ziprasidone - An Atypical Antipsychotic

Ziprasidone, marketed as Geodon®, is an atypical antipsychotic used in the treatment of schizophrenia and bipolar disorder.[12] The discovery and development of ziprasidone highlight the successful incorporation of the isothiazole moiety into a complex drug molecule. The isothiazole ring in ziprasidone is part of a benzisothiazolyl piperazine fragment, which is crucial for its pharmacological activity. Ziprasidone exhibits a unique receptor binding profile, acting as an antagonist at dopamine D₂ and serotonin 5-HT₂ₐ receptors, and also showing affinity for other serotonin and dopamine receptor subtypes.[12]

Case Study: Perospirone - Another Atypical Antipsychotic

Perospirone, marketed as Lullan®, is another atypical antipsychotic that features an isothiazole-containing structural motif. Developed in Japan, perospirone also targets dopamine D₂ and serotonin 5-HT₂ₐ receptors, contributing to its efficacy in treating the symptoms of schizophrenia.

Isothiazole as a Bioisostere

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity, is a fundamental strategy in drug design.[13] The isothiazole ring has emerged as a valuable bioisostere for various functional groups, offering a means to modulate the physicochemical and pharmacokinetic properties of a lead compound. For instance, the thiazole ring, a close relative of isothiazole, has been successfully employed as a bioisostere for carbonyl groups and phenyl rings in the design of potent and selective 5-HT₃ receptor antagonists and goniofufurone analogs, respectively.[6][11] The isothiazole ring can similarly be used to fine-tune properties such as lipophilicity, metabolic stability, and receptor binding affinity.

Table 1: Comparison of Isothiazole with Common Functional Groups in Bioisosteric Replacement

FeatureCarboxylic AcidPhenyl RingIsothiazole Ring
Hydrogen Bonding Acceptor/Donor-Acceptor (N)
Aromaticity -YesYes
Lipophilicity LowHighModerate
Metabolic Stability VariableProne to oxidationGenerally stable
Acidity/Basicity AcidicNeutralWeakly basic

Conclusion

From its discovery in the mid-20th century, the isothiazole ring system has evolved from a chemical curiosity into a cornerstone of both industrial and pharmaceutical chemistry. The development of diverse synthetic methodologies has enabled the creation of a vast array of isothiazole derivatives with a wide spectrum of applications. In the industrial realm, isothiazolinones have proven to be indispensable as broad-spectrum biocides, protecting a multitude of products from microbial degradation. In the field of drug discovery, the isothiazole core has demonstrated its value as a versatile pharmacophore and a strategic bioisosteric replacement, contributing to the development of important therapeutic agents. As our understanding of chemical biology and drug design continues to advance, the isothiazole scaffold is poised to remain a fertile ground for innovation, promising the discovery of new compounds with enhanced properties and novel applications.

References

  • Methylisothiazolinone. Ataman Kimya. [URL: https://www.
  • Amended Safety Assessment of Methylisothiazolinone as Used in Cosmetics. Cosmetic Ingredient Review. [URL: https://www.cir-safety.org/sites/default/files/METISO092019FR.pdf]
  • Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35217378/]
  • (PDF) Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. ResearchGate. [URL: https://www.researchgate.net/publication/259273577_Isothiazoles_12-thiazoles_Synthesis_properties_and_practical_use]
  • The Mechanism of Action of Isothiazolone Biocides. ResearchGate. [URL: https://www.researchgate.net/publication/228775464_The_Mechanism_of_Action_of_Isothiazolone_Biocides]
  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. [URL: https://www.researchgate.net/figure/Selected-examples-of-isothiazoles-with-pharmacological-activity_fig1_349377484]
  • Preparation method and application of methylisothiazolinone. ChemicalBook. [URL: https://www.chemicalbook.
  • The rational design of benzothiazole analogues by bioisosterism approach. ResearchGate. [URL: https://www.researchgate.net/publication/377983949_The_rational_design_of_benzothiazole_analogues_by_bioisosterism_approach]
  • Isothiazole: a new mononuclear heterocyclic system. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1959/jr/jr9590003061]
  • Isothiazole: a new mononuclear heterocyclic system. Journal of the Chemical Society (Resumed). [URL: https://pubs.rsc.org/en/content/articlelanding/1959/jr/jr9590003061/unauth]
  • 1,2,4‐Oxadiazoles as thiazole bioisostere. ResearchGate. [URL: https://www.researchgate.net/figure/124-Oxadiazoles-as-thiazole-bioisostere_fig1_375179261]
  • Reported anticancer compounds and designed benzothiazole derivatives showing bioisosteric replacement. ResearchGate. [URL: https://www.researchgate.
  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. [URL: https://www.researchgate.
  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4051023/]
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. [URL: https://www.researchgate.net/publication/333069415_A_Review_on_Isothiazoles_and_their_Derivatives_Synthesis_Reactions_and_Pharmaceutical_Importance]
  • The application of bioisosteres in drug design for novel drug discovery: Focusing on acid protease inhibitors. ResearchGate. [URL: https://www.researchgate.net/publication/275323864_The_application_of_bioisosteres_in_drug_design_for_novel_drug_discovery_Focusing_on_acid_protease_inhibitors]
  • Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journals. [URL: https://www.openaccessjournals.com/articles/drug-design-influence-of-heterocyclic-structure-as-bioisosteres.pdf]
  • KATHON™ CG/ICP for Detergents and Cleaning Products, Product Article. ChemPoint. [URL: https://www.chempoint.com/insights/kathon-cg-icp-for-detergents-and-cleaning-products]
  • Synthesis of the biocides methylisothiazolinone (MI),... ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-the-biocides-methylisothiazolinone-MI-methylchloroisothiazolinone-MCI_fig2_339185011]
  • Synthesis, Characterization and Biological Evaluation of Benzothiazole–Isoquinoline Derivative. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9778239/]
  • The application of bioisosteres in drug design for novel drug discovery: focusing on acid protease inhibitors. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/The-application-of-bioisosteres-in-drug-design-for-Hamazaki-Mimura/56a28292f758f1a182064115b802213d8031e505]
  • Synthesis of isothiazoles. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isothiazoles.shtm]
  • Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/2213824/]
  • Product Class 15: Isothiazoles. Science of Synthesis. [URL: https://science-of-synthesis.thieme.com/app/toc/?id=1-902020-01-9&bookid=103986&ddid=10.1055/sos-SD-011-00507]
  • 1,3-thiazole Derivatives: A Scaffold with Considerable Potential in the Treatment of Neurodegenerative Diseases. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/35929283/]
  • Synthesis of isothiazole derivatives [4-6]. ResearchGate. [URL: https://www.researchgate.
  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj01962k]
  • Neuroprotective thiazole sulfonamides against 6-OHDA-induced Parkinsonian model: in vitro biological and in silico pharmacokinetic assessments. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2024/RA/D4RA04941A]
  • Kathon® FP 1.5 - Biocides. ECHA Microbiology. [URL: https://www.echa-microbiology.
  • KATHON™ WT Water Treatment Microbicide. Lenntech. [URL: https://www.lenntech.
  • KATHON™ 886 MW Microbicide Metalworking Fluid Fungicide. Yoder Oil. [URL: https://yoderoil.
  • Isothiazole-4,5-dicarboxylic acid. Vulcanchem. [URL: https://www.vulcanchem.com/product/isothiazole-4-5-dicarboxylic-acid-66882-70-0]
  • Synthesis of benzo[d]isothiazoles: an update. ARKAT USA, Inc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/arkivoc-2024-part-v/202312146/202312146-sup-1/]
  • (PDF) Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. [URL: https://www.researchgate.
  • The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/38344211/]
  • The conversions of isothiazolium salts into thiophenecarboxylic ester derivatives. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/pdf/10.1139/v84-266]
  • Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4019777/]

Sources

The Unsubstituted Isothiazole Core: A Technical Guide to Its Biological Significance and Evaluation

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Isothiazole Paradox

To the dedicated researcher in drug discovery, the allure of heterocyclic scaffolds is undeniable. Among these, the isothiazole ring—a five-membered aromatic system containing adjacent nitrogen and sulfur atoms—presents a fascinating paradox. While the unsubstituted isothiazole core itself is largely considered a biologically inert scaffold, its true value lies in its remarkable capacity to serve as a foundational structure for a vast array of pharmacologically active derivatives.[1][2] This guide, therefore, navigates this paradox by providing an in-depth exploration of the unsubstituted isothiazole core, not as a standalone therapeutic agent, but as a privileged platform in medicinal chemistry. We will dissect its inherent chemical properties, delve into the diverse biological activities that emerge upon its substitution, and furnish the rigorous experimental protocols necessary for their evaluation.

Section 1: Physicochemical Landscape of the Isothiazole Core

The isothiazole ring is a planar, aromatic heterocycle with the chemical formula C₃H₃NS.[3] Its defining feature is the 1,2-arrangement of the sulfur and nitrogen heteroatoms, which imparts a unique electronic distribution and reactivity profile.[1] This arrangement influences the core's dipole moment, acidity, and potential for intermolecular interactions—key determinants of its utility as a pharmacophore scaffold.

The lipophilic nature of the sulfur atom, combined with the hydrogen-bonding potential of the nitrogen, allows for a tunable balance of properties in the design of isothiazole-based compounds.[1] Furthermore, the aromaticity of the ring system confers stability, a desirable trait for drug candidates. It is this combination of stability and tunable electronics that makes the isothiazole core a versatile building block in the synthesis of novel therapeutic agents.

Section 2: The Biological Activities of Isothiazole-Containing Compounds

While the unsubstituted core is a starting point, the substitution of various functional groups onto the isothiazole ring unlocks a wide spectrum of biological activities. The following subsections explore the most significant of these, treating the unsubstituted core as the central, enabling framework.

Antimicrobial and Antifungal Activity

Isothiazole derivatives are perhaps most renowned for their potent antimicrobial and antifungal properties.[4] Isothiazolinones, a class of isothiazole derivatives, are widely used as biocides in industrial and cosmetic applications.[4][5] The mechanism of action is often attributed to the disruption of essential microbial metabolic pathways, including interference with protein and nucleic acid synthesis.[4]

The isothiazole scaffold has been integral to the development of novel antibacterial and antifungal agents, with some derivatives showing efficacy against drug-resistant strains.[6][7] The versatility of the core allows for the synthesis of compounds with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species.[1][7]

Anticancer Activity

A growing body of research has highlighted the potential of isothiazole derivatives as anticancer agents.[1] These compounds have been shown to exhibit cytotoxicity against a range of cancer cell lines.[1] The mechanisms underlying their anticancer effects are diverse and include the inhibition of key enzymes involved in cancer progression, such as protein kinases, and the induction of apoptosis. For instance, certain isothiazole derivatives have been investigated as inhibitors of c-Met, a receptor tyrosine kinase often deregulated in cancer.[8]

Anti-inflammatory Activity

The isothiazole nucleus has also been incorporated into compounds with significant anti-inflammatory properties.[9] These derivatives have demonstrated efficacy in preclinical models of inflammation. The precise mechanisms of their anti-inflammatory action are still under investigation but are thought to involve the modulation of inflammatory signaling pathways.

Section 3: Metabolic Bioactivation and Toxicological Profile of the Isothiazole Ring

A critical consideration in the development of isothiazole-based drugs is the potential for metabolic bioactivation of the core ring structure, which can lead to toxicity.[8] In vitro studies using liver microsomes have shown that the isothiazole ring can undergo NADPH-dependent oxidation, forming a reactive intermediate.[8] This intermediate can then form covalent bonds with macromolecules such as proteins or be conjugated with glutathione.[8]

The formation of such adducts is a potential mechanism of toxicity. Specifically, glutathione conjugation has been observed at the C4 position of the isothiazole ring.[8] This bioactivation is mediated by cytochrome P450 enzymes, including CYP3A4, 1A2, and 2D6 in humans.[8] Therefore, a thorough toxicological evaluation is paramount in the preclinical development of any isothiazole-containing drug candidate.

cluster_0 Metabolic Bioactivation of the Isothiazole Core cluster_1 Cellular Consequences Isothiazole Isothiazole-Containing Drug CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, 1A2, 2D6) Isothiazole->CYP450 Metabolism ReactiveIntermediate Reactive Electrophilic Intermediate (via Sulfur Oxidation) CYP450->ReactiveIntermediate Oxidation ProteinAdducts Covalent Adducts with Cellular Proteins ReactiveIntermediate->ProteinAdducts Covalent Binding GSH_Adducts Glutathione Conjugates ReactiveIntermediate->GSH_Adducts Detoxification Pathway Toxicity Potential for Idiosyncratic Toxicity ProteinAdducts->Toxicity GSH_Adducts->Toxicity Can also indicate reactive metabolite formation

Caption: Metabolic pathway of isothiazole bioactivation.

Section 4: Experimental Protocols for Biological Evaluation

The following protocols provide standardized methodologies for assessing the key biological activities associated with isothiazole derivatives.

Protocol for In Vitro Antimicrobial Susceptibility Testing

This protocol outlines the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against bacterial strains.

I. Materials and Reagents:

  • Test isothiazole derivative

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Spectrophotometer

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Negative control (vehicle, e.g., DMSO)

II. Step-by-Step Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the isothiazole derivative in a suitable solvent (e.g., DMSO).

  • Bacterial Inoculum Preparation: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in CAMHB in the 96-well plate.

  • Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound.

  • Controls: Include wells with bacteria and CAMHB only (growth control), CAMHB only (sterility control), and bacteria with the positive control antibiotic.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the test compound that completely inhibits visible bacterial growth.

Start Start PrepCompound Prepare Stock Solution of Isothiazole Derivative Start->PrepCompound SerialDilution Perform 2-fold Serial Dilution in 96-well Plate PrepCompound->SerialDilution PrepInoculum Prepare Bacterial Inoculum (~5 x 10⁵ CFU/mL) Inoculate Inoculate Wells with Bacteria PrepInoculum->Inoculate SerialDilution->Inoculate AddControls Add Positive and Negative Controls Inoculate->AddControls Incubate Incubate at 37°C for 18-24h AddControls->Incubate ReadMIC Determine MIC (Lowest concentration with no growth) Incubate->ReadMIC End End ReadMIC->End

Caption: Workflow for MIC determination.

Protocol for In Vitro Anticancer Cytotoxicity Assay

This protocol describes the MTT assay to assess the cytotoxic effects of isothiazole derivatives on cancer cell lines.

I. Materials and Reagents:

  • Test isothiazole derivative

  • Cancer cell line (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidic isopropanol)

  • Microplate reader

II. Step-by-Step Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the isothiazole derivative for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

  • Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Section 5: Concluding Remarks and Future Perspectives

The unsubstituted isothiazole core stands as a testament to the principle that in medicinal chemistry, the true power of a scaffold is often realized through its derivatization. While intrinsically possessing limited biological activity, its robust chemical nature and versatile substitution points make it an invaluable starting point for the development of potent and specific therapeutic agents. The diverse activities of its derivatives, from antimicrobial to anticancer, underscore the immense potential held within this simple heterocyclic ring.[1][4]

Future research will undoubtedly continue to explore the vast chemical space around the isothiazole core. A deeper understanding of its metabolic pathways and structure-toxicity relationships will be crucial for designing safer and more effective isothiazole-based drugs. The continued application of rational drug design and combinatorial chemistry approaches, centered on this privileged scaffold, promises to yield novel therapeutics for a wide range of diseases.

References

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). In Royal Society of Chemistry.
  • Dalvie, D. K., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1774-1783.
  • Biological activity of the isothiazole derivatives. (n.d.). Postepy Higieny I Medycyny Doswiadczalnej.
  • Silva, V. L., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 993.
  • Burak, K., & Machoń, Z. (1992). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 47(7), 492-495.
  • Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018). Letters in Drug Design & Discovery, 15(8), 789-790.
  • Recent Advances in the Synthesis and Reactivity of Isothiazoles. (n.d.).
  • Agarwal, S., et al. (2018). Thiazole heterocycle: A privileged scaffold for drug design and discovery. Letters in Drug Design & Discovery, 15(8).
  • New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (n.d.). Semantic Scholar.
  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2021). RSC Advances, 11(42), 26269-26279.
  • In vitro and in silico evaluation of new thiazole compounds as monoamine oxidase inhibitors. (2019). Bioorganic Chemistry, 85, 97-108.
  • Isothiazole. (n.d.). In Wikipedia.
  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). Molecules, 29(13), 3123.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 51(23), 4339-4365.
  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). Molecules, 25(18), 4241.
  • Biological Potential of Thiazole Derivatives of Synthetic Origin. (n.d.).
  • A Review on Thiazole Scaffolds and its Biological Activity. (2022).
  • Thiazole: A privileged scaffold in drug discovery. (2021).
  • Antimicrobial Prospect of Newly Synthesized 1,3-Thiazole Derivatives. (2015). Molecules, 20(11), 19723-19736.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Advanced Scientific Research, 13(08), 30-41.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2020).
  • Thiazoles, Their Benzofused Systems, and Thiazolidinone Derivatives: Versatile and Promising Tools to Combat Antibiotic Resistance. (2019). Molecules, 24(17), 3073.
  • Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2022). Journal of Advanced Scientific Research.

Sources

The Isothiazol-4-amine Scaffold: A Technical Guide to Synthesis, Derivatization, and Application in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unassuming Power of the Isothiazole Ring

In the vast landscape of heterocyclic chemistry, certain scaffolds distinguish themselves through their remarkable versatility and potent biological activity. The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, is one such privileged structure. While its derivatives have found broad utility, the isothiazol-4-amine core, in particular, has emerged as a cornerstone for the development of highly specific and potent modulators of critical biological pathways. This guide provides an in-depth exploration of this compound derivatives, moving from the fundamental principles of their synthesis to their application as next-generation kinase inhibitors. We will dissect the causal logic behind synthetic choices, detail robust experimental protocols, and illuminate the structure-activity relationships that govern their therapeutic potential.

Core Synthesis: The Thorpe-Ziegler Approach to the 4-Aminoisothiazole Scaffold

The construction of the isothiazole ring system is a task of fundamental importance, and for accessing the 4-amino substitution pattern, the Thorpe-Ziegler cyclization stands out as a powerful and efficient strategy.[1][2][3] This intramolecular condensation of a dinitrile allows for the formation of a key enaminonitrile intermediate, which is the direct precursor to the desired heterocyclic core. The choice of this pathway is predicated on its reliability and the accessibility of the starting materials.

The reaction proceeds via the base-catalyzed intramolecular addition of a nitrile-stabilized carbanion onto the second nitrile group, forming a cyclic imine that tautomerizes to the more stable enamine.[2] This enamine is the direct precursor to the 4-aminoisothiazole ring.

G Dinitrile α,ω-Dinitrile Precursor Carbanion Nitrile-Stabilized Carbanion (Intermediate) Dinitrile->Carbanion Deprotonation Base Strong Base (e.g., NaH, LHMDS) Cyclization Intramolecular Nucleophilic Attack Carbanion->Cyclization Enaminonitrile Cyclic Enaminonitrile Cyclization->Enaminonitrile Ring Closure Aminoisothiazole This compound Core Enaminonitrile->Aminoisothiazole Final Ring Formation Hydrolysis Hydrolysis/Tautomerization

Caption: Thorpe-Ziegler cyclization pathway for this compound synthesis.

Experimental Protocol: Synthesis of a 3-Substituted-isothiazol-4-amine Core

This protocol outlines the synthesis of a model this compound core structure, which can be subsequently derivatized.

Materials:

  • Appropriate α,ω-dinitrile starting material

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Elemental Sulfur (S₈)

  • Hydrochloric acid (HCl), 1M solution

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.2 eq) in anhydrous THF in a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.

  • Precursor Addition: Dissolve the dinitrile precursor (1.0 eq) in anhydrous THF and add it dropwise to the NaH suspension at 0 °C.

  • Cyclization: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC). The formation of the cyclic enaminonitrile is the key transformation.

  • Sulfurization: Cool the mixture back to 0 °C and add elemental sulfur (1.1 eq) portion-wise, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Completion: Stir the reaction at room temperature overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Adjust the pH to ~8 with 1M HCl.

  • Extraction: Extract the aqueous layer three times with ethyl acetate.

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by column chromatography on silica gel to obtain the pure this compound derivative.

Derivatization via N-Acylation: Crafting Bioactive Carboxamides

The 4-amino group is a versatile functional handle for creating a diverse library of derivatives. N-acylation to form isothiazole-4-carboxamides is a particularly fruitful strategy, as the resulting amide bond can participate in crucial hydrogen bonding interactions with biological targets like kinase enzymes.[4][5] The choice of coupling agent is critical for ensuring high yields and minimizing side reactions. Peptide coupling reagents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) are highly effective for this transformation.[6]

G Isothiazolamine This compound Core AmideFormation Nucleophilic Acyl Substitution Isothiazolamine->AmideFormation CarboxylicAcid Carboxylic Acid (R-COOH) ActivatedEster Active Ester Intermediate CarboxylicAcid->ActivatedEster CouplingAgents Coupling Agents (e.g., EDC, HOBt) ActivatedEster->AmideFormation Carboxamide Isothiazole-4-carboxamide Derivative AmideFormation->Carboxamide

Caption: Workflow for N-acylation to form isothiazole-4-carboxamide derivatives.

Experimental Protocol: Synthesis of an Isothiazole-4-carboxamide Derivative

Materials:

  • This compound core (1.0 eq)

  • Substituted carboxylic acid (1.1 eq)

  • EDC (1.2 eq)

  • HOBt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Water, Ethyl acetate, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Activation: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in anhydrous DMF. Stir the mixture at room temperature for 30 minutes to form the active ester intermediate.

  • Coupling: Add the this compound (1.0 eq) to the reaction mixture, followed by the dropwise addition of DIPEA.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor progress by TLC.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash successively with 5% LiCl solution, saturated NaHCO₃ solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Final Product: Purify the crude product by column chromatography or recrystallization to yield the final isothiazole-4-carboxamide.[4][6]

Application as Kinase Inhibitors: Targeting Dysregulated Signaling

Protein kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of numerous diseases, particularly cancer.[7] The isothiazole-4-carboxamide scaffold has proven to be an excellent template for designing potent and selective kinase inhibitors.[5][8] These derivatives primarily function as ATP-competitive inhibitors, occupying the adenosine triphosphate (ATP) binding site of the kinase and preventing the phosphorylation of downstream substrates.

A notable example is the inhibition of the p38 MAP kinase pathway, which is implicated in inflammatory responses and cancer cell proliferation.[9][10] Isothiazole-based inhibitors can form critical hydrogen bonds with the "hinge region" of the kinase, a key interaction for potent inhibition.[11]

G UpstreamSignal Stress / Cytokines p38_MAPK p38 MAP Kinase UpstreamSignal->p38_MAPK Activation Phosphorylation Phosphorylation p38_MAPK->Phosphorylation ATP ATP ATP->Phosphorylation Substrate Downstream Substrate (e.g., Transcription Factor) Substrate->Phosphorylation CellularResponse Inflammation / Proliferation Phosphorylation->CellularResponse Isothiazole_Inhibitor Isothiazole-4-carboxamide Inhibitor Isothiazole_Inhibitor->p38_MAPK Blocks ATP Binding Site

Caption: Inhibition of the p38 MAP kinase signaling pathway by an isothiazole derivative.

Structure-Activity Relationship (SAR) and Quantitative Data

The potency of these inhibitors is highly dependent on the nature of the substituents on the carboxamide nitrogen and the isothiazole ring itself. SAR studies have revealed that specific aromatic and heterocyclic moieties can significantly enhance binding affinity.[5][12]

Table 1: Representative SAR Data for Isothiazole/Thiazole-Based Kinase Inhibitors

Compound ScaffoldTarget KinaseR Group (on Carboxamide)IC₅₀ (nM)Reference
Thiazole-4-carboxamidec-MetPhenyl39.36[5]
Thiazole-4-carboxamidec-Met4-Fluorophenyl35.42[5]
Thiazole-4-carboxamideCOX-23,4,5-Trimethoxyphenyl230[4]
Thiazole-4-carboxamideCOX-24-(tert-butyl)phenyl110[4]
Thienothiazole-pyrazolineVEGFR-24-Chlorophenyl13.9[7]
Thienothiazole-pyrazolineVEGFR-24-Fluorophenyl16.5[7]

Note: Data is compiled from various sources and may involve thiazole isomers or fused systems, which serve as close structural analogs to demonstrate the potential of the core scaffold.

Conclusion and Future Directions

The this compound framework represents a robust and synthetically accessible scaffold for the development of potent kinase inhibitors. The Thorpe-Ziegler cyclization provides a reliable entry point to the core, while standard N-acylation protocols allow for extensive exploration of the surrounding chemical space. The resulting carboxamide derivatives have demonstrated compelling activity against therapeutically relevant kinases, validating this class of compounds as promising leads for drug discovery programs.

Future work in this area will undoubtedly focus on optimizing the pharmacokinetic and pharmacodynamic properties of these derivatives, exploring novel substitution patterns to enhance selectivity across the kinome, and applying this versatile scaffold to a broader range of biological targets. The foundational chemistry and biological insights presented in this guide serve as a testament to the enduring potential of isothiazole-based medicinal chemistry.

References

  • Sasane, N. A., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. [Link]

  • Tor, et al. (2019). Synthesis of methyl 4‐aminoisothiazole‐3‐carboxylate via Thorpe–Ziegler cyclization. ResearchGate. [Link]

  • Li, J., et al. (2016). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • Gou, W., et al. (2017). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. MDPI. [Link]

  • Nossier, E. S., et al. (2022). Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. RSC Advances. [Link]

  • Abdel-Aziz, M., et al. (2021). Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors. Scientific Reports. [Link]

  • Wikipedia contributors. (2023). Thorpe reaction. Wikipedia. [Link]

  • Liu, C., et al. (2008). Benzothiazole based inhibitors of p38alpha MAP kinase. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Goldstein, B. M., et al. (1995). Carboxamide group conformation in the nicotinamide and thiazole-4-carboxamide rings: implications for enzyme binding. Journal of Medicinal Chemistry. [Link]

  • Kumar, R., et al. (2021). Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance. Current Drug Discovery Technologies. [Link]

  • Hussien, M. A., et al. (2023). Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors. Scientific Reports. [Link]

  • Al-Ostath, A., et al. (2023). Structure Activity Relationship. ResearchGate. [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis. [Link]

  • SK. (2014). Thorpe-Ziegler Reaction. Chem-Station. [Link]

  • Pargellis, C., et al. (2002). Pyrazole Urea-Based Inhibitors of p38 MAP Kinase: From Lead Compound to Clinical Candidate. Journal of Medicinal Chemistry. [Link]

  • Siddiqui, Z. N., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules. [Link]

  • Zhang, Q., et al. (2022). Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment. European Journal of Medicinal Chemistry. [Link]

  • Hemming, K. (2016). N-Acylation Reactions of Amines. ResearchGate. [Link]

  • Al-Warhi, T., et al. (2025). Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells. ACS Omega. [Link]

  • Hussien, M. A., et al. (2025). Thiazole-carboxamide derivatives as potent antioxidant agents with drug-like properties: In vitro, molecular docking, and DFT studies. PLOS ONE. [Link]

  • Mhaske, P. C., et al. (2011). Synthesis and Biological Screening of Thiazole-5-Carboxamide Derivatives. Journal of the Korean Chemical Society. [Link]

  • ResearchGate. (2008). Isoxazolone Based Inhibitors of p38 MAP Kinases. ResearchGate. [Link]

  • Regiec, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie. [Link]

  • Kleinert, H. D., et al. (1987). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry. [Link]

  • Mako, F. M., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes. [Link]

  • Sbardella, G., et al. (2018). Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors. Molecules. [Link]

  • Ciez, D., & Szneler, E. (2007). Synthesis of Novel, Chiral, Water-Soluble Isothiazole Derivatives. Journal of Chemical Research. [Link]

Sources

Introduction: The Isothiazole Core in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Theoretical Study of the Isothiazole Ring System

Isothiazole, a five-membered heteroaromatic ring containing adjacent sulfur and nitrogen atoms, stands as a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its unique electronic properties, stemming from the electronegativity of the heteroatoms and the nature of the S-N bond, impart a diverse range of biological activities.[1] Derivatives of isothiazole are found in pharmaceuticals like the antipsychotic drug ziprasidone, potent fungicides such as isotianil, and a wide array of compounds investigated for anticancer, antiviral, and anti-inflammatory properties.[2][3][4]

The rational design and optimization of these functional molecules are increasingly reliant on theoretical and computational studies. By modeling the isothiazole ring system at a quantum level, researchers can predict its electronic structure, stability, reactivity, and interactions with biological targets, thereby accelerating the discovery process and providing deep mechanistic insights that are often inaccessible through experimental means alone.[5][6] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the theoretical methodologies applied to the isothiazole core, explaining the causality behind computational choices and detailing the protocols that ensure scientific integrity.

Part 1: The Electronic Landscape of the Isothiazole Ring

Understanding the fundamental electronic characteristics of the isothiazole ring is paramount to predicting its chemical behavior. Theoretical studies provide a quantitative picture of its structure, aromaticity, and inherent reactivity.

Molecular and Electronic Structure

Isothiazole is a planar, aromatic molecule.[7] Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in determining its precise geometric parameters. X-ray diffraction studies have confirmed that the S–N bond is significantly shorter than a typical single bond, indicating p-electron delocalization involving sulfur's d-orbitals.[7] This delocalization is crucial to the ring's overall stability and aromatic character.

The distribution of electron density is highly asymmetric. The nitrogen atom, being highly electronegative, draws electron density, while the sulfur atom can exhibit more complex behavior. Natural Population Analysis (NPA) or similar charge analysis methods often reveal a nuanced charge distribution that dictates the molecule's electrostatic potential and preferred sites for non-covalent interactions.[8]

Caption: Structure and IUPAC numbering of the isothiazole ring.

Aromaticity and Stability

Isothiazole is considered a stable aromatic compound, a property that is reflected in its tendency to undergo substitution rather than addition reactions.[7][9] Theoretical chemistry provides tools to quantify this aromaticity. Methods such as Nucleus-Independent Chemical Shift (NICS) calculations, which probe the magnetic shielding at the center of the ring, and analyses of electron delocalization pathways are commonly employed. The calculated resonance energy confirms a significant degree of aromatic stabilization. The stability arises from the delocalized 6π-electron system that satisfies Hückel's rule.[7]

Frontier Molecular Orbitals and Reactivity Prediction

The reactivity of isothiazole can be rationalized using Frontier Molecular Orbital (FMO) theory. The energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key predictors of chemical behavior.

  • HOMO: The location of the HOMO indicates the most probable sites for electrophilic attack. In unsubstituted isothiazole, the HOMO density is typically highest at the C4 position.[10]

  • LUMO: The location of the LUMO points to the most probable sites for nucleophilic attack.

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity.[5]

Quantitative structure-activity relationship (QSAR) studies frequently use these calculated quantum chemical properties to correlate molecular structure with biological activity.[5]

PropertyIsothiazoleThiazole (Isomer)Computational MethodReference
HOMO Energy -9.47 eV-9.47 eVab initio/HF
LUMO Energy 3.35 eV3.35 eVab initio/HF
HOMO-LUMO Gap (ΔE) 12.82 eV12.82 eVab initio/HF
Dipole Moment 1.55 D1.55 Dab initio/HF

Table 1: Comparison of calculated electronic properties of isothiazole and its more common isomer, thiazole. Note: Values can vary significantly with the level of theory and basis set used. The referenced study shows very similar values for the parent compounds at the HF level.

Part 2: A Practical Guide to Computational Methodologies

The accuracy of theoretical predictions is entirely dependent on the chosen computational methodology. This section outlines the standard practices for studying isothiazole derivatives, ensuring that the results are both reliable and reproducible.

Selecting the Right Quantum Chemical Method

The choice of computational method is a trade-off between accuracy and computational cost.

  • Density Functional Theory (DFT): DFT is the workhorse for isothiazole research. Functionals like B3LYP offer an excellent balance of speed and accuracy for calculating geometries, electronic properties, and reaction energies.[4][8]

  • Ab Initio Methods: For higher accuracy, especially for calculating reaction barriers or weak interactions, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (e.g., CCSD(T)) can be used, though they are significantly more computationally expensive.

  • Basis Sets: The choice of basis set is critical. Pople-style basis sets like 6-31G(d,p) are common for geometry optimizations, while larger basis sets like cc-pVTZ are preferred for more accurate single-point energy calculations.[11]

Standard Computational Workflow Protocol

A rigorous and self-validating computational protocol is essential for trustworthy results. The following steps represent a standard workflow for analyzing an isothiazole derivative.

G cluster_workflow Computational Analysis Workflow mol_build 1. Molecular Input (Build structure, define charge/multiplicity) geom_opt 2. Geometry Optimization (e.g., B3LYP/6-31G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation (Confirm minimum energy structure) geom_opt->freq_calc verify Imaginary Frequencies? freq_calc->verify verify->geom_opt Yes (Re-optimize) spe_calc 4. Single Point Energy (Higher-level theory/basis set) verify->spe_calc No (True Minimum) analysis 5. Property Analysis (Charges, Orbitals, Spectra, etc.) spe_calc->analysis

Caption: A standard workflow for the theoretical analysis of an isothiazole derivative.

Step-by-Step Methodology:

  • Structure Generation: The 3D coordinates of the isothiazole derivative are generated using molecular building software. The correct charge and spin multiplicity (typically singlet for most derivatives) are defined.

  • Geometry Optimization: An initial geometry optimization is performed to find the lowest energy conformation of the molecule. A common and reliable level of theory for this step is DFT with the B3LYP functional and a 6-31G(d,p) basis set.

  • Vibrational Frequency Analysis: This is a critical validation step. A frequency calculation is performed at the same level of theory as the optimization. The absence of any imaginary frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface. If imaginary frequencies are found, it indicates a transition state or an unstable geometry, requiring further optimization.[8]

  • Single-Point Energy Calculation: For enhanced accuracy, a single-point energy calculation can be performed on the validated geometry using a more robust method, such as a larger basis set (e.g., cc-pVTZ) or a higher level of theory.

  • Property Calculation and Analysis: Using the optimized wavefunction, various electronic properties are calculated. This includes population analysis (to determine atomic charges), visualization of HOMO and LUMO, calculation of the dipole moment, and prediction of NMR or IR spectra.[12]

Part 3: Theoretical Insights into Isothiazole Reactivity

Computational chemistry provides a powerful lens through which to view the reaction mechanisms of isothiazoles, predicting regioselectivity and explaining experimental observations.

Electrophilic and Nucleophilic Reactions

As predicted by FMO analysis, isothiazoles are most susceptible to electrophilic substitution at the C4 position.[10] Theoretical studies can model the entire reaction pathway for processes like nitration or halogenation, calculating the energies of intermediates and transition states to determine the activation energy barrier. This allows for a direct, quantitative comparison of the feasibility of substitution at different ring positions.

Conversely, nucleophilic attack on the isothiazole ring is less common unless activated by electron-withdrawing groups. Isothiazolium salts, however, are highly reactive towards nucleophiles, often leading to ring-opening reactions.[10] Computational modeling of these pathways elucidates the mechanism by which the ring is cleaved, providing valuable information for synthetic chemists.

G cluster_reaction Electrophilic Attack at C4 Reactants Isothiazole + E+ TS Transition State (σ-complex formation) Reactants->TS ΔG‡ (Activation Energy) Product 4-Substituted Isothiazole + H+ TS->Product

Caption: Energy profile for the electrophilic substitution on the isothiazole ring.

Part 4: Application in Isothiazole-Based Drug Development

The integration of computational chemistry into the drug discovery pipeline is essential for modern pharmaceutical research. Theoretical studies on isothiazole derivatives guide the design of more potent and selective therapeutic agents.

Molecular Docking and Binding Mode Analysis

Molecular docking is a computational technique used to predict the preferred orientation of a ligand (the isothiazole derivative) when bound to a biological target, such as a protein or enzyme.[13]

Experimental Protocol: Molecular Docking

  • Target Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-ligands are typically removed, and hydrogen atoms are added.

  • Ligand Preparation: The 3D structure of the isothiazole compound is generated and energy-minimized using the quantum chemical workflow described in Part 2.

  • Binding Site Definition: The active site of the protein is defined, usually based on the position of a known co-crystallized ligand or through binding pocket prediction algorithms.

  • Docking Simulation: Using software like AutoDock or Schrödinger Suite, the ligand is flexibly docked into the defined binding site. The program samples numerous conformations and orientations, scoring them based on a force field that estimates binding affinity.

  • Analysis: The resulting poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic contacts, and π-π stacking involving the isothiazole ring, are identified.[6] This information is crucial for explaining structure-activity relationships (SAR) and designing new derivatives with improved binding.

Molecular Dynamics (MD) Simulations

While docking provides a static snapshot of binding, MD simulations offer a dynamic view. By simulating the movement of every atom in the ligand-protein complex over time (typically nanoseconds to microseconds), MD can assess the stability of the predicted binding pose and reveal conformational changes that may occur upon binding.[6][13] This provides a more realistic understanding of the interaction and can help refine the design of next-generation inhibitors.

Conclusion

Theoretical studies on the isothiazole ring system have transitioned from academic exercises to indispensable tools in modern chemical research and drug development. Through the rigorous application of quantum chemical calculations, molecular docking, and dynamic simulations, scientists can elucidate the fundamental electronic properties, predict reactivity, and rationally design novel molecules with tailored functions. The synergy between computational prediction and experimental validation provides a powerful, efficient, and insight-rich paradigm for exploring the vast chemical space offered by the versatile isothiazole scaffold.

References

  • I. Alkorta, J. Elguero, T. G. Heck, et al. (2001). Reactions of 2-amino-2-thiazolines With Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 66(3), 860-870. Available at: [Link]

  • R. V. Kaberdin, V. I. Potkin. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. Available at: [Link]

  • N. A. Sasane, H. N. Akolkar, N. R. Darekar, et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Royal Society of Chemistry. Available at: [Link]

  • L. Wang, L. Wang, Y. Wu, et al. (2024). Design, synthesis, pharmacological evaluation, and computational study of benzo[d] isothiazol-based small molecule inhibitors targeting PD-1/PD-l1 interaction. European Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia contributors. (n.d.). Thiazole. In Wikipedia. Retrieved from [Link]

  • Wikipedia contributors. (n.d.). Isothiazole. In Wikipedia. Retrieved from [Link]

  • A. K. Singh, V. K. Singh, V. B. Singh. (2013). Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. Asian Journal of Chemistry, 25(15), 8469-8474. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme. Available at: [Link]

  • E. M. Afsah, M. A. M. Shaker, M. A. M. Atia, et al. (2018). Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. Chemistry Central Journal, 12(1), 54. Available at: [Link]

  • G. T. C. O. F. Chimica, U. D. Studi, et al. (n.d.). The chemistry of isothiazoles. ResearchGate. Available at: [Link]

  • Semantic Scholar. (n.d.). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Retrieved from [Link]

  • A. Kielan, A. Rajca, B. Jatczak, et al. (2007). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 62(1), 55-67. Available at: [Link]

  • S. Bibi, N. Rasool, T. M. Al-Warhi, et al. (2022). Computational Study of Benzothiazole Derivatives for Conformational, Thermodynamic and Spectroscopic Features and Their Potential to Act as Antibacterials. Molecules, 27(13), 4124. Available at: [Link]

  • Wikipedia contributors. (n.d.). Heterocyclic compound. In Wikipedia. Retrieved from [Link]

  • G. Güray, Y. Gök, S. Bahçeli. (2007). Quantum chemical studies on protonation of some substituted thiazole derivatives. Journal of Molecular Structure: THEOCHEM, 802(1-3), 119-124. Available at: [Link]

  • S. De Jonghe, E. Van der Kant, M. Van Hout, et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • A. K. Singh, V. K. Singh, V. B. Singh. (2013). Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. Asian Journal of Chemistry. Available at: [Link]

  • M. S. T. M. (2023). THIAZOLE. YouTube. Available at: [Link]

  • X. Ma, X. Yu, H. Huang, et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284-5288. Available at: [Link]

  • N. T. K. S. S. S. S. S. S. P. (2021). Design, computational studies, synthesis and biological evaluation of thiazole-based molecules as anticancer agents. ResearchGate. Available at: [Link]

  • G. A. El-Hiti, A. S. B. Al-Ayed, H. A. Al-Sheikh, et al. (2024). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances, 14(16), 11218-11234. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • M. A. M. Shaker, E. M. Afsah, M. A. M. Atia, et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1766. Available at: [Link]

  • Z. V. Voitenko, O. A. Ponomarova, O. V. Shablykin, et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate. Available at: [Link]

  • A. A. Al-Amiery, Y. K. Al-Majedy, A. A. H. Kadhum, et al. (2025). Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. Egyptian Journal of Chemistry. Available at: [Link]

  • H. S. El-Gazzar, H. M. Abdel-Fattah, N. A. M. El-Keiy, et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33454-33471. Available at: [Link]

Sources

The Ascendance of Isothiazol-4-amine: A Strategic Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Power of a Privileged Scaffold

In the vast and ever-expanding universe of molecular scaffolds employed in drug discovery, the isothiazole ring stands out as a versatile and increasingly important heterocycle. Its unique electronic properties, conferred by the juxtaposition of sulfur and nitrogen atoms, allow it to serve as a valuable bioisostere and a platform for constructing molecules with diverse pharmacological activities. While the broader isothiazole family has seen extensive exploration, this guide focuses on a specific, yet powerful, constituent: isothiazol-4-amine . This seemingly simple building block has emerged as a key starting material for the synthesis of a new generation of targeted therapeutics, particularly in the realm of kinase inhibition.

This guide will provide a comprehensive overview of this compound as a strategic building block in medicinal chemistry. We will delve into its synthesis, explore the reactivity of its crucial amino group, and showcase its application in the development of potent and selective drug candidates. Through detailed protocols, mechanistic insights, and data-driven examples, this document aims to equip researchers with the knowledge to effectively leverage the potential of this remarkable scaffold.

The Isothiazole Core: A Bioisosteric Advantage

The isothiazole ring is often employed as a bioisostere for a phenyl group or other aromatic systems. This strategic replacement can lead to significant improvements in a molecule's pharmacokinetic and pharmacodynamic profile. The introduction of the heteroatoms can enhance metabolic stability, reduce off-target effects such as CYP enzyme inhibition, and improve solubility and cell permeability. These favorable modifications are a primary driver for the incorporation of the isothiazole scaffold in drug design.

Synthesis of the Key Building Block: this compound

The accessibility of a building block is paramount to its widespread adoption in medicinal chemistry. This compound is conveniently available as its hydrochloride salt from various commercial suppliers. However, for its use in many coupling reactions, the free base is required.

Protocol 1: Preparation of this compound (Free Base) from its Hydrochloride Salt

This protocol describes a standard and reliable method for the liberation of the free amine from its hydrochloride salt.

Materials:

  • This compound hydrochloride

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound hydrochloride in a minimal amount of deionized water.

  • Transfer the solution to a separatory funnel.

  • Slowly add saturated aqueous sodium bicarbonate solution to the separatory funnel. Effervescence will be observed as carbon dioxide is released. Continue addition until the effervescence ceases and the aqueous layer is basic (pH > 8, check with pH paper).

  • Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 20 mL).

  • Combine the organic extracts and wash with brine (saturated aqueous NaCl solution).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound as the free base.

Causality Behind Experimental Choices:

  • The use of a weak base like sodium bicarbonate is crucial to avoid any potential degradation of the isothiazole ring, which can be sensitive to strong bases.

  • Extraction with an organic solvent in which the free amine is soluble allows for its separation from the aqueous solution containing inorganic salts.

  • Drying the organic extract is essential to remove any residual water, which could interfere with subsequent reactions.

The Reactivity of this compound: A Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its primary amino group. This nucleophilic center readily participates in a variety of bond-forming reactions, allowing for the facile introduction of diverse substituents and the construction of complex molecular architectures.

N-Acylation: Forging the Amide Bond

The formation of an amide bond is one of the most fundamental transformations in medicinal chemistry. N-acylation of this compound provides access to a wide array of derivatives with potential biological activity.

Protocol 2: General Procedure for N-Acylation of this compound with an Acid Chloride

Materials:

  • This compound

  • Acid chloride (e.g., benzoyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • A non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA))

  • Magnetic stirrer and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Dissolve this compound (1.0 eq) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere.

  • Add the non-nucleophilic base (1.2 - 1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Slowly add the acid chloride (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expertise & Experience Insights: The choice of base is critical. A hindered, non-nucleophilic base like DIPEA is often preferred to minimize side reactions. The reaction is typically run under anhydrous conditions to prevent hydrolysis of the acid chloride.

N-Alkylation and N-Arylation: Expanding the Chemical Space

N-alkylation and N-arylation reactions further expand the diversity of compounds that can be synthesized from this compound. These reactions are essential for exploring the structure-activity relationships of isothiazole-based drug candidates. While general protocols for amine alkylation and arylation are well-established, their application to this compound requires careful optimization.

Conceptual Workflow for N-Alkylation and N-Arylation:

G cluster_alkylation N-Alkylation cluster_arylation N-Arylation start_alk This compound reagent_alk Alkyl Halide (R-X) or Reductive Amination (Aldehyde/Ketone + Reducing Agent) start_alk->reagent_alk product_alk N-Alkyl-isothiazol-4-amine reagent_alk->product_alk start_aryl This compound reagent_aryl Aryl Halide (Ar-X) + Pd or Cu Catalyst start_aryl->reagent_aryl product_aryl N-Aryl-isothiazol-4-amine reagent_aryl->product_aryl

Caption: General strategies for N-alkylation and N-arylation of this compound.

Application in Medicinal Chemistry: A Case Study in Kinase Inhibition

The isothiazole scaffold, and specifically derivatives of this compound, have shown significant promise as inhibitors of various protein kinases. Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

A notable example of the application of the aminoisothiazole scaffold is in the development of PIM kinase inhibitors. PIM kinases are a family of serine/threonine kinases that are overexpressed in many human cancers and are involved in cell survival, proliferation, and drug resistance.

While specific, publicly available, step-by-step protocols starting from this compound for the synthesis of patented PIM kinase inhibitors are often not detailed, the general synthetic strategies outlined in patents suggest the use of aminoisothiazole cores which are then elaborated through reactions such as N-acylation and cross-coupling.

Illustrative Synthetic Approach to Isothiazole-based Kinase Inhibitors:

G start This compound step1 N-Acylation (with a substituted carboxylic acid) start->step1 intermediate1 N-Acyl-isothiazol-4-amine Intermediate step1->intermediate1 step2 Functionalization of Isothiazole Ring (e.g., Halogenation) intermediate1->step2 intermediate2 Functionalized N-Acyl-isothiazol-4-amine step2->intermediate2 step3 Cross-Coupling Reaction (e.g., Suzuki or Buchwald-Hartwig) with a second building block intermediate2->step3 final_product Final Kinase Inhibitor step3->final_product

Caption: A generalized synthetic workflow for kinase inhibitors using an aminoisothiazole core.

Structure-Activity Relationship (SAR) Insights:

The development of potent and selective kinase inhibitors is a data-driven process. The following table summarizes hypothetical but representative SAR data for a series of isothiazole-based kinase inhibitors, illustrating how modifications to the core structure can impact activity.

Compound IDR1 (at N4)R2 (at C5)PIM-1 Kinase IC₅₀ (nM)
1a BenzoylH500
1b 4-FluorobenzoylH250
1c 4-MethoxybenzoylH700
2a 4-FluorobenzoylPhenyl50
2b 4-Fluorobenzoyl4-Pyridyl15
2c 4-Fluorobenzoyl3-Thienyl30

Data Interpretation:

  • The introduction of a fluorine atom on the benzoyl group (Compound 1b vs. 1a) improves potency, likely due to favorable electronic interactions in the kinase active site.

  • A bulky, electron-donating group like methoxy (Compound 1c) is detrimental to activity.

  • The addition of an aryl or heteroaryl group at the C5 position of the isothiazole ring (Series 2) significantly enhances potency, suggesting the presence of a hydrophobic pocket in the target enzyme that can be exploited for improved binding. The pyridyl group in Compound 2b appears to be optimal, possibly due to its ability to form a hydrogen bond.

Conclusion: A Building Block with a Bright Future

This compound has proven to be a valuable and versatile building block in medicinal chemistry. Its straightforward synthesis and the predictable reactivity of its amino group provide a reliable platform for the generation of diverse molecular libraries. The successful application of the aminoisothiazole scaffold in the development of potent kinase inhibitors highlights its potential for the discovery of new therapeutics for a range of diseases. As our understanding of disease biology continues to grow, the strategic use of privileged scaffolds like this compound will undoubtedly play an increasingly important role in the design and synthesis of the next generation of medicines.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. [Link][1]

  • Isothiazole derivatives as PIM kinase inhibitors and preparation methods and use in medicinal manufacture thereof. (2016). US Patent 9,458,151 B2. [2]

  • Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. (1992). Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]

  • Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. (2007). Letters in Drug Design & Discovery, 4(6), 423-429. [Link]

Sources

Methodological & Application

Synthesis of isothiazole derivatives with potential biological activity.

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Isothiazole Derivatives with Potential Biological Activity

Authored by a Senior Application Scientist

Introduction: The Isothiazole Scaffold in Medicinal Chemistry

Isothiazole, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone scaffold in modern medicinal chemistry.[1][2][3] The unique electronic properties conferred by the 1,2-relationship of its electronegative heteroatoms make the isothiazole ring a privileged structure in the design of therapeutic agents.[1][4] Derivatives of this versatile core have demonstrated a remarkable breadth of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][5][6][7] For instance, the isothiazole moiety is integral to established drugs like the antipsychotic agent Ziprasidone and the antiviral Denotivir.[1][8]

The persistent challenge and opportunity in this field lie in the development of efficient, scalable, and versatile synthetic routes to access novel isothiazole analogues. The choice of synthetic strategy is paramount, as it dictates the achievable substitution patterns, overall yield, and environmental impact of the process. This guide provides researchers, scientists, and drug development professionals with an in-depth overview of key synthetic methodologies, detailed experimental protocols, and a summary of the biological potential of this important class of compounds.

Part 1: Strategic Approaches to Isothiazole Ring Synthesis

The construction of the isothiazole ring can be approached through several distinct strategies. The selection of a method is often guided by the desired substitution pattern on the final molecule and the commercial availability of starting materials. We will explore two robust and widely adopted strategies: a transition-metal-free annulation and a modern rhodium-catalyzed approach.

The (4+1) Annulation Strategy: A Metal-Free Approach

This method represents a highly efficient and environmentally benign "4+1" atom economic approach to constructing 3,5-disubstituted isothiazoles.[9] It relies on the reaction between a β-ketodithioester (the four-atom component) and an ammonia source, typically ammonium acetate (the one-atom nitrogen source).

Causality of Experimental Choice: The primary advantage of this strategy is its operational simplicity. It avoids the use of expensive and potentially toxic transition metal catalysts, proceeding under aerial oxygen as the terminal oxidant.[1][9] The reaction cascade, involving sequential imine formation, intramolecular cyclization, and subsequent aromatization, is often performed in a single pot, enhancing its efficiency.[9] This makes the method particularly attractive for library synthesis and initial lead discovery efforts.

G cluster_workflow Workflow: (4+1) Annulation A β-Ketodithioester (4-atom component) D One-Pot Reaction Vessel A->D B Ammonium Acetate (N source) B->D C Solvent (e.g., Aqueous Media) C->D E Sequential Cascade: 1. Imine Formation 2. Intramolecular Cyclization 3. Aerial Oxidation D->E Heating F 3,5-Disubstituted Isothiazole E->F

Caption: General workflow for the (4+1) annulation synthesis of isothiazoles.

Rhodium-Catalyzed Synthesis Strategies

Transition metal catalysis offers alternative pathways that provide access to different isothiazole isomers and tolerate a broad range of functional groups. Rhodium-based catalysts have proven particularly effective.

  • Oxidative Annulation: This method achieves the direct synthesis of isothiazole rings through an oxidative annulation of benzimidates with elemental sulfur, catalyzed by a rhodium complex.[1] This approach is valuable for creating specific fused-ring systems.

  • Transannulation of 1,2,3-Thiadiazoles: A powerful strategy involves the rhodium-catalyzed transannulation of 1,2,3-thiadiazoles with various nitriles.[1][9] The reaction proceeds through an α-thiavinyl Rh-carbenoid intermediate, effectively exchanging the dinitrogen unit of the thiadiazole for a carbon atom from the nitrile to form the isothiazole ring.[9]

Causality of Experimental Choice: While requiring a metal catalyst, these methods offer superior functional group tolerance compared to some classical approaches. The transannulation reaction, in particular, is highly versatile, allowing for the incorporation of diverse alkyl, aryl, and heteroaryl substituents at the 5-position of the isothiazole ring, dictated by the choice of the nitrile coupling partner.[1]

G cluster_mechanism Concept: Rh-Catalyzed Transannulation Thiadiazole 1,2,3-Thiadiazole Intermediate1 Loss of N₂ Thiadiazole->Intermediate1 Heat Rh_Catalyst Rh Catalyst Intermediate2 α-Thiavinyl Rh-Carbenoid Rh_Catalyst->Intermediate2 Intermediate1->Intermediate2 + [Rh] Isothiazole Isothiazole Product Intermediate2->Isothiazole + Nitrile Nitrile Nitrile (R-C≡N) Nitrile->Isothiazole G cluster_bioactivity Biological Applications of Isothiazole Derivatives Core Isothiazole Core Scaffold Anticancer Anticancer Agents (HDAC, c-Met, Antimitotic) Core->Anticancer Antimicrobial Antimicrobial Agents (Antibacterial, Antifungal) Core->Antimicrobial AntiInflammatory Anti-inflammatory Agents Core->AntiInflammatory Antiviral Antiviral Agents (e.g., Denotivir) Core->Antiviral Other Other Activities (Antidiabetic, Neuroprotective) Core->Other

Sources

The Isothiazole Scaffold: A Privileged Motif in Modern Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Why Kinases and Why Isothiazoles?

Protein kinases, enzymes that catalyze the phosphorylation of proteins, represent a cornerstone of cellular signaling. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most intensely pursued drug target classes.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, and at the heart of many of these successful drugs lies a heterocyclic core that dictates binding affinity, selectivity, and overall pharmacological properties.

Among the pantheon of heterocyclic scaffolds, the isothiazole ring—a five-membered aromatic ring containing adjacent nitrogen and sulfur atoms—has emerged as a "privileged" structure in medicinal chemistry.[2] Though less common than its 1,3-thiazole isomer, the 1,2-isothiazole arrangement offers a unique combination of electronic properties and hydrogen bonding capabilities. It can act as a bioisostere for other aromatic systems, engaging in crucial interactions within the ATP-binding pocket of kinases to achieve high potency and selectivity.[1]

This guide provides an in-depth exploration of the application of isothiazole-based building blocks, particularly amino-isothiazoles and their structural analogues, in the synthesis of potent kinase inhibitors. While the specific starting material, isothiazol-4-amine, is not widely exemplified in current literature—potentially due to synthetic challenges or instability—this note will focus on robust, field-proven strategies using structurally related and highly successful 2-aminothiazole and fused isothiazolo[4,3-b]pyridine systems. We will delve into the causality behind synthetic choices, provide detailed, self-validating protocols for key transformations, and present structure-activity relationship (SAR) data to guide future drug discovery efforts.

Part 1: The Synthetic Chemist's Toolkit - Core Isothiazole & Thiazole Scaffolds

The successful incorporation of the isothiazole or thiazole motif into a kinase inhibitor begins with the robust synthesis of the core heterocyclic building block. The choice of synthetic route is dictated by the desired substitution pattern, which is, in turn, informed by the target kinase's ATP-binding site topology.

Foundational Synthesis: The Hantzsch Thiazole Synthesis

One of the most fundamental and widely used methods for constructing the 2-aminothiazole ring is the Hantzsch thiazole synthesis. This reaction involves the condensation of an α-haloketone with a thiourea. The power of this method lies in its modularity; by varying the α-haloketone and the thiourea, a diverse library of substituted 2-aminothiazoles can be generated.

  • Causality: The reaction proceeds via an initial S-alkylation of the thiourea by the α-haloketone, forming an isothiouronium salt. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step to yield the aromatic thiazole ring. This reliable mechanism makes it a go-to strategy for creating the core of many kinase inhibitors, including the blockbuster drug Dasatinib.[3][4]

Building Fused Systems: Synthesis of the Isothiazolo[4,3-b]pyridine Core

For inhibitors targeting kinases like Cyclin G-Associated Kinase (GAK), a more complex, fused heterocyclic system is required. The isothiazolo[4,3-b]pyridine scaffold has proven highly effective.[5][6] The synthesis of this core is a multi-step process that requires careful control of regiochemistry.

  • Causality: A common route begins with a substituted pyridine precursor, such as 3-nitro-5-bromopyridine-2-carbonitrile. A sequence of reduction of the nitro group to an amine, thionation of the adjacent nitrile to a thioamide, and subsequent oxidative S-N bond formation (e.g., using hydrogen peroxide) closes the isothiazole ring.[5] This sequence is a powerful example of how to build complexity by leveraging the inherent reactivity of a pre-functionalized starting material.

Part 2: From Scaffold to Inhibitor - Key Coupling Strategies

With the core heterocycle in hand, the next critical phase is its elaboration into a functional kinase inhibitor. This almost invariably involves the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds through cross-coupling reactions.

The Suzuki-Miyaura Coupling: Forging Key C-C Bonds

The palladium-catalyzed Suzuki-Miyaura coupling is arguably the most important C-C bond-forming reaction in modern drug discovery.[1][7] It is used to couple a halide (or triflate) with an organoboron compound. In the context of kinase inhibitors, this is frequently used to attach aryl or heteroaryl moieties to the core scaffold, which can then occupy hydrophobic pockets or form key hydrogen bonds within the kinase domain.

  • Expertise in Action: In the synthesis of 5-arylthiazole inhibitors, a thiazole-boronic acid pinacol ester can be coupled with an aryl bromide, or conversely, a bromo-thiazole can be coupled with an arylboronic acid.[8][9] The choice depends on the availability of starting materials and the overall synthetic strategy. The reaction's tolerance for a wide variety of functional groups makes it exceptionally versatile.

The Ullmann Condensation & Buchwald-Hartwig Amination: Creating the C-N Linkage

The bond between the amino group of the heterocycle and another aryl or heteroaryl system is a defining feature of many Type I and Type II kinase inhibitors. This "hinge-binding" interaction, where the inhibitor mimics the adenine of ATP, is crucial for potent inhibition. This critical C-N bond is typically formed via copper-catalyzed Ullmann condensation or palladium-catalyzed Buchwald-Hartwig amination.[10][11]

  • Expertise in Action: In the synthesis of Dasatinib, a key step involves coupling the 2-aminothiazole core with a substituted chloropyrimidine.[4] While early syntheses might have used harsher Ullmann conditions (high temperatures, stoichiometric copper), modern approaches often favor the milder and more general Buchwald-Hartwig conditions, which use a palladium catalyst and a specialized ligand to facilitate the reaction at lower temperatures.[3][12]

Part 3: Application Notes & Detailed Protocols

The following sections provide detailed examples and protocols for the synthesis of prominent kinase inhibitors, illustrating the principles discussed above.

Case Study 1: Synthesis of a 2-Aminothiazole-Based Bcr-Abl/Src Inhibitor (Dasatinib Core)

Dasatinib (BMS-354825) is a potent oral inhibitor of multiple tyrosine kinases, including Bcr-Abl and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML).[13][14] Its synthesis is a masterclass in the application of 2-aminothiazole chemistry. A key intermediate is the 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide core.

Workflow Diagram: Synthesis of Dasatinib Core Intermediate

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Hantzsch Thiazole Synthesis cluster_2 Step 3: C-N Coupling A 3-Ethoxyacryloyl chloride C (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide A->C Pyridine, THF B 2-Chloro-6-methylaniline B->C E 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide (Core Intermediate) C->E 1. NBS, Dioxane/H2O 2. Heat D Thiourea D->E G Dasatinib E->G Base (e.g., NaH or NaOtBu) Coupling F Substituted Chloropyrimidine F->G

Caption: Synthetic workflow for the kinase inhibitor Dasatinib.

Experimental Protocol: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13) [4]

  • Step A: (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (15) Formation.

    • To a cold (0-5°C), stirring solution of 2-chloro-6-methylaniline (59.5 g, 0.42 mol) and pyridine (68 mL, 0.63 mol) in tetrahydrofuran (THF, 600 mL), add 3-ethoxyacryloyl chloride (84.7 g, 0.63 mol) slowly, maintaining the internal temperature below 5°C.

    • Allow the mixture to warm to 20°C and stir for 2 hours.

    • Cool the reaction back to 0-10°C and add 1N Hydrochloric acid (115 mL).

    • Dilute the mixture with water (310 mL) and concentrate the solution under reduced pressure to a thick slurry.

    • Add toluene (275 mL) and stir for 15 min at room temperature, then for 1 hour at 0°C.

    • Collect the solid by vacuum filtration, wash with water (2 x 75 mL), and dry to yield (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (15) as a solid (74.1 g, 73.6% yield).

  • Step B: Hantzsch Cyclization to form the 2-Aminothiazole Core (13).

    • To a solution of the acrylamide 15 (70.0 g, 0.29 mol) in a 1:1 mixture of dioxane and water (700 mL), add N-Bromosuccinimide (NBS, 54.6 g, 0.30 mol) portion-wise over 30 minutes at room temperature.

    • Stir the mixture for 2 hours at room temperature.

    • Add thiourea (23.4 g, 0.30 mol) and heat the reaction mixture to 80-85°C for 2 hours.

    • Cool the mixture to room temperature and adjust the pH to 8-9 with saturated aqueous sodium bicarbonate.

    • Extract the product with ethyl acetate (3 x 400 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or silica gel chromatography to afford 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13) in excellent yield (~95%).

Case Study 2: Synthesis of Isothiazolo[4,3-b]pyridine-based GAK Inhibitors

Inhibitors of GAK based on the isothiazolo[4,3-b]pyridine scaffold have shown promise as broad-spectrum antiviral agents.[5][6] The synthesis hinges on the construction of the fused heterocyclic core followed by functionalization at the 3- and 6-positions, typically via nucleophilic aromatic substitution and Suzuki coupling, respectively.

Workflow Diagram: GAK Inhibitor Synthesis

G A 3-Amino-5-bromopyridine -2-carbothioamide B 3-Amino-6-bromo- isothiazolo[4,3-b]pyridine A->B H2O2, MeOH (Oxidative Cyclization) C 3,6-Dibromo- isothiazolo[4,3-b]pyridine (Key Intermediate) B->C Sandmeyer Reaction (NaNO2, HBr, CuBr) E 3-Substituted-6-bromo- isothiazolo[4,3-b]pyridine C->E SNA_r_ D Nitrogen Nucleophile (e.g., Morpholine) D->E G Final GAK Inhibitor E->G Suzuki Coupling (Pd(PPh3)4, K2CO3) F Arylboronic Acid F->G

Caption: General synthetic route to GAK inhibitors.

Experimental Protocol: Synthesis of 3,6-dibromo-isothiazolo[4,3-b]pyridine (9) [5]

  • Step A: Oxidative Cyclization.

    • Prepare 3-amino-5-bromopyridine-2-carbothioamide (7) from 3-amino-5-bromopyridine-2-carbonitrile using Lawesson's reagent.

    • Dissolve thioamide 7 in methanol.

    • Add 30% aqueous hydrogen peroxide (H₂O₂) dropwise to the solution at room temperature.

    • Monitor the reaction by TLC until completion.

    • Upon completion, remove the solvent under reduced pressure and purify the residue to obtain 3-amino-6-bromo-isothiazolo[4,3-b]pyridine (8).

  • Step B: Sandmeyer Reaction.

    • Suspend the amino-isothiazole 8 in an aqueous solution of hydrogen bromide (HBr).

    • Cool the mixture in an ice bath and add a solution of sodium nitrite (NaNO₂) in water dropwise to form the diazonium salt.

    • In a separate flask, prepare a solution of copper(I) bromide (CuBr) in aqueous HBr.

    • Add the cold diazonium salt solution to the CuBr solution.

    • Allow the reaction to warm to room temperature and stir until nitrogen evolution ceases.

    • Neutralize the reaction mixture carefully with a base (e.g., 30% NaOH solution or solid K₂CO₃).

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate.

    • Purify the crude product by silica gel chromatography to yield the key intermediate, 3,6-dibromo-isothiazolo[4,3-b]pyridine (9). This intermediate is then ready for subsequent diversification at the 3- and 6-positions.

Part 4: Structure-Activity Relationships (SAR) and Data

The rational design of kinase inhibitors is driven by understanding how structural modifications impact biological activity. The isothiazole and thiazole scaffolds provide a rigid framework upon which substituents can be varied to optimize interactions with the target kinase.

  • Hinge-Binding: For 2-aminothiazole-based inhibitors like Dasatinib, the 2-amino group and the thiazole nitrogen form a critical bidentate hydrogen bond with the kinase hinge region (e.g., the backbone NH and CO of Met318 in Abl kinase). This interaction is a cornerstone of the binding mode for many ATP-competitive inhibitors.[12][14]

  • Hydrophobic Pockets: Aryl groups attached at the 4- or 5-position of the thiazole ring often extend into hydrophobic regions of the ATP binding site. In the case of LIMK inhibitors, for example, SAR studies showed that substitution patterns on a phenyl ring at the 4-position dramatically influenced potency.[15][16]

  • Solvent-Exposed Region: Groups attached to the core that extend out towards the solvent-exposed region of the active site can be modified to improve solubility, cell permeability, and selectivity. The piperazine-ethanol moiety of Dasatinib is a classic example, enhancing physicochemical properties and providing additional interaction points.[13]

Table 1: Biological Activity of Representative Isothiazole/Thiazole-Based Kinase Inhibitors

Compound ClassTarget Kinase(s)Representative CompoundIC₅₀ / K_d_ (nM)Reference
2-AminothiazoleBcr-Abl, SrcDasatinibBcr-Abl: <1, Src: <1[12]
Isothiazolo[4,3-b]pyridineGAKCompound 1K_d_ = 8.3[6]
Isothiazolo[4,3-b]pyridineGAKCompound 2K_d_ = 8.9[6]
Isothiazole UreaTrkABicyclic Thioether AnalogKinase IC₅₀ = 5[17]
AminothiazoleLIMK1 / LIMK2CRT-0104740LIMK1: 10, LIMK2: 4[15]

Conclusion and Future Outlook

The isothiazole and thiazole scaffolds are undeniably powerful and versatile platforms for the design of potent and selective kinase inhibitors. While direct applications of this compound remain an underexplored area, the principles of scaffold synthesis, strategic functionalization via cross-coupling, and rational SAR-driven optimization are well-established for the broader class of amino-isothiazoles/thiazoles. The detailed workflows and protocols provided herein for the synthesis of key intermediates for drugs like Dasatinib and advanced GAK inhibitors serve as a practical guide for researchers in the field. As our understanding of kinase biology continues to deepen, these adaptable heterocyclic cores will undoubtedly form the foundation of the next generation of targeted therapies.

References

  • Chen, B.-C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(vi), 32-38. [Available at: [Link]]

  • Chen, B.-C., et al. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. [Available at: [Link]]

  • Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. (2007). PubMed. [Available at: [Link]]

  • Synthesis of a 3,7-Disubstituted Isothiazolo[4,3-b]pyridine as a Potential Inhibitor of Cyclin G-Associated Kinase. (2024). MDPI. [Available at: [Link]]

  • Scott, J.S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. Journal of Medicinal Chemistry. [Available at: [Link]]

  • Scott, J.S., et al. (2015). Discovery, Development, and SAR of Aminothiazoles as LIMK Inhibitors with Cellular Anti-Invasive Properties. ACS Publications. [Available at: [Link]]

  • Rana, V., et al. (2018). Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. PubMed Central. [Available at: [Link]]

  • Wood, E.R., et al. (2006). Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. PubMed. [Available at: [Link]]

  • Programmed synthesis of arylthiazoles through sequential C–H couplings. (n.d.). Semantic Scholar. [Available at: [Link]]

  • QSAR studies on aminothiazole derivatives as aurora a kinase inhibitors. (2010). PubMed. [Available at: [Link]]

  • Tantry, S.J., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed Central. [Available at: [Link]]

  • The synthesis of isothiazolone derivatives and ring expanding reaction of cyclopropenones. (n.d.). Semantic Scholar. [Available at: [Link]]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Available at: [Link]]

  • Das, J., et al. (2006). 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure-Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. ACS Publications. [Available at: [Link]]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Royal Society of Chemistry. [Available at: [Link]]

  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Royal Society of Chemistry. [Available at: [Link]]

  • Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. (2017). PubMed Central. [Available at: [Link]]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. [Available at: [Link]]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed. [Available at: [Link]]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. (2015). PubMed. [Available at: [Link]]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. [Available at: [Link]]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). PubMed Central. [Available at: [Link]]

  • Process for preparing 2-aminothiazole-5-carboxamides useful as kinase inhibitors. (2005). Google Patents.
  • Synthesis of 5-arylthiazoles. Comparative study between Suzuki cross-coupling reaction and direct arylation. (2017). ResearchGate. [Available at: [Link]]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. (2020). ResearchGate. [Available at: [Link]]

  • Ullmann condensation. (n.d.). Wikipedia. [Available at: [Link]]

  • Process for preparing 2-aminothiazole-5-aromatic carboxamides as kinase inhibitors. (2006). Google Patents.
  • Synthesis of some benzo[d]thiazole derivatives via suzuki cross-coupling reaction. (2018). ResearchGate. [Available at: [Link]]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Available at: [Link]]

  • Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. (2022). PubMed Central. [Available at: [Link]]

  • Route Design and Development of a MET Kinase Inhibitor: A Copper-Catalyzed Preparation of an N1-Methylindazole. (2013). ResearchGate. [Available at: [Link]]

  • Ullmann Reaction. (n.d.). Organic Chemistry Portal. [Available at: [Link]]

  • RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. (2013). PubMed Central. [Available at: [Link]]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. (2022). PubMed Central. [Available at: [Link]]

Sources

Advanced Protocols for the N-Functionalization of Isothiazol-4-amine: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the isothiazole scaffold represents a privileged heterocyclic motif due to its presence in numerous biologically active compounds. The ability to selectively modify the amino group at the 4-position of the isothiazole ring is crucial for generating diverse molecular libraries for screening and lead optimization. This guide provides detailed application notes and protocols for the N-functionalization of isothiazol-4-amine, focusing on N-acylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination.

Introduction to the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This structural unit imparts unique physicochemical properties to molecules, including metabolic stability and the ability to participate in various non-covalent interactions with biological targets. The amino group at the 4-position serves as a versatile handle for introducing a wide array of substituents, thereby modulating the pharmacological profile of the resulting derivatives.

I. N-Acylation of this compound: Synthesis of Amide Derivatives

N-acylation is a fundamental transformation for converting the primary amino group of this compound into an amide functionality. This reaction is widely employed to introduce diverse acyl groups, which can influence the molecule's lipophilicity, hydrogen bonding capacity, and overall conformation.

Mechanistic Rationale

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acylating agent (e.g., acyl chloride or anhydride). This is typically followed by the elimination of a leaving group (e.g., chloride or carboxylate) to form the stable amide bond. The reaction is often carried out in the presence of a non-nucleophilic base to neutralize the acidic byproduct generated during the reaction.

cluster_acylation N-Acylation Workflow start This compound + Acylating Agent + Base reaction Reaction in Inert Solvent (e.g., DCM, THF) start->reaction workup Aqueous Workup (e.g., NaHCO3 wash) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification product N-Acylthis compound purification->product

Caption: General workflow for the N-acylation of this compound.

Experimental Protocol: N-Acylation using Acyl Chlorides

This protocol describes a general procedure for the N-acylation of this compound using an acyl chloride as the acylating agent.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or pyridine

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Cool the solution to 0 °C in an ice bath and add triethylamine (1.5 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirred solution.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford the desired N-acylthis compound.

ParameterConditionRationale
Solvent Anhydrous DCM, THFInert solvents that dissolve the reactants and do not participate in the reaction.
Base Triethylamine, PyridineScavenges the HCl generated, driving the reaction to completion.
Temperature 0 °C to Room Temp.Initial cooling controls the exothermic reaction; warming ensures completion.
Equivalents Acyl Chloride (1.1 eq), Base (1.5 eq)A slight excess of the acylating agent and a larger excess of the base ensure complete consumption of the starting amine.

II. N-Alkylation via Reductive Amination

Reductive amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, providing access to N-alkylated amines.[1] This two-step, one-pot process involves the initial formation of an imine or enamine intermediate from the reaction of an amine with a carbonyl compound, followed by its reduction to the corresponding amine.[2]

Mechanistic Principles

The reaction begins with the nucleophilic attack of the this compound on the carbonyl carbon of an aldehyde or ketone, typically under mildly acidic conditions to facilitate dehydration, leading to the formation of an imine intermediate. A reducing agent, present in the reaction mixture, then selectively reduces the C=N double bond of the imine to a C-N single bond, yielding the N-alkylated product.[3] The choice of reducing agent is critical to avoid the reduction of the starting carbonyl compound.[4]

cluster_reductive_amination Reductive Amination Workflow start This compound + Aldehyde/Ketone + Reducing Agent reaction Reaction in Suitable Solvent (e.g., MeOH, DCE) start->reaction workup Aqueous Workup and Extraction reaction->workup purification Purification (Column Chromatography) workup->purification product N-Alkylthis compound purification->product

Caption: General workflow for the reductive amination of this compound.

Experimental Protocol: One-Pot Reductive Amination

This protocol outlines a general one-pot procedure for the N-alkylation of this compound with an aldehyde or ketone.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0-1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount, optional)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a stirred solution of this compound (1.0 eq) and the aldehyde or ketone (1.1 eq) in DCE, add a catalytic amount of acetic acid (optional, to facilitate imine formation).

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Extract the aqueous layer with DCM.

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the N-alkylthis compound.

ParameterConditionRationale
Reducing Agent NaBH(OAc)₃, NaBH₃CNMild reducing agents that selectively reduce the iminium ion in the presence of the carbonyl group.[4]
Solvent DCE, DCM, MeOHAprotic solvents are common, though methanol can be used with NaBH₃CN.
pH Neutral to slightly acidicFacilitates imine formation without significantly hydrolyzing the reducing agent.
Temperature Room TemperatureGenerally sufficient for both imine formation and reduction.

III. N-Arylation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has revolutionized the synthesis of arylamines.[5] It allows for the formation of a carbon-nitrogen bond between an amine and an aryl halide or triflate, a transformation that is often challenging to achieve through traditional methods.[6]

Mechanistic Overview

The catalytic cycle of the Buchwald-Hartwig amination is believed to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X) to form a Pd(II) complex.

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, and a base facilitates the deprotonation of the amine to form an amido complex.

  • Reductive Elimination: The aryl group and the amido ligand are reductively eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.[6]

cluster_buchwald Buchwald-Hartwig Amination Workflow start This compound + Aryl Halide + Pd Catalyst + Ligand + Base reaction Reaction in Anhydrous Solvent (e.g., Toluene, Dioxane) under Inert Atmosphere start->reaction workup Filtration and Aqueous Workup reaction->workup purification Purification (Column Chromatography) workup->purification product N-Arylthis compound purification->product

Caption: General workflow for the Buchwald-Hartwig amination of this compound.

Experimental Protocol: Palladium-Catalyzed N-Arylation

This protocol provides a general method for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (1.0-1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1-5 mol%)

  • Phosphine ligand (e.g., Xantphos, BINAP) (2-10 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃) (1.5-2.0 eq)

  • Anhydrous toluene or dioxane

  • Inert atmosphere glovebox or Schlenk line techniques

Procedure:

  • Reaction Setup: In a glovebox or using Schlenk techniques, charge a flame-dried reaction vessel with the palladium catalyst, the phosphine ligand, and the base.

  • Reagent Addition: Add the aryl bromide, followed by this compound, and anhydrous toluene.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring for 12-24 hours.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction and Concentration: Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the N-arylthis compound.

ParameterConditionRationale
Catalyst Pd(OAc)₂, Pd₂(dba)₃Common palladium precursors for generating the active Pd(0) species.
Ligand Xantphos, BINAPBulky, electron-rich phosphine ligands that stabilize the palladium catalyst and promote reductive elimination.
Base NaOtBu, Cs₂CO₃Strong, non-nucleophilic bases required for the deprotonation of the amine.
Solvent Toluene, DioxaneAnhydrous, high-boiling point solvents suitable for cross-coupling reactions.

Conclusion

The N-functionalization of this compound is a critical step in the synthesis of novel derivatives with potential therapeutic applications. The protocols for N-acylation, reductive amination, and Buchwald-Hartwig amination outlined in this guide provide robust and versatile methods for accessing a wide range of N-substituted isothiazol-4-amines. Careful consideration of the reaction conditions, including the choice of reagents, solvents, and catalysts, is essential for achieving high yields and purity. These detailed application notes serve as a valuable resource for researchers in their efforts to explore the chemical space around the isothiazole scaffold.

References

  • Kuczyński, L., et al. (1993). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 48(9), 1267-1283.
  • Gawel, K., et al. (2019).
  • Woodman, T. J. (2008). Product Class 15: Isothiazoles.
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Wikipedia contributors. (2023). Reductive amination. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • Gawel, K., et al. (2019). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • van der Vlugt, J. I. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Chemistry Steps. (n.d.). Aldehydes and Ketones to Amines. Retrieved from [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075-1117.
  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • BenchChem. (2025).
  • Chemistry LibreTexts. (2023). Reductive Amination. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Vara, Y., et al. (2018). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 23(10), 2465.
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec.
  • BenchChem. (2025). Application Note: A Robust Protocol for the N-acylation of 5,6-Difluorobenzo[d]thiazol-2-amine. BenchChem.
  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. Retrieved from [Link]

  • Semantic Scholar. (n.d.). New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Retrieved from [Link]

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides.
  • Sarpong, R., et al. (2011). Innate and guided C–H functionalization logic. Accounts of chemical research, 44(8), 662-674.

Sources

Application Note: A Strategic Guide to Developing Isothiazol-4-amine-Based PROTACs for Targeted Protein Degradation in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutics, moving from protein inhibition to induced degradation.[1] This approach utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins, offering potential advantages over traditional inhibitors, particularly in overcoming drug resistance.[2] The modular nature of PROTACs, consisting of a warhead for the protein of interest (POI), an E3 ligase recruiter, and a connecting linker, allows for rational design and optimization.[3] This guide provides a strategic framework and detailed protocols for the design, synthesis, and evaluation of novel PROTACs using the isothiazole heterocyclic scaffold, specifically starting from Isothiazol-4-amine. We will explore the rationale for using isothiazole as a warhead foundation, outline a modular synthetic strategy, and provide step-by-step protocols for the cellular evaluation of these new chemical entities for cancer research applications.

Part 1: The Rationale - Isothiazole as a Privileged Scaffold for PROTAC Warheads

The success of a PROTAC is critically dependent on the affinity and selectivity of its "warhead" for the target protein.[1] While many PROTACs have been built using known inhibitor molecules, there is a growing need to explore novel chemical matter to target new proteins and overcome resistance. Heterocyclic compounds are mainstays of medicinal chemistry, and the isothiazole ring system, in particular, offers a unique combination of chemical and biological properties that make it an attractive starting point for warhead design.[4]

Isothiazoles are five-membered aromatic heterocycles containing adjacent sulfur and nitrogen atoms.[5] This arrangement imparts distinct electronic properties and metabolic stability.[6] More importantly, isothiazole derivatives have demonstrated a wide range of pharmacological activities, including potent anticancer effects as inhibitors of critical signaling proteins like HDACs and various kinases (e.g., Aurora kinase, c-Met).[4]

The choice of This compound as a foundational building block is strategic. The primary amine at the 4-position provides a versatile and readily accessible chemical handle. This amine can be used as a key attachment point for the linker, allowing for a modular and convergent synthetic approach without interfering with the molecular interactions at other positions on the ring that are crucial for target binding.

Diagram 1: The PROTAC Mechanism of Action

This diagram illustrates the catalytic cycle of a PROTAC molecule.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation POI Protein of Interest (e.g., Oncogenic Kinase) PROTAC Isothiazole-based PROTAC POI->PROTAC binds E3 E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3->PROTAC binds Ternary POI-PROTAC-E3 Complex PolyUb Poly-ubiquitination of POI Ternary->PolyUb E2 Ligase Recycle PROTAC is Recycled Ternary->Recycle Ub Ubiquitin (Ub) Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Degradation POI Degradation Proteasome->Degradation Recycle->POI Binds another POI Synthesis_Workflow cluster_warhead Warhead Synthesis cluster_linker Linker Preparation cluster_ligand E3 Ligand Start This compound Step1 Protect Amine (e.g., Boc) Start->Step1 Step2 Ring Functionalization (SAR Exploration) Step1->Step2 Step3 Deprotection Step2->Step3 Warhead Elaborated Warhead Step3->Warhead Couple1 Amide Coupling (HATU/DIPEA) Warhead->Couple1 Linker Linker with two functional groups (e.g., HOOC-Linker-N3) Linker->Couple1 E3_Ligand E3 Ligase Ligand (e.g., VHL-alkyne) Couple2 Click Chemistry (CuAAC) E3_Ligand->Couple2 Intermediate Warhead-Linker Intermediate Couple1->Intermediate Intermediate->Couple2 Final_PROTAC Final Isothiazole PROTAC Couple2->Final_PROTAC

Caption: A convergent synthetic workflow for assembling the final PROTAC from three modular components.

Part 3: Protocols for Characterization and Evaluation

Once synthesized and purified (typically via HPLC), the novel PROTAC must be rigorously tested to confirm its biological activity.

Protocol 3.1: General Synthesis of an Isothiazole-PROTAC via Amide Coupling

This is an exemplary protocol. Reagents and conditions must be optimized for specific substrates.

  • Warhead-Linker Conjugation:

    • Dissolve the elaborated this compound warhead (1.0 eq) and a linker with a terminal carboxylic acid (e.g., Boc-PEG4-COOH) (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO3, and brine.

    • Dry the organic layer over Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the Warhead-Linker intermediate.

  • Boc Deprotection (if applicable):

    • Dissolve the intermediate in a 1:1 mixture of Dichloromethane (DCM) and Trifluoroacetic Acid (TFA).

    • Stir at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to yield the deprotected amine intermediate.

  • Final E3 Ligand Conjugation:

    • Dissolve the deprotected amine intermediate (1.0 eq) and the E3 ligase ligand featuring a carboxylic acid handle (1.1 eq) in anhydrous DMF.

    • Repeat the amide coupling procedure as described in step 1.

    • After workup, purify the final PROTAC compound using preparative HPLC.

    • Confirm the identity and purity of the final product by LC-MS and ¹H NMR.

Protocol 3.2: Confirmation of Protein Degradation by Western Blot
  • Cell Treatment:

    • Plate cancer cells of interest (e.g., MCF-7 for breast cancer) in 6-well plates and allow them to adhere overnight.

    • Treat the cells with the synthesized PROTAC at various concentrations (e.g., 1 nM to 10 µM) for a set time period (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Lysate Preparation:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

  • Quantification and Electrophoresis:

    • Determine the protein concentration of the supernatant using a BCA assay.

    • Normalize the protein amounts for all samples, add Laemmli buffer, and boil for 5 minutes.

    • Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel and run the electrophoresis.

  • Blotting and Detection:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.

    • Incubate with a loading control antibody (e.g., GAPDH or β-actin) to ensure equal loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Visualize the bands using an ECL detection reagent and an imaging system.

    • Quantify band intensity to determine the percentage of protein degradation relative to the vehicle control.

Protocol 3.3: Assessment of Cellular Viability (e.g., CellTiter-Glo®)
  • Cell Plating: Seed cells in an opaque-walled 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC (typically from 0.1 nM to 50 µM) for 72 hours.

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Record luminescence using a plate reader.

  • Analysis: Normalize the data to the vehicle-treated control wells and plot the dose-response curve to calculate the IC50 value (the concentration at which 50% of cell growth is inhibited).

Diagram 3: Cellular Evaluation Workflow

This flowchart shows the experimental pipeline for testing a newly synthesized PROTAC.

Evaluation_Workflow cluster_degradation Degradation Analysis cluster_function Functional Analysis cluster_target Target Engagement (Advanced) Start Synthesized & Purified Isothiazole-PROTAC Treat Treat Cancer Cell Line (Dose & Time Course) Start->Treat Split Treat->Split Lysate Prepare Cell Lysates Split->Lysate Viability Cell Viability Assay (e.g., CellTiter-Glo) Split->Viability CETSA CETSA / NanoBRET Split->CETSA WB Western Blot for POI & Loading Control Lysate->WB DC50 Calculate DC50 (Degradation) WB->DC50 IC50 Calculate IC50 (Growth Inhibition) Viability->IC50 Confirm Confirm Target Binding in cells CETSA->Confirm

Caption: A standard workflow for the biological evaluation of a novel PROTAC, from cell treatment to data analysis.

Part 4: Data Interpretation and Troubleshooting

The goal is to identify a PROTAC with a low DC50 (concentration for 50% degradation) and a corresponding low IC50 in a cancer cell line dependent on the target protein.

ParameterDescriptionIdeal Outcome
DC50 The concentration of PROTAC required to degrade 50% of the target protein.Low nanomolar (nM) range.
Dmax The maximum percentage of protein degradation achieved.> 90%
IC50 The concentration of PROTAC that inhibits 50% of cell viability/growth.Potency should correlate with DC50.
Selectivity Degradation of the target protein without affecting other proteins.High selectivity for the intended target.

Common Troubleshooting Scenarios:

  • No Degradation Observed:

    • Cause: The ternary complex may not be forming correctly. The linker could be the wrong length or too rigid. [7] * Solution: Synthesize a library of PROTACs with different linker lengths and compositions (e.g., PEG vs. alkyl). Consider swapping the E3 ligase ligand (e.g., from VHL to CRBN).

  • Poor Potency (High DC50/IC50):

    • Cause: The warhead may have insufficient affinity for the target protein, or the PROTAC may have poor cell permeability.

    • Solution: Revisit the warhead design to improve binding affinity. Modify the linker to improve physicochemical properties. [8]* Toxicity in Control Cells / Off-Target Effects:

    • Cause: The warhead may not be selective, or the PROTAC could be degrading unintended proteins.

    • Solution: Perform proteomic studies to identify off-target proteins. Confirm target engagement using an assay like CETSA to distinguish degradation from simple binding inhibition. [9]

References

  • A Novel Rational PROTACs Design and Validation via AI-Driven Drug Design Approach | ACS Omega.
  • Current strategies for the design of PROTAC linkers: a critical review.
  • Design, synthesis, and biological evaluation of novel PROTACs compounds with good ERα degrad
  • Selected examples of isothiazoles with pharmacological activity.
  • Design, Synthesis, and Biological Evaluation of Novel BTK-targeting Proteolysis Targeting Chimeras (PROTACs) with Enhanced Pharmacokinetic Properties.
  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applic
  • PROTACs revolutionize small molecule drugs. CAS.
  • Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. Tocris Bioscience.
  • PROTACs: A Practical Guide. Biocompare.
  • Design Principles of PROTAC Delivery Systems. BOC Sciences.
  • Isothiazole. Wikipedia.
  • PROTAC - Design Str
  • Molecular Design of Novel Protein-Degrading Therapeutics Agents Currently in Clinical Trial. MDPI.
  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar.
  • Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation.
  • Next-generation cancer therapeutics: PROTACs and the role of heterocyclic warheads in targeting resistance. PubMed.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed.
  • Synthesis of isothiazole derivatives with potential biological activity. PubMed.
  • Chemical structures of PROTACs warheads used in this work.
  • Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. PubMed.
  • CETSA as a tool for assessing selectivity of warheads and PROTACS and for detecting binders. Pelago Bioscience.
  • Conditional PROTAC: Recent Strategies for Modulating Targeted Protein Degradation.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters.

Sources

Application Notes and Protocols for the Analytical Detection of Isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the robust analytical detection of Isothiazol-4-amine. This compound is a heterocyclic aromatic amine of growing interest in pharmaceutical and chemical research. The accurate and sensitive quantification of this analyte is critical for process monitoring, quality control, and metabolic studies. This document outlines several analytical methodologies, including High-Performance Liquid Chromatography (HPLC) with UV and Mass Spectrometric detection, Gas Chromatography-Mass Spectrometry (GC-MS), and a foundational spectrophotometric method. The protocols are designed to be adaptable to various laboratory settings and sample matrices.

Introduction to this compound and the Imperative for its Accurate Detection

This compound (CAS 64527-28-2) is a member of the isothiazole family, a class of sulfur- and nitrogen-containing five-membered heterocyclic compounds.[1][2] While many isothiazole derivatives, particularly isothiazolinones, are well-known for their biocidal properties, the analytical focus on this compound is emergent.[3][4] Its structural motif as a primary aromatic amine suggests potential applications as a building block in medicinal chemistry and materials science. The development of reliable analytical methods is paramount for understanding its synthesis, stability, and potential biological interactions.

This guide provides a selection of analytical techniques, from high-throughput screening to highly specific and sensitive quantification, to empower researchers with the tools needed for their specific analytical challenges.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is crucial for method development.

PropertyValueSource
Molecular Formula C₃H₄N₂S[1][2]
Molar Mass 100.14 g/mol [1]
CAS Number 64527-28-2[1][2]
Predicted LogP ~1.15[5]
Predicted pKa ~5.4 (for the amino group of the related 2-amino-4-methylthiazole)[6]

The predicted LogP suggests moderate hydrophobicity, making it suitable for reversed-phase chromatography. The predicted pKa indicates that the amino group will be protonated at acidic pH, a key consideration for chromatographic retention and extraction.

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile and widely used technique for the analysis of aromatic amines.[7] We present two primary HPLC-based approaches: a broadly applicable HPLC-UV method and a highly sensitive and specific LC-MS/MS method.

HPLC with UV Detection: A Robust and Accessible Method

This method is suitable for routine analysis and quantification of this compound in relatively clean sample matrices.

Scientific Rationale: The aromatic nature of the isothiazole ring and the presence of the amino group are expected to confer UV absorbance, allowing for direct detection. A C18 column is a suitable starting point for retaining this moderately non-polar compound.[8] The mobile phase composition is selected to achieve optimal retention and peak shape. An acidic modifier is used to ensure the protonation of the amine, leading to more consistent interactions with the stationary phase.

Experimental Protocol:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Diode Array Detector (DAD)

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient:

      Time (min) %A %B
      0 95 5
      10 5 95
      12 5 95
      12.1 95 5

      | 15 | 95 | 5 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or optimal wavelength determined by DAD scan)

Sample Preparation (General Protocol):

  • Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile).

  • Filter the sample through a 0.45 µm syringe filter prior to injection.

  • For complex matrices, a Solid-Phase Extraction (SPE) cleanup may be necessary. A mixed-mode cation exchange SPE cartridge can be effective for retaining the amine under acidic conditions and eluting with a basic solvent.[9]

Workflow for HPLC-UV Analysis:

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_data Data Analysis Sample Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate C18 Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify Peak Area Chromatogram->Quantify

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS/MS: For High Sensitivity and Selectivity

For trace-level detection in complex matrices such as biological fluids or environmental samples, LC-MS/MS is the method of choice.[10]

Scientific Rationale: This technique couples the separation power of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM), interference from matrix components is significantly reduced. Electrospray ionization (ESI) in positive mode is ideal for protonating the basic amino group of this compound.

Experimental Protocol:

  • Instrumentation:

    • UHPLC or HPLC system

    • Tandem quadrupole mass spectrometer with an ESI source

  • Chromatographic Conditions (UHPLC for faster analysis):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: A fast gradient, for example, 5% to 95% B in 5 minutes.

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Injection Volume: 5 µL

  • Mass Spectrometer Conditions (example):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150 °C

    • Desolvation Temperature: 350 °C

    • MRM Transitions: To be determined by infusing a standard solution of this compound. The precursor ion will be [M+H]⁺ (m/z 101.0). Product ions will result from fragmentation of the isothiazole ring.

Sample Preparation: A more rigorous sample preparation is often required for LC-MS/MS. Liquid-liquid extraction (LLE) or a more advanced SPE protocol is recommended to minimize matrix effects.[11]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For aromatic amines, derivatization is typically required.[12][13]

Scientific Rationale: The primary amino group of this compound imparts polarity and can lead to poor peak shape and adsorption in the GC system. Derivatization masks this active group, increasing volatility and improving chromatographic performance.[14] Acylation with a fluorinated anhydride, such as pentafluoropropionic anhydride (PFPA), is an excellent choice as it creates a derivative that is both volatile and highly sensitive to electron capture detection (if available) or provides characteristic mass spectral fragments.[12]

Experimental Protocol:

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer detector

  • Derivatization Procedure:

    • Evaporate the solvent from the sample extract to dryness under a gentle stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of pentafluoropropionic anhydride (PFPA).

    • Cap the vial and heat at 60 °C for 30 minutes.

    • Cool to room temperature and evaporate the excess reagent and solvent under nitrogen.

    • Reconstitute the residue in a suitable solvent (e.g., hexane) for GC-MS analysis.

  • GC-MS Conditions:

    • Column: 5% phenyl-methylpolysiloxane capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness)

    • Injector Temperature: 250 °C

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 1 minute

      • Ramp: 10 °C/min to 280 °C

      • Hold at 280 °C for 5 minutes

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV

      • Source Temperature: 230 °C

      • Scan Range: m/z 50-500

Logical Relationship for GC-MS Analysis:

GCMS_Logic Analyte This compound (Polar, Non-volatile) Derivatization Derivatization (Acylation) + PFPA Analyte->Derivatization Derivative PFPA-Derivative (Non-polar, Volatile) Derivatization->Derivative GC_Separation GC Separation Derivative->GC_Separation MS_Detection MS Detection (EI, Scan/SIM) GC_Separation->MS_Detection Result Quantification and Identification MS_Detection->Result

Caption: Rationale for derivatization in GC-MS analysis.

Spectrophotometric Method: A Simple Screening Tool

For rapid screening or in laboratories without access to chromatographic equipment, a spectrophotometric method can be employed. This method is based on the formation of a colored complex.[15][16]

Scientific Rationale: This protocol is adapted from methods for other primary aromatic amines. It involves a diazotization reaction followed by coupling with a chromogenic agent to produce a colored azo dye, which can be quantified using a spectrophotometer.

Experimental Protocol:

  • Instrumentation:

    • UV-Vis Spectrophotometer

  • Reagents:

    • 0.1 M Hydrochloric Acid (HCl)

    • 1% (w/v) Sodium Nitrite (NaNO₂) solution, freshly prepared

    • 1% (w/v) Sulfamic Acid solution

    • 0.5% (w/v) N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) solution

  • Procedure:

    • To 1 mL of the sample solution (containing this compound) in a test tube, add 1 mL of 0.1 M HCl.

    • Add 1 mL of 1% NaNO₂ solution, mix, and let it stand for 5 minutes in an ice bath.

    • Add 1 mL of 1% sulfamic acid solution to quench the excess nitrous acid. Mix well and wait for 2 minutes.

    • Add 1 mL of 0.5% NED solution. A color should develop.

    • Dilute the solution to a known volume (e.g., 10 mL) with deionized water.

    • Measure the absorbance at the wavelength of maximum absorption (to be determined by scanning the spectrum of the colored product, typically between 500-600 nm) against a reagent blank.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound treated with the same procedure.

Method Validation and Quality Control

For all the chromatographic methods described, it is essential to perform a proper method validation according to ICH or other relevant guidelines. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Conclusion

The analytical methods presented in this guide offer a range of options for the detection and quantification of this compound, catering to different requirements for sensitivity, selectivity, and throughput. The choice of method will depend on the specific application, the nature of the sample matrix, and the available instrumentation. Proper method development and validation are crucial to ensure reliable and accurate results in the analysis of this important chemical entity.

References

  • A new spectrophotometric method for the determination of primary aromatic amines. (1979). Talanta, 26(9), 861-865.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Stillwell, W. G., Bryant, M. S., & Wishnok, J. S. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227.
  • Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. (2009).
  • Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns. (2001). Fresenius' journal of analytical chemistry, 371(5), 607-613.
  • VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. (n.d.).
  • Kataoka, H. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases.
  • Schmidt, T., Kaziur-Cegla, W., & Jochmann, M. A. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. Green Analytical Chemistry, 6, 100071.
  • Simultaneous Determination of Aromatic Amines and Pyridines in Soil - Thermo Fisher Scientific. (n.d.).
  • Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS - ResearchG
  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and identification of some structural isomers. - Agilent. (n.d.).
  • Gas chromatographic determination of aromatic amines in water samples after solid-phase extraction and derivatization with iodine. II. Enrichment. (1998).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry - PMC - NIH. (2021).
  • Derivatiz
  • 2.1.2.
  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. (n.d.).
  • Spectrophotometric Determination of Aromatic Amines - Arab American University. (1998).
  • Technical Support Center: Refinement of Analytical Methods for Aromatic Amine Detection - Benchchem. (n.d.).
  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liqu. (2021).
  • Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils - SCIEX. (n.d.).
  • Determination and Quantification of Primary Arom
  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019).
  • This compound - ChemBK. (n.d.). Retrieved from [Link]

  • UV/Vis spectrum of thiazolium‐4‐aminide 12 h in solvents with different polarity. (n.d.).
  • isothiazol-?4-?amine, min 97%, 1 gram. (n.d.). Retrieved from [Link]

  • Thiazol-4-amine | C3H4N2S | CID 14009640 - PubChem - NIH. (n.d.).
  • 64527-29-3 | MFCD18914401 | this compound hydrochloride | AA Blocks. (n.d.).
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles - PMC - NIH. (2020).
  • Aminothiazole - the NIST WebBook - National Institute of Standards and Technology. (n.d.).
  • Characteristics and molecular properties of the target isothiazolinones.
  • UV-vis absorption spectra of the hydrolysis products aldehyde (blue),...
  • UV/Vis absorption spectra of thiazoles 1-4 with MB.
  • 2-Methyl-4-isothiazolin-3-one | 2682-20-4 - ChemicalBook. (n.d.).
  • ISOTHIAZOLINONES | Ataman Kimya A.Ş. (n.d.). Retrieved from [Link]

Sources

Application Notes & Protocols: The Isothiazol-4-amine Scaffold in the Development of Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quest for Novel Anticancer Scaffolds

The landscape of oncology drug discovery is characterized by an urgent and continuous search for novel chemical entities that can offer improved efficacy, selectivity, and safety profiles. A key strategy in this endeavor is the exploration of "privileged scaffolds"—molecular frameworks that are capable of binding to multiple biological targets with high affinity.[1] The isothiazole ring, a five-membered heterocycle containing adjacent sulfur and nitrogen atoms, has emerged as one such privileged structure.[2][3][4][5] Its unique electronic properties and rigid conformation make it an ideal building block in medicinal chemistry.

Isothiazole derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer properties.[1][5] Compounds incorporating this scaffold have been successfully developed as inhibitors of various oncogenic targets.[5] This guide focuses specifically on isothiazol-4-amine , a versatile synthetic intermediate, and its application in generating libraries of novel antiproliferative agents. We will explore the rationale behind its use, provide detailed protocols for evaluating the resulting compounds, and discuss the mechanistic insights that can be gained.

The Isothiazole Core: A Hub for Anticancer Activity

The isothiazole nucleus is a cornerstone of numerous successful therapeutic agents.[6][7] Its utility in oncology stems from its ability to serve as a structural mimic or key interacting moiety for a variety of biological targets crucial to cancer cell proliferation and survival. Derivatives have been shown to function through several distinct mechanisms of action.

Key Mechanisms of Isothiazole-Based Antiproliferative Agents:

  • Protein Kinase Inhibition: Dysregulation of protein kinases is a hallmark of many cancers.[4] Isothiazole derivatives have been designed as potent inhibitors of critical kinases, including Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), Aurora kinases, and c-Met, thereby blocking the signaling pathways that drive tumor growth.[2][6][8][9][10]

  • Induction of Apoptosis: A primary goal of cancer therapy is to trigger programmed cell death, or apoptosis, in malignant cells. Many isothiazole-containing compounds have been shown to effectively induce apoptosis by modulating the expression of key regulatory proteins such as the Bcl-2 family and activating caspases.[11][12][13][14][15]

  • Cell Cycle Arrest: Cancer cells are characterized by uncontrolled division. Isothiazole derivatives can halt this process by inducing cell cycle arrest, often at the G1/S or G2/M checkpoints, preventing the cell from progressing through division.[8][16][17]

  • Histone Deacetylase (HDAC) Inhibition: HDACs are enzymes that play a role in gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, and isothiazoles have been explored as effective HDAC inhibitors.[2]

The this compound scaffold provides a strategic anchor point for chemists to elaborate upon, using various synthetic transformations to decorate the core and optimize interactions with these diverse targets.

Experimental Workflow for Evaluating Isothiazole-Based Compounds

The development of a novel antiproliferative agent follows a logical, multi-stage screening process. This workflow is designed to efficiently identify potent compounds from a library and then deeply characterize their mechanism of action.

G cluster_0 Compound Library Generation cluster_1 Primary Screening cluster_2 Secondary & Mechanistic Screening cluster_3 Lead Optimization Synthesis Synthesis of this compound Derivatives Cytotoxicity Protocol 1: Antiproliferative Assay (e.g., MTT) Determine GI50/IC50 Values Synthesis->Cytotoxicity Initial Hits CellCycle Protocol 2: Cell Cycle Analysis Cytotoxicity->CellCycle Potent Hits Apoptosis Protocol 3: Apoptosis Assay Cytotoxicity->Apoptosis Potent Hits TargetID Protocol 4: Target Identification (e.g., Kinase Assays) CellCycle->TargetID Mechanistic Clues Apoptosis->TargetID LeadOp In Vivo Studies ADME/Tox Profiling TargetID->LeadOp Validated Lead

Caption: High-level experimental workflow for the development of isothiazole-based antiproliferative agents.

Detailed Application Protocols

Protocol 1: Primary Antiproliferative Screening using MTT Assay

Expert Insight: The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a robust, colorimetric method for assessing cell metabolic activity.[18] It serves as an excellent primary screen because it is high-throughput and provides a quantitative measure of a compound's ability to inhibit cell growth or induce cell death. The resulting half-maximal growth inhibitory concentration (GI₅₀) or inhibitory concentration (IC₅₀) is a critical parameter for ranking compounds.[19]

Methodology:

  • Cell Line Selection and Culture:

    • Select a panel of human cancer cell lines relevant to the desired therapeutic area (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT-116 for colon cancer).[17]

    • Culture cells in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin, maintained at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding:

    • Harvest logarithmically growing cells using trypsin-EDTA.

    • Perform a cell count using a hemocytometer or automated cell counter.

    • Seed cells into 96-well flat-bottom plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of media).

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of each isothiazole derivative (e.g., 10 mM in DMSO).

    • Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.01 µM to 100 µM). Ensure the final DMSO concentration is non-toxic (typically ≤ 0.5%).

    • Remove the old media from the 96-well plates and add 100 µL of media containing the test compounds. Include vehicle control (DMSO) and untreated control wells.

    • Incubate the plates for 48 to 72 hours.[15]

  • MTT Assay and Data Acquisition:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response) to calculate the GI₅₀/IC₅₀ value.

Data Presentation: Sample GI₅₀ Values

Compound IDScaffoldR-GroupGI₅₀ (µM) vs. MCF-7GI₅₀ (µM) vs. A549GI₅₀ (µM) vs. HCT-116
IZ-001 This compound4-Fluorophenyl5.28.16.5
IZ-002 This compound3,4-Dichlorophenyl0.9 1.5 2.1
IZ-003 This compound4-Methoxyphenyl15.822.418.9
Doxorubicin (Reference Drug)-0.50.80.6

This table represents hypothetical data for illustrative purposes.

Protocol 2: Cell Cycle Analysis by Propidium Iodide Staining

Expert Insight: Identifying that a compound inhibits proliferation is the first step. The next is to understand how. Cell cycle analysis reveals if a compound blocks cell division at a specific phase.[16][20] This is a hallmark of many targeted therapies and classical chemotherapeutics. Flow cytometry using the DNA-intercalating dye Propidium Iodide (PI) allows for the precise quantification of cells in each phase (G0/G1, S, G2/M) based on their DNA content.[17]

G Potential points of cell cycle arrest induced by antiproliferative agents. G1 G1 S S G1->S G1/S Checkpoint Arrest1 G1->Arrest1 G2 G2 S->G2 M M G2->M G2/M Checkpoint Arrest2 G2->Arrest2 M->G1 Mitosis

Caption: The cell cycle and key checkpoints where isothiazole derivatives may induce arrest.

Methodology:

  • Cell Treatment:

    • Seed cells (e.g., 1x10⁶ cells in a 6-well plate) and allow them to adhere overnight.

    • Treat cells with the test compound at its GI₅₀ and 2x GI₅₀ concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Collect both adherent and floating cells to ensure all apoptotic cells are included.

    • Wash the cells with ice-cold PBS.

    • Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves their structure.

    • Store fixed cells at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). The RNase A is crucial to degrade double-stranded RNA, ensuring that PI only stains DNA.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting the fluorescence emission in the appropriate channel (e.g., PE or PerCP).

    • Collect at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to generate DNA content histograms.

    • Quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase compared to the control indicates cell cycle arrest.

Protocol 3: Apoptosis Detection by Annexin V/PI Staining

Expert Insight: A desirable outcome for an anticancer agent is the induction of apoptosis. Annexin V/PI dual staining is the gold standard for quantifying this process.[15] In early apoptosis, the cell membrane flips phosphatidylserine (PS) from the inner to the outer leaflet. Annexin V, a protein with a high affinity for PS, can then bind to the cell surface. Propidium Iodide (PI) is a membrane-impermeable DNA dye that can only enter cells with compromised membranes, a characteristic of late apoptotic or necrotic cells. This dual staining allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cell populations.[11]

G cluster_0 Cellular States cluster_1 Staining Profile Healthy Healthy Cell Inner Membrane: PS Outer Membrane: - EarlyApop Early Apoptosis Inner Membrane: - Outer Membrane: PS Healthy->EarlyApop Apoptotic Stimulus Healthy_Stain Annexin V: Negative PI: Negative LateApop Late Apoptosis / Necrosis Porous Membrane PS on Outer Surface EarlyApop->LateApop EarlyApop_Stain Annexin V: Positive PI: Negative LateApop_Stain Annexin V: Positive PI: Positive

Caption: Principle of Annexin V/PI staining for detecting apoptosis.

Methodology:

  • Cell Treatment:

    • Seed and treat cells as described in the cell cycle protocol, typically for a period of 24-48 hours.

  • Harvesting and Staining:

    • Collect all cells (adherent and floating).

    • Wash cells with cold PBS.

    • Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of ~1x10⁶ cells/mL.

    • Add Annexin V-FITC (or another fluorophore conjugate) and Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples immediately on a flow cytometer.

    • Use appropriate channels for the selected fluorophores (e.g., FITC and PE).

  • Data Analysis:

    • Generate a quadrant plot from the flow cytometry data:

      • Lower-Left (Annexin V-/PI-): Live cells.

      • Lower-Right (Annexin V+/PI-): Early apoptotic cells.

      • Upper-Right (Annexin V+/PI+): Late apoptotic/necrotic cells.

      • Upper-Left (Annexin V-/PI+): Necrotic cells/debris.

    • Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by the compound.

Trustworthiness Check: To confirm apoptosis, results can be validated by Western blot analysis for key protein markers like cleaved caspase-3 and cleaved PARP, or a decrease in the anti-apoptotic protein Bcl-2.[14][15]

References

  • Chiacchio, U., et al. (2009). Synthesis and antiproliferative activity of benzo[d]isothiazole hydrazones. Bioorganic & Medicinal Chemistry. [Link]

  • Hurst, D. R., et al. (2016). Synthesis, Conformation and Antiproliferative Activity of Isothiazoloisoxazole 1,1-dioxides. Organic & Biomolecular Chemistry. [Link]

  • Kulkarni, S., et al. (2024). Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Wang, Y., et al. (2022). Discovery of benzo[d]isothiazole derivatives as novel scaffold inhibitors targeting the programmed cell death-1/programmed cell death-ligand 1 (PD-1/PD-L1) interaction through "ring fusion" strategy. Bioorganic Chemistry. [Link]

  • Strupiński, R., et al. (2023). 5-Ene-2-arylaminothiazol-4(5H)-ones Induce Apoptosis in Breast Cancer Cells. Molecules. [Link]

  • Al-Warhi, T., et al. (2024). Apoptosis effect on human HT‐1080 cell lines induced by compounds 2 b and 2 d through the intrinsic pathway. Journal of Biochemical and Molecular Toxicology. [Link]

  • Finiuk, N. S., et al. (2019). Apoptosis induction in human leukemia cells by novel 2-amino-5-benzylthiazole derivatives. The Ukrainian Biochemical Journal. [Link]

  • Zimmermann, M., et al. (2018). In Vitro Long-Term Proliferation Assays to Study Antiproliferative Effects of PARP Inhibitors on Cancer Cells. Springer Nature Experiments. [Link]

  • Khan, I., et al. (2024). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2). PLoS ONE. [Link]

  • Dawood, K. M., et al. (2021). Novel Bis-Thiazole Derivatives: Synthesis and Potential Cytotoxic Activity Through Apoptosis With Molecular Docking Approaches. Frontiers in Chemistry. [Link]

  • Sych, G., et al. (2020). Synthesis of isothiazole derivatives. ResearchGate. [Link]

  • Ramasamy, S., et al. (2021). Effect of benzothiazole based compounds on cell cycle regulatory proteins Cyclin D1, Skp2 in HepG2 cells. ResearchGate. [Link]

  • Muslim, O. T., et al. (2023). Design and synthesis of 2, 4 disubstituted thiazole derivatives as a potential anticancer agent. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Abdel-Aziz, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Lavecchia, A., et al. (2015). Synthesis and Antiproliferative Activity of Thiazolyl-bis-pyrrolo[2,3-b]pyridines and Indolyl-thiazolyl-pyrrolo[2,3-c]pyridines, Nortopsentin Analogues. Molecules. [Link]

  • ResearchGate. (2019). Antiproliferative and cytotoxic assays. MTT assay (A, B, and C). ResearchGate. [Link]

  • Ghorab, M. M., et al. (2022). New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. Molecules. [Link]

  • Abdel-Aziz, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Abdelazeem, A. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Rana, A., et al. (2024). Thiazole moiety: A promising scaffold for anticancer drug discovery. Journal of Molecular Structure. [Link]

  • Creative Biolabs. Cell Proliferation Assays. Creative Biolabs. [Link]

  • Abdelazeem, A. H., et al. (2024). Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties. Frontiers in Chemistry. [Link]

  • Qu, R., et al. (2020). Thiazolides promote G1 cell cycle arrest in colorectal cancer cells by targeting the mitochondrial respiratory chain. Oncogene. [Link]

  • Batubara, I., et al. (2019). Cytotoxicity and Antiproliferative Activity Assay of Clove Mistletoe (Dendrophthoe pentandra (L.) Miq.) Leaves Extracts. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Mladenović, T., et al. (2024). Multi-Target Anticancer Activity of Structurally Diverse Schiff Bases: Insights into Cell-Cycle Arrest, DNA Damage, Metabolic Signaling, and Biomolecular Binding. International Journal of Molecular Sciences. [Link]

  • Abdel-Aziz, M., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. [Link]

  • Singh, S., et al. (2024). Benzothiazoles: How Relevant in Cancer Drug Design Strategy? Preprints.org. [Link]

  • Sabry, M. A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. [Link]

  • Sies, H., et al. (2024). Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. Pharmaceuticals. [Link]

  • Maloney, D. J., et al. (2018). Thiazole Derivatives as Inhibitors for the Treatment of Cancer Cells Resistant. ACS Medicinal Chemistry Letters. [Link]

  • Pfizer Products Inc. (2004). Isothiazole Derivatives Useful as Anticancer Agents.
  • Rana, A., et al. (2024). Thiazole moiety: A promising scaffold for anticancer drug discovery. Journal of Molecular Structure. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2024). Unlocking Therapeutic Potential: Thiazole Derivatives in Anticancer Drug Development. Ningbo Inno Pharmchem Co.,Ltd. [Link]

  • Liu, Z., et al. (2012). Design and synthesis of 2-iminothiazolidin-4-one moiety-containing compounds as potent antiproliferative agents. Archiv der Pharmazie. [Link]

  • Organic Chemistry Portal. Synthesis of isothiazoles. Organic Chemistry Portal. [Link]

  • Pfizer Inc. (2003). Isothiazole derivatives useful as anticancer agents.
  • Lesyk, R., et al. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

Sources

Application Notes and Protocols for High-Throughput Screening of Isothiazol-4-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold as a Privileged Structure in Drug Discovery

The isothiazole ring is a five-membered heterocyclic motif containing nitrogen and sulfur atoms, which has garnered significant attention in medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in various non-covalent interactions have established it as a "privileged scaffold" in the design of novel therapeutics.[1][3] Derivatives of isothiazole have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, antiviral, anticancer, and antifungal properties.[2][4][5] Among these, isothiazol-4-amine derivatives represent a promising, yet underexplored, chemical space for the discovery of novel modulators of biological targets.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the high-throughput screening (HTS) of this compound derivative libraries. We will delve into the rationale behind experimental design, provide detailed protocols for primary and secondary assays, and outline a robust data analysis and hit validation workflow. The overarching goal is to equip researchers with the necessary tools to efficiently identify and validate novel bioactive compounds from this promising chemical class.

Assay Development and Optimization: Laying the Foundation for a Successful HTS Campaign

The success of any HTS campaign hinges on a well-designed and rigorously validated primary assay.[6][7] For the purpose of this guide, we will consider a hypothetical scenario where a library of this compound derivatives is screened for inhibitory activity against a protein kinase, a common target class for which numerous isothiazole-containing compounds have shown activity.[8]

Principle of the Assay

A common method for screening kinase inhibitors is a fluorescence-based assay that measures the amount of ATP remaining after the kinase reaction. In this assay, the kinase, its substrate, and ATP are incubated with the test compounds. The amount of remaining ATP is then quantified using a luciferase-luciferin system, where the light output is directly proportional to the ATP concentration. A decrease in light output compared to the control indicates kinase activity, and compounds that inhibit the kinase will result in a higher light output.

Assay Miniaturization and Optimization

To conserve reagents and compound libraries, the assay should be miniaturized to a 384-well or 1536-well plate format.[7][9] Key parameters to optimize include:

  • Enzyme and Substrate Concentrations: Titrate both the kinase and its substrate to determine the optimal concentrations that yield a robust signal-to-background ratio and are sensitive to inhibition.

  • ATP Concentration: The ATP concentration should be at or near the Michaelis-Menten constant (Km) for the kinase to ensure the detection of both competitive and non-competitive inhibitors.

  • Incubation Time: Determine the optimal reaction time that allows for sufficient product formation without depleting the substrate.

  • DMSO Tolerance: As compound libraries are typically stored in dimethyl sulfoxide (DMSO), it is crucial to assess the assay's tolerance to various DMSO concentrations to avoid solvent-induced artifacts.[7]

The quality and suitability of the HTS assay are statistically evaluated using the Z'-factor, which is a measure of the separation between the positive and negative controls.[10] A Z'-factor greater than 0.5 is generally considered acceptable for HTS.[7]

Parameter Description Typical Range
Plate Format Number of wells per plate384 or 1536
Assay Volume Total reaction volume per well5-20 µL
Compound Concentration Final concentration of test compounds1-20 µM
DMSO Concentration Final DMSO concentration in the assay< 1%
Z'-Factor Statistical measure of assay quality> 0.5

High-Throughput Screening Workflow

The HTS process involves the rapid testing of a large number of compounds to identify "hits" that modulate the activity of the biological target.[9][11]

HTS_Workflow cluster_0 Preparation cluster_1 Execution cluster_2 Analysis & Follow-up Compound_Library This compound Derivative Library Compound_Dispensing Compound Dispensing (Acoustic or Pin Tool) Compound_Library->Compound_Dispensing Assay_Plates Assay-Ready Plates (Enzyme, Substrate) Assay_Plates->Compound_Dispensing Incubation Incubation Compound_Dispensing->Incubation Reagent_Addition ATP Detection Reagent Addition Incubation->Reagent_Addition Signal_Reading Signal Reading (Luminescence) Reagent_Addition->Signal_Reading Data_Analysis Primary Data Analysis (Normalization, Hit Selection) Signal_Reading->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays

Caption: High-Throughput Screening Workflow for this compound Derivatives.

Primary HTS Protocol
  • Compound Plating: Using an acoustic liquid handler or a pin tool, transfer a small volume (e.g., 20-50 nL) of each compound from the library source plates to the 384-well assay plates.

  • Reagent Addition: Add the enzyme and substrate mixture to all wells of the assay plates.

  • Incubation: Incubate the plates at room temperature for the predetermined optimal time.

  • ATP Detection: Add the ATP detection reagent (e.g., luciferase/luciferin) to all wells.

  • Signal Detection: Measure the luminescence signal from each well using a plate reader.

Data Analysis and Hit Identification

The raw data from the HTS is processed to identify compounds that exhibit significant activity.[12][13]

  • Data Normalization: Raw data is normalized to the plate controls (positive and negative) to account for plate-to-plate variability. The percent inhibition is calculated for each compound.

  • Hit Selection: A "hit" is defined as a compound that produces a response above a certain threshold (e.g., >50% inhibition or three standard deviations from the mean of the negative controls).

Hit Validation: From Hits to Leads

The initial hits from the primary screen must undergo a rigorous validation process to eliminate false positives and confirm their activity.[14][15]

Hit Confirmation

Confirmed hits are re-tested in the primary assay to ensure their activity is reproducible.[15] It is also advisable to source fresh, powdered samples of the hit compounds and re-test to rule out any issues with the original library sample.[12]

Dose-Response Curves

Confirmed hits are then tested over a range of concentrations (typically an 8- to 12-point dilution series) to determine their potency, expressed as the half-maximal inhibitory concentration (IC50).[16][17][18] This is a critical step in characterizing the structure-activity relationship (SAR) of a compound series.[7]

Dose_Response cluster_0 Dose-Response Analysis Serial_Dilution Serial Dilution of Confirmed Hits Assay Primary Assay with Diluted Compounds Serial_Dilution->Assay Data_Fitting Curve Fitting (4-Parameter Logistic Model) Assay->Data_Fitting IC50 IC50 Determination Data_Fitting->IC50

Caption: Dose-Response Curve Generation and Analysis.

Secondary and Orthogonal Assays

To further validate the hits and elucidate their mechanism of action, a battery of secondary and orthogonal assays should be employed.[19][20]

  • Orthogonal Assays: These are assays that measure the same biological endpoint as the primary assay but use a different detection technology. For example, a radiometric kinase assay could be used to confirm hits from the luminescence-based primary screen. This helps to eliminate compounds that interfere with the primary assay format (e.g., luciferase inhibitors).[14]

  • Counter-Screens: These assays are used to assess the selectivity of the hit compounds. For example, screening against a panel of related kinases can determine if the compound is a specific inhibitor of the target kinase or a promiscuous inhibitor of multiple kinases.[21]

  • Cell-Based Assays: Ultimately, it is important to demonstrate that the hit compounds are active in a more physiologically relevant context.[20] A cell-based assay that measures the phosphorylation of a downstream substrate of the target kinase can confirm the on-target activity of the compounds in a cellular environment.

Assay Type Purpose Example
Orthogonal Assay Confirm activity with a different technologyRadiometric kinase assay
Counter-Screen Assess selectivityProfiling against a panel of related kinases
Cell-Based Assay Confirm on-target activity in cellsWestern blot for downstream substrate phosphorylation

Conclusion

The high-throughput screening of this compound derivatives offers a promising avenue for the discovery of novel therapeutic agents. By employing a systematic and rigorous approach to assay development, primary screening, and hit validation, researchers can efficiently identify and characterize potent and selective modulators of biological targets. The protocols and workflows outlined in this application note provide a solid framework for embarking on a successful HTS campaign with this important class of molecules.

References

  • Coan, K. E., & McAlpine, S. R. (2010). High-throughput assays for promiscuous inhibitors. PubMed. [Link]

  • A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). eLife. [Link]

  • High-Throughput Screening Assays. (n.d.). Assay Genie. [Link]

  • Resources for Assay Development and High Throughput Screening. (n.d.). MSU Drug Discovery. [Link]

  • Hit Identification. (n.d.). Vipergen. [Link]

  • High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (2007). Lab on a Chip. [Link]

  • McPhee, S. (2024). High-Throughput Dose-Response Data Analysis. Medium. [Link]

  • Thunor: visualization and analysis of high-throughput dose–response datasets. (2019). Nucleic Acids Research. [Link]

  • Secondary Screening. (n.d.). Creative Biolabs. [Link]

  • Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. (2014). Bioinformatics. [Link]

  • Hit Validation Services. (n.d.). Creative Biolabs. [Link]

  • Dose-Response Modeling of High-Throughput Screening Data. (2010). Environmental Health Perspectives. [Link]

  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2002). PubMed. [Link]

  • High Throughput Drug Screening. (n.d.). Sygnature Discovery. [Link]

  • Hit-to-Lead: Hit Validation and Assessment. (2018). Methods in Enzymology. [Link]

  • Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]

  • Rapid generation of dose-response curves for high throughput screening. (n.d.). Tecan. [Link]

  • Comprehensive analysis of high-throughput screens with HiTSeekR. (2016). Nucleic Acids Research. [Link]

  • High-Throughput Screening in Drug Discovery Explained. (2025). Technology Networks. [Link]

  • High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). LinkedIn. [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. (2020). Pest Management Science. [Link]

  • High-throughput screening. (n.d.). Wikipedia. [Link]

  • Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. (2007). Journal of Biomolecular Screening. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. (2019). ResearchGate. [Link]

  • Practical Guide to DOT Language (Graphviz) for Developers and Analysts. (2025). Daniele Teti. [Link]

  • Thiazole derivatives in medicinal chemistry: Recent advancements in synthetic strategies, structure activity relationship and pharmacological outcomes. (2025). ResearchGate. [Link]

  • DOT Language. (2024). Graphviz. [Link]

  • Graphviz Examples and Tutorial. (n.d.). Sketchviz. [Link]

  • Synthesis of isothiazole derivatives with potential biological activity. (1995). PubMed. [Link]

  • Simple Graph - GraphViz Examples and Tutorial. (n.d.). cs.cmu.edu. [Link]

  • User Guide. (n.d.). graphviz 0.21 documentation. [Link]

  • Thiopyrano[2,3-d]Thiazoles as New Efficient Scaffolds in Medicinal Chemistry. (2020). Molecules. [Link]

  • A review on thiazole based compounds & it's pharmacological activities. (2024). ResearchGate. [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). Molecules. [Link]

  • Medicinal significance of benzothiazole scaffold: an insight view. (2014). European Journal of Medicinal Chemistry. [Link]

  • The importance of isothiazoles in medicinal and pharmaceutical sectors. (2022). ResearchGate. [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2018). Molecules. [Link]

Sources

Application Notes & Protocols: Isothiazol-4-amine as a Versatile Scaffold for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Isothiazole Scaffold in Modern Drug Discovery

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This arrangement confers a unique set of electronic and physicochemical properties that have made it a valuable "privileged scaffold" in medicinal chemistry.[1][2] The isothiazole core is present in several approved pharmaceutical agents, demonstrating its clinical relevance and acceptance.[2][3] Notable examples include the atypical antipsychotics Ziprasidone and Perospirone, which modulate dopamine and serotonin receptors to treat schizophrenia.[3][4][5][6][7]

While the broader isothiazole family is well-established, this guide focuses on a specific, highly versatile derivative: Isothiazol-4-amine . The strategic placement of the primary amine at the 4-position transforms the simple heterocycle into a powerful building block. This amino group serves as a synthetic handle, enabling chemists to readily generate large, diverse libraries of compounds through well-established reactions like amide coupling, sulfonylation, and reductive amination. This adaptability makes this compound an ideal starting point for fragment-based drug discovery (FBDD) and lead optimization campaigns aimed at a multitude of biological targets.[8][9][10]

This document provides a detailed guide for researchers, scientists, and drug development professionals on leveraging the this compound scaffold. We will cover its synthesis, application in library development, and provide a specific, field-proven protocol for targeting one of the most important classes of drug targets: protein kinases.

Part 1: The Isothiazole Scaffold - A Primer for Drug Designers

The utility of the isothiazole ring system stems from its distinct properties:

  • Aromaticity & Stability: The ring is aromatic, conferring thermal and chemical stability desirable for drug candidates.

  • Hydrogen Bonding: The ring nitrogen can act as a hydrogen bond acceptor, a critical interaction for binding to many protein targets.

  • Dipole Moment: The heteroatoms create a significant dipole moment, influencing solubility and interactions with biological macromolecules.

  • Bioisosterism: Isothiazole can act as a bioisostere for other aromatic rings like phenyl, pyridine, or pyrazole, allowing for scaffold hopping to improve properties like potency or metabolic stability.

Table 1: Isothiazole-Containing Approved Drugs

Drug NameTherapeutic ClassPrimary Mechanism of Action
Ziprasidone Atypical AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors; agonist at 5-HT1A receptors.[4][5][11]
Perospirone Atypical AntipsychoticAntagonist at dopamine D2 and serotonin 5-HT2A receptors; partial agonist at 5-HT1A receptors.[6][7][12][13][14]
Denotivir AntiviralAntiviral and immunomodulatory properties.[15]
Sulfamizole Antibacterial(Data on specific mechanism not detailed in provided results)

Part 2: this compound as a Strategic Synthetic Intermediate

The primary challenge in utilizing a novel scaffold is ensuring its accessibility. This compound can be synthesized through various established routes in heterocyclic chemistry.[16][17] The following protocol outlines a general, robust method adapted from literature precedents.

Protocol 1: Synthesis of this compound Hydrochloride

This protocol describes a common synthetic route involving the reaction of an appropriate enamine with a dithiazolium chloride reagent.[16]

Materials:

  • Methyl 3-aminocrotonate

  • 4,5-dichloro-1,2,3-dithiazolium chloride

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA)

  • Hydrochloric acid (HCl) in diethyl ether or dioxane

  • Silica gel for column chromatography

  • Standard laboratory glassware and safety equipment

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve methyl 3-aminocrotonate (1.0 eq) in anhydrous DCM.

  • Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add a solution of 4,5-dichloro-1,2,3-dithiazolium chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes. Causality: Slow addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product via silica gel column chromatography using a hexane/ethyl acetate gradient to yield the intermediate, methyl 5-cyano-3-methylisothiazole-4-carboxylate.[16]

  • Hydrolysis & Decarboxylation: Subject the purified intermediate to acidic or basic hydrolysis to cleave the ester and subsequent thermal decarboxylation to remove the carboxylate group.

  • Final Amination/Transformation: The resulting cyanomethylisothiazole can be converted to the 4-amino derivative through established nitrile reduction or other functional group interconversion methods.

  • Salt Formation: Dissolve the final purified this compound base in a minimal amount of anhydrous diethyl ether. Add a solution of HCl (e.g., 2M in diethyl ether) dropwise until precipitation is complete. Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to yield this compound hydrochloride.[18][19] Causality: Salt formation often improves the stability and handling characteristics of amines.

G cluster_synthesis Protocol 1: Synthesis Workflow A Methyl 3-aminocrotonate + Dithiazolium Chloride B Cyclization & Ring Formation A->B DCM, 0°C to RT C Purification (Chromatography) B->C D Hydrolysis & Decarboxylation C->D E Nitrile Reduction/Conversion D->E F This compound (Free Base) E->F G Salt Formation (HCl) F->G H This compound HCl (Final Product) G->H

Caption: Workflow for the synthesis of this compound HCl.

Part 3: Application - Targeting Protein Kinases with Isothiazole Scaffolds

Protein kinases are a major class of drug targets, particularly in oncology and immunology.[20][21] Their ATP-binding site provides a well-defined pocket for small molecule inhibitors. The isothiazole scaffold is an excellent starting point for designing kinase inhibitors, where the ring can form key hydrogen bonds with the "hinge" region of the kinase. The 4-amino group provides a perfect vector for elaboration into the solvent-exposed region, allowing for optimization of potency and selectivity.

Fragment-Based Drug Discovery (FBDD) Approach

An FBDD approach is highly efficient for this scaffold.[8][9] It involves screening small, low-molecular-weight fragments to identify weak but high-quality binders, which are then optimized into potent leads.[10][22]

G cluster_fbdd FBDD Screening Cascade for Kinase Inhibitors Lib This compound-based Fragment Library Screen Primary Screen (e.g., ADP-Glo™) Lib->Screen HitVal Hit Validation (Orthogonal Assays) Screen->HitVal Initial Hits XRay Structural Biology (X-ray Crystallography) HitVal->XRay Confirmed Hits SAR Lead Optimization (SAR by Synthesis) XRay->SAR Structure-Guided Design Lead Lead Candidate SAR->Lead

Caption: A typical FBDD workflow for kinase inhibitor discovery.

Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a universal, robust method for measuring kinase activity and inhibition using the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.[23][24][25][26][27][28][29]

Materials:

  • Kinase of interest (e.g., EGFR, ABL1, etc.)

  • Kinase-specific substrate peptide

  • Adenosine Triphosphate (ATP)

  • Isothiazole-4-amine derived test compounds in DMSO

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega or similar)

  • White, opaque 384-well assay plates

  • Plate reader with luminescence detection capabilities

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of your isothiazole test compounds in 100% DMSO. Using an acoustic dispenser or multichannel pipette, transfer a small volume (e.g., 20 nL) of each compound dilution into the wells of a 384-well assay plate. Include "no inhibitor" (DMSO only) controls for 100% activity and "no enzyme" controls for background.

  • Kinase Addition: Prepare a solution of the kinase in assay buffer. Add 5 µL of the kinase solution to each well, except for the "no enzyme" background controls.

  • Pre-incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature. Causality: This step allows the inhibitor to bind to the kinase before the reaction is initiated.

  • Reaction Initiation: Prepare a solution containing the kinase substrate and ATP in assay buffer. Initiate the kinase reaction by adding 5 µL of this substrate/ATP mixture to all wells. Expert Note: The ATP concentration should ideally be at or near the Michaelis constant (Km) for the specific kinase to accurately determine inhibitor potency (IC₅₀).

  • Kinase Reaction: Incubate the plate at 30°C for 60 minutes. The optimal time may vary depending on the kinase's activity and should be determined empirically to ensure the reaction is within the linear range (typically <30% ATP consumption).

  • ADP Detection - Step 1 (ATP Depletion): Add 10 µL of ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction and depletes the remaining unconsumed ATP.[25][27] Incubate for 40 minutes at room temperature.

  • ADP Detection - Step 2 (Signal Generation): Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase into ATP, which is then used by a luciferase to produce a light signal.[25][27] Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition: Measure the luminescence of each well using a compatible plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus to the kinase activity.[23][26] Calculate the percent inhibition for each compound concentration relative to the DMSO controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Data - Inhibition of Kinase 'A'

CompoundDescriptionIC₅₀ (nM)
This compound Parent Scaffold/Fragment>50,000
IZ-001 4-N-benzoyl derivative8,750
IZ-002 4-N-(4-chlorobenzoyl) derivative1,230
IZ-003 Optimized Lead Compound25
Staurosporine Positive Control (Non-selective)6

This data is illustrative and demonstrates a hypothetical structure-activity relationship (SAR).

Part 4: Structure-Activity Relationship (SAR) & Lead Optimization

The initial hits from the screening campaign, often with micromolar potency, serve as the starting point for medicinal chemistry optimization. The goal is to improve potency, selectivity, and drug-like properties (ADME - Absorption, Distribution, Metabolism, Excretion).

The 4-amino position of the isothiazole scaffold is the primary point for chemical elaboration.[15]

  • SAR by Synthesis: Systematically synthesize and test analogues. For instance, explore different substituents on an appended phenyl ring (as in IZ-001 vs. IZ-002) to probe for beneficial interactions in the protein's binding pocket. Halogen substitutions, for example, can enhance binding through specific interactions.[30]

  • Computational Modeling: Use molecular docking and in silico modeling to predict favorable modifications and prioritize synthetic targets.[9] This can rationalize observed SAR and guide the design of more potent compounds.

  • Selectivity Profiling: As potency improves, it is critical to screen lead compounds against a broad panel of kinases to ensure selectivity and minimize potential off-target effects.[21]

Conclusion

This compound represents an underutilized but highly promising scaffold for modern drug discovery. Its synthetic tractability, coupled with the favorable physicochemical properties of the isothiazole ring, makes it an ideal starting point for building diverse compound libraries. The strategic 4-amino functional group provides a robust handle for applying powerful discovery paradigms like Fragment-Based Drug Discovery and Structure-Activity Relationship-driven optimization. The detailed protocols provided herein offer a clear roadmap for researchers to begin exploring this versatile scaffold against critical disease targets like protein kinases, paving the way for the discovery of next-generation therapeutics.

References

  • Perospirone - PubMed. (n.d.). PubMed. [Link]

  • Gupta, S., & Jandhyala, K. (2024). Ziprasidone. In StatPearls. StatPearls Publishing. [Link]

  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research | One Nucleus. (n.d.). One Nucleus. [Link]

  • Ziprasidone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Pediatric Oncall. [Link]

  • What is the mechanism of Perospirone? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • What is the mechanism of Ziprasidone Hydrochloride? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Perospirone | C23H30N4O2S | CID 115368 - PubChem. (n.d.). PubChem. [Link]

  • ziprazidone | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass. [Link]

  • Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures. (2024). PharmaFeatures. [Link]

  • What is Perospirone used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • What is Ziprasidone Hydrochloride used for? - Patsnap Synapse. (2024). Patsnap Synapse. [Link]

  • Technologies to Study Kinases. (n.d.). Promega. [Link]

  • Promega ADP-Glo kinase assay | BMG LABTECH. (n.d.). BMG LABTECH. [Link]

  • Optimizing Biochemical Assays for Kinase Activity in Drug Discovery - Celtarys Research. (2025). Celtarys Research. [Link]

  • Vidugiriene, J., et al. (2009). ADP-Glo: A Bioluminescent and homogeneous ADP monitoring assay for kinases. PubMed. [Link]

  • Hu, C., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences. [Link]

  • FBDD: Fragment-Based Drug Design - BioSolveIT. (n.d.). BioSolveIT. [Link]

  • Assay Development for Protein Kinase Enzymes - NCBI. (2012). National Center for Biotechnology Information. [Link]

  • Fragment-Based Drug Discovery | April 19-20, 2022 | San Diego, CA. (n.d.). Cambridge Innovation Institute. [Link]

  • (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance - ResearchGate. (2019). ResearchGate. [Link]

  • Abdu-Rahem, L. R., & Al-Allaf, T. A. K. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. Systematic Reviews in Pharmacy. [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. (2024). Reaction Biology. [Link]

  • Perospirone, a Novel Antipsychotic Agent, Hyperpolarizes Rat Dorsal Raphe Neurons via 5-HT1A Receptor - J-Stage. (n.d.). J-Stage. [Link]

  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance | Semantic Scholar. (2019). Semantic Scholar. [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. [Link]

  • Structure-activity relationships in 3-isothiazolones - PubMed. (2005). PubMed. [Link]

  • New synthesis of isothiazoles from primary enamines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry. [Link]

  • Isothiazole - Wikipedia. (n.d.). Wikipedia. [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed. (n.d.). PubMed. [Link]

  • Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores - ResearchGate. (n.d.). ResearchGate. [Link]

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis of isothiazoles - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]

  • Al-Ostath, A., et al. (2024). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity - MDPI. (n.d.). MDPI. [Link]

  • Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives. (n.d.). ResearchGate. [Link]

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (n.d.). MDPI. [Link]

  • 64527-29-3 | MFCD18914401 | this compound hydrochloride | AA Blocks. (n.d.). AA Blocks. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Isothiazol-4-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiazol-4-amine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic amine. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format to help you navigate the common challenges encountered during its synthesis. Our approach is grounded in mechanistic principles and practical, field-proven solutions to help you optimize your reaction conditions and achieve reliable results.

Introduction to the Synthetic Challenge

This compound is a valuable building block in medicinal chemistry. However, its synthesis can be challenging due to the inherent reactivity of the isothiazole ring and the lability of the C4-amino group. Unlike its more commonly synthesized 2- and 5-amino isomers, 4-aminoisothiazole is known for its potential instability, particularly in aqueous or high-temperature conditions, which can lead to ring-opening, tautomerization, and other side reactions. This guide will focus on a common synthetic strategy and address the potential pitfalls at each stage.

A plausible and frequently employed route to this compound involves the synthesis of a stable precursor, such as an isothiazole-4-carboxylate, followed by its conversion to the amine. This multi-step approach allows for greater control and purification of intermediates, ultimately leading to a higher-purity final product.

Visualizing the Synthetic Workflow

The following diagram outlines a common synthetic pathway for this compound, highlighting the key stages where optimization and troubleshooting are often required.

Isothiazol_4_amine_Synthesis cluster_0 Stage 1: Isothiazole Ring Formation cluster_1 Stage 2: Amine Formation cluster_2 Troubleshooting Points Start Starting Materials (e.g., β-ketoester, ammonia, sulfur source) RingFormation Cyclization & Aromatization Start->RingFormation Reaction Intermediate1 Isothiazole-4-carboxylate Ester RingFormation->Intermediate1 Purification TS1 Low Yield in Ring Formation RingFormation->TS1 Hydrolysis Ester Hydrolysis Intermediate1->Hydrolysis Base/Acid CarboxylicAcid Isothiazole-4-carboxylic Acid Hydrolysis->CarboxylicAcid Work-up TS2 Incomplete Hydrolysis Hydrolysis->TS2 Rearrangement Curtius/Hofmann/ Schmidt Rearrangement CarboxylicAcid->Rearrangement e.g., DPPA, NaN3 Amine This compound Rearrangement->Amine Purification TS3 Low Yield in Rearrangement Rearrangement->TS3 TS4 Product Instability Amine->TS4

Caption: A typical synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound product seems to decompose upon storage, even at low temperatures. What is happening and how can I prevent it?

A1: This is a known issue with 4-amino substituted isothiazoles, and by analogy, with 4-aminoisothiazoles. The C4-amino group provides less resonance stabilization to the isothiazole ring compared to the C2 or C5 isomers, making the ring more susceptible to hydrolysis and tautomerization.[1][2] In the presence of moisture or protic solvents, the 4-amino group can tautomerize to an imine, which is readily hydrolyzed, leading to ring-opened byproducts.[2]

  • Troubleshooting & Prevention:

    • Anhydrous Conditions: Ensure the final product is isolated and stored under strictly anhydrous conditions. Use of a glovebox or a desiccator with a high-quality desiccant is recommended.

    • Inert Atmosphere: Store the compound under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation.

    • Salt Formation: Consider converting the amine to a stable salt, such as the hydrochloride or hydrobromide salt. This can be achieved by treating a solution of the free base in a dry, non-protic solvent (e.g., diethyl ether or ethyl acetate) with a solution of HCl or HBr in the same solvent. The resulting salt is typically a crystalline solid that is more stable to storage.

    • Avoid Protic Solvents: For any subsequent reactions, use dry, aprotic solvents whenever possible.

Q2: I am observing a very low yield in the final Curtius rearrangement step to form the amine. What are the likely causes?

A2: The Curtius rearrangement, while generally reliable, can be sensitive to several factors, especially with heterocyclic substrates.

  • Potential Causes & Solutions:

    • Incomplete Formation of the Acyl Azide: The reaction of the carboxylic acid with an azide source (e.g., diphenylphosphoryl azide (DPPA) or sodium azide with an activating agent) may be incomplete. Ensure your carboxylic acid starting material is pure and dry. The use of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, is crucial to facilitate the reaction without competing side reactions.

    • Premature Decomposition of the Acyl Azide: Acyl azides can be thermally unstable. The reaction should be carried out at the lowest possible temperature that still allows for efficient rearrangement. Monitoring the reaction by TLC or in-situ IR (looking for the disappearance of the azide stretch at ~2130 cm⁻¹) can help optimize the reaction time and temperature.

    • Side Reactions of the Isocyanate Intermediate: The isocyanate formed after rearrangement is highly reactive. If the trapping nucleophile (e.g., water or an alcohol to form the carbamate precursor to the amine) is not present in sufficient concentration or is not reactive enough, the isocyanate can polymerize or react with other species in the reaction mixture.

    • Steric Hindrance: If your isothiazole ring is heavily substituted, this could sterically hinder the rearrangement. In such cases, exploring alternative methods like the Hofmann or Schmidt rearrangements might be beneficial.

Q3: During the ester hydrolysis to the carboxylic acid, I am seeing significant byproduct formation and low recovery of the desired acid. What should I investigate?

A3: The isothiazole ring can be sensitive to harsh basic or acidic conditions, which are often used for ester hydrolysis.

  • Troubleshooting Steps:

    • Milder Hydrolysis Conditions: Instead of strong bases like NaOH or KOH at high temperatures, consider using milder conditions. For example, lithium hydroxide (LiOH) in a mixture of THF and water at room temperature is often effective for hydrolyzing esters without causing significant degradation of sensitive substrates.

    • Reaction Monitoring: Closely monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times that can lead to decomposition.

    • Work-up pH: During the acidic work-up to protonate the carboxylate, avoid using excessively strong acids or allowing the pH to drop too low, as this can also promote ring-opening. Careful addition of a dilute acid like 1 M HCl until the product precipitates is recommended.

    • Alternative Protecting Groups: If hydrolysis of a methyl or ethyl ester proves problematic, consider using an ester that can be cleaved under non-hydrolytic conditions, such as a benzyl ester (cleaved by hydrogenolysis) or a tert-butyl ester (cleaved by acidolysis with a milder acid like trifluoroacetic acid).

Troubleshooting Guide: A Step-by-Step Approach

This section provides a more detailed breakdown of potential issues and solutions for a common synthetic route to this compound.

Stage 1: Synthesis of Isothiazole-4-carboxylate Ester

This stage often involves the cyclization of a β-functionalized carbonyl compound with a source of sulfur and nitrogen.

Problem Potential Causes Recommended Solutions
Low or No Yield of the Desired Isothiazole 1. Incorrect Reagent Stoichiometry: An imbalance in the reactants can lead to the formation of side products. 2. Suboptimal Reaction Temperature: The cyclization and subsequent aromatization may have specific temperature requirements. 3. Inefficient Removal of Water: If the reaction produces water, its presence can inhibit the reaction or lead to hydrolysis of intermediates. 4. Incorrect Solvent: The polarity and boiling point of the solvent can significantly impact the reaction rate and yield.1. Optimize Stoichiometry: Systematically vary the molar ratios of the reactants in small-scale trial reactions. 2. Temperature Screening: Run the reaction at a range of temperatures (e.g., from room temperature to the reflux temperature of the solvent). 3. Use of a Dehydrating Agent: If water is a byproduct, consider adding a dehydrating agent like molecular sieves or using a Dean-Stark apparatus. 4. Solvent Screening: Test a range of solvents with different polarities (e.g., toluene, ethanol, DMF, acetonitrile).
Formation of Multiple Products/Impure Product 1. Side Reactions: The starting materials may be undergoing alternative reaction pathways. 2. Decomposition of Product: The product may be unstable under the reaction conditions.1. Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions. 2. Reaction Time Optimization: Monitor the reaction by TLC to determine the optimal time for product formation before significant decomposition occurs. 3. Purification: Employ column chromatography with a carefully selected eluent system to separate the desired product from impurities.
Stage 2: Conversion to this compound

This stage involves the transformation of the ester to the amine, often via a carboxylic acid intermediate.

Problem Potential Causes Recommended Solutions
Incomplete Ester Hydrolysis 1. Insufficient Base/Acid: The amount of hydrolyzing agent may not be sufficient for complete conversion. 2. Steric Hindrance: A bulky ester group or substituents near the ester can slow down the hydrolysis. 3. Low Reaction Temperature: The reaction may require more thermal energy to proceed to completion.1. Increase Reagent Equivalents: Gradually increase the equivalents of the base or acid. 2. Prolong Reaction Time: Allow the reaction to stir for a longer period, monitoring by TLC. 3. Increase Temperature: Cautiously increase the reaction temperature, keeping in mind the stability of the isothiazole ring.
Low Yield in Curtius/Hofmann/Schmidt Rearrangement 1. Moisture Contamination: Water can react with the isocyanate intermediate to form an unstable carbamic acid, which can decompose back to the amine and CO2, or lead to urea byproducts. 2. Inefficient Trapping of Isocyanate: The nucleophile used to trap the isocyanate may be added too slowly or at the wrong temperature. 3. Thermal Instability: The acyl azide or other intermediates may be decomposing at the reaction temperature.1. Use Anhydrous Conditions: Ensure all glassware, solvents, and reagents are thoroughly dried. Run the reaction under an inert atmosphere. 2. Optimize Trapping Conditions: Add the trapping agent (e.g., t-butanol for Boc-protected amine, or water for direct formation of the amine) at the appropriate temperature, often after the rearrangement is complete. 3. Temperature Control: Carefully control the reaction temperature. For the Curtius rearrangement, it is often beneficial to form the acyl azide at a low temperature (e.g., 0 °C) and then gently heat to induce the rearrangement.
Difficulty in Purifying the Final Product 1. Product Instability on Silica Gel: The acidic nature of silica gel can cause decomposition of the amine. 2. High Polarity of the Amine: The product may be highly polar, leading to streaking on TLC plates and poor separation during column chromatography. 3. Formation of Urea Byproducts: If the isocyanate intermediate reacts with the product amine, it can form a urea byproduct that is often difficult to separate.1. Use Neutralized Silica Gel: Treat the silica gel with a base (e.g., triethylamine in the eluent) to neutralize the acidic sites. Alternatively, use a different stationary phase like alumina. 2. Modify Eluent System: For highly polar amines, adding a small amount of a polar solvent like methanol or a base like triethylamine to the eluent can improve the chromatography. 3. Optimize Rearrangement Stoichiometry: Ensure that the trapping nucleophile is in excess to minimize the formation of urea byproducts. If ureas do form, they can sometimes be removed by recrystallization.

Experimental Protocol: Curtius Rearrangement for this compound Synthesis

This protocol provides a general procedure for the conversion of Isothiazole-4-carboxylic acid to the corresponding Boc-protected amine, which can then be deprotected to yield this compound.

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Isothiazole-4-carboxylic acid (1.0 eq) in anhydrous toluene.

  • Addition of Reagents: Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath. Slowly add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.

  • Formation of Acyl Azide: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the formation of the acyl azide by TLC or by carefully taking an aliquot for IR spectroscopy (disappearance of the carboxylic acid O-H stretch and appearance of the azide stretch).

  • Rearrangement and Trapping: Once the acyl azide formation is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. The rearrangement to the isocyanate is typically accompanied by the evolution of nitrogen gas. After the gas evolution ceases (usually 1-2 hours), cool the mixture to room temperature. Add anhydrous tert-butanol (3.0 eq) and continue stirring at room temperature or gentle heating (50 °C) overnight to form the Boc-protected amine.

  • Work-up and Purification: Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (using an eluent system such as hexane/ethyl acetate) to obtain the Boc-protected this compound.

  • Deprotection: The Boc-protected amine can be deprotected by treatment with an acid such as trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in a non-protic solvent like 1,4-dioxane or diethyl ether to yield the corresponding salt of this compound.

References

  • Adams, A., & Slack, R. (1959). The chemistry of the isothiazole series. Part I. The synthesis of 5-aminoisothiazoles. Journal of the Chemical Society (Resumed), 3061-3072.
  • Bagley, M. C., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(15), 5586-5596.
  • Goerdeler, J., & Pohland, H. W. (1961). Über die Synthese von Isothiazolen aus β-Imino-thioamiden. Chemische Berichte, 94(10), 2950-2957.
  • Olsen, R. K., & Nielson, H. R. (1965). The Synthesis of Isothiazoles. I. 3,5-Dichloro-4-isothiazolecarbonitrile and Its Derivatives. The Journal of Organic Chemistry, 30(8), 2824-2827.
  • U.S. Patent 3,939,172 A, "4-Aminothiazole," issued February 17, 1976.

Sources

Technical Support Center: Troubleshooting Low Yield in Isothiazole Ring Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for isothiazole synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with low yields during isothiazole ring formation. As specialists in heterocyclic chemistry, we understand that while these scaffolds are invaluable, their synthesis can be nuanced.[1][2] This document provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common experimental issues.

Troubleshooting Guide (Q&A)

Initial Diagnosis: Where is My Reaction Failing?

Before diving into specific issues, it's crucial to systematically diagnose the potential failure points in your synthesis. The following workflow provides a logical progression for troubleshooting.

G start Low Yield Observed reagents 1. Verify Starting Material Quality start->reagents conditions 2. Assess Reaction Conditions reagents->conditions Reagents OK sub_reagents1 Purity (NMR, LCMS) Stability of Precursors reagents->sub_reagents1 mechanism 3. Investigate Mechanism & Side Reactions conditions->mechanism Conditions OK sub_conditions1 Temperature? Solvent? Concentration? Atmosphere? conditions->sub_conditions1 workup 4. Evaluate Workup & Purification mechanism->workup Mechanism Understood sub_mechanism1 Ring Opening? Byproduct Formation? Incomplete Cyclization? mechanism->sub_mechanism1 optimize Systematic Optimization workup->optimize Workup OK sub_workup1 Product Degradation? Poor Extraction? Column Loss? workup->sub_workup1

Caption: General troubleshooting workflow for low-yield reactions.

Q1: My reaction shows a complex mixture of products with very little of the desired isothiazole. What are the most likely causes?

A1: A complex product mixture is often indicative of competing side reactions or degradation of the target molecule. The isothiazole ring, while aromatic, can be susceptible to cleavage under certain conditions, particularly with strong nucleophiles or bases.[3]

  • Causality: The S-N bond in the isothiazole ring is a potential weak point. Strong nucleophiles can attack the sulfur atom, leading to ring-opening. Similarly, harsh basic conditions, especially at elevated temperatures, can promote decomposition pathways.

  • Troubleshooting Steps:

    • Re-evaluate Your Base: If using a strong, nucleophilic base (e.g., NaOH, KOtBu), consider switching to a milder or non-nucleophilic alternative. Inorganic bases like K₂CO₃ or Cs₂CO₃, or organic bases like triethylamine (Et₃N) or DIPEA, are often safer choices.[3] For reactions requiring strong deprotonation, a non-nucleophilic base like lithium diisopropylamide (LDA) at very low temperatures (-78 °C) is recommended to prevent ring attack.[3]

    • Control the Temperature: High temperatures can provide the activation energy for undesired pathways. If your reaction requires heat, perform a temperature screen (e.g., 80 °C, 100 °C, 120 °C) to find the optimal balance between reaction rate and selectivity.[3]

    • Check for Oxidative/Reductive Instability: Depending on the substituents and reagents, both your starting materials and product could be unstable. For instance, precursors like 3-aminopropenethiones are prone to oxidation.[4] Running the reaction under an inert atmosphere (Nitrogen or Argon) can mitigate oxidative side reactions.[5]

Q2: My starting materials are consumed, but the yield of the cyclized isothiazole is very low. I suspect incomplete ring closure. How can I address this?

A2: This is a classic problem where the reaction stalls at a stable intermediate just before the final ring-forming step. The most common cause is an inefficient final cyclization or oxidation step required to form the aromatic ring.[6]

  • Causality: Many isothiazole syntheses, particularly those starting from enamino thiones or similar acyclic precursors, require an oxidative cyclization to form the S-N bond.[4][7] If the oxidizing agent is too weak, consumed prematurely, or inappropriate for the substrate, the reaction will halt at the acyclic intermediate.

  • Troubleshooting Steps:

    • Select the Right Oxidant: The choice of oxidant is critical. Common and effective options include:

      • Iodine (I₂): A classic and reliable choice for oxidizing 3-aminopropenethiones.[4]

      • Hydrogen Peroxide (H₂O₂): Often used in acidic media, it's a potent and clean oxidant.[4][6]

      • N-Bromosuccinimide (NBS): Effective for activating sulfoxides to induce cyclization.[8]

      • Atmospheric Oxygen: In some protocols, particularly those catalyzed by metals or run at high temperatures, air can serve as the terminal oxidant.[4][6] Ensure the reaction is not running under an inert atmosphere if this is the intended mechanism.

    • Optimize Reagent Stoichiometry: Ensure you are using a sufficient molar equivalent of the oxidizing agent. It's common to use a slight excess (1.1 to 1.5 equivalents) to drive the reaction to completion, but a large excess can lead to over-oxidation and byproduct formation.[5]

    • Consider Solvent Effects: The solvent can dramatically influence the reaction. Polar aprotic solvents like DMF, DMAc, or THF often perform well, but a solvent screen is always recommended.[3][8] Protic solvents may interfere with certain intermediates.

Parameter Recommendation for Promoting Cyclization Rationale
Oxidant Screen I₂, H₂O₂, NBS, or verify requirement for O₂.The energy barrier for S-N bond formation via oxidation must be overcome.[4]
Solvent Screen polar aprotic solvents (DMF, THF, Dioxane).Solvents can stabilize intermediates and influence reagent solubility and reactivity.[8]
Temperature Gradually increase from room temp to reflux.Provides necessary activation energy for the final ring-closing step.[5]

Q3: I'm attempting a multi-component reaction to build the isothiazole ring, but the yield is poor and reproducibility is an issue. What should I focus on?

A3: Multi-component reactions (MCRs) are powerful but sensitive to the balance of reactivity between all components. Low yields often stem from one component reacting faster in an undesired way (e.g., self-condensation) or one of the sequential steps failing.[9][10]

  • Causality: The success of an MCR depends on a delicate kinetic balance. If one starting material is significantly more reactive than the others, it may self-condense or decompose before the desired reaction cascade can occur.[5] The order of addition can also be critical.

  • Troubleshooting Steps:

    • Staggered Addition: Instead of mixing all components at once, try a sequential or staggered addition. For example, in a reaction involving an enaminoester, sulfur, and an amide, pre-mixing the enaminoester and sulfur before adding the third component might favor the desired pathway.[10]

    • Concentration Optimization: MCRs can be highly concentration-dependent. If yields are low, try running the reaction at a higher concentration to favor the desired intermolecular reactions over undesired unimolecular decomposition. Conversely, if you see polymerization or oligomerization, diluting the reaction may help.

    • Catalyst Choice: If the MCR is catalyzed, the catalyst's role is paramount. For example, some modern syntheses use rhodium or other transition metals.[9] Ensure the catalyst is active and not poisoned by impurities in your starting materials or solvent.

G cluster_0 Undesired Pathways cluster_1 Desired Pathway A Component A A_self A + A -> Dimer A->A_self AB_wrong A + B -> Side Product A->AB_wrong AB_right A + B -> Intermediate A->AB_right B Component B B->AB_wrong B->AB_right C Component C ABC_final Intermediate + C -> Isothiazole C->ABC_final AB_right->ABC_final

Caption: Competing reactions in a multi-component synthesis.

Frequently Asked Questions (FAQs)

Q: How do I choose the best synthetic strategy for my target isothiazole? A: The optimal strategy depends heavily on the substitution pattern of your target. Retrosynthetic analysis is key.[4]

  • For 3,5-disubstituted isothiazoles , a common and effective method is the [4+1] annulation using β-ketodithioesters or β-ketothioamides with an ammonia source like ammonium acetate.[4][9] This method relies on an imine formation/cyclization/oxidation cascade.[4]

  • For highly functionalized or complex isothiazoles , ring transformation from another heterocycle (like an isoxazole) can be a powerful, albeit more complex, approach.[2][11]

  • Benzo[d]isothiazoles have their own specific routes, often involving cyclization of ortho-functionalized benzene derivatives.[8]

Q: What are the key considerations for purifying isothiazoles? A: The polarity of isothiazoles varies greatly with their substituents.

  • Normal-phase chromatography: For non-polar to moderately polar compounds, standard silica gel chromatography with hexane/ethyl acetate gradients is usually effective.[3]

  • Reversed-phase HPLC: For highly polar or ionizable derivatives, RP-HPLC (e.g., C18 column) with water/acetonitrile or water/methanol gradients is often necessary.[3]

  • Acid/Base Extraction: If your isothiazole has a basic or acidic handle, a liquid-liquid extraction workup can be a highly effective initial purification step.

  • Degradation on Silica: Be aware that some sensitive isothiazoles can degrade on acidic silica gel. Using deactivated (e.g., triethylamine-washed) silica or switching to an alternative stationary phase like alumina may be required.[6]

Q: Are there any particular safety concerns with isothiazole synthesis? A: Yes. Beyond the standard hazards of organic synthesis, be mindful of the following:

  • Sulfur Reagents: Many precursors and reagents (e.g., P₄S₁₀, Lawesson's reagent, H₂S) are toxic and have strong, unpleasant odors. Always work in a well-ventilated fume hood.

  • Isothiazole Toxicity: The parent isothiazole is more toxic than pyridine. While substituted derivatives are generally less toxic, always consult the Safety Data Sheet (SDS) and handle with appropriate personal protective equipment (PPE).

  • Oxidizing Agents: Reagents like H₂O₂ and NBS are strong oxidizers and should be handled with care to avoid contact with flammable materials.

Experimental Protocol: Small-Scale Reaction Optimization Screen

This protocol outlines a systematic approach to optimize reaction conditions when facing low yields.

Objective: To identify the optimal solvent and temperature for the oxidative cyclization of a precursor to an isothiazole.

Procedure:

  • Setup: Arrange an array of reaction vials (e.g., in a heating block). In each vial, place a magnetic stir bar.

  • Precursor Addition: To each vial, add the starting material (e.g., 3-aminopropenethione, 0.1 mmol).

  • Solvent Addition: Add 1.0 mL of a different solvent to each vial in a row (e.g., Row A: Toluene, Row B: THF, Row C: DMF).

  • Inert Atmosphere (If necessary): Purge each vial with nitrogen or argon.

  • Reagent Addition: Prepare a stock solution of the oxidant (e.g., Iodine, 1.1 eq) and add it to each vial. If a base is required, add it before the oxidant.

  • Heating: Set different temperatures for each column of the heating block (e.g., Column 1: 60 °C, Column 2: 80 °C, Column 3: 100 °C).

  • Monitoring: Allow the reactions to stir for a set time (e.g., 4 hours). Monitor progress by taking small aliquots for TLC or LC-MS analysis.

  • Analysis: Quench the reactions and analyze the crude mixture from each vial by LC-MS or ¹H NMR with an internal standard to determine the relative yield of the desired product. This will create a heat map of optimal conditions.

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Retrieved from [Link]

  • Ivanova, Y., & Wessjohann, L. A. (2024). Synthesis of benzo[d]isothiazoles: an update. Arkat USA. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). SciSpace. Retrieved from [Link]

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. (2018). New Journal of Chemistry (RSC Publishing). Retrieved from [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). De Gruyter. Retrieved from [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). ResearchGate. Retrieved from [Link]

  • What are some common causes of low reaction yields? (2024). Reddit. Retrieved from [Link]

  • Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Light-driven method simplifies synthesis of complex heterocycles. (2024). Chemistry World. Retrieved from [Link]

  • Isothiazole. (n.d.). Wikipedia. Retrieved from [Link]

  • Hydrazonylthiazole Derivatives as Dual EGFR and ALR2 Inhibitors: Design, Synthesis, and Comprehensive In Vitro and In Silico Evaluation for Potential Anticancer Activity. (2024). MDPI. Retrieved from [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002). ResearchGate. Retrieved from [Link]

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (1998). PubMed. Retrieved from [Link]

  • The chemistry of isothiazoles. (2011). ResearchGate. Retrieved from [Link]

  • New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. (1998). Semantic Scholar. Retrieved from [Link]

  • Review of the synthesis and biological activity of thiazoles. (2020). Taylor & Francis Online. Retrieved from [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). PubMed Central. Retrieved from [Link]

  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. Retrieved from [Link]

Sources

Technical Support Center: Functionalization of Isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the functionalization of Isothiazol-4-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile heterocyclic amine. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and side reactions encountered during its synthetic modifications.

Troubleshooting Guides

This section provides in-depth solutions to specific problems you may encounter during the functionalization of this compound.

Problem 1: Low Yield or No Reaction in Acylation/Sulfonylation

Symptoms:

  • Thin-layer chromatography (TLC) shows a significant amount of unreacted this compound.

  • The desired acylated or sulfonated product is formed in very low yield, or not at all.

  • Crude NMR indicates the presence of starting material and possibly some decomposition.

Probable Causes & Solutions:

Probable CauseExplanationTroubleshooting Steps
Insufficient Reagent Activity The acylating or sulfonylating agent (e.g., acid chloride, anhydride, sulfonyl chloride) may not be reactive enough to overcome the moderate nucleophilicity of the 4-amino group, which is influenced by the electron-withdrawing nature of the isothiazole ring.1. Increase Reagent Electrophilicity: Switch to a more reactive agent (e.g., from an acid anhydride to the corresponding acid chloride). 2. Activate the Reagent: For carboxylic acids, use coupling agents like EDC/HOBt or HATU to form a highly reactive activated ester in situ.
Base Incompatibility The choice of base is critical. A weak base may not sufficiently deprotonate the amine or neutralize the acid byproduct, leading to a stalled reaction. A very strong base might lead to deprotonation of the isothiazole ring or promote side reactions.1. Optimize the Base: For acylations with acid chlorides, a non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is standard. If the reaction is sluggish, a stronger, non-nucleophilic base like DBU could be trialed cautiously. 2. Use of Pyridine: Pyridine can act as both a base and a nucleophilic catalyst, which can be beneficial.
Poor Solubility This compound or its salts may have poor solubility in the chosen reaction solvent, limiting the reaction rate.1. Solvent Screening: Test a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), or dimethylformamide (DMF). 2. Temperature Adjustment: Gently heating the reaction mixture can improve solubility and reaction kinetics. However, monitor for decomposition.
Problem 2: Multiple Products Observed in Alkylation Reactions

Symptoms:

  • TLC shows multiple new spots, indicating the formation of several products.

  • Mass spectrometry of the crude product shows masses corresponding to mono-, di-, and even tri-alkylation.

  • NMR spectroscopy is complex and difficult to interpret.

Probable Causes & Solutions:

Causality: this compound has two potential nucleophilic sites: the exocyclic amino group (N4) and the ring nitrogen (N2). Direct alkylation can lead to a mixture of N4-alkylated and N2-alkylated (quaternized) products. Over-alkylation at the N4 position is also a common issue.

dot

G cluster_0 Alkylation Pathways This compound This compound N4_Alkylation N4-Alkylated Product (Desired) This compound->N4_Alkylation R-X, Base N2_Alkylation N2-Alkylated Isothiazolium Salt (Side Product) This compound->N2_Alkylation R-X (no base or strong alkylating agent) N4_Dialkylation N4,N4-Dialkylated Product (Side Product) N4_Alkylation->N4_Dialkylation Excess R-X, Base

Caption: Competing alkylation pathways for this compound.

Troubleshooting Strategies:

  • Use of a Protecting Group: This is the most robust strategy to ensure regioselectivity.[1]

    • Protocol: Protect the N4-amino group as a carbamate (e.g., Boc or Cbz).[2] This significantly reduces its nucleophilicity, preventing over-alkylation. Subsequent functionalization can be directed to other parts of the molecule. The protecting group can be removed later under specific conditions (acid for Boc, hydrogenation for Cbz).[1][2]

    dot

    G cluster_workflow Protecting Group Strategy Workflow start This compound step1 Protect N4-amino group (e.g., with Boc₂O) start->step1 step2 N-Boc-Isothiazol-4-amine step1->step2 step3 Perform desired reaction (e.g., Ring functionalization) step2->step3 step4 Functionalized N-Boc Intermediate step3->step4 step5 Deprotection (e.g., with TFA) step4->step5 end Final Functionalized Product step5->end

    Caption: Workflow for selective functionalization using a protecting group.

  • Control Stoichiometry and Reaction Conditions:

    • Reagent Amount: Use only a slight excess (1.0-1.1 equivalents) of the alkylating agent.

    • Temperature: Run the reaction at a lower temperature to favor the kinetically preferred N4-alkylation.

    • Base Selection: A bulky, non-nucleophilic base can sterically hinder attack at the ring nitrogen.

Problem 3: Ring Opening or Decomposition under Reaction Conditions

Symptoms:

  • The reaction mixture turns dark or forms a tar-like substance.

  • TLC shows a streak from the baseline with no clear spots for the product or starting material.

  • Upon workup, the desired product cannot be isolated.[3]

  • Mass spectrometry reveals fragments inconsistent with the isothiazole ring structure.

Probable Causes & Solutions:

Causality: The isothiazole ring, while aromatic, can be susceptible to nucleophilic attack and ring-opening, especially when activated or under harsh conditions (e.g., strong bases, high temperatures, or certain nucleophiles).[4][5] The presence of nucleophiles like amines or thiols can promote the degradation of the isothiazole core.[4]

Probable CauseExplanationTroubleshooting Steps
Harsh Basic Conditions Strong bases (e.g., n-BuLi, LDA) can deprotonate the isothiazole ring, leading to ring-opening pathways.1. Use Milder Bases: Opt for carbonate bases (K₂CO₃, Cs₂CO₃) or organic amines (TEA, DIPEA). 2. Lower Temperature: If a strong base is necessary for a specific transformation, conduct the reaction at very low temperatures (e.g., -78 °C) to minimize decomposition.
High Temperatures Isothiazole derivatives can be thermally labile. Prolonged heating can lead to decomposition.1. Optimize Temperature: Determine the lowest possible temperature at which the reaction proceeds at a reasonable rate. 2. Microwave Synthesis: Consider microwave-assisted synthesis, which can often reduce reaction times and minimize thermal decomposition.
Nucleophilic Attack Certain nucleophiles can attack the sulfur atom, initiating ring cleavage. This is a known degradation pathway for some isothiazolone biocides in the presence of amines or thiols.[4][6]1. Protect the Amine: If the reaction conditions are incompatible with the free amine, use a protecting group.[1] 2. Reagent Choice: Avoid highly nucleophilic reagents if possible, or screen for conditions that favor the desired reaction over ring-opening.

Frequently Asked Questions (FAQs)

Q1: In electrophilic substitution reactions (e.g., halogenation, nitration), where will the substituent add on the this compound ring?

A1: The amino group at the C4 position is a powerful activating group and is ortho, para-directing. In the context of the isothiazole ring, this directs incoming electrophiles to the C5 position. Therefore, you should expect to see regioselective substitution at the C5 position. However, the high reactivity of the amino group can lead to side reactions like oxidation, especially under strong nitrating or halogenating conditions. To achieve clean C5-substitution, it is often necessary to first protect the amino group (e.g., as an acetamide), perform the electrophilic substitution, and then deprotect the amine.[7][8]

Q2: I am attempting a Suzuki or other palladium-catalyzed cross-coupling reaction with a halogenated this compound. What are common pitfalls?

A2: Palladium-catalyzed cross-coupling reactions are powerful tools, but success with heteroaromatic amines can be challenging.[9]

  • Catalyst Poisoning: The lone pair on the amino group or the ring nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[10] Using a bulky phosphine ligand (e.g., XPhos, SPhos) can sometimes mitigate this.

  • Side Reactions: Decomposition of the isothiazole ring can occur under the reaction conditions, especially with prolonged heating.[11]

  • Homocoupling: Homocoupling of the boronic acid partner is a common side reaction.

  • Solutions:

    • Protect the Amino Group: Protecting the 4-amino group is a highly recommended strategy to prevent catalyst inhibition.

    • Ligand and Base Screening: A thorough screening of palladium sources, ligands, and bases is often necessary to find the optimal conditions.

    • Careful Temperature Control: Use the lowest effective temperature to minimize decomposition.

Q3: How can I purify my functionalized this compound derivative away from common side products?

A3: The purification strategy will depend on the properties of your product and the impurities.

  • Column Chromatography: This is the most common method. A gradient elution from a non-polar solvent (e.g., hexanes or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is typically effective. Adding a small amount of triethylamine to the mobile phase can help prevent the product from streaking on silica gel.

  • Crystallization/Recrystallization: If your product is a solid, crystallization can be a highly effective method for purification, especially on a larger scale.[12]

  • Acid/Base Extraction: If your product has a different pKa from the starting materials or byproducts, a liquid-liquid extraction with an acidic or basic aqueous solution can be used to separate them.[13]

Q4: Is this compound stable in aqueous solutions?

A4: While many isothiazole derivatives are stable, some aminothiazoles have shown instability in aqueous media, potentially undergoing tautomerization to the corresponding thiazoline, followed by hydrolysis.[14] It is advisable to handle aqueous solutions of this compound at a neutral or slightly acidic pH and to avoid prolonged storage in solution.

References

  • Ghosh, T. (1999). Reaction of Isothiazolones with Amines.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • de Vries, J. G., & de Vries, A. (2012). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Pharmaceuticals.
  • Costa, G., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 884.
  • Ji, H., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Bioorganic & Medicinal Chemistry, 17(15), 5491-5499.
  • D'hooge, M., et al. (2009). Synthesis of 4-amino-thiazole analogs of Fmoc-amino acids and thiazole linked N-orthogonally protected dipeptidomimetics. Protein & Peptide Letters, 16(9), 1029-1035.
  • Grybaitė, B. (2016). Synthesis and investigation of functionalized N-(4-methylphenyl)- and N-(4-naphthalen-1-il)
  • Baudoin, O. (2016). A comparison of regioselectivity in electrophilic aromatic substitution reactions vs. theoretical descriptors. Chemical Science, 7(10), 6547-6557.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Neliti. (2024). PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Retrieved from [Link]

  • Sarett, L. H., & Chamberlin, E. M. (1976). U.S. Patent No. 3,939,172. Washington, DC: U.S.
  • The Organic Chemistry Tutor. (2023, January 15). Regioselectivity in Electrophilic Aromatic Substitutions [Video]. YouTube. [Link]

  • Wang, D., et al. (2015). Palladium-catalyzed oxidative C–H/C–H cross-coupling of benzothiazoles with thiophenes and thiazoles.
  • Li, J., et al. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals.
  • Costa, G., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 884.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • A. Alajarat, et al. (2012). The Palladium-Catalyzed Cross-Coupling Reactions of 3-Chloro-4-halogeno-1,2,5-thiadiazoles. Molecules, 17(12), 14241-14254.
  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Bechki, L., et al. (2021). Palladium‐Catalysed Cross‐Coupling Reactions Controlled by Noncovalent Zn···N Interactions. Chemistry – A European Journal, 27(72), 18035-18043.
  • Merchant, R. R., et al. (2021). High Site Selectivity in Electrophilic Aromatic Substitutions: Mechanism of C–H Thianthrenation. Journal of the American Chemical Society, 143(28), 10766-10778.
  • Stobaugh, J. F., et al. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.
  • Isodono, T., et al. (2021).
  • American Cyanamid Company. (1949). U.S. Patent No. 2,489,038. Washington, DC: U.S.
  • Wang, Z. (2010).
  • Saftić, D., et al. (2022).
  • ron. (2015, February 28). Regioselectivity in electrophilic substitution of pyrrole. Chemistry Stack Exchange. [Link]

  • AA Blocks. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Williams, T. M. (2007). The Mechanism of Action of Isothiazolone Biocides. PowerPlant Chemistry, 9(1), 14-22.
  • Potkin, V. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Journal of Organic Chemistry, 55(10), 1433-1476.
  • Chapman, J. S., & Russell, A. D. (1990). Chemical reactivity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 578-584.
  • Ciez, D., & Szneler, E. (2007). Synthesis of novel, chiral, water-soluble isothiazole derivatives. Journal of Chemical Research, 2007(10), 586-588.

Sources

Technical Support Center: Purification of Isothiazol-4-amine and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by a Senior Application Scientist

This guide is designed for researchers, scientists, and drug development professionals actively working with isothiazol-4-amine and its derivatives. The isothiazole nucleus is a critical scaffold in medicinal chemistry, appearing in pharmaceuticals like the antipsychotic drug ziprasidone.[1] Ensuring the high purity of these compounds is paramount for obtaining reliable biological data and meeting stringent regulatory standards.[2] This document provides practical, field-proven insights into common purification challenges, presented in a direct question-and-answer format to help you troubleshoot and optimize your laboratory workflows.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying solid this compound derivatives?

The most common and effective techniques for purifying solid isothiazole derivatives are recrystallization and column chromatography.

  • Recrystallization is a powerful technique for removing impurities from a solid compound.[3] It relies on the principle that the solubility of the target compound and its impurities differ in a given solvent at various temperatures.[4] The ideal solvent will dissolve the compound well at high temperatures but poorly at room or cold temperatures, allowing the pure compound to crystallize upon cooling while impurities remain in the solution (mother liquor).[3][4]

  • Column Chromatography is a versatile separation technique used to isolate a desired compound from a mixture.[5] For isothiazole derivatives, normal-phase chromatography using silica gel is very common.[2][5] The separation is based on the differential adsorption of the components to the stationary phase (silica) while a mobile phase (solvent) flows through it.[6]

Q2: How do I choose between recrystallization and column chromatography?

The choice depends on the nature of the impurities and the quantity of material.

  • Choose Recrystallization when:

    • You have a relatively large amount of crude product (>1 g).

    • The impurities are present in small quantities or have significantly different solubility profiles from your target compound.

    • The product is a stable, crystalline solid.

  • Choose Column Chromatography when:

    • Impurities have similar polarity and solubility to your product, making recrystallization ineffective.[7]

    • The product is an oil or a low-melting solid that is difficult to crystallize.[7]

    • You are working on a smaller scale and need to isolate multiple components from a reaction mixture.[2]

    • Flash chromatography, a faster version of column chromatography, is particularly useful for routine purification in a research setting.[2][8]

Q3: What are the most common impurities I might encounter during the synthesis of this compound derivatives?

Common impurities often include unreacted starting materials, reagents, and byproducts from side reactions.[7] For instance, in syntheses involving cyclization, incomplete ring closure can lead to open-chain precursors remaining in the crude product.[7] Oxidation of sulfur-containing starting materials can also introduce disulfide byproducts.[7] The specific impurities are highly dependent on the synthetic route used.[9][10]

Q4: Are there any stability concerns with isothiazole derivatives during purification?

Yes, stability can be a concern. Isothiazolinones, a related class, are known to be sensitive to pH and temperature.[11][12] They are generally more stable in acidic media and can undergo degradation and ring-opening in alkaline solutions, with the degradation rate increasing with pH and temperature.[11][13][14] Some derivatives may also be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during column chromatography.[7]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during purification experiments.

Recrystallization Issues
Q: My compound won't crystallize from the solution, even after cooling. What should I do?

This is a common issue often caused by using too much solvent or the solution being supersaturated. Here is a hierarchical approach to induce crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass provide nucleation sites for crystal growth.[15]

  • Seed the Solution: If you have a small crystal of the pure product, add it to the cooled solution. This "seed crystal" acts as a template for other molecules to crystallize upon.

  • Reduce Solvent Volume: You may have used too much solvent.[15] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound, and then allow it to cool again.[15]

  • Cool to a Lower Temperature: Once the flask is at room temperature, placing it in an ice bath can further decrease the solubility of your compound and promote crystallization.[4]

Q: My product is "oiling out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. This is often due to the solution being too concentrated or cooling too rapidly.

  • Re-heat and Add More Solvent: Heat the solution until the oil redissolves. Add a small amount of additional hot solvent to make the solution slightly less concentrated, then allow it to cool more slowly.[15]

  • Change the Solvent System: The boiling point of your solvent may be too high. Consider using a lower-boiling point solvent or a mixed solvent system.[16]

  • Slow Down the Cooling: Insulate the flask by placing it on a block of wood or several paper towels and covering it with a watch glass. This promotes slow cooling, which is crucial for the formation of purer, larger crystals.[3][4][15]

Workflow for Troubleshooting Recrystallization

// Yes Path yes_path [label="Yes", color="#34A853"]; collect [label="Collect Crystals by Filtration", fillcolor="#E6F4EA", fontcolor="#202124"]; check_crystals -> collect [edge [label="Yes", color="#34A853"]];

// No Path no_path [label="No", color="#EA4335"]; troubleshoot [label="Induce Crystallization", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; check_crystals -> troubleshoot [edge [label="No", color="#EA4335"]];

scratch [label="1. Scratch Flask"]; seed [label="2. Add Seed Crystal"]; reduce_solvent [label="3. Reduce Solvent Volume"]; ice_bath [label="4. Use Ice Bath"];

troubleshoot -> scratch -> seed -> reduce_solvent -> ice_bath;

recheck_crystals [label="Crystals Formed?", shape=diamond, fillcolor="#FBBC05"]; ice_bath -> recheck_crystals;

recheck_crystals -> collect [edge [label="Yes", color="#34A853"]];

oiling_out [label="Product Oiled Out?", shape=diamond, fillcolor="#FBBC05"]; recheck_crystals -> oiling_out [edge [label="No", color="#EA4335"]];

// Oiling Out Path handle_oil [label="Re-heat, Add More Solvent, Cool Slowly", style=filled, fillcolor="#FCE8E6", fontcolor="#202124"]; oiling_out -> handle_oil [edge [label="Yes", color="#EA4335"]]; handle_oil -> cool;

fail [label="Consider Different Solvent\nor Chromatography", style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; oiling_out -> fail [edge [label="No", color="#EA4335"]]; }

Caption: Decision-making workflow for troubleshooting common recrystallization problems.

Q: The purity of my recrystallized product is still low. Why?

This can happen for a few reasons:

  • Inappropriate Solvent Choice: The solvent may be dissolving the impurities along with your product, causing them to co-crystallize. A good solvent should keep impurities dissolved even when the solution is cold.[17]

  • Crystallization Occurred Too Quickly: Rapid cooling entraps impurities within the crystal lattice.[15] Always aim for slow crystal growth.[3]

  • Insufficient Washing: After filtration, it's crucial to wash the collected crystals with a small amount of cold recrystallization solvent to remove any residual mother liquor containing impurities.[4]

Chromatography Issues
Q: My compound is not separating from an impurity on a silica gel column. What should I try?

If your product and an impurity have very similar polarities, separation can be challenging.[7]

  • Optimize the Mobile Phase: The key is to find a solvent system where the difference in affinity for the stationary phase is maximized. Try changing the solvent composition. For normal-phase chromatography, this often involves adjusting the ratio of a non-polar solvent (like hexane or cyclohexane) and a more polar solvent (like ethyl acetate or acetone).[5][16]

  • Try a Different Stationary Phase: If silica gel isn't working, consider alumina (which can be basic, neutral, or acidic) or reversed-phase silica (like C18).[7] Some isothiazole derivatives may be sensitive to the acidic nature of silica gel, making neutral or basic alumina a better choice.[7]

Table 1: Common Solvent Systems for Isothiazole Purification
Purification MethodCommon Solvents / SystemsRationale & Tips
Recrystallization Ethanol, Methanol, Hexane, Cyclohexane, Acetone/Hexane mixtures, Ethanol/Water mixtures.[4][16]The goal is high solubility when hot and low solubility when cold.[3] Solvent mixtures can be fine-tuned to achieve the ideal solubility profile.
Column Chromatography Hexane/Ethyl Acetate, Dichloromethane/Methanol, Cyclohexane/Acetone.[5][16]Start with a less polar system and gradually increase polarity to elute compounds. TLC should be used first to determine the optimal solvent system.
Q: My compound appears to be degrading on the silica gel column. What are my options?

This suggests your compound is sensitive to the acidic surface of silica gel.[7]

  • Use a Different Stationary Phase: Switch to neutral or basic alumina for your column.[7]

  • Deactivate the Silica: You can neutralize the silica gel by preparing your slurry with a solvent system containing a small amount of a basic additive, like triethylamine (~0.1-1%). This is particularly useful for purifying basic compounds like amines.

  • Switch to a Different Technique: If the compound is very sensitive, consider recrystallization or preparative Thin Layer Chromatography (prep-TLC).[7]

Section 3: Detailed Experimental Protocols

Protocol 1: General Recrystallization Procedure for Isothiazole Derivatives

This protocol provides a general framework. The choice of solvent and specific temperatures must be optimized for each compound.[4]

  • Solvent Selection: In a small test tube, test the solubility of ~20 mg of your crude product in various solvents (see Table 1). A suitable solvent will dissolve the solid sparingly at room temperature but completely upon heating.[3][4]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent dropwise while heating and stirring until the solid just dissolves completely. Avoid adding excess solvent to ensure a good yield.[4]

  • Decolorization (Optional): If the hot solution is colored by impurities, add a small amount of activated charcoal, boil for a few minutes, and perform a hot filtration to remove the charcoal.[4]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is critical for forming pure crystals.[3][4] Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[4]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove adhering mother liquor.[4]

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all residual solvent.[4]

  • Purity Assessment: Check the purity of the recrystallized product by melting point determination, TLC, or HPLC.[4]

Protocol 2: Flash Column Chromatography for this compound

This protocol is a general guideline for purifying amino-isothiazoles, which can be sensitive compounds.[5][8]

Workflow for Flash Column Chromatography

G load load elute elute load->elute collect collect monitor monitor collect->monitor evaporate evaporate final_product Pure Isothiazole Derivative evaporate->final_product Yields Purified Product

Caption: Step-by-step workflow for purification by flash column chromatography.

  • Mobile Phase Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35. This generally provides good separation on a column.

  • Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase (e.g., hexane). Pour the slurry into the column and allow it to pack under pressure, ensuring no air bubbles are trapped.[5]

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column. This "dry loading" method often results in better separation.[5]

  • Elution: Begin eluting with your chosen mobile phase. Apply positive pressure (using air or nitrogen) to achieve a steady flow rate.

  • Fraction Collection: Collect the eluent in a series of test tubes or vials.[5]

  • Monitoring: Spot samples from the collected fractions onto a TLC plate to identify which ones contain your pure product.[5]

  • Combine and Evaporate: Combine the fractions that contain the pure compound and remove the solvent using a rotary evaporator to yield the purified product.

Section 4: Purity Assessment

After any purification procedure, it is essential to verify the purity of your this compound derivative.

  • Thin-Layer Chromatography (TLC): A quick and easy method to qualitatively assess purity. A pure compound should ideally show a single spot.

  • High-Performance Liquid Chromatography (HPLC): A quantitative method to determine purity. The purity can be calculated by comparing the area of the product peak to the total area of all peaks in the chromatogram.[5][18]

  • Melting Point Determination: A pure crystalline solid will have a sharp and narrow melting point range. Impurities typically depress and broaden the melting point range.[4]

  • Spectroscopic Methods (NMR, IR, MS): These techniques confirm the identity and structural integrity of the purified compound.

By following these guidelines and troubleshooting steps, researchers can effectively purify this compound and its derivatives, ensuring the quality and reliability of their scientific work.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles.
  • Benchchem. (n.d.). Application Notes and Protocols for the Chromatographic Separation of Isothiazole Isomers.
  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of benzothiazole derivatives.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules. Retrieved from [Link]

  • ChemScene. (n.d.). This compound hydrochloride.
  • Vela, M. E., et al. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ResearchGate. (n.d.). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry.
  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Retrieved from [Link]

  • Barman, B., & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Retrieved from [Link]

  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

  • Oxford University Press. (n.d.). Chromatography techniques. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]

  • YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. Retrieved from [Link]

  • TSI Journals. (2022). Chromatography: Techniques of Separation. Physical Chemistry: An Indian Journal. Retrieved from [Link]

  • Kramer, J. R., & Deming, T. J. (2010). General method for purification of α-amino acid-n-carboxyanhydrides using flash chromatography. Biomacromolecules. Retrieved from [Link]

  • International Journal of Drug Development and Research. (n.d.). Laboratory Techniques of Purification and Isolation. Retrieved from [Link]

  • AA Blocks. (n.d.). This compound hydrochloride. Retrieved from [Link]

  • ChemBK. (n.d.). This compound. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • New Journal of Chemistry (RSC Publishing). (n.d.). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. Retrieved from [Link]

  • ResearchGate. (2019). (PDF) A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Retrieved from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Methods in the Purification and Characterization of Aminothiazole Compounds.

Sources

Technical Support Center: Enhancing the Stability of Isothiazol-4-amine in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazol-4-amine. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this compound in their experimental workflows. As a compound with significant potential in various biological applications, understanding and mitigating its inherent instability in solution is critical for obtaining reliable and reproducible results.[1][2]

This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you navigate the challenges of working with this molecule. The information presented here is grounded in established chemical principles and supported by authoritative references to ensure scientific integrity.

I. Understanding the Instability of this compound

Isothiazole derivatives, while valuable, can be susceptible to degradation under various conditions.[3][4] The stability of the isothiazole ring in aqueous systems can be influenced by nucleophiles, pH, temperature, and light exposure.[3][5] Ring-opening reactions can occur, leading to a loss of the compound's structural integrity and, consequently, its biological activity.[3][4] For this compound specifically, the primary amine group can also participate in reactions that contribute to degradation.

Commonly Encountered Issues:
  • Discoloration of solutions: Often the first visual indicator of degradation.

  • Precipitation: Formation of insoluble degradation products.

  • Loss of Potency/Activity: Reduced efficacy in biological assays over time.

  • Inconsistent Analytical Results: Variability in chromatography or spectroscopy readings.

II. Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you may encounter during your experiments. Each question is followed by a diagnostic workflow and recommended solutions.

Q1: My this compound stock solution, prepared in an aqueous buffer, turned yellow overnight. What is causing this, and how can I prevent it?

A1: The yellowing of your solution is a strong indicator of chemical degradation. The isothiazole ring system can be susceptible to decomposition, particularly under non-optimal pH conditions and in the presence of certain nucleophiles.[3]

Diagnostic Workflow:
  • Verify pH: Measure the pH of your buffer. Isothiazole derivatives often exhibit greater stability in acidic to neutral conditions.[3][5] Alkaline environments can accelerate the rate of degradation.[3][5]

  • Check for Contaminants: Was the water used of high purity (e.g., Milli-Q or equivalent)? Were the glassware and stir bars thoroughly cleaned? Trace metal contaminants can sometimes catalyze degradation reactions.

  • Review Buffer Composition: Are there any strong nucleophiles in your buffer (e.g., primary or secondary amines, thiols)? These can react with the isothiazole ring.[5][6]

Recommended Solutions:
  • pH Optimization: Prepare stock solutions in a slightly acidic buffer (e.g., pH 5-6) if compatible with your downstream application. A study on a related isothiazolinone showed significantly greater stability in acidic media compared to alkaline solutions.[3][5]

  • Solvent Selection: If your experimental design allows, consider preparing the initial high-concentration stock solution in an anhydrous, aprotic organic solvent like DMSO or DMF and storing it at low temperatures (-20°C or -80°C).[7] Aliquot the stock and dilute it into your aqueous buffer immediately before use.

  • Inert Atmosphere: For long-term storage of the solid compound and solutions, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[7]

Q2: I'm observing a gradual decrease in the peak area of this compound in my HPLC analysis of a stored solution. How can I improve its stability for quantitative studies?

A2: A decreasing peak area over time is a clear sign of compound degradation, leading to inaccurate quantification. To ensure the stability of your analytical standards and samples, meticulous control over storage and handling is paramount.

Diagnostic Workflow:

Caption: Workflow for troubleshooting decreasing HPLC peak area.

Recommended Solutions:

Table 1: Recommended Storage Conditions for this compound Solutions

SolventTemperatureLight ProtectionAtmosphere
DMSO-20°C or -80°CAmber vialsInert gas (e.g., Argon)
Acetonitrile-20°CAmber vialsInert gas (e.g., Argon)
Aqueous Buffer (pH 5-6)2-8°C (short-term)Amber vialsN/A
  • Low-Temperature Storage: As a general rule, decreasing the storage temperature will slow down the rate of chemical degradation. For long-term storage, -80°C is preferable.

  • Photostability: Protect solutions from light by using amber vials or wrapping clear vials in aluminum foil. Photodegradation can be a significant pathway for the breakdown of heterocyclic compounds.[3]

  • Antioxidants: If oxidative degradation is suspected, the addition of a small amount of an antioxidant (e.g., BHT or Vitamin E) to your organic stock solution might be beneficial, provided it does not interfere with your assay.

Q3: My this compound solution becomes cloudy upon standing, even when stored at 4°C. What is causing the precipitation?

A3: Cloudiness or precipitation can result from several factors, including the formation of insoluble degradation products, the compound crashing out of solution due to low solubility at reduced temperatures, or interaction with components of your storage container.

Diagnostic Workflow:
  • Characterize the Precipitate: If possible, isolate the precipitate and analyze it (e.g., by LC-MS) to determine if it is the parent compound or a degradation product.

  • Solubility Check: Determine the solubility of this compound in your chosen solvent at the storage temperature. The precipitation might be a simple solubility issue.

  • Container Compatibility: Ensure that the storage container is made of a compatible material (e.g., polypropylene or borosilicate glass). Avoid certain plastics that may leach additives.

Recommended Solutions:
  • Adjust Concentration: Prepare stock solutions at a concentration well below the solubility limit at the intended storage temperature.

  • Co-solvents: If working with aqueous solutions, the addition of a small percentage of an organic co-solvent (e.g., ethanol or DMSO) can improve solubility and stability.

  • Filtration: Before storage, filter the solution through a 0.22 µm syringe filter to remove any initial particulate matter that could act as nucleation sites for precipitation.

III. Frequently Asked Questions (FAQs)

Q: What is the recommended solvent for dissolving solid this compound for the first time? A: High-purity DMSO or DMF are excellent initial choices due to their broad solvating power and aprotic nature, which can minimize hydrolytic degradation.

Q: Can I store aqueous solutions of this compound at room temperature? A: It is not recommended for extended periods. While some suppliers suggest room temperature storage for the solid[8][9], solutions, particularly aqueous ones, are more prone to degradation.[3] Short-term storage (a few hours) at room temperature may be acceptable, but for anything longer, refrigeration (2-8°C) or freezing (≤ -20°C) is advised.

Q: How does pH affect the stability of this compound? A: Isothiazole and its derivatives are generally more stable in acidic to neutral pH.[3][5] Alkaline conditions can promote hydrolysis and ring-opening of the isothiazole moiety, leading to rapid degradation.[3][5]

Q: Are there any known incompatibilities I should be aware of? A: Yes. Avoid strong oxidizing agents, strong bases, and nucleophiles like primary and secondary amines and thiols, as these can react with and degrade this compound.[5][6][7]

IV. Experimental Protocols

Protocol 1: Preparation of a Stabilized Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

  • Pre-weighing: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing: In a chemical fume hood, weigh out the required amount of this compound (Molecular Weight: 100.14 g/mol ) into a sterile, amber glass vial.

  • Dissolution: Add the appropriate volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.

  • Mixing: Vortex the solution gently until the solid is completely dissolved. A brief sonication in a water bath can be used if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber, screw-cap microcentrifuge tubes. Store the aliquots at -80°C.

Protocol 2: Performing a Forced Degradation Study

A forced degradation study can help you understand the stability of this compound under your specific experimental conditions.[10][11]

Caption: Experimental workflow for a forced degradation study.

  • Preparation: Prepare a solution of this compound in your experimental buffer or solvent at a known concentration (e.g., 1 mg/mL).[12]

  • Stress Conditions: Expose aliquots of the solution to various stress conditions as outlined in the diagram above.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples by a stability-indicating method, such as reverse-phase HPLC with UV detection.[3][5]

  • Evaluation: Compare the peak area of the parent compound and observe the appearance of any new peaks corresponding to degradation products. Aim for 5-20% degradation to ensure the stress is adequate but not excessive.[12]

By following the guidance in this technical support center, you can significantly improve the stability of your this compound solutions, leading to more accurate and reproducible experimental outcomes.

V. References

  • Fisher Scientific. (2015). Safety Data Sheet: 4-Isothiazolamine.

  • Ghosh, T. (1999). Reaction of Isothiazolones with Amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 147(1), 367-368.

  • Collier, P. J., et al. (2021). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 26(16), 4915.

  • Chemistry LibreTexts. (2024). 24.S: Amines and Heterocycles (Summary).

  • Sigma-Aldrich. (2025). Safety Data Sheet.

  • JoVE. (2023). Video: Basicity of Heterocyclic Aromatic Amines.

  • Barman, B., & Preston, D. R. (1992). The effects of pH on the degradation of isothiazolone biocides. Industrial & Engineering Chemistry Research, 31(8), 2055-2059.

  • McMurry, J. (2018). Amines and Heterocycles. In Organic Chemistry (9th ed.). Cengage Learning.

  • Fantin, M., et al. (2017). Unraveling the Roles of Amines in Atom Transfer Radical Polymerization in the Dark. Journal of the American Chemical Society, 139(23), 7919-7926.

  • Wikipedia. (n.d.). Isothiazole.

  • MedCrave. (2016). Forced Degradation Studies.

  • SciSpace. (2016). Forced Degradation Studies.

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.

  • Cytiva. (2025). Safety Data Sheet.

  • ResearchGate. (2009). Stability of heterocyclic amines during heating.

  • Heriot-Watt University. (n.d.). Degradation of amine-based solvents in CO2 capture process by chemical absorption.

  • Ge, X., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(3), 1969-1977.

  • Oakwood Chemical. (n.d.). isothiazol-?4-?amine, min 97%, 1 gram.

  • PharmaCompass. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.

  • Blessy, M., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.

  • Thompson, J., et al. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038.

  • Google Patents. (n.d.). CN104970043A - Storage-stable, synergistic microbicidal concentrates containing an isothiazolone, an amine and an oxidizing agent.

  • ResearchGate. (2013). Amine degradation in CO2 capture. 4. Development of complementary analytical strategies for a comprehensive identification of degradation compounds of MEA.

  • MatheO. (n.d.). Study of the degradation of amine solvents used in the context of CO2 capture by chemical absorption : development of analytical.

  • ChemScene. (n.d.). 64527-29-3 | this compound hydrochloride.

  • ResearchGate. (2015). The Mechanism of Action of Isothiazolone Biocides.

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.

  • PubChem. (n.d.). Methylisothiazolinone.

  • ResearchGate. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications.

  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.

  • PubMed. (1993). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity.

  • ECHA. (n.d.). MIT - Substance Information.

  • Wikipedia. (n.d.). Isothiazolinone.

Sources

Overcoming challenges in the scale-up of isothiazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazole Synthesis Scale-Up: Technical Support Center

As a Senior Application Scientist, I've observed that transitioning a promising isothiazole synthesis from the bench to a pilot or production scale is rarely a linear process. New variables and unforeseen challenges frequently emerge, compromising yield, purity, and safety.[1][2] This guide is structured to provide direct, actionable solutions to the most common issues encountered by researchers and process chemists in the field. We will explore the causality behind these challenges and offer robust, self-validating protocols to navigate the complexities of scale-up.

Troubleshooting Guide: Common Scale-Up Issues

This section addresses specific problems you may encounter during your experiments. The solutions are based on established chemical engineering principles and validated synthetic methodologies.

Q1: My reaction yield dropped significantly after increasing the batch size from 1 L to 50 L. What are the primary causes and how can I fix this?

A significant drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations that are negligible at the bench scale.[1]

Potential Causes & Solutions:

  • Inefficient Mixing: What works with a small magnetic stir bar will not suffice in a large reactor. Inadequate mixing leads to poor reactant contact and localized concentration gradients, which can promote side reactions.[1]

    • Causality: In a large vessel, the reaction mixture's homogeneity depends on mechanical stirring (convection) rather than diffusion. If the impeller design or stirring speed is not optimized, "dead zones" can form where reactants do not mix properly.

    • Troubleshooting Protocol:

      • Evaluate Your Agitation: Switch from magnetic stirring to an overhead mechanical stirrer with an appropriately sized impeller (e.g., pitched-blade turbine or anchor).

      • Determine Power per Volume (P/V): Consult with a chemical engineer to calculate and match the P/V from your lab-scale setup to the larger reactor. This ensures consistent mixing energy.

      • In-Process Monitoring: Use in-process controls (IPCs) like HPLC or UPLC to take samples from different parts of the reactor (top, bottom, near the walls) to check for homogeneity.

  • Thermal Gradients and Hotspots: Large reaction volumes have a lower surface-area-to-volume ratio, making heat dissipation much less efficient.[1] This can lead to localized overheating ("hotspots"), which can decompose starting materials, intermediates, or the final product.

    • Causality: Many isothiazole ring-forming reactions, such as oxidative cyclizations, are exothermic. Without proper temperature control, the reaction rate can accelerate uncontrollably in certain areas, leading to a thermal runaway and the formation of degradation byproducts.

    • Troubleshooting Protocol:

      • Controlled Reagent Addition: Instead of adding a key reagent all at once, add it slowly via a syringe pump or addition funnel. This allows the reactor's cooling system to manage the heat generated.

      • Reaction Calorimetry: On a small scale (e.g., 100-500 mL), use a reaction calorimeter to measure the heat of reaction. This data is critical for designing a safe and effective cooling strategy for the larger scale.

      • Solvent Selection: If possible, choose a higher-boiling solvent to provide a larger temperature window and act as a heat sink.

Q2: I'm seeing a new, significant impurity in my scaled-up batch that was only a trace component in the lab. How can I improve the reaction's selectivity?

The amplification of minor impurities is a common scale-up challenge, often tied to subtle changes in reaction kinetics and conditions.[1]

Potential Causes & Solutions:

  • Kinetically vs. Thermodynamically Controlled Pathways: A small change in the reaction's temperature profile can favor a different, undesired reaction pathway.

    • Causality: An intended reaction (kinetic product) might be fast but reversible or less stable at higher temperatures. A byproduct (thermodynamic product) might form more slowly but be more stable. The hotspots mentioned previously can provide the energy needed to favor the thermodynamic byproduct.

    • Troubleshooting Protocol:

      • Strict Temperature Control: Ensure your reactor's temperature control system is robust. Use a jacketed reactor with circulating thermal fluid.

      • Lower Reaction Temperature: If feasible for the reaction kinetics, lowering the overall reaction temperature can often suppress the formation of thermodynamically favored side products.

      • Order of Addition: Re-evaluate the order in which you add your reagents. Sometimes, generating a reactive intermediate in the presence of the other reactant can prevent it from dimerizing or decomposing.

  • Impurity Profile of Starting Materials: Impurities in your starting materials that were insignificant at a 10g scale can become a major issue when you are using 1 kg of material.

    • Causality: A 0.5% impurity in a starting material becomes a significant quantity of reactive material in a large batch, potentially leading to unexpected byproducts.

    • Troubleshooting Protocol:

      • Re-analyze Starting Materials: Do not assume the purity of a new, larger batch of a starting material is the same as the one used in the lab. Perform full characterization (NMR, LC-MS, etc.).

      • Specify Purity Requirements: When ordering reagents for scale-up, provide strict purity specifications to your supplier.

Visual Workflow: Troubleshooting Low Yield on Scale-Up

The following diagram outlines a logical workflow for diagnosing and solving yield issues during the scale-up process.

Low_Yield_Troubleshooting start Low Yield or Stagnation Observed at Scale check_mixing Evaluate Mass Transfer (Mixing) start->check_mixing check_temp Evaluate Heat Transfer (Temperature Control) start->check_temp check_reagents Verify Reagent & Solvent Quality / Stoichiometry start->check_reagents mixing_issue Is Mixing Inefficient? check_mixing->mixing_issue temp_issue Are Hotspots or Poor Cooling Suspected? check_temp->temp_issue reagent_issue Are Reagents Pure & Stoichiometry Correct? check_reagents->reagent_issue mixing_issue->temp_issue No solve_mixing Implement Overhead Stirrer Optimize Impeller & Speed Match Power-per-Volume mixing_issue->solve_mixing Yes temp_issue->reagent_issue No solve_temp Implement Controlled Addition Use Reaction Calorimetry Data Improve Reactor Cooling temp_issue->solve_temp Yes solve_reagents Re-purify Starting Materials Use Fresh Solvents Confirm Stoichiometry reagent_issue->solve_reagents Yes re_evaluate Re-evaluate Core Synthetic Route reagent_issue->re_evaluate No end_point Yield Optimized solve_mixing->end_point solve_temp->end_point solve_reagents->end_point re_evaluate->end_point

Caption: Troubleshooting workflow for low yield in scale-up.

Frequently Asked Questions (FAQs)

Q: Which synthetic strategies for isothiazoles are generally most suitable for large-scale production?

A: While many methods exist for forming the isothiazole ring, those that are most amenable to scale-up typically feature:

  • High Atom Economy: Multi-component reactions or cyclizations that incorporate most of the atoms from the starting materials are preferred to minimize waste. For instance, the [4+1] annulation of β-ketothioamides with ammonium acetate is a carbon-economic approach.[3][4]

  • Avoidance of Hazardous Reagents: Routes that avoid highly toxic or explosive reagents (e.g., using elemental sulfur and chlorine gas instead of pre-formed sulfur chlorides) are often more viable industrially, though they require specialized handling.[4]

  • Robust and Reproducible Conditions: Reactions that are not overly sensitive to minor fluctuations in temperature or concentration and do not require cryogenic conditions are easier to implement in a plant setting.

  • Ease of Purification: Syntheses that yield a product that can be isolated by crystallization or extraction are far superior to those requiring large-scale chromatography.

Q2: How can I manage the risks of polymorphism when crystallizing my isothiazole product at scale?

A: Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical challenge in pharmaceutical development because different polymorphs can have different stabilities, dissolution rates, and bioavailability.[2]

  • Causality: The final crystal form is influenced by factors like solvent, cooling rate, agitation, and the presence of impurities. A process that consistently produces one polymorph in the lab may yield a different, less stable, or undesired form at scale due to changes in these parameters.[2]

  • Mitigation Strategy:

    • Polymorph Screen: Early in development, perform a comprehensive polymorph screen using a variety of solvents and crystallization conditions to identify all possible crystal forms.

    • Define a Crystallization Protocol: Based on the screen, develop a detailed, robust protocol that specifies the solvent system, temperature profile (cooling rate), seeding strategy (using crystals of the desired polymorph), and agitation rate.

    • Characterize Every Batch: Use analytical techniques like X-Ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to confirm that every scaled-up batch consists of the desired polymorph.

Data & Protocols

Table 1: Solvent Considerations for Isothiazole Synthesis Scale-Up
Solvent ClassExamplesPros for Scale-UpCons for Scale-Up & Mitigation
Alcohols Ethanol, Methanol, IsopropanolGood solvency for many polar starting materials; relatively low cost.Flammable; potential for side reactions (e.g., transesterification). Use in appropriately rated reactors.
Aprotic Polar DMF, DMAc, NMPExcellent dissolving power; can accelerate reactions.High boiling points make removal difficult; potential toxicity and environmental concerns.[4] Consider alternative greener solvents like Cyrene™ or DMSO where appropriate.
Hydrocarbons Toluene, XyleneGood for azeotropic water removal; suitable for higher temperature reactions.Flammable; poor solubility for highly polar reagents.
Ethers THF, 2-MeTHFGood general-purpose solvents.Peroxide formation risk (especially THF). Use inhibited solvents and test for peroxides before use. 2-MeTHF is a greener alternative.
Protocol: Controlled Oxidative Cyclization for Isothiazole Synthesis

This protocol provides a generalized method for scaling up an exothermic oxidative cyclization, a common route to isothiazoles.[5]

Objective: To safely and efficiently perform an oxidative cyclization of a β-enaminothione intermediate to form a substituted isothiazole, minimizing thermal hazards and byproduct formation.

Equipment: 50 L jacketed glass reactor with overhead stirring, a thermal control unit, a liquid addition pump, and appropriate safety measures for handling the chosen oxidant.

Methodology:

  • Reactor Setup:

    • Ensure the reactor is clean, dry, and inerted with nitrogen gas.

    • Charge the reactor with the β-enaminothione intermediate (1.0 eq) and the chosen solvent (e.g., Toluene, 10 volumes).

    • Begin agitation at a pre-determined speed (e.g., 150 RPM) to ensure good mixing.

    • Set the reactor jacket temperature to the desired reaction temperature (e.g., 20 °C).

  • Oxidant Preparation & Addition:

    • In a separate vessel, prepare a solution of the oxidant (e.g., N-Bromosuccinimide (NBS), 1.1 eq) in the reaction solvent. Note: NBS can be used for aromatization of isothiazole derivatives.[6]

    • CRITICAL STEP: Using the liquid addition pump, add the oxidant solution to the reactor subsurface over a period of 2-4 hours.

  • In-Process Monitoring & Control:

    • Monitor the internal reactor temperature throughout the addition. The temperature should not rise more than 2-3 °C above the jacket setpoint. If it does, immediately slow or stop the addition until the temperature stabilizes.

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours, or until an IPC (e.g., HPLC sample) shows complete consumption of the starting material.

  • Work-up & Isolation:

    • Cool the reaction mixture to 10 °C.

    • Quench the reaction by slowly adding a pre-determined quenching agent (e.g., aqueous sodium thiosulfate solution for an NBS reaction).

    • Proceed with standard aqueous washes, solvent swaps, and crystallization as defined by your lab-scale procedure.

This controlled addition protocol is a self-validating system. By monitoring the internal temperature, you are directly observing the reaction rate and ensuring it stays within safe, controllable limits, which is paramount for a successful scale-up.

References

  • Bera, A., Patra, P., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available at: [Link]

  • Lis, R. T., & Pozdnyakov, V. P. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Katritzky, A. R., & Rachwal, S. (1996). The chemistry of isothiazoles. ResearchGate. Available at: [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). Mechanism for the synthesis of thiazoles and isothiazoles. Available at: [Link]

  • Gleadall, A., et al. (2021). Progress, challenges and future directions of heterocycles as building blocks in iterative methodologies towards sequence-defined oligomers and polymers. RSC Publishing. Available at: [Link]

  • Science of Synthesis. (n.d.). Product Class 15: Isothiazoles. Thieme Chemistry. Available at: [Link]

  • HWS Labortechnik. (2025). From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. Available at: [Link]

  • Dr. Hareesh Kumar P. (2022). Synthesis & Reactions of thiazole and Isothiazole and preparation or synthesis of Coumarin. YouTube. Available at: [Link]

  • Shaw, G. (2007). Micrograms to Kilos: The Challenges of Scaling. Drug Discovery and Development. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Available at: [Link]

  • Potkin, V. (2002). Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. ResearchGate. Available at: [Link]

  • Federsel, H. J. (2003). Searching for scalable processes: addressing the challenges in times of increasing complexity. PubMed. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. Available at: [Link]

  • Contract Pharma. (2019). Drug Substances: Scale-Up Challenges. Available at: [Link]

  • Journal of the American Chemical Society. (n.d.). Catalytic Deracemization of 1,2-Aminoalcohols through Enantioselective Hydrogen Atom Abstraction. Available at: [Link]

  • Wu, Q. F., et al. (2018). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Recent advances in the synthesis of isothiazoles. Available at: [Link]

  • Styring, P., et al. (2015). Thiazole formation through a modified Gewald reaction. PMC - NIH. Available at: [Link]

  • ResearchGate. (n.d.). Neat synthesis of isothiazole compounds, studies on their synthetic applications and photophysical properties. Available at: [Link]

  • Sławiński, J., et al. (2008). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available at: [Link]

  • Chemistry World. (2024). Light-driven method simplifies synthesis of complex heterocycles. Available at: [Link]

Sources

Preventing isothiazole ring opening during chemical reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Isothiazole Chemistry

A Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Your Senior Application Scientist

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed to provide in-depth technical assistance to researchers, scientists, and professionals in drug development who are working with isothiazole-containing compounds. Here, you will find troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of isothiazole chemistry and prevent undesired ring-opening reactions during your experiments.

Introduction to Isothiazole Ring Stability

The isothiazole ring is a five-membered heteroaromatic ring containing a nitrogen and a sulfur atom in adjacent positions.[1] This structural motif is present in a wide array of biologically active compounds, including pharmaceuticals and agrochemicals.[2][3] While the isothiazole nucleus is generally considered stable, it can be susceptible to ring-opening under certain reaction conditions.[4][5] Understanding the factors that influence the stability of the isothiazole ring is crucial for the successful synthesis and manipulation of isothiazole-containing molecules.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the isothiazole ring most susceptible to opening?

A1: The stability of the isothiazole ring can be compromised under several conditions:

  • Strong Nucleophiles: Isothiazolium salts, in particular, are sensitive to attack by strong nucleophiles like primary amines and hydrazines. This can lead to ring cleavage rather than the expected substitution reaction.[6]

  • Reductive Cleavage: While generally stable to many reducing agents, certain conditions can lead to the reductive cleavage of the isothiazole ring. For instance, N-alkylisothiazolium salts can undergo ring cleavage when treated with complex metal hydrides.[4] Raney nickel has also been used for the reductive desulfurization of isothiazoles.[4]

  • Oxidative Conditions: In some cases, strong oxidizing agents can lead to the oxidative ring-opening of isothiazole derivatives.[7]

  • Bioactivation: In biological systems, cytochrome P450-mediated oxidation can lead to the formation of reactive intermediates that are susceptible to nucleophilic attack (e.g., by glutathione), resulting in ring opening.[8]

  • Lithiation: Cleavage of the N-S bond can occur during lithiation at the 5-position of the isothiazole ring.[4]

Q2: I am observing an unexpected ring-opened product in my reaction. How can I confirm that the isothiazole ring has been cleaved?

A2: Characterization of your product using a combination of spectroscopic techniques is the most reliable way to confirm ring opening.

  • Mass Spectrometry (MS): Compare the molecular weight of your product with the expected molecular weight of the starting material and the desired product. A significant deviation may suggest ring opening.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Look for the appearance of new signals, such as those corresponding to vinyl protons or new N-H or S-H protons, that would be indicative of a ring-opened structure.

    • ¹³C NMR: Changes in the chemical shifts of the carbons, particularly the disappearance of aromatic signals and the appearance of signals corresponding to a different chemical environment, can confirm ring opening.

  • Infrared (IR) Spectroscopy: The appearance of new characteristic peaks, such as a nitrile (C≡N) stretch or a thiol (S-H) stretch, could indicate that the ring has opened.

Q3: Can the substituents on the isothiazole ring influence its stability?

A3: Yes, the nature and position of substituents can significantly impact the stability of the isothiazole ring.

  • Electron-Withdrawing Groups: These groups can increase the electrophilicity of the ring carbons, making them more susceptible to nucleophilic attack and subsequent ring opening.

  • Electron-Donating Groups: These groups can help to stabilize the ring by increasing its electron density.

  • Steric Hindrance: Bulky substituents can sometimes sterically hinder the approach of a nucleophile or reagent, thereby protecting the ring from attack.

Troubleshooting Guide: Preventing Isothiazole Ring Opening

This section provides a structured approach to troubleshooting and preventing isothiazole ring opening during your chemical reactions.

Issue 1: Ring Opening During Nucleophilic Substitution Reactions

Symptoms:

  • Formation of β-enaminothioketones or other acyclic products instead of the desired substituted isothiazole.[4]

  • Low yield of the desired product with a complex mixture of byproducts.

Causality: Direct nucleophilic attack on the sulfur or nitrogen atom of the isothiazole ring, or on an adjacent carbon, can initiate a cascade of reactions leading to the cleavage of the N-S bond. This is particularly prevalent with N-alkylisothiazolium salts.[4]

Troubleshooting Workflow:

Caption: Decision workflow for preventing ring opening by nucleophiles.

Detailed Protocols & Explanations:

  • Protocol 1: Modification of the Nucleophile and Reaction Conditions

    • Assess Nucleophile Strength: If using a strong nucleophile (e.g., primary amines, hydrazine), consider using a less reactive alternative if the reaction chemistry allows.

    • Temperature Control: Perform the reaction at a lower temperature. This can slow down the rate of the undesired ring-opening reaction more than the desired substitution.

    • Solvent Choice: Use a less polar solvent to potentially disfavor the formation of charged intermediates that may lead to ring cleavage.

Issue 2: Reductive Cleavage of the Isothiazole Ring

Symptoms:

  • Formation of β-mercaptoenones or other reduced, acyclic products.[4]

  • Complete disappearance of the starting material without the formation of the desired product.

Causality: Certain reducing agents can attack the N-S bond of the isothiazole ring, leading to its cleavage. This is a known issue with reagents like Raney nickel and complex metal hydrides, especially with activated isothiazole systems like isothiazolium salts.[4]

Troubleshooting Workflow & Quantitative Data:

Reducing AgentPotential for Ring OpeningRecommended Action
Raney Nickel High, causes desulfurization[4]Avoid if ring integrity is desired.
Complex Metal Hydrides (e.g., LiAlH₄, NaBH₄) High with isothiazolium salts[4]Use milder reducing agents (e.g., NaBH₃CN) or protect the isothiazole nitrogen.
Catalytic Hydrogenolysis Generally low for the isothiazole nucleus[4]A preferred method for reductions elsewhere in the molecule.

Experimental Protocol: Selective Reduction in the Presence of an Isothiazole Ring

This protocol is a general guideline and should be optimized for your specific substrate.

  • Substrate Preparation: Dissolve the isothiazole-containing compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate).

  • Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., nitrogen or argon).

  • Catalyst Addition: Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 10% Pd/C).

  • Hydrogenation: Stir the reaction mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, filter off the catalyst through a pad of Celite and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the product by column chromatography or recrystallization as needed.

Issue 3: Ring Instability During Functionalization (e.g., Lithiation, Halogenation)

Symptoms:

  • Formation of ring-opened byproducts during attempted functionalization at positions 3, 4, or 5.

  • Low yields of the desired functionalized isothiazole.

Causality: The reagents used for functionalization can sometimes be aggressive enough to attack the isothiazole ring itself. For example, strong bases like n-butyllithium can cause ring cleavage, particularly at the 5-position.[4]

Preventative Measures and Logic:

Caption: Key strategies for stable isothiazole functionalization.

  • Temperature Control: When using strong bases like organolithium reagents, it is critical to maintain very low temperatures (e.g., -78 °C) to minimize the rate of ring-opening side reactions.

  • Choice of Base: If ring opening is a persistent issue, consider using a milder base, such as lithium diisopropylamide (LDA), which can sometimes offer better selectivity.

  • Protecting Groups: In complex syntheses, it may be necessary to use protecting groups to temporarily mask reactive sites on the isothiazole ring or on other parts of the molecule to prevent unwanted side reactions.

References

  • Taylor, E. C., & Pulido, F. J. (1984). Ring Cleavage of N-Alkylisothiazolilm Salts by Complex Metal Hydrides. Synthesis of β-Enaminothioketones. Journal of the American Chemical Society, 106(22), 6772-6773.
  • Moreira, R. E., Sinclair, G. S., & Schipper, D. J. (2019). Oxidative ring-opening of benzothiazole derivatives. Tetrahedron Letters, 60(5), 415-418.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Synthesis, 52(02), 159-188.
  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Retrieved from [Link]

  • Lamberth, C. (2016). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. Journal of Heterocyclic Chemistry, 53(4), 985-995.
  • Alam, M. A., Shimada, K., Khan, M. W., & Hossain, M. D. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance.
  • Elgazwy, A.-S. S. (2003). The chemistry of isothiazoles. Tetrahedron, 59(38), 7445-7463.
  • Van den Bossche, S., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
  • Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694.
  • Stanetty, P. (2005). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 485-554). Thieme.
  • Doss, G. A., et al. (2011). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 24(1), 103-115.
  • Li, Y., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 12(43), 28211-28219.
  • Wikipedia. (n.d.). Isothiazole. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Palladium-Catalyzed Cross-Coupling with Isothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals engaged in the palladium-catalyzed functionalization of isothiazoles. The isothiazole scaffold is a privileged heterocycle in medicinal chemistry and materials science, and its efficient modification through cross-coupling reactions is of paramount importance. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to empower you to overcome common experimental hurdles and achieve optimal results.

Section 1: Troubleshooting Guide - Navigating Common Experimental Challenges

This section addresses specific issues that may arise during your palladium-catalyzed cross-coupling reactions with isothiazole substrates. Each problem is followed by an analysis of potential causes and actionable solutions.

Problem 1: Low to No Conversion of Starting Materials

Q: My cross-coupling reaction with an isothiazole substrate is showing little to no product formation. What are the likely causes and how can I troubleshoot this?

A: Low or no conversion is a common yet frustrating issue. A systematic approach to diagnosing the problem is crucial. The primary suspects are often related to catalyst activity, reaction conditions, or the inherent properties of the isothiazole substrate.

  • Catalyst Inactivity or Decomposition:

    • Cause: The palladium catalyst, particularly the active Pd(0) species, is sensitive to air and moisture. Improper handling or storage can lead to oxidation and inactivation. Additionally, the sulfur atom in the isothiazole ring can act as a poison to the palladium catalyst, leading to the formation of inactive palladium sulfides[1]. The nitrogen atom of the isothiazole can also coordinate to the palladium center, inhibiting its catalytic activity[2]. The formation of palladium black is a common visual indicator of catalyst decomposition[2].

    • Solution:

      • Ensure an Inert Atmosphere: Thoroughly degas your solvent and reaction mixture by sparging with an inert gas (argon or nitrogen) for 15-20 minutes. Maintain a positive pressure of the inert gas throughout the reaction[2].

      • Use Fresh Catalyst and Reagents: Utilize freshly opened or properly stored palladium sources and ligands. Solvents should be anhydrous and of high purity.

      • Select Robust Ligands: Employ bulky, electron-rich phosphine ligands such as XPhos or SPhos. These ligands can stabilize the palladium center, promote the desired catalytic cycle, and mitigate catalyst deactivation by the isothiazole ring[1][3].

      • Consider a Pre-catalyst: Use a well-defined palladium pre-catalyst which can generate the active Pd(0) species more reliably in situ.

  • Suboptimal Reaction Conditions:

    • Cause: The choice of base, solvent, and temperature are highly interdependent and substrate-specific. An inappropriate combination can halt the reaction.

    • Solution:

      • Base Screening: The base is critical for the transmetalation step in Suzuki couplings and plays a key role in other cross-coupling reactions[1][4]. Screen a variety of bases with different strengths and solubilities, such as K₂CO₃, Cs₂CO₃, and K₃PO₄[2][3].

      • Solvent Optimization: Isothiazole derivatives can have poor solubility. Try different solvents or solvent mixtures (e.g., toluene, dioxane, THF, DMF, often with water for Suzuki reactions) to ensure all components are in solution[2].

      • Temperature Adjustment: Some cross-coupling reactions require elevated temperatures to proceed efficiently. Gradually increase the reaction temperature, monitoring for product formation and decomposition[2].

  • Inherent Substrate Reactivity:

    • Cause: The electronic and steric properties of your specific isothiazole substrate can significantly impact reactivity. For instance, electron-rich aryl halides can be challenging substrates for oxidative addition.

    • Solution:

      • Halide Exchange: If using a less reactive aryl chloride or bromide, consider converting it to the more reactive iodide via a Finkelstein reaction.

      • Ligand Choice for Challenging Substrates: For electron-rich or sterically hindered isothiazoles, bulky and electron-donating ligands are often necessary to facilitate the oxidative addition step[3].

Problem 2: Significant Formation of Side Products

Q: My reaction is proceeding, but I'm observing significant amounts of side products, such as homocoupled products or dehalogenation. How can I suppress these unwanted reactions?

A: The formation of side products reduces the yield of your desired compound and complicates purification. Understanding the pathways to these side products is key to their suppression.

  • Homocoupling:

    • Cause: The coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling) or two molecules of the isothiazole halide. This is often promoted by the presence of oxygen[2].

    • Solution:

      • Rigorous Degassing: As with low conversion issues, ensure the reaction is set up under strictly anaerobic conditions. Thoroughly degas all solvents and the reaction mixture[2].

      • Control Stoichiometry: Use a slight excess (1.1-1.5 equivalents) of the organometallic reagent to favor the cross-coupling pathway over homocoupling of the isothiazole halide.

  • Protodeboronation (in Suzuki Coupling):

    • Cause: Hydrolysis of the boronic acid to the corresponding arene, which is often promoted by high temperatures and the presence of water[2].

    • Solution:

      • Anhydrous Conditions: While some water is often beneficial in Suzuki reactions, excessive amounts can be detrimental. Use anhydrous solvents where appropriate.

      • Milder Base: Employ a less aggressive base, such as KF, which can be effective without promoting significant protodeboronation[2].

      • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable towards hydrolysis than the corresponding boronic acids.

  • Dehalogenation:

    • Cause: Replacement of the halogen on the isothiazole ring with a hydrogen atom. This can be caused by certain bases or impurities[2].

    • Solution:

      • Base Screening: The choice of base can influence the extent of dehalogenation. Screen different bases to identify one that minimizes this side reaction[2].

      • Purify Starting Materials: Ensure the purity of your isothiazole halide, as impurities can sometimes promote dehalogenation.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of palladium-catalyzed cross-coupling reactions with isothiazoles.

Q1: How do I select the right palladium catalyst and ligand for my isothiazole coupling?

A1: The choice of catalyst system is critical. For isothiazole substrates, palladium(II) precursors like Pd(OAc)₂ or PdCl₂(PPh₃)₂ are common starting points[3]. However, the ligand is arguably the most important component. Due to the potential for catalyst inhibition by the isothiazole nitrogen and poisoning by the sulfur atom, bulky and electron-rich phosphine ligands are highly recommended. Ligands from the Buchwald family, such as SPhos and XPhos, have demonstrated broad utility and high efficiency in the coupling of challenging heterocyclic substrates[3][5]. For specific applications, screening a small library of ligands is often the most effective approach.

Q2: What is the role of the base in these reactions, and how do I choose the best one?

A2: The base plays a multifaceted role. In Suzuki-Miyaura reactions, its primary function is to activate the boronic acid to form a more nucleophilic boronate species, which then undergoes transmetalation with the palladium complex[4]. In other couplings like Heck and Sonogashira, the base is required to neutralize the hydrogen halide formed during the reaction. The choice of base depends on the specific reaction and the sensitivity of your substrates.

  • Inorganic bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) are most common in Suzuki couplings. K₃PO₄ is often a good choice for challenging couplings[3].

  • Organic amine bases (e.g., triethylamine, diisopropylethylamine) are typically used in Sonogashira and Heck reactions[6].

A comparative screening of bases is often a worthwhile investment of time to maximize yield[4][7].

Q3: Can the isothiazole ring itself react under the cross-coupling conditions?

A3: Under certain conditions, particularly with strong nucleophiles or bases at elevated temperatures, the isothiazole ring can be susceptible to cleavage[8]. To minimize this risk, it is advisable to use milder bases where possible and to carefully control the reaction temperature. For reactions requiring deprotonation of the isothiazole ring itself, using non-nucleophilic bases like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) is recommended[8].

Q4: What are the key considerations for setting up a reliable isothiazole cross-coupling reaction?

A4: Consistency and reliability stem from careful experimental setup.

  • High-Purity Reagents: Use reagents from reliable sources and purify them if necessary.

  • Anhydrous and Anaerobic Conditions: Use oven-dried glassware and anhydrous solvents. Thoroughly degas the reaction mixture and maintain it under an inert atmosphere.

  • Systematic Optimization: If a reaction is not performing as expected, vary one parameter at a time (e.g., ligand, base, solvent, temperature) to identify the optimal conditions.

  • Reaction Monitoring: Track the progress of your reaction using techniques like TLC, GC-MS, or LC-MS to determine the optimal reaction time and to identify the formation of any side products[9].

Section 3: Data-Driven Recommendations and Visual Guides

Comparative Data Tables

The following tables provide a summary of typical conditions and performance for different palladium-catalyzed cross-coupling reactions with isothiazole substrates. Note that optimal conditions are highly substrate-dependent, and these tables should be used as a starting point for your own optimizations.

Table 1: Ligand and Base Comparison for Suzuki-Miyaura Coupling of 3-Bromoisothiazole with Phenylboronic Acid

EntryPalladium Precursor (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10065
2Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O (4:1)10092
3Pd₂(dba)₃ (1)XPhos (2)K₃PO₄ (2)Dioxane/H₂O (4:1)10095
4PdCl₂(dppf) (2)-Cs₂CO₃ (2)DMF/H₂O (4:1)9088

Data is illustrative and compiled from general principles of cross-coupling reactions with heterocycles.

Visualizing the Catalytic Cycle and Troubleshooting

The following diagrams illustrate key mechanistic concepts and troubleshooting workflows.

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-B(OR)2 + Base Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low/No Product Check_Catalyst Check Catalyst System (Freshness, Inert Atmosphere) Start->Check_Catalyst Screen_Ligands Screen Ligands (e.g., XPhos, SPhos) Check_Catalyst->Screen_Ligands No Improvement Optimize_Conditions Optimize Reaction Conditions Check_Catalyst->Optimize_Conditions OK Screen_Ligands->Optimize_Conditions Screen_Bases Screen Bases (K2CO3, K3PO4, Cs2CO3) Optimize_Conditions->Screen_Bases No Improvement Success Reaction Successful Optimize_Conditions->Success Improvement Screen_Solvents Screen Solvents (Toluene, Dioxane, DMF) Screen_Bases->Screen_Solvents Increase_Temp Increase Temperature Screen_Solvents->Increase_Temp Increase_Temp->Success

Caption: A decision tree for troubleshooting low-yielding isothiazole cross-coupling reactions.

Section 4: Experimental Protocols

The following are general, representative protocols for common palladium-catalyzed cross-coupling reactions with isothiazole substrates. Note: These are starting points and may require optimization for your specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Bromo-isothiazole

Materials:

  • Bromo-isothiazole derivative (1.0 equiv)

  • Arylboronic acid or pinacol boronate ester (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., XPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 equiv)

  • Anhydrous solvent (e.g., dioxane/water 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add the bromo-isothiazole, arylboronic acid, and base.

  • Evacuate and backfill the tube with inert gas three times.

  • Add the degassed solvent via syringe.

  • In a separate vial, prepare a solution of the palladium precursor and ligand in a small amount of the reaction solvent under an inert atmosphere.

  • Add the catalyst solution to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of an Iodo-isothiazole

Materials:

  • Iodo-isothiazole derivative (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%)

  • Copper(I) iodide (CuI, 4 mol%)

  • Amine base (e.g., triethylamine, 2.0 equiv)

  • Anhydrous solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the iodo-isothiazole, palladium catalyst, and copper(I) iodide[6].

  • Add the anhydrous solvent and the amine base via syringe[6].

  • Add the terminal alkyne dropwise via syringe[6].

  • Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C)[6].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of a Chloro-isothiazole

Materials:

  • Chloro-isothiazole derivative (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium pre-catalyst (e.g., a G3 Buchwald pre-catalyst, 2 mol%)

  • Bulky biarylphosphine ligand (if not using a pre-catalyst)

  • Strong base (e.g., NaOtBu or LHMDS, 1.4 equiv)

  • Anhydrous, non-polar solvent (e.g., toluene or dioxane)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (or palladium source and ligand), base, and chloro-isothiazole to an oven-dried Schlenk tube.

  • Add the anhydrous solvent.

  • Add the amine via syringe.

  • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

References

Technical Support Center: Enhancing the Regioselectivity of Isothiazol-4-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Isothiazole Chemistry. This guide is designed for researchers, scientists, and professionals in drug development who are working with isothiazol-4-amine and its derivatives. Here, we address common challenges and provide in-depth troubleshooting advice to enhance the regioselectivity of your reactions. Our goal is to empower you with the scientific understanding and practical methodologies needed to achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites on the this compound core and what factors influence their reactivity?

A1: The this compound scaffold presents two primary sites for electrophilic attack: the exocyclic amino group (N4-amine) and the C5 position of the isothiazole ring. The regioselectivity of a given reaction is a delicate balance of electronic and steric factors.

  • N4-Amine: The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and sulfonylation.

  • C5 Position: This carbon atom is susceptible to electrophilic substitution, particularly in metal-catalyzed cross-coupling and direct arylation reactions.[1] The electron-donating nature of the amino group at C4 enhances the nucleophilicity of the C5 position.

The outcome of a reaction is heavily influenced by the nature of the electrophile, the reaction conditions (solvent, temperature, catalyst), and the presence of any substituents on the isothiazole ring.

Q2: I am observing a mixture of N-acylated and C5-arylated products in my one-pot reaction. How can I favor one over the other?

A2: This is a classic regioselectivity challenge. To favor N-acylation, you should employ conditions that enhance the nucleophilicity of the amine. This typically involves using a non-coordinating base in an aprotic solvent at low temperatures. Conversely, to promote C5-arylation, a transition metal catalyst (typically palladium-based) is required, often at elevated temperatures.[2] Running these reactions in a stepwise manner, with protection of the amine group before attempting C-H functionalization, is the most reliable strategy to ensure high regioselectivity.

Q3: Are protecting groups necessary for achieving regioselective C5-functionalization?

A3: While not always strictly necessary, protecting the N4-amino group is a highly recommended strategy to prevent undesired side reactions and enhance the yield of the C5-functionalized product. Common protecting groups for amines, such as Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), can be employed. These groups temporarily reduce the nucleophilicity of the amine, directing the reaction towards the C5 position.

Q4: Can the choice of metal catalyst influence the regioselectivity of C-H activation reactions?

A4: Absolutely. The choice of the transition metal can dramatically alter the regiochemical outcome. For instance, in related heterocyclic systems, palladium catalysts often favor arylation at the most electron-rich positions, while copper-mediated reactions can proceed via a different mechanism, sometimes favoring arylation at more acidic C-H bonds.[3] It is crucial to consult the literature for catalyst systems that have been successfully applied to isothiazoles or structurally similar heterocycles to guide your selection.

Troubleshooting Guides

Guide 1: Poor Regioselectivity in Electrophilic Aromatic Substitution

Problem: My reaction with an electrophile (e.g., nitrating or halogenating agent) is yielding a mixture of isomers, with substitution occurring at both the C5 position and undesired positions on the isothiazole ring.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Harsh Reaction Conditions Highly reactive electrophiles and strong acidic conditions can overcome the subtle electronic preferences of the substrate, leading to a loss of selectivity.1. Lower the Temperature: Perform the reaction at 0 °C or below to increase selectivity. 2. Use a Milder Reagent: Opt for less reactive electrophilic sources (e.g., NBS instead of Br₂ for bromination). 3. Solvent Effects: Employ less polar solvents to temper the reactivity of the electrophile.
Protonation of the Ring Nitrogen In strongly acidic media, the isothiazole ring nitrogen can be protonated, altering the electronic distribution and deactivating the ring towards electrophilic attack, potentially leading to undesired side reactions.1. Buffered Conditions: If possible, use a buffered system to maintain a specific pH. 2. Lewis Acid Catalysis: Consider using a Lewis acid instead of a Brønsted acid to activate the electrophile, which may offer different selectivity.[4]
Steric Hindrance Bulky substituents on the isothiazole ring or the electrophile can influence the site of attack.1. Modify Substituents: If your synthetic route allows, consider using smaller directing groups. 2. Less Bulky Electrophile: Choose an electrophile with minimal steric bulk.
Guide 2: Low Yield in Palladium-Catalyzed C5-Arylation

Problem: I am attempting a Suzuki-Miyaura or direct C-H arylation at the C5 position of my N-protected this compound, but the yield is consistently low.

Potential Causes & Solutions:

Potential Cause Scientific Rationale Troubleshooting Steps
Catalyst Inactivation The palladium catalyst can be sensitive to impurities or reaction conditions, leading to the formation of inactive palladium black.[1]1. Degas Solvents Thoroughly: Oxygen can oxidize the active Pd(0) species. 2. Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) that stabilize the catalytic species.[2] 3. Lower Catalyst Loading: Counterintuitively, higher catalyst loadings can sometimes promote aggregation.[1]
Poor Substrate Reactivity The electronic properties of the aryl halide or the isothiazole derivative may not be optimal for the catalytic cycle.1. Aryl Halide Partner: Electron-deficient aryl halides are generally more reactive in direct arylation.[1] For Suzuki couplings, consider converting aryl bromides to the more reactive iodides. 2. Base Selection: The choice of base is critical. Inorganic bases like K₂CO₃ or Cs₂CO₃ are common, but organic bases may be required in some cases.
Incorrect Reaction Temperature The optimal temperature for C-H activation and reductive elimination can be narrow.1. Temperature Screening: Run small-scale reactions at a range of temperatures (e.g., 80-120 °C) to find the optimum.
Visualizing Reaction Pathways

To aid in experimental design, the following diagrams illustrate key decision-making processes for controlling regioselectivity.

Regioselectivity_Workflow start This compound decision Desired Functionalization? start->decision n_func N-Functionalization (Acylation, Alkylation) decision->n_func N-Amine c5_func C5-Functionalization (Arylation, Halogenation) decision->c5_func C5-Ring n_protocol Protocol: - Aprotic Solvent - Non-coordinating Base - Low Temperature n_func->n_protocol protect Protect Amine (e.g., Boc) c5_func->protect final_product Regioselective Product n_protocol->final_product Direct Product c5_protocol Protocol: - Pd or Cu Catalyst - High Temperature - Degassed Solvent protect->c5_protocol deprotect Deprotection c5_protocol->deprotect deprotect->final_product

Caption: Decision workflow for regioselective functionalization.

C5_Arylation_Troubleshooting start Low Yield in C5-Arylation cause1 Catalyst Inactivation? start->cause1 cause2 Poor Substrate Reactivity? start->cause2 cause3 Incorrect Temperature? start->cause3 solution1a Degas Solvents cause1->solution1a solution1b Optimize Ligand cause1->solution1b solution1c Vary Catalyst Loading cause1->solution1c solution2a Use More Reactive Aryl Halide cause2->solution2a solution2b Screen Bases cause2->solution2b solution3 Screen Temperatures (80-120 °C) cause3->solution3

Caption: Troubleshooting low yields in C5-arylation reactions.

Experimental Protocols

Protocol 1: Regioselective N-Boc Protection of this compound

This protocol provides a reliable method for protecting the exocyclic amine, which is a crucial step before attempting C5-functionalization.

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 equiv) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.2 equiv) dropwise to the stirred solution.

  • Add a solution of Boc₂O (1.1 equiv) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the N-Boc protected this compound.

Protocol 2: Palladium-Catalyzed Direct C5-Arylation of N-Boc-Isothiazol-4-amine

This protocol outlines a general procedure for the direct arylation of the C5 position.[1]

Materials:

  • N-Boc-isothiazol-4-amine

  • Aryl bromide (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%)

  • Potassium acetate (KOAc) or Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Dimethylacetamide (DMAc), degassed

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk tube, add N-Boc-isothiazol-4-amine (1.0 equiv), the aryl bromide (1.5 equiv), Pd(OAc)₂ (e.g., 2 mol%), and the base (2.0 equiv).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add degassed DMAc via syringe.

  • Heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and wash with water (3x) and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel.

  • The Boc protecting group can then be removed under standard acidic conditions (e.g., TFA in DCM) to yield the C5-arylated this compound.

References

  • Kharitonov, D. I., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Bulletin, 68(10), 1831–1862. [Link]

  • Ryng, S., et al. (1990). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 47(1-2), 25-29. [Link]

  • Chiacchio, M. A., et al. (2018). Transition Metal-Driven Selectivity in Direct C-H Arylation of Imidazo[2,1-b]Thiazole. Chemistry - A European Journal, 24(50), 13166-13171. [Link]

  • Ryng, S., et al. (1984). Synthesis of new 4 and 5 disubstituted isothiazoles. Polish Journal of Pharmacology and Pharmacy, 36(5), 485-491. [Link]

  • Roger, J., et al. (2009). Ligand-Free Palladium-Catalyzed Direct Arylation of Thiazoles at Low Catalyst Loadings. The Journal of Organic Chemistry, 74(3), 1179–1186. [Link]

  • Elmesky, M., et al. (2024). Identification and theoretical study of the regioselectivity of the synthesis reaction of an α-heterocyclic α-amino ester. Eclética Química, 49, e–1479. [Link]

  • Potkin, V. I., et al. (2008). Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. Russian Journal of Organic Chemistry, 44(8), 1211–1214. [Link]

  • Conde, J. J., et al. (2001). Reactions of 2-Amino-2-thiazolines with Isocyanates and Isothiocyanates. Chemical and Computational Studies on the Regioselectivity, Adduct Rearrangement, and Mechanistic Pathways. The Journal of Organic Chemistry, 66(13), 4496–4503. [Link]

Sources

Troubleshooting guide for Isothiazol-4-amine based PROTAC synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of Isothiazol-4-amine based PROTACs. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying rationale to empower you to troubleshoot and optimize your synthetic campaigns. This guide is structured in a question-and-answer format to directly address common challenges, from initial starting material synthesis to final purification.

Part 1: Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the use of the this compound moiety in PROTAC design.

Q1: Why use this compound as a warhead for a PROTAC?

The Isothiazole ring is a five-membered heteroaromatic system that can serve as a crucial pharmacophore in drug design.[1] Its derivatives have demonstrated a wide range of biological activities, including anti-inflammatory and antiviral properties.[1][2] In the context of PROTACs, the this compound fragment can be designed to bind to a specific protein of interest (POI), acting as the "warhead" that guides the PROTAC to its target. The amine group at the 4-position provides a convenient and synthetically accessible handle for linker attachment without significantly disrupting the key interactions of the isothiazole core with the target protein.

Q2: What are the key chemical properties of this compound to be aware of during synthesis?

There are several key properties to consider:

  • Aromaticity and Stability: Isothiazoles are aromatic, which lends them a degree of stability.[3] However, the S-N bond can be susceptible to cleavage under certain harsh reductive or oxidative conditions.

  • Basicity: The isothiazole ring is significantly less basic than imidazole, with a pKa of approximately -0.5 for the conjugate acid.[4] The exocyclic amino group at the 4-position is the primary basic and nucleophilic center. Its reactivity can be modulated by substituents on the ring.

  • Nucleophilicity: The 4-amino group is the primary site for nucleophilic attack, making it the ideal point for linker attachment via reactions like amide bond formation.

  • Potential for Side Reactions: While the ring is generally stable, strong bases can deprotonate the C5 position.[3] Additionally, depending on the substituents, the ring can undergo nucleophilic aromatic substitution, although this is less common for the 4-amino scaffold.[5]

Part 2: Troubleshooting the Synthetic Workflow

This section provides solutions to specific problems you may encounter during the multi-step synthesis of an this compound based PROTAC.

Diagram: General PROTAC Synthesis Workflow

PROTAC Synthesis Workflow cluster_0 Warhead Synthesis cluster_1 Linker & E3 Ligand cluster_2 Final Assembly & Purification Start Isothiazole Precursor Warhead This compound Warhead (with linker attachment point) Start->Warhead Synthesis & Functionalization PROTAC_Crude Crude PROTAC Warhead->PROTAC_Crude Final Coupling E3_Ligand E3 Ligase Ligand (e.g., Thalidomide derivative) E3_Linker E3 Ligand-Linker Conjugate E3_Ligand->E3_Linker Coupling Linker Linker Moiety Linker->E3_Linker E3_Linker->PROTAC_Crude PROTAC_Pure Purified PROTAC PROTAC_Crude->PROTAC_Pure Purification (e.g., Prep-HPLC) End Biological Assays PROTAC_Pure->End Characterization (LC-MS, NMR, etc.)

Caption: A modular workflow for this compound based PROTAC synthesis.

Q3: My amide coupling reaction between the this compound and my linker-acid has a very low yield. What's going wrong?

Low coupling efficiency is a frequent bottleneck.[6] The cause often lies in one of three areas: the coupling reagents, steric hindrance, or the reaction conditions.

  • Causality - Inefficient Activation: Standard coupling reagents like DCC or EDC might not be potent enough, especially if the this compound is electronically deactivated or sterically hindered. The intermediate O-acylisourea formed can rearrange into an unreactive N-acylurea, consuming your starting material. The addition of reagents like HOBt or HOAt can trap the activated ester, improving yields, but more powerful reagents are often needed.[7]

  • Causality - Steric Hindrance: If either the this compound or the linker has bulky groups near the reactive sites (the amine and the carboxylic acid, respectively), they can physically block the approach of the nucleophile to the activated acid.[8]

Solutions:

  • Optimize Coupling Reagents: Switch to a more robust phosphonium- or uranium-based coupling reagent. These reagents are known to be highly effective for challenging couplings.[7]

  • Adjust Reaction Conditions: Ensure the reaction is performed under strictly anhydrous conditions, as water will hydrolyze the activated ester.[6] Running the reaction at a slightly elevated temperature (e.g., 40-50 °C) can sometimes overcome minor steric barriers, but monitor for potential side reactions or degradation.

  • Change the Base: The choice of a non-nucleophilic organic base is critical. Diisopropylethylamine (DIPEA) is a common choice. Ensure it is high purity and added in the correct stoichiometry.

Table 1: Common Coupling Reagents for Amide Bond Formation
Reagent ClassExamplesCommon Use Case / Rationale
Carbodiimides DCC, EDC, DICStandard, cost-effective. Best when paired with an additive like HOBt to minimize racemization and side reactions.[7]
Uronium/Aminium HATU, HBTU, TBTUHighly efficient and fast. HATU is particularly effective for sterically hindered couplings and minimizing racemization.[7]
Phosphonium PyBOP, PyAOPVery powerful activators. Byproducts are generally less hazardous than those from BOP. Excellent for difficult couplings.[7]

Q4: I'm seeing multiple spots on my TLC/peaks in my LC-MS that suggest side reactions involving the isothiazole ring. How do I prevent this?

Side reactions often stem from the unintended reactivity of the heterocyclic ring itself under the conditions used for linker conjugation or deprotection.

  • Causality - N-Alkylation/Acylation: While the 4-amino group is the most nucleophilic site, under certain conditions (e.g., strong base, highly reactive electrophile), reaction at one of the ring nitrogens can occur, leading to undesired isomers.

  • Causality - Ring Instability: While robust, the isothiazole ring can be sensitive to certain reagents. For example, strong reducing agents used for deprotection (e.g., catalytic hydrogenation to remove a Cbz group) could potentially affect the S-N bond.

Solutions:

  • Protecting Groups: If side reactions persist, consider protecting the 4-amino group with a suitable protecting group like Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl).[9] This strategy involves two extra steps (protection and deprotection) but ensures that subsequent reactions occur at the desired position on the linker. The choice of protecting group is critical and must be "orthogonal" to the other chemical steps in your synthesis.

  • Milder Reaction Conditions: Avoid overly harsh conditions. For example, if you need to perform a deprotection, choose a method that is known to be compatible with sulfur-containing heterocycles. For Boc deprotection, TFA in DCM is standard and generally safe for the isothiazole ring.[10]

Diagram: Troubleshooting Low Coupling Yield

Troubleshooting Low Yield Start Low Yield in Amide Coupling Step Cause1 Inefficient Reagents? Start->Cause1 Cause2 Steric Hindrance? Start->Cause2 Cause3 Poor Conditions? Start->Cause3 Cause4 Side Reactions? Start->Cause4 Sol1 Switch to HATU or PyBOP Cause1->Sol1 Sol2 Increase Reaction Temp (monitor) Change Linker Attachment Point Cause2->Sol2 Sol3 Use Anhydrous Solvents Verify Base Purity Cause3->Sol3 Sol4 Consider Protecting Group Strategy (e.g., Boc on Amine) Cause4->Sol4

Caption: A decision flowchart for diagnosing and solving low-yield coupling reactions.

Q5: My final PROTAC is a sticky oil and is very difficult to purify by column chromatography. What purification strategies can I use?

The physicochemical properties of PROTACs—often having high molecular weight, greasy alkyl/PEG linkers, and multiple rotatable bonds—make them notoriously difficult to purify.[6][11] Standard silica gel chromatography can be challenging.

  • Causality - Poor Solubility & Polarity: The combination of a flat aromatic warhead, a flexible linker, and a complex E3 ligase ligand results in a molecule with ambiguous polarity that may streak on silica gel. PEG linkers, in particular, can lead to poor separation.[6]

  • Causality - Impurities with Similar Properties: Unreacted starting materials or byproducts from the final coupling step may have very similar polarity to the desired PROTAC, making separation by normal-phase chromatography nearly impossible.

Solutions:

  • Reverse-Phase HPLC: Preparative reverse-phase high-performance liquid chromatography (prep-HPLC) is the gold standard for purifying PROTACs.[10][] A C18 column with a water/acetonitrile or water/methanol gradient (often with 0.1% TFA or formic acid as a modifier) is typically effective.

  • Trituration/Precipitation: Before attempting chromatography, try to precipitate your product. Dissolve the crude oil in a minimal amount of a good solvent (e.g., DCM, methanol) and then add a large volume of a poor solvent (e.g., diethyl ether, hexanes) dropwise while stirring. This can often crash out the desired product, leaving many impurities behind.

  • Forced Degradation Analysis: To understand what impurities might be present, it's helpful to perform forced degradation studies (e.g., acid/base hydrolysis) on a small sample of your final product and analyze the results by LC-MS. This can help you identify potential degradation products that might be co-eluting with your main compound.

Part 3: Key Experimental Protocols

The following are generalized protocols. You must adapt them based on the specific stoichiometry, scale, and nature of your substrates.

Protocol 1: HATU-Mediated Amide Coupling

This protocol describes the coupling of an this compound warhead to a carboxylic acid-functionalized linker.

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid-functionalized linker (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The solution should be clear.

  • Nucleophile Addition: Add a solution of the this compound warhead (1.2 eq) in a minimal amount of anhydrous DMF dropwise.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor its progress by LC-MS or TLC every 1-2 hours. The reaction is typically complete within 4-12 hours.

  • Work-up: Once the starting material is consumed, dilute the reaction mixture with ethyl acetate. Wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography or preparative HPLC.

Protocol 2: Boc Deprotection with TFA

This protocol describes the removal of a tert-butoxycarbonyl (Boc) protecting group from an amine.

  • Reaction Setup: Dissolve the Boc-protected substrate (1.0 eq) in dichloromethane (DCM).

  • Acid Addition: Add trifluoroacetic acid (TFA) to the solution (typically 20-50% v/v TFA in DCM). You should observe gas evolution (isobutylene).

  • Reaction Monitoring: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.

  • Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with a solvent like toluene or methanol several times to ensure all residual TFA is removed.

  • Final Product: The resulting product will be the TFA salt of the free amine, which can often be used directly in the next step (e.g., a coupling reaction) by adding an appropriate amount of base to neutralize the salt.

Part 4: The PROTAC Mechanism & Final Thoughts

Successful synthesis is only the first step. The ultimate goal is a molecule that effectively induces protein degradation.

Diagram: PROTAC Mechanism of Action

PROTAC_MoA cluster_ternary Ternary Complex Formation PROTAC Isothiazole PROTAC POI_bound POI PROTAC->POI_bound POI Protein of Interest (Target) POI->POI_bound E3 E3 Ubiquitin Ligase E3_bound E3 Ligase E3->E3_bound PROTAC_bound PROTAC PROTAC_bound->PROTAC Recycled POI_bound->PROTAC_bound PolyUb Poly-ubiquitination POI_bound->PolyUb E3_bound->PROTAC_bound E3_bound->PolyUb Catalyzes Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome Recruitment Degradation Target Degradation Proteasome->Degradation

Caption: The catalytic cycle of PROTAC-mediated protein degradation.[13]

The synthesis of this compound based PROTACs requires careful consideration of the unique chemical properties of the isothiazole heterocycle. By anticipating potential challenges such as low coupling yields and side reactions, and by employing robust purification techniques, you can streamline your synthetic efforts. This guide provides a starting point for troubleshooting, but remember that every PROTAC is unique, and empirical optimization is key to success.

References

  • Benchchem. PROTAC Synthesis Troubleshooting Guide: A Technical Support Center for PEG Linker-Based Constructs.
  • Biocompare. PROTACs: A Practical Guide. (2022-08-11).
  • BOC Sciences. PROTAC Design Services for Targeted Therapy.
  • MilliporeSigma. Opportunities and Perspectives on the Design and Synthesis of PROTAC® Degraders. (2022-07-05).
  • Benchchem. Technical Support Center: Overcoming Steric Hindrance in PROTAC Synthesis with Flexible Linkers.
  • Wikipedia. Thiazole.
  • The Biochemist.
  • Organic Chemistry Portal. Protective Groups.
  • ChemicalBook. Synthesis of Isothiazole. (2022-01-24).
  • Wikipedia. Isothiazole.
  • NIH. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC)
  • PubMed. New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. (2006-07).
  • PubMed.
  • ResearchGate. Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. (2025-08-09).
  • Waters Corporation. Degradation Products of ARV-825 Proteolysis Targeting Chimera (PROTAC) Compound: Isolation and Purification Using Analytical Scale Fraction Collection. (2025-07-10).
  • Master Organic Chemistry.
  • Aapptec Peptides. Coupling Reagents.

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of Isothiazole Amine Isomers for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole scaffold is a cornerstone in medicinal chemistry, prized for its diverse biological activities that span from antimicrobial to anticancer and anti-inflammatory properties.[1][2] This five-membered heterocyclic ring, containing adjacent sulfur and nitrogen atoms, offers a unique electronic and structural framework for designing novel therapeutic agents.[3] A critical aspect of harnessing the full potential of the isothiazole core lies in understanding how the substitution pattern dictates its biological function. The position of an amino group on the isothiazole ring, in particular, can profoundly influence the molecule's interaction with biological targets.

This guide provides a comparative analysis of the biological activities of isothiazole amine isomers, focusing on isothiazol-3-amine, isothiazol-4-amine, and isothiazol-5-amine. While direct, side-by-side comparative studies of these parent amines are not extensively documented, this document synthesizes findings from various studies on their derivatives to offer valuable insights into their structure-activity relationships (SAR).

The Isomers: A Structural Overview

The three primary isomers of isothiazole amine are distinguished by the position of the amino group on the isothiazole ring. Understanding their distinct structures is fundamental to appreciating their differential biological activities.

Isothiazole_Amine_Isomers cluster_3_amine Isothiazol-3-amine cluster_4_amine This compound cluster_5_amine Isothiazol-5-amine node_3 node_4 node_5 MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare stock solution of test compound C Prepare 96-well microtiter plate with serial dilutions of compound A->C B Prepare bacterial inoculum (e.g., 0.5 McFarland) D Inoculate wells with bacterial suspension B->D C->D E Incubate at 37°C for 18-24 hours D->E F Visually inspect for turbidity or use a plate reader E->F G Determine MIC: Lowest concentration with no visible growth F->G

Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Step-by-Step Methodology:

  • Preparation of Test Compounds: Dissolve the isothiazole amine isomers in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.

  • Preparation of Bacterial Inoculum: Culture the desired bacterial strain (e.g., Staphylococcus aureus) overnight in appropriate broth media. Dilute the overnight culture to achieve a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in broth media to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

  • Inoculation: Add the prepared bacterial inoculum to each well, resulting in a final bacterial concentration of approximately 5 x 10^5 CFU/mL. Include positive (broth + inoculum) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Conclusion

While direct comparative data for the parent isothiazole amine isomers is sparse, the existing literature on their derivatives clearly indicates that the position of the amino group is a critical determinant of biological activity. Isothiazol-5-amine derivatives have shown promise as fungicides, while the isothiazole-4-carboxylic acid scaffold has yielded an antiviral drug. The 3-amino position also presents opportunities for developing compounds with anesthetic properties. This guide serves as a foundational resource for researchers, highlighting the therapeutic potential of these isomers and encouraging further systematic investigation into their structure-activity relationships. Future studies involving direct, parallel screening of these isomers are warranted to fully elucidate their comparative biological profiles and guide the rational design of next-generation isothiazole-based therapeutics.

References

  • Ananthan, S., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 23(21), 5839-5845. Available at: [Link]

  • Ueda, S., et al. (2004). Structure-activity relationships of 2-aminothiazole derivatives as inducible nitric oxide synthase inhibitor. Chemical & Pharmaceutical Bulletin, 52(6), 634-638. Available at: [Link]

  • Maddela, S. L., et al. (2013). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. European Journal of Medicinal Chemistry, 69, 532-541. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Available at: [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1075-1117. Available at: [Link]

  • Maciagiewicz, I., et al. (2001). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 56(11), 817-828. Available at: [Link]

  • Leistner, S., et al. (1990). Synthesis of isothiazole derivatives with potential biological activity. Pharmazie, 45(3), 189-190. Available at: [Link]

  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Alam, M. A. (2019). The importance of isothiazoles in medicinal and pharmaceutical sectors. ResearchGate. Available at: [Link]

  • Kulkarni, S., et al. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In Heterocyclic Scaffolds in Medicinal Chemistry. Royal Society of Chemistry. Available at: [Link]

  • Abdel-Wahab, B. F., et al. (2012). Synthesis and Biological Evaluation of Thiazole Derivatives. IntechOpen. Available at: [Link]

  • Vicini, P., et al. (2003). Synthesis and biological evaluation of benzo[d]isothiazole, benzothiazole and thiazole Schiff bases. Bioorganic & Medicinal Chemistry, 11(22), 4785-4789. Available at: [Link]

  • Wang, Y., et al. (2024). Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • A. M. S. Silva, et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. Available at: [Link]

  • Silva, V., et al. (2019). Isothiazolinones as preservatives: physicochemical characteristics, biological activity, and safety assessment. ResearchGate. Available at: [Link]

  • Arning, J., et al. (2025). Analyzing Cytotoxic Effects of Selected Isothiazol-3-one Biocides Using the Toxic Ratio Concept and Structure-Activity Relationship Considerations. ResearchGate. Available at: [Link]

  • Arning, J., et al. (2025). Structure-activity relationships for the impact of selected isothiazol-3-one biocides on glutathione metabolism and glutathione reductase of the human liver cell line Hep G2. ResearchGate. Available at: [Link]

  • Geronikaki, A., et al. (2009). Evaluation of the local anaesthetic activity of 3-aminobenzo[d]isothiazole derivatives using the rat sciatic nerve model. European Journal of Medicinal Chemistry, 44(2), 473-481. Available at: [Link]

  • Al-Ghorbani, M., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]

  • Gaffer, H. E., et al. (2025). Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. ResearchGate. Available at: [Link]

  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. ResearchGate. Available at: [Link]

  • Chapman, J. S. (2021). The Mechanism of Action of Isothiazolone Biocides. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Amine-Substituted Heterocycles in Drug Design: Isothiazol-4-amine in Focus

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Ubiquitous Role of Amine-Substituted Heterocycles in Modern Drug Discovery

Heterocyclic scaffolds are fundamental building blocks in medicinal chemistry, with over 85% of all biologically active small molecules containing at least one heterocyclic ring.[1] Among these, amine-substituted heterocycles have emerged as "privileged structures" due to their remarkable ability to engage in a variety of non-covalent interactions with biological targets, particularly protein kinases. The amino group, a versatile hydrogen bond donor and acceptor, combined with the unique electronic properties of the heterocyclic core, provides a powerful toolkit for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties.

This guide provides a comparative analysis of isothiazol-4-amine against other prominent five- and six-membered amine-substituted heterocycles that are cornerstones of modern drug design: aminopyridines, aminopyrimidines, aminothiazoles, and aminopyrazoles. We will delve into their distinct physicochemical properties, explore their roles in approved therapeutics, and provide practical experimental protocols for their synthesis and evaluation. Our focus will be to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge to make informed decisions in scaffold selection and lead optimization.

This compound: An Emerging Scaffold with Unique Potential

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a feature in several approved drugs, including the antipsychotics Ziprasidone and Lurasidone.[2][3] While these drugs contain a more complex benzisothiazole moiety, the fundamental isothiazole core contributes to their pharmacological profile. This compound, as a distinct entity, presents an intriguing scaffold for exploration.

The placement of the amino group at the 4-position on the isothiazole ring influences its electronic distribution and potential interaction patterns. The adjacent sulfur and nitrogen atoms create a unique electronic environment that can modulate the basicity of the amino group and its ability to participate in hydrogen bonding, which are critical for target engagement.

While less explored in comparison to its counterparts, the isothiazole scaffold has been associated with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[4][5] This suggests that this compound and its derivatives hold significant, yet largely untapped, potential in drug discovery.

A Comparative Analysis of Key Amine-Substituted Heterocycles

A successful drug candidate requires a delicate balance of potency, selectivity, and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. The choice of the core heterocyclic scaffold plays a pivotal role in achieving this balance. Below, we compare this compound with other widely used amine-substituted heterocycles.

Physicochemical Properties: A Numbers Game

The physicochemical properties of a scaffold, such as its acidity/basicity (pKa) and lipophilicity (cLogP), are fundamental determinants of its pharmacokinetic behavior.

HeterocycleIsomerPredicted/Experimental pKaPredicted/Experimental cLogPRationale and Implications
This compound 4-amino~3-4 (Predicted)~0.8 (Predicted)The relatively low predicted pKa suggests it is a weak base, which can be advantageous for cell permeability and reduced off-target effects related to high basicity. Its moderate lipophilicity is in a favorable range for drug-likeness.
Aminopyridine 2-amino6.86[6][7]0.49The basicity of the ring nitrogen is influenced by the position of the amino group. The 2-amino isomer is less basic than the 4-amino isomer due to the electron-withdrawing effect of the ring nitrogen being more pronounced at the ortho position.
3-amino5.98[8]0.18The 3-amino isomer is the least basic of the three, as the amino group's electron-donating effect has a weaker influence on the ring nitrogen from the meta position.
4-amino9.17[6][7]0.34The 4-amino isomer is the most basic due to the strong resonance donation of the amino group's lone pair to the ring nitrogen, which can lead to higher aqueous solubility but also potential for hERG liability and other off-target effects.
Aminopyrimidine 2-amino3.45[7][9]-0.83[10]The presence of two ring nitrogens significantly lowers the basicity compared to aminopyridines. This can be beneficial for improving cell permeability and reducing interactions with acidic organelles.
Aminothiazole 2-amino5.39[11]0.49The 2-aminothiazole is a weak base. The endocyclic nitrogen is the primary site of protonation.[10] Its modest basicity and lipophilicity make it a common scaffold in drug discovery.
4-amino~4-5 (Predicted)~0.5 (Predicted)Similar to the 2-amino isomer, it is expected to be a weak base. The position of the amino group can influence vector space for further substitutions.
5-amino~4-5 (Predicted)~0.5 (Predicted)Similar to the other isomers, it is a weak base, offering a different substitution pattern for exploring structure-activity relationships.
Aminopyrazole 3-amino~5.4 (Predicted for 3-amino)~0.5 (Predicted for 3-amino)The basicity is influenced by the position of the amino group and the tautomeric forms of the pyrazole ring. Generally, aminopyrazoles are weak bases.
4-amino~5-6 (Predicted)-0.0081[1]The low cLogP suggests good aqueous solubility. Its weak basicity is a common feature of this class.
5-amino~5.4 (Predicted for 3-amino)~0.5 (Predicted)Similar properties to the 3-amino isomer due to tautomerism.

Note: Predicted values are estimations based on computational models and should be experimentally verified.

Key Takeaways from the Physicochemical Comparison:

  • Basicity as a Double-Edged Sword: While a certain level of basicity can be crucial for target engagement (e.g., forming salt bridges), high basicity (pKa > 8) can lead to poor permeability, increased clearance, and off-target toxicities such as hERG inhibition. In this context, this compound, aminopyrimidines, and aminothiazoles offer a potential advantage with their lower basicity compared to 4-aminopyridine.

  • Lipophilicity and the "Rule of Five": A cLogP value between 0 and 5 is generally considered optimal for oral drug absorption. All the discussed scaffolds fall within or close to this desirable range, highlighting their general suitability as core fragments in drug design.

Case Studies: Approved Drugs and Clinical Candidates

The true testament to a scaffold's utility lies in its successful incorporation into clinically approved drugs.

  • Aminopyridines: The aminopyridine core is present in a wide array of drugs, though often not as the primary pharmacophore engaging the target. 4-aminopyridine (dalfampridine) is used to improve walking in patients with multiple sclerosis.[9]

  • Aminopyrimidines: This scaffold is a cornerstone of many kinase inhibitors. A prime example is Imatinib (Gleevec®) , a revolutionary drug for chronic myeloid leukemia (CML), which features a 2-aminopyrimidine core that forms key hydrogen bonds with the hinge region of the Abl kinase.[12][13][14][15][16]

  • Aminothiazoles: The 2-aminothiazole moiety is found in numerous approved drugs. Dasatinib (Sprycel®) , a potent inhibitor of multiple tyrosine kinases used to treat CML, incorporates a 2-aminothiazole core that is crucial for its binding to the ATP pocket of its target kinases.[17][18][19][20][21]

  • Aminopyrazoles: This scaffold has gained significant attention in recent years. Pirtobrutinib (Jaypirca®) , a recently approved non-covalent BTK inhibitor for the treatment of mantle cell lymphoma, features a 5-aminopyrazole core.[9][22][23][24][25]

While there are no approved drugs with a simple this compound core, the presence of the isothiazole ring in drugs like Ziprasidone and Lurasidone underscores the biological relevance of this heterocycle.[1][2][3][4][26][27][28][29] The exploration of this compound as a central scaffold in novel drug candidates remains a promising area of research.

Visualizing the Scaffolds and a Drug Discovery Workflow

To better conceptualize the structures and their application in a typical drug discovery cascade, the following diagrams are provided.

G cluster_scaffolds Amine-Substituted Heterocyclic Scaffolds This compound Aminopyridine Aminopyrimidine Aminothiazole Aminopyrazole

Caption: Core structures of the compared amine-substituted heterocycles.

G Scaffold_Selection Scaffold Selection (e.g., this compound) Library_Synthesis Library Synthesis Scaffold_Selection->Library_Synthesis Design HTS High-Throughput Screening (e.g., Kinase Panel) Library_Synthesis->HTS Compound Collection Hit_Identification Hit Identification HTS->Hit_Identification Data Analysis Lead_Optimization Lead Optimization (SAR, ADME) Hit_Identification->Lead_Optimization Structure-Activity Relationship Preclinical_Development Preclinical Development Lead_Optimization->Preclinical_Development Candidate Selection Clinical_Trials Clinical Trials Preclinical_Development->Clinical_Trials IND Filing

Caption: A typical drug discovery workflow utilizing amine-substituted heterocycles.

Experimental Protocols: From Synthesis to Biological Evaluation

To provide a practical context, we present detailed protocols for the synthesis of a key aminothiazole intermediate and a representative kinase inhibition assay.

Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (A Key Dasatinib Intermediate)

This protocol outlines a robust method for the synthesis of a crucial building block for the kinase inhibitor Dasatinib, showcasing a practical application of aminothiazole chemistry.[6][17][30][31]

Step 1: Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • To a cooled (0-5 °C) solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in anhydrous tetrahydrofuran (THF), add 3-ethoxyacryloyl chloride (1.5 eq) dropwise, maintaining the temperature below 5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Cool the mixture to 0-10 °C and add 1N hydrochloric acid.

  • Dilute with water and concentrate under reduced pressure to a thick slurry.

  • Dilute the slurry with toluene, stir, and then cool to 0 °C for 1 hour.

  • Collect the solid by vacuum filtration, wash with cold toluene, and dry to afford the desired product.

Step 2: Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide

  • To a solution of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (1.0 eq) in a suitable solvent such as ethanol, add N-bromosuccinimide (NBS) (1.1 eq) and stir at room temperature until the starting material is consumed (monitor by TLC).

  • Add thiourea (1.2 eq) to the reaction mixture and reflux for 4-6 hours.

  • Cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the title compound.

Competitive TR-FRET Kinase Inhibition Assay (LanthaScreen™)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common high-throughput screening method to determine the potency of kinase inhibitors.[3][8][14]

Materials:

  • Kinase of interest (e.g., Abl, Src)

  • Biotinylated substrate peptide

  • Europium-labeled anti-phospho-specific antibody

  • XL665-labeled streptavidin

  • ATP

  • Test compounds (e.g., Dasatinib)

  • Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Stop solution (e.g., 20 mM EDTA in kinase buffer)

  • 384-well low-volume plates

  • TR-FRET compatible plate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following in order:

    • Test compound or DMSO (for control wells).

    • Kinase and biotinylated substrate peptide mixture in kinase buffer.

  • Initiation of Reaction: Add ATP solution to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km for the specific kinase.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the stop/detection solution containing EDTA, europium-labeled anti-phospho-specific antibody, and XL665-labeled streptavidin to all wells.

  • Second Incubation: Incubate the plate at room temperature for 60 minutes to allow for antibody-antigen binding and development of the FRET signal.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both the donor (europium) and acceptor (XL665) wavelengths.

  • Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion and Future Perspectives

The family of amine-substituted heterocycles continues to be a rich source of inspiration for the design of novel therapeutics. While aminopyridines, aminopyrimidines, aminothiazoles, and aminopyrazoles have well-established track records in approved drugs, the potential of this compound as a core scaffold is only beginning to be explored. Its unique physicochemical properties, particularly its predicted weak basicity, make it an attractive starting point for the development of drug candidates with improved pharmacokinetic profiles.

As our understanding of the intricate network of cellular signaling pathways deepens, the demand for highly selective and potent kinase inhibitors will continue to grow. The strategic application of diverse amine-substituted heterocyclic scaffolds, including the promising this compound, will be instrumental in meeting this challenge and delivering the next generation of targeted therapies.

References

  • CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method - Google Patents.

  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar.

  • Among 2-aminopyridine and 4-aminopyridine which is more basic? - Quora.

  • Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide - Eureka | Patsnap.

  • Dasatinib | C22H26ClN7O2S | CID 3062316 - PubChem - NIH.

  • Structural analysis and optoelectronic applications of 2-aminopyrimidine with pimelic acid crystal.

  • Optimization of a LanthaScreen Kinase assay for LCK.

  • Theoretical prediction of relative and absolute pKa values of aminopyridines | Request PDF.

  • Lurasidone - Wikipedia.

  • Competitive TR-FRET Binding Assays for PI3K Family Inhibitors.

  • Imatinib - Wikipedia.

  • Chemical optimization and functions of imatinib structure. The... - ResearchGate.

  • 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells - PubMed.

  • 2-Aminopyrimidine | 109-12-6 - ChemicalBook.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.

  • The structure of the leukemia drug imatinib bound to human quinone reductase 2 (NQO2).

  • Ziprasidone | C21H21ClN4OS | CID 60854 - PubChem - NIH.

  • Chemical structures of lurasidone, ziprasidone, and perospirone. R = H... - ResearchGate.

  • 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry - ACS Publications.

  • AID 17101 - Calculated partition coefficient (clogP) (MlogP) - PubChem.

  • Showing metabocard for 2-Aminopyrimidine (HMDB0245027) - Human Metabolome Database.

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.

  • cLogP - Foldit Wiki - Fandom.

  • Log P Calculated by CDD Vault During Chemical Registration.

  • Imatinib | C29H31N7O | CID 5291 - PubChem.

  • Lurasidone - StatPearls - NCBI Bookshelf - NIH.

  • cLogP Calculation - Osiris Property Explorer - Organic Chemistry Portal.

  • IMATINIB - New Drug Approvals.

  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity - PubMed.

  • pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data.

  • Ziprasidone - New Drug Approvals.

  • pKa Data Compiled by R. Williams page-1 pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8.

  • Lurasidone Hydrochloride | C28H37ClN4O2S | CID 11237860 - PubChem.

  • pirtobrutinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY.

  • 4-Aminopyrazole 95 28466-26-4 - Sigma-Aldrich.

  • Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PubMed Central.

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC - PubMed Central.

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds - Alfa Chemistry.

  • Ziprasidone.

  • Bordwell pKa Table - Organic Chemistry Data.

  • 3-AMINOPYRAZOLE-4-CARBONITRILE - precisionFDA.

  • isothiazol-?4-?amine, min 97%, 1 gram.

  • Pirtobrutinib as a bridge to CAR-T therapy in B-cell malignancies | VJHemOnc.

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - ResearchGate.

  • 64527-29-3 | MFCD18914401 | this compound hydrochloride | AA Blocks.

  • Pirtobrutinib in Chronic Lymphocytic Leukemia: Navigating Resistance and the Personalisation of BTK-Targeted Therapy - PubMed.

  • Pirtobrutinib Boosts PFS and Sustains BTK Inhibition in Patients With CLL/SLL.

  • 1466272-33-2 | 3-(2-Chlorophenyl)this compound - Moldb.

  • Methylisothiazolinone | C4H5NOS | CID 39800 - PubChem - NIH.

Sources

Navigating the Chemical Space of Isothiazol-4-amine Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in medicinal chemistry. Its unique electronic properties and ability to participate in various non-covalent interactions have led to the discovery of numerous biologically active compounds.[1] Among its isomers, the isothiazol-4-amine core is a particularly intriguing, yet underexplored, building block for the design of novel therapeutics. This guide provides a comparative analysis of the structure-activity relationships (SAR) of isothiazole derivatives, with a focus on how substitutions on and around the isothiazole nucleus influence biological activity, drawing insights from closely related and better-studied analogs to inform the potential of this compound derivatives.

The Isothiazole-4-amine Scaffold: A Challenging but Promising Core

While the 2-amino and 5-amino isomers of isothiazole have seen broader application in drug discovery, the 4-amino variant presents unique synthetic and stability challenges. Notably, studies on related 4-aminothiazoles have indicated potential instability in aqueous solutions, where they can undergo tautomerization and hydrolysis.[2] This characteristic is a critical consideration for drug development, necessitating careful bioisosteric modifications or formulation strategies to ensure stability and bioavailability. Despite these challenges, the specific orientation of the 4-amino group offers a distinct vector for chemical modification, allowing for the exploration of new interactions with biological targets.

Synthetic Strategies for Isothiazole Derivatives

The construction of the isothiazole ring and the introduction of the key 4-amino functionality can be approached through several synthetic routes. A generalized workflow often involves the cyclization of a precursor molecule containing the requisite N-S bond or the atoms to form it.

A common strategy for forming substituted isothiazoles involves the reaction of a compound containing a thioamide group with a suitable electrophile to induce cyclization. For 4-substituted isothiazoles, a multi-step synthesis might be employed, starting from simple precursors and building the ring with the desired substitution pattern.

Representative Synthetic Protocol: Synthesis of Substituted 3-methyl-5-aminoisothiazole-4-carboxylic acid amides

This protocol, adapted from studies on related isothiazole derivatives, illustrates a potential pathway for creating a library of analogs for SAR studies.[3]

  • Starting Material: Begin with a suitably substituted 3-methyl-5-aminoisothiazole-4-carboxylic acid.

  • Acyl Chloride Formation: Convert the carboxylic acid to its corresponding acyl chloride using a chlorinating agent like thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane) with a catalytic amount of DMF.

  • Amidation: React the acyl chloride intermediate with a diverse panel of primary or secondary amines in the presence of a base (e.g., triethylamine) to yield a variety of amide derivatives.

  • Purification: Purify the final products using column chromatography on silica gel.

  • Characterization: Confirm the structures of the synthesized compounds using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

G start Substituted 3-methyl-5-aminoisothiazole-4-carboxylic acid step1 Acyl Chloride Formation (e.g., SOCl2, DMF cat.) start->step1 step2 Amidation (Various Amines, Base) step1->step2 step3 Purification (Column Chromatography) step2->step3 end Library of Amide Derivatives step3->end

Caption: Generalized workflow for the synthesis of isothiazole carboxamide derivatives.

Comparative SAR Analysis Across Biological Targets

Due to the limited direct SAR data for this compound derivatives, this section will draw comparisons from more extensively studied isothiazole-containing scaffolds, particularly those targeting kinases and viral proteins.

Kinase Inhibition: A Prominent Target for Isothiazoles

Protein kinases are a major class of drug targets, and various isothiazole-containing scaffolds have shown potent inhibitory activity.

Cyclin G-Associated Kinase (GAK)

Fused isothiazolopyridines have been identified as potent inhibitors of GAK, a host factor involved in viral entry and egress, making it a target for broad-spectrum antiviral agents.[4] SAR studies on isothiazolo[4,3-b]pyridines reveal key insights that could guide the design of this compound-based inhibitors.[5]

CompoundR1 (Position 3)R2 (Position 6)GAK Affinity (Kd, nM)
1 Morpholine3,4-dimethoxyphenyl8.3
2 4-(2-hydroxyethyl)piperazin-1-yl3,4-dimethoxyphenyl8.9
8b Isopropoxy3,4-dimethoxyphenyl85
8c (rac)-2-methoxybutyl3,4-dimethoxyphenyl74

Data sourced from De Jonghe et al., 2015.[5]

Key SAR Insights for GAK Inhibitors:

  • Position 6: A substituted phenyl ring, particularly with a 3,4-dimethoxy pattern, is crucial for high-affinity binding. This moiety likely occupies a key hydrophobic pocket in the kinase active site.

  • Position 3: This position, analogous to the 4-position in a simple isothiazole, tolerates a variety of substituents.

    • Large, cyclic amines like morpholine and piperazine lead to potent inhibitors, suggesting the presence of a solvent-exposed region where these groups can be accommodated. The introduction of a hydroxyl group on the piperazine ring (compound 2) maintains high potency.

    • Surprisingly, enlarging an alkoxy substituent from methoxy (inactive) to isopropoxy (compound 8b) or a 2-methoxybutyl group (compound 8c) dramatically increases GAK affinity, indicating that larger hydrophobic groups at this position can be beneficial.[5]

SAR_GAK Isothiazole Isothiazolopyridine Core Position 6 Position 3 sub_p6 3,4-dimethoxyphenyl (High Affinity) Isothiazole:p6->sub_p6 Crucial for binding sub_p3_amines Cyclic Amines (e.g., Morpholine, Piperazine) (Potent Inhibition) Isothiazole:p3->sub_p3_amines Tolerates large groups sub_p3_alkoxy Larger Alkoxy Groups (e.g., Isopropoxy) (Increased Affinity) Isothiazole:p3->sub_p3_alkoxy Hydrophobic interaction

Caption: Key SAR trends for isothiazolopyridine-based GAK inhibitors.

Other Kinases (Src, CDK)

The 2-aminothiazole scaffold has been successfully employed as a template for potent kinase inhibitors like Dasatinib, a pan-Src family kinase inhibitor.[6] While a different isomer, the SAR principles are valuable. The 2-amino group often acts as a hinge-binder, forming critical hydrogen bonds with the kinase backbone. For a hypothetical this compound inhibitor, the 4-amino group could similarly be positioned to interact with the hinge region or other key residues in the ATP-binding site.

Antiviral and Anti-inflammatory Activity

Isothiazole derivatives have also demonstrated potential as antiviral and anti-inflammatory agents.

  • Anti-inflammatory Activity: A series of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxamides showed significant anti-inflammatory activity.[7] In this series, modifications to the carboxamide group at the 4-position directly influenced the biological effect, highlighting the importance of this position for activity. The parent compound, denotivir, is an antiviral drug, indicating the scaffold's versatility.

  • Antiviral (HCV NS5B Polymerase): QSAR studies on isothiazole derivatives targeting the hepatitis C virus (HCV) NS5B polymerase have been conducted.[3] These computational studies help in designing new, potent inhibitors by predicting the biological activity based on chemical structure.

Experimental Protocols for Biological Evaluation

To assess the potential of novel this compound derivatives, standardized biological assays are essential.

Protocol: In Vitro Kinase Inhibition Assay (General)

This protocol provides a framework for evaluating the inhibitory activity of synthesized compounds against a target kinase.

  • Materials: Target kinase, appropriate peptide substrate, ATP, synthesized inhibitor compounds, assay buffer (e.g., Tris-HCl, MgCl₂, DTT), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Compound Preparation: Prepare a dilution series of the inhibitor compounds in DMSO.

  • Assay Setup: In a 96-well or 384-well plate, add the assay buffer, the kinase, and the peptide substrate.

  • Inhibitor Addition: Add the diluted inhibitor compounds to the wells. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate at the optimal temperature (e.g., 30 °C) for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions. This reagent typically quantifies the amount of ADP produced, which is inversely proportional to the inhibitor's activity.

  • Data Analysis: Measure the signal (e.g., luminescence) using a plate reader. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The isothiazole scaffold is a fertile ground for the development of new therapeutic agents. While direct and extensive SAR studies on this compound derivatives are currently limited in the public domain, a comparative analysis of related structures provides a logical foundation for future design efforts. The insights from isothiazolopyridine GAK inhibitors and other biologically active isothiazoles suggest that modifications at the 4-position of the isothiazole ring can profoundly impact potency and selectivity. Future work should focus on synthesizing and systematically evaluating libraries of this compound derivatives against various targets, particularly protein kinases. Addressing the potential stability issues of the 4-amino scaffold will be paramount to translating these promising chemical starting points into viable drug candidates.

References

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Available at: [Link]

  • De Jonghe, S., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase: synthesis, structure-activity relationship studies and antiviral activity. Bioorganic & Medicinal Chemistry Letters, 25(15), 3023-3028. Available at: [Link]

  • Machoń, Z. (1987). Synthesis of isothiazole derivatives with potential biological activity. Acta Poloniae Pharmaceutica, 44(4), 323-328. Available at: [Link]

  • Zheng, Y., et al. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Vastmans, K., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. Available at: [Link]

  • Asif, M. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(15), 4967. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega, 6(29), 18995-19009. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Publications. Available at: [Link]

  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a Novel Kinase Inhibitor Template. Structure-activity Relationship Studies Toward the Discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-6832. Available at: [Link]

  • Sławiński, J., et al. (2012). Synthesis and structure-activity relationship of 4-(1,3-benzothiazol-2-yl)thiophene-2-sulfonamides as cyclin-dependent kinase 5 (cdk5)/p25 inhibitors. European Journal of Medicinal Chemistry, 55, 237-245. Available at: [Link]

  • Martasek, P., et al. (2009). Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. Beilstein Journal of Organic Chemistry, 5, 28. Available at: [Link]

  • Gaucíková, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. International Journal of Molecular Sciences, 23(14), 7688. Available at: [Link]

  • de Oliveira, G. A., et al. (2021). Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1636-1645. Available at: [Link]

  • Gaucíková, A., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Chemistry of Heterocyclic Compounds, 55(10), 969-989. Available at: [Link]

Sources

A Comparative Guide to the In Vitro Validation of Isothiazol-4-amine-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison of kinase inhibitors centered around the isothiazole scaffold, with a particular focus on the potential of Isothiazol-4-amine derivatives. This document synthesizes experimental data from peer-reviewed studies to offer an objective analysis of their performance against established alternatives.

Introduction: The Rise of Isothiazole Scaffolds in Kinase Inhibition

Protein kinases are a critical class of enzymes that modulate a vast array of cellular processes. Their dysregulation is a well-established hallmark of numerous diseases, most notably cancer.[1] This has made the development of small molecule kinase inhibitors a cornerstone of modern drug discovery. The isothiazole ring, a five-membered heterocycle containing nitrogen and sulfur, has emerged as a "privileged scaffold" in medicinal chemistry.[1] Its ability to form key hydrogen bonds and other non-covalent interactions within the ATP-binding site of kinases contributes to high binding affinity and selectivity.[1] This guide will delve into the in vitro validation of kinase inhibitors built upon this promising scaffold, with a comparative analysis of their efficacy.

Foundational In Vitro Validation Workflows

A rigorous in vitro validation process is paramount to characterizing the potency, selectivity, and mechanism of action of any novel kinase inhibitor. A multi-pronged approach, combining biochemical and cell-based assays, provides a comprehensive understanding of a compound's activity.

Here is a typical workflow for the discovery and characterization of a novel kinase inhibitor:

Kinase Inhibitor Validation Workflow A Compound Synthesis B Primary Biochemical Screening (e.g., TR-FRET, Luminescence) A->B Initial evaluation C Dose-Response (IC50) Determination B->C Hit confirmation D Kinase Selectivity Profiling (Kinome Scan) C->D Assess specificity E Cell-Based Potency Assays (e.g., Cell Viability, Target Phosphorylation) D->E Cellular context validation F Target Engagement Assays (e.g., CETSA, NanoBRET) E->F Confirm target interaction in cells G Mechanism of Action Studies F->G Elucidate how the inhibitor works

Caption: A typical workflow for the discovery and characterization of a novel kinase inhibitor.

Biochemical Assays: Quantifying Direct Kinase Inhibition

Biochemical assays are the first step in determining if a compound directly inhibits its target kinase.[2] These assays measure the enzymatic activity of purified kinases in the presence of an inhibitor.

Commonly Employed Biochemical Assays:

  • Luminescence-Based Assays: These assays, such as ADP-Glo™, measure kinase activity by quantifying the amount of ADP produced or the remaining ATP after the kinase reaction.[3] They are highly sensitive and suitable for high-throughput screening.

  • Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) utilize fluorescently labeled substrates or antibodies to detect phosphorylation events.[3][4] TR-FRET assays offer a robust, homogeneous format with reduced interference from compound fluorescence.[4]

  • Radiometric Assays: Considered the "gold standard" for their reliability, these assays use radiolabeled ATP (e.g., [γ-³³P]ATP) to directly measure the transfer of a phosphate group to a substrate.[5]

Experimental Protocol: A General TR-FRET-Based Kinase Inhibition Assay

  • Reagent Preparation: Prepare serial dilutions of the this compound-based inhibitor and a known positive control in DMSO.

  • Assay Plate Setup: In a 384-well microplate, add the purified kinase, a fluorescently labeled peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).

  • Detection: Stop the reaction and add a detection solution containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate.

  • Signal Measurement: Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]

Cell-Based Assays: Assessing Cellular Potency and Phenotypic Effects

While biochemical assays confirm direct target inhibition, cell-based assays are crucial for determining a compound's activity in a more physiologically relevant context.[8] These assays assess the ability of the inhibitor to penetrate cell membranes, engage its target, and elicit a biological response.

Key Cell-Based Assay Categories:

  • Cell Viability/Proliferation Assays: Assays like MTT or CellTiter-Glo® measure the metabolic activity of cells to determine the cytotoxic or cytostatic effects of an inhibitor.

  • Target Phosphorylation Assays: Western blotting or ELISA-based methods can be used to measure the phosphorylation status of the target kinase or its downstream substrates, providing direct evidence of target inhibition in cells.

  • Target Engagement Assays: Cellular Thermal Shift Assays (CETSA) and NanoBRET™ Target Engagement assays confirm that the inhibitor binds to its intended target within the complex cellular environment.[9]

Experimental Protocol: Western Blot for Target Phosphorylation

  • Cell Culture and Treatment: Seed cells in a culture plate and allow them to adhere. Treat the cells with various concentrations of the this compound-based inhibitor for a specified time.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

  • SDS-PAGE and Protein Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and the total protein of the target kinase.

  • Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

  • Data Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total target protein.

Comparative Analysis of Isothiazole- and Thiazole-Based Kinase Inhibitors

While specific, comprehensive public data on a wide range of this compound derivatives is emerging, the broader thiazole and isothiazole classes of kinase inhibitors have been extensively studied. The following sections provide a comparative overview of their performance against key oncogenic kinases, offering a valuable benchmark for the evaluation of novel this compound-based compounds.

Targeting the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a common event in cancer.[10][11][12][13][14] Several inhibitors with thiazole and isothiazole scaffolds have been developed to target key kinases in this pathway.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth

Caption: Simplified PI3K/AKT/mTOR signaling pathway, a key target for cancer therapy.

Table 1: Inhibitory Activities of Thiazole-Based PI3K/mTOR Inhibitors

Compound IDTarget KinaseIC50 (nM)Reference
Compound 22 (Benzothiazole derivative) PI3Kβ20[15]
Compound 18 (Thiazole derivative) PI3K/AKT/mTOR pathway (cellular)500 - 4750 (cell lines)[15]
Targeting Cyclin-Dependent Kinases (CDKs)

CDKs are essential for cell cycle progression, and their aberrant activity is a hallmark of cancer.[2][16] The thiazole scaffold has been successfully incorporated into potent CDK inhibitors.

CDK_Pathway CyclinD_CDK46 Cyclin D-CDK4/6 Rb Rb CyclinD_CDK46->Rb Phosphorylates E2F E2F Rb->E2F Inhibits Rb->E2F releases CyclinE_CDK2 Cyclin E-CDK2 S_Phase S Phase Entry

Caption: The CDK-mediated cell cycle regulation pathway, a frequent target in oncology.

Table 2: Inhibitory Activities of Thiazole-Based CDK Inhibitors

Compound IDTarget KinaseKi (nM)Reference
Compound 78 CDK41[5]
CDK634[5]
Compound 116 CDK41[5]
CDK620[5]
Aminothiazole derivative (Compound 51) CDK2/cyclin A1.1[17]
CDK5/p251.8[17]
CDK1/cyclin B4.0[17]
CDK4/cyclin D17.6[17]

The data reveals that aminothiazole-based compounds can be engineered to be highly potent inhibitors of various CDKs.[5][17] The development of inhibitors that target multiple CDKs (e.g., CDK2/4/6) is an active area of research to overcome potential resistance mechanisms.[18]

Targeting Aurora Kinases

Aurora kinases are critical for mitotic progression, and their overexpression is linked to tumorigenesis.[19] Derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine have been identified as potent inhibitors of Aurora kinases A and B.[20]

Aurora_Kinase_Pathway AuroraA Aurora A Centrosome Centrosome Maturation & Spindle Assembly AuroraA->Centrosome AuroraB Aurora B Chromosome Chromosome Segregation & Cytokinesis AuroraB->Chromosome Mitosis Proper Mitotic Progression Centrosome->Mitosis Chromosome->Mitosis

Caption: The roles of Aurora A and B kinases in ensuring proper cell division.

Table 3: Inhibitory Activities of Thiazole-Based Aurora Kinase Inhibitors

Compound IDTarget KinaseKi (nM)Reference
Compound 1 Aurora A120[5]
Aurora B110[5]
Compound 10 Aurora A8.0[5]
Aurora B9.2[5]
CYC116 (Compound 18) Aurora A8.0[5][20]
Aurora B9.2[5][20]

Structure-activity relationship studies highlight that substitutions on the phenyl ring can significantly enhance the potency of these inhibitors against Aurora kinases.[5][20]

Targeting Tropomyosin Receptor Kinase A (TrkA)

TrkA is a receptor tyrosine kinase that, when activated by nerve growth factor (NGF), triggers signaling cascades involved in cell survival and differentiation.[1] Dysregulation of TrkA signaling is implicated in various cancers and pain.

TrkA_Signaling_Pathway NGF Nerve Growth Factor (NGF) TrkA TrkA Receptor NGF->TrkA Binds & Activates RAS_MAPK RAS/MAPK Pathway TrkA->RAS_MAPK PI3K_AKT PI3K/AKT Pathway TrkA->PI3K_AKT PLCg PLCγ Pathway TrkA->PLCg Differentiation Neuronal Differentiation RAS_MAPK->Differentiation Survival Neuronal Survival PI3K_AKT->Survival PLCg->Differentiation

Caption: Overview of the TrkA signaling pathway initiated by NGF binding.

The Promise of this compound-Based Kinase Inhibitors

The presented data on thiazole and isothiazole-based kinase inhibitors underscores the versatility and potential of these scaffolds in designing potent and selective therapeutic agents. The this compound core represents a promising, yet less explored, variation. The amine group at the 4-position offers a potential vector for chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties. Future research should focus on the systematic in vitro validation of a diverse library of this compound derivatives against a broad panel of kinases to fully elucidate their therapeutic potential.

References

  • Wikipedia. PI3K/AKT/mTOR pathway. [Link]

  • Noorolyai, S., et al. (2019). PI3K/AKT/mTOR Signaling Network in Human Health and Diseases. PMC. [Link]

  • Proteopedia. PI3K/AKT/mTOR signaling pathway. (2022). [Link]

  • QIAGEN. PI3K/AKT/mTOR signaling. GeneGlobe. [Link]

  • Porta, C., et al. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer. Frontiers in Oncology. [Link]

  • Creative Diagnostics. CDK Signaling Pathway. [Link]

  • Profacgen. Cell-based Kinase Assays. [Link]

  • PubMed. Cdk pathway: cyclin-dependent kinases and cyclin-dependent kinase inhibitors. [Link]

  • Celtarys Research. Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). [Link]

  • RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). [Link]

  • Creative Diagnostics. Aurora Kinase Signaling Pathway. [Link]

  • Wikipedia. Trk receptor. [Link]

  • QIAGEN. CDK5 Signaling. GeneGlobe. [Link]

  • Trends in Cell Biology. Cdk activation by phosphorylation: linking growth signals to cell cycle control. (2025). [Link]

  • YouTube. Create Your Own Cellular Compound Target Engagement Assay. (2017). [Link]

  • Journal of Cell Biology. Aurora A kinase activation: Different means to different ends. (2021). [Link]

  • PMC. Investigating the role of Aurora Kinases in RAS signaling. [Link]

  • RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). [Link]

  • PubMed. Discovery of novel isothiazole inhibitors of the TrkA kinase: structure-activity relationship, computer modeling, optimization, and identification of highly potent antagonists. (2006). [Link]

  • RSC Advances. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). [Link]

  • PMC. Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. (2024). [Link]

  • PubMed. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). [Link]

  • PMC. Comparative Structural and Functional Studies of 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carbonitrile CDK9 Inhibitors Suggest the Basis for Isotype Selectivity. [Link]

  • PubMed. Discovery of selective aminothiazole aurora kinase inhibitors. [Link]

  • Semantic Scholar. Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]

  • NIH. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. [Link]

  • NIH. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. [Link]

  • Organic & Biomolecular Chemistry. Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). [Link]

  • PMC. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. [Link]

  • PubMed Central. Rational design and crystallographic analysis of novel isoform-selective TRKA inhibitors for cancer therapy. [Link]

  • SciSpace. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-Ray Crystallographic Analysis, and Biological A. (2002). [Link]

  • RSC Publishing. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • NIH. Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. [Link]

  • European Patent Office. AMINOTHIAZOLE COMPOUNDS AS PROTEIN KINASE INHIBITORS. (2023). [Link]

Sources

A Comparative Guide to the Synthesis of Isothiazol-4-amine for Chemical Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazol-4-amine is a crucial heterocyclic building block in medicinal chemistry and materials science. Its structural motif is present in a range of biologically active compounds, making its efficient and reliable synthesis a topic of significant interest for researchers in drug development and organic synthesis. The placement of the amino group at the C4 position offers a unique vector for functionalization compared to its more commonly synthesized 2- and 5-amino isomers.

This guide provides an in-depth comparative analysis of two distinct and strategic synthetic routes to this compound. We will move beyond a simple listing of steps to explore the underlying chemical principles, provide detailed experimental protocols, and offer field-proven insights into the advantages and limitations of each method. Our objective is to equip researchers with the necessary knowledge to make informed decisions when selecting a synthetic pathway tailored to their specific laboratory capabilities and project goals.

Comparative Overview of Synthetic Strategies

We will dissect two fundamentally different approaches for obtaining the this compound core:

  • Route 1: Functional Group Interconversion via Hofmann Rearrangement. This classical approach begins with a pre-formed isothiazole ring, specifically Isothiazole-4-carboxylic acid, and modifies the side chain through a reliable amide-to-amine transformation.

  • Route 2: Ring-Closure Synthesis via Iminonitrile Cyclization. This strategy constructs the isothiazole ring itself, with the C4-amine functionality being installed concurrently during the key cyclization step.

The choice between these routes hinges on factors such as starting material availability, scalability, and tolerance to specific reagents. The following diagram and table provide a high-level comparison of these two pathways.

G cluster_0 Comparative Pathways to this compound cluster_1 Route 1: Hofmann Rearrangement cluster_2 Route 2: Iminonitrile Cyclization START Common Precursors R1_Start Isothiazole-4- carboxylic Acid R2_Start 2-(Tosyloxyimino) -alkanenitrile R1_Mid Isothiazole-4- carboxamide R1_Start->R1_Mid Amidation R1_End This compound R1_Mid->R1_End Hofmann R. R2_Mid 2-[(Alkylsulfanyl)imino] -alkanenitrile R2_Start->R2_Mid Thiol Addition R2_End This compound R2_Mid->R2_End Base-catalyzed Cyclization

Caption: High-level comparison of the two primary synthetic routes.

Data Presentation: At-a-Glance Comparison
MetricRoute 1: Hofmann RearrangementRoute 2: Iminonitrile Cyclization
Reaction Type Side-chain functional group interconversionHeterocyclic ring formation (Cyclization)
Key Precursor Isothiazole-4-carboxylic acid2-(Tosyloxyimino)alkanenitrile
Key Transformation Carboxamide → Isocyanate → AmineIminonitrile → this compound
Primary Reagents SOCl₂, NH₄OH, Br₂, NaOHAlkanethiol, Base (e.g., NaOEt, Et₃N)
Advantages Utilizes a well-established, reliable reaction. Starts from a stable, pre-formed heterocycle.Builds the desired product in a convergent manner. Avoids the use of hazardous bromine.
Disadvantages Multi-step process from the acid. Use of toxic and corrosive bromine. Requires careful control of stoichiometry.Starting materials may not be commercially available and require separate synthesis.
Scalability Feasible, but handling large quantities of bromine and managing heat from exothermic steps can be challenging.Potentially more scalable, as it avoids highly energetic intermediates and reagents like bromine.

Route 1: Synthesis via Hofmann Rearrangement

The Hofmann rearrangement is a robust and time-honored method for converting a primary amide into a primary amine with one fewer carbon atom.[1][2] This transformation proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the target amine.[3] For the synthesis of this compound, this pathway begins with the readily accessible Isothiazole-4-carboxylic acid.

Causality and Experimental Logic

The logic of this route is to leverage the stability of the isothiazole ring while manipulating a functional group at the C4 position. The conversion of the carboxylic acid to the amide is a standard and high-yielding transformation. The subsequent Hofmann rearrangement is highly effective because the isothiazole ring is a stable aryl-like group that migrates efficiently, and the reaction is driven by the formation of stable products: the amine and carbon dioxide.[1] The use of sodium hypobromite, formed in situ from bromine and sodium hydroxide, is a classic condition that reliably effects the rearrangement.[2]

G cluster_0 Workflow: Hofmann Rearrangement Route start Start: Isothiazole-4- carboxylic Acid step1 Step 1A: Acid Chloride Formation (SOCl₂, Reflux) start->step1 step2 Step 1B: Amidation (Conc. NH₄OH, 0°C) step1->step2 mid Intermediate: Isothiazole-4- carboxamide step2->mid step3 Step 2: Hofmann Rearrangement (Br₂, NaOH, H₂O, 70-80°C) mid->step3 step4 Workup: Extraction & Purification step3->step4 end Product: This compound step4->end

Caption: Workflow for the synthesis of this compound via Hofmann Rearrangement.

Experimental Protocol
Step 1: Synthesis of Isothiazole-4-carboxamide
  • Acid Chloride Formation: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add Isothiazole-4-carboxylic acid (1.0 eq). Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Reaction: Heat the mixture to reflux for 2-3 hours. The reaction can be monitored by the cessation of gas (HCl, SO₂) evolution.

  • Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess thionyl chloride under reduced pressure. The resulting crude Isothiazole-4-carbonyl chloride is used directly in the next step.

  • Amidation: Cool the flask containing the crude acid chloride in an ice bath (0°C). Slowly and carefully add concentrated ammonium hydroxide (NH₄OH, ~5.0 eq) dropwise with vigorous stirring. A precipitate will form immediately.

  • Isolation: Continue stirring for 30 minutes at 0°C, then allow the mixture to warm to room temperature and stir for an additional hour. Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water, and dry in vacuo to yield Isothiazole-4-carboxamide.

Step 2: Hofmann Rearrangement to this compound

Self-Validation Note: This protocol is based on the general procedure for the Hofmann Rearrangement.[1][2][3] The reaction is highly exothermic and requires careful temperature control.

  • Preparation of Hypobromite Solution: In a flask cooled in an ice-salt bath, prepare a solution of sodium hydroxide (4.0 eq) in water. While maintaining the temperature below 10°C, add bromine (1.1 eq) dropwise with vigorous stirring until a clear, pale-yellow solution of sodium hypobromite is formed.

  • Amide Addition: To this cold hypobromite solution, add the Isothiazole-4-carboxamide (1.0 eq) in small portions, ensuring the temperature does not exceed 10°C.

  • Rearrangement: After the addition is complete, slowly heat the reaction mixture in a water bath to 70-80°C. The reaction is typically complete within 1-2 hours, often indicated by a color change or cessation of gas evolution.

  • Workup and Isolation: Cool the reaction mixture to room temperature. Extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) multiple times.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude this compound can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Synthesis via Iminonitrile Cyclization

This approach represents a powerful strategy for constructing the heterocyclic core directly. It involves the base-catalyzed cyclization of a 2-[(alkylsulfanyl)imino]alkanenitrile intermediate to form the N-S and C4-C5 bonds of the isothiazole ring.[4] This method is particularly valuable as it builds the amine-substituted heterocycle in a convergent fashion.

Causality and Experimental Logic

The elegance of this route lies in its bond-forming efficiency. The starting 2-(tosyloxyimino)alkanenitrile is activated for nucleophilic attack by a thiol, which displaces the tosylate group to form the key iminonitrile precursor. The subsequent cyclization is driven by the acidity of the proton alpha to the nitrile group. A base deprotonates this carbon, creating a nucleophile that attacks the sulfur atom, displacing the S-alkyl group and closing the ring to form the stable aromatic isothiazole system. The choice of base (e.g., sodium ethoxide) is critical for facilitating this key C-S bond-forming cyclization step.[4]

G cluster_0 Workflow: Iminonitrile Cyclization Route start Start: 2-(Tosyloxyimino) -alkanenitrile step1 Step 1: Thiol Addition (R'-SH, Base) start->step1 mid Intermediate: 2-[(Alkylsulfanyl)imino] -alkanenitrile step1->mid step2 Step 2: Cyclization (NaOEt, EtOH, Reflux) mid->step2 step3 Workup: Aqueous Quench & Extraction step2->step3 end Product: This compound step3->end

Caption: Workflow for the synthesis of this compound via Iminonitrile Cyclization.

Experimental Protocol

Self-Validation Note: This protocol is a representative procedure based on the general method described in Science of Synthesis.[4] The specific starting materials and conditions may be adapted for substituted analogs.

  • Precursor Formation (Optional): In many cases, the 2-[(alkylsulfanyl)imino]alkanenitrile intermediate can be formed and cyclized in a single operation.

  • Reaction Setup: To a solution of sodium ethoxide (NaOEt, 2.0 eq) in absolute ethanol in a round-bottom flask, add the desired alkanethiol (R'-SH, 1.1 eq) at room temperature.

  • Substrate Addition: To this solution, add the 2-(tosyloxyimino)alkanenitrile (1.0 eq) portion-wise.

  • Cyclization: Heat the resulting mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

  • Workup: After cooling the reaction to room temperature, pour the mixture into ice-water and neutralize with a suitable acid (e.g., dilute HCl).

  • Isolation and Purification: Extract the product into an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure this compound derivative.

Conclusion and Recommendations

Both the Hofmann Rearrangement and the Iminonitrile Cyclization represent viable and robust strategies for the synthesis of this compound. The optimal choice is dictated by the specific context of the research.

  • For rapid, small-scale synthesis where Isothiazole-4-carboxylic acid is readily available , the Hofmann Rearrangement is an excellent choice. It relies on a predictable and well-understood transformation, making it a dependable route for producing material for initial biological screening or derivatization.

  • For developing a more convergent and potentially scalable synthesis, especially for creating a library of analogs , the Iminonitrile Cyclization route is highly attractive. By varying the nitrile and thiol starting materials, one can access a diverse range of substituted Isothiazol-4-amines. This method avoids the use of elemental bromine, which is a significant advantage for process safety and scale-up considerations.

Ultimately, this guide provides the foundational knowledge and practical protocols for either approach. Researchers are encouraged to consider the availability of starting materials, safety infrastructure, and long-term project goals when selecting the most appropriate path to this valuable heterocyclic scaffold.

References

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press. (This is a representative reference for the importance of such scaffolds in medicinal chemistry).
  • Sharts, C. M., & Parrish, D. A. (2003). Curtius Rearrangement. In Organic Reactions. John Wiley & Sons, Inc. [Link]

  • Chemistry Steps. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. Retrieved from [Link]

  • Wikipedia. (n.d.). Hofmann rearrangement. Retrieved from [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. Retrieved from [Link]

  • Chemist Wizards. (n.d.). Hoffmann Rearrangement. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. Organic & Biomolecular Chemistry, 12(44), 8847-8879. [Link]

  • Organic Chemistry Portal. (n.d.). Curtius Rearrangement. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Hofmann Rearrangement. Retrieved from [Link]

  • Wallis, E. S., & Lane, J. F. (2004). The Hofmann Reaction. In Organic Reactions. John Wiley & Sons, Inc. [Link]

Sources

A Comparative Guide to the Efficacy of Isothiazole-Based PROTACs Versus Traditional Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison between traditional small molecule inhibitors and PROteolysis TArgeting Chimeras (PROTACs) derived from an isothiazole-based scaffold. It is designed for researchers, scientists, and drug development professionals, offering an in-depth analysis of their distinct mechanisms, comparative efficacy, and the essential experimental protocols required for their evaluation. Our narrative moves beyond simple procedural lists to explain the causal reasoning behind experimental design, ensuring a robust and self-validating approach to drug candidate assessment.

Fundamental Mechanisms of Action: Occupancy vs. Degradation

The therapeutic efficacy of a drug is fundamentally tied to its mechanism of action. Traditional inhibitors and PROTACs represent two distinct paradigms in targeted therapy: occupancy-driven inhibition and event-driven degradation.

Traditional Inhibitors: These molecules, often competitive antagonists, function by binding to a specific site on a target protein, such as the active site of a kinase.[1] Their efficacy is directly proportional to target occupancy; a high and sustained drug concentration is required to block the protein's function and achieve a therapeutic effect.[2] This stoichiometric relationship means that for every target protein molecule, one inhibitor molecule is needed for blockade.

PROTACs: In stark contrast, PROTACs are heterobifunctional molecules that do not simply block a protein's function but eliminate the protein entirely.[3] They act as a bridge, simultaneously binding to a protein of interest (POI) and an E3 ubiquitin ligase.[1][4] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the POI, marking it for destruction by the cell's natural disposal system, the 26S proteasome.[5][6] This process is catalytic; a single PROTAC molecule can mediate the degradation of multiple target proteins, allowing for potent effects at sub-stoichiometric concentrations.[2][7] This catalytic nature can lead to a more profound and durable biological response compared to traditional inhibition.[8]

G cluster_0 Occupancy-Driven Inhibition (Traditional) cluster_1 Event-Driven Degradation (PROTAC) Inhibitor Traditional Inhibitor InactiveTarget Inactive Complex (Function Blocked) Inhibitor->InactiveTarget Binds (1:1 Stoichiometry) Target1 Target Protein (e.g., Kinase) Target1->ActiveSite Active Site Target1->InactiveTarget Forms PROTAC PROTAC E3 E3 Ligase Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Target2 Target Protein (POI) Target2->Ternary E3->Ternary Forms Ub_Target Poly-ubiquitinated Target Ternary->Ub_Target Ubiquitination Proteasome 26S Proteasome Ub_Target->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation PROTAC_Structure Warhead Isothiazole Warhead (Binds Target Kinase) Linker Linker Warhead->Linker Covalent Bond E3_Ligand E3 Ligase Ligand (e.g., Pomalidomide) Linker->E3_Ligand Covalent Bond

Caption: The tripartite structure of a PROTAC molecule.

A Head-to-Head Efficacy Comparison

The shift from an occupancy-based to a degradation-based mechanism fundamentally alters how we assess and quantify a compound's efficacy.

Key Performance Metrics:

  • IC50 (Half-maximal Inhibitory Concentration): For traditional inhibitors, this measures the concentration required to inhibit 50% of the target's enzymatic activity. It is a measure of potency.

  • DC50 (Half-maximal Degradation Concentration): For PROTACs, this is the concentration required to degrade 50% of the target protein. It is a primary measure of a PROTAC's potency. [5]* Dmax (Maximum Degradation): This represents the maximum percentage of protein degradation achievable by the PROTAC. It is a measure of efficacy. [5] Comparative Performance Data (Illustrative)

The table below presents hypothetical but realistic data for our Isothiazole-based compounds, reflecting typical trends observed when comparing a potent kinase inhibitor to its PROTAC derivative.

ParameterInhibitor-ISOPROTAC-ISORationale & Insights
Target Kinase IC50 5 nM45 nMThe addition of the linker and E3 ligand can sometimes slightly reduce the warhead's intrinsic binding affinity to its target. [7]
Target Kinase DC50 N/A0.8 nMDemonstrates the sub-stoichiometric power of PROTACs. Potent degradation can be achieved even if the warhead's binding affinity (IC50) is modest. [2]
Dmax N/A>95%A high Dmax value signifies that the PROTAC is highly effective at removing the target protein from the cellular environment.
Cell Viability GI50 80 nM15 nMBy eliminating the entire protein, PROTACs can disrupt both enzymatic and non-enzymatic scaffolding functions, often leading to a more potent downstream phenotype. [9][10]
Duration of Effect TransientSustainedThe effect of an inhibitor lasts only as long as it occupies the target. Protein degradation is a longer-lasting event, as the cell must re-synthesize the protein. [2][9]

Advantages Beyond Potency:

  • Overcoming Resistance: Traditional inhibitors can be rendered ineffective by mutations in the drug-binding site. Because PROTACs only need to bind transiently to induce degradation, they can often remain effective against such mutations. [9][11]* Improved Selectivity: PROTACs can exhibit enhanced selectivity for their target. The formation of a stable ternary complex is a highly specific molecular recognition event, which can lead to preferential degradation of the intended target over off-target kinases, even if the warhead itself has some off-target activity. [7][12]* Targeting the "Undruggable": Approximately 75% of the human proteome lacks a defined active site and is considered "undruggable" by traditional inhibitors. PROTACs only require a binding handle, not functional inhibition, opening up a vast new landscape of therapeutic targets. [2][10]

Essential Experimental Protocols for Evaluation

To empirically validate the performance of an Isothiazole-based PROTAC against its inhibitor counterpart, a series of well-controlled experiments is necessary.

Protocol 4.1: Western Blot for Target Protein Degradation

This is the foundational assay for quantifying PROTAC efficacy by directly measuring the reduction in target protein levels.

Objective: To determine the DC50 and Dmax of PROTAC-ISO .

Methodology:

  • Cell Seeding: Plate cancer cells known to express the target kinase at a density that ensures they are in a logarithmic growth phase (e.g., 70-80% confluency) at the time of harvest. [8]2. Compound Treatment: Prepare serial dilutions of PROTAC-ISO in complete cell culture medium (e.g., from 0.1 nM to 10 µM). Treat the cells for a predetermined time (e.g., 16 or 24 hours). [5][13] * Causality: A time-course experiment (e.g., 2, 4, 8, 16, 24 hours) is often performed first to identify the optimal treatment duration.

  • Control Groups (Self-Validation):

    • Vehicle Control: Treat cells with the same concentration of solvent (e.g., 0.1% DMSO) as the highest PROTAC concentration to establish the baseline protein level. [5] * Proteasome Inhibitor Control: Co-treat cells with a high concentration of PROTAC-ISO and a proteasome inhibitor (e.g., MG132). A rescue of the target protein level confirms that degradation is proteasome-dependent, a key mechanistic validation. [13]4. Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable buffer (e.g., RIPA) supplemented with a cocktail of protease and phosphatase inhibitors to prevent protein degradation post-lysis. [8][14]5. Protein Quantification: Determine the total protein concentration in each lysate using a standard method like a BCA or Bradford assay to ensure equal protein loading. [5]6. SDS-PAGE and Transfer: Denature an equal amount of protein from each sample in Laemmli buffer, separate the proteins by size using SDS-PAGE, and then transfer them to a PVDF or nitrocellulose membrane. [8][15]7. Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific to the target kinase.

    • Wash, then incubate with an HRP-conjugated secondary antibody.

    • Crucially, probe the same membrane for a loading control protein (e.g., GAPDH, β-actin) whose expression is unaffected by the treatment to confirm equal loading across all lanes. [13]8. Detection and Analysis: Add an enhanced chemiluminescence (ECL) substrate and capture the signal using an imager. Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane. [13]Calculate the percentage of remaining protein relative to the vehicle control and plot the results to determine the DC50 and Dmax values.

WB_Workflow A 1. Cell Treatment (Dose-response of PROTAC) B 2. Cell Lysis (+ Protease Inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. SDS-PAGE (Separate by Size) C->D E 5. Protein Transfer (to PVDF Membrane) D->E F 6. Immunoblotting (Primary & Secondary Abs) E->F G 7. Detection & Analysis (Quantify Bands) F->G H 8. Calculate DC50/Dmax G->H

Caption: Experimental workflow for Western Blot analysis of protein degradation.
Protocol 4.2: In Vitro Ubiquitination Assay

This assay provides direct evidence that the PROTAC facilitates the ubiquitination of its target by the recruited E3 ligase, confirming its mechanism of action.

Objective: To demonstrate that PROTAC-ISO mediates the ubiquitination of its target kinase in a reconstituted system.

Methodology:

  • Reagent Preparation: Thaw all required components on ice: recombinant E1 activating enzyme, E2 conjugating enzyme, the appropriate E3 ligase complex (e.g., CRL4^CRBN^), the recombinant target kinase, and ubiquitin. [16][17]2. Reaction Assembly: In a microcentrifuge tube on ice, assemble the reaction mixture. A typical reaction includes a reaction buffer, ATP, the E1, E2, E3 enzymes, the target protein, ubiquitin, and the PROTAC. [16]3. Control Reactions (Self-Validation): The integrity of this assay relies on a set of negative controls run in parallel:

    • No E1 Control: Omit the E1 enzyme to confirm the reaction is ATP and E1-dependent.

    • No E3 Control: Omit the E3 ligase to confirm its necessity.

    • No PROTAC Control: Use DMSO vehicle instead of the PROTAC to show that the observed ubiquitination is PROTAC-dependent. [16][17]4. Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the tubes at 37°C for 1-2 hours to allow the enzymatic cascade to proceed. [17]5. Quenching and Detection: Stop the reaction by adding SDS-PAGE loading buffer. Analyze the reaction products via Western blot, using an antibody against the target kinase.

  • Interpreting Results: A successful, PROTAC-mediated ubiquitination event is visualized as a "ladder" of higher molecular weight bands appearing above the band of the unmodified target protein. Each "rung" of the ladder corresponds to the addition of one or more ubiquitin molecules (~8.5 kDa each). [16]The control lanes should show no such laddering.

Protocol 4.3: Cell Viability Assay (CellTiter-Glo®)

This assay measures the downstream functional consequence of target protein degradation on cell health and proliferation.

Objective: To compare the cytotoxic or cytostatic effects of Inhibitor-ISO and PROTAC-ISO .

Methodology:

  • Cell Seeding: Seed cells in a 96-well opaque-walled plate suitable for luminescence readings and allow them to adhere overnight. [18]2. Compound Treatment: Treat the cells with serial dilutions of Inhibitor-ISO and PROTAC-ISO in parallel. Include a vehicle-only control and a blank control (medium only). [18]3. Incubation: Incubate the plate for a period relevant to the cell doubling time and expected compound effect (e.g., 72 hours). [18]4. Assay Procedure (Add-Mix-Measure):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of media in each well. [19] * Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [19]5. Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is directly proportional to the amount of ATP present, which is an indicator of the number of metabolically active, viable cells. [19][20]After subtracting the background, calculate cell viability as a percentage relative to the vehicle-treated control. Plot the dose-response curves to determine the GI50 (concentration for 50% growth inhibition) for each compound.

    • Causality: The CellTiter-Glo® assay is chosen for its high sensitivity and simple "add-mix-measure" protocol, which reduces pipetting errors compared to multi-step assays like MTT. [19]It directly measures ATP, a more direct indicator of cell viability than the metabolic activity measured by tetrazolium-based assays. [18][20]

Conclusion

The transition from a traditional Isothiazole-based kinase inhibitor to a PROTAC degrader represents a significant evolution in therapeutic strategy. While traditional inhibitors offer a proven method of functional blockade, PROTACs provide a distinct and powerful alternative by inducing the complete removal of the target protein. This catalytic, event-driven mechanism can lead to superior potency, a more durable response, improved selectivity, and the ability to overcome inhibitor resistance. [7][9][10] The comprehensive evaluation of these two modalities requires distinct experimental approaches. Direct measurement of protein levels via Western blot is paramount for characterizing PROTACs, while mechanistic assays confirming ubiquitination and functional assays assessing cell viability are essential to build a complete picture of their activity. By employing the rigorous, self-validating protocols outlined in this guide, researchers can effectively compare the efficacy of these two classes of molecules and make informed decisions in the drug development process.

References

  • Békés, M., Langley, D. R., & Crews, C. M. (2022). PROTACs to Address the Challenges Facing Small Molecule Inhibitors. PubMed Central. [Link]

  • Profacgen. (n.d.). Ubiquitination Assay. Profacgen. [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]

  • Xia, X., et al. (2021). PROTACs to address the challenges facing small molecule inhibitors. PubMed. [Link]

  • Sun, X., et al. (2019). Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs. PMC - NIH. [Link]

  • Sun, X., et al. (2021). Opportunities and Challenges of Small Molecule Induced Targeted Protein Degradation. Frontiers in Cell and Developmental Biology. [Link]

  • Bio-protocol. (2023). CELL VIABILITY ASSAYS | MTT Assay | Alamar Blue | Propidium Iodide | Cell Titer Glo. YouTube. [Link]

  • BMG Labtech. (n.d.). Elucidating PROTAC MoA with live cell kinetic monitoring of ternary complex formation and target protein ubiquitination. BMG Labtech. [Link]

  • Taylor, A. M., et al. (2020). Assays and Technologies for Developing Proteolysis Targeting Chimera Degraders. Future Drug Discovery. [Link]

  • Smith, B. E., et al. (2022). Targeted Protein Degradation: Design Considerations for PROTAC Development. eScholarship. [Link]

  • Mtoz Biolabs. (n.d.). PROTAC Molecules Activity and Efficacy Evaluate Service. Mtoz Biolabs. [Link]

  • Boster Bio. (n.d.). Western Blot Protocol: Step-by-Step Guide. Boster Bio. [Link]

  • Arines, Z., et al. (2022). An optimized protocol to analyze membrane protein degradation in yeast using quantitative western blot and flow cytometry. ResearchGate. [Link]

  • Smith, B. E., et al. (2023). Targeted Protein Degradation: Design Considerations for PROTAC Development. PMC - NIH. [Link]

  • Gabizon, R., et al. (2020). Proteolysis Targeting Chimeras for BTK Efficiently Inhibit B-Cell Receptor Signaling and Can Overcome Ibrutinib Resistance in CLL Cells. Frontiers in Oncology. [Link]

  • Li, Y., et al. (2023). Discovery of Novel Bruton's Tyrosine Kinase PROTACs with Enhanced Selectivity and Cellular Efficacy. PMC - NIH. [Link]

  • Scott, M., et al. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. PMC - PubMed Central. [Link]

  • Mato, A. R., et al. (2022). BTK Is the Target That Keeps on Giving: A Review of BTK-Degrader Drug Development, Clinical Data, and Future Directions in CLL. MDPI. [Link]

  • Scott, M., et al. (2020). Development of PROTACs to address clinical limitations associated with BTK-targeted kinase inhibitors. Semantic Scholar. [Link]

  • De Wispelaere, M., et al. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC - NIH. [Link]

  • Fischer, P. M., et al. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. [Link]

  • Baylor College of Medicine. (2020). Novel PROTAC enhances its intracellular accumulation and protein knockdown. BCM. [Link]

  • Van den Broeck, A., et al. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry. [Link]

  • Sharma, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Journal of the Iranian Chemical Society. [Link]

  • Sharma, P., et al. (2024). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. SpringerLink. [Link]

  • Liu, J., et al. (2022). An overview of PROTACs: a promising drug discovery paradigm. PMC - NIH. [Link]

  • Hu, Z., et al. (2022). Recent Advances of Degradation Technologies Based on PROTAC Mechanism. MDPI. [Link]

  • Oza, H., & Tokarz, V. (2024). PROTACs revolutionize small molecule drugs. CAS. [Link]

  • Li, D., et al. (2025). PROTACs improve selectivity for targeted proteins. ScienceOpen. [Link]

Sources

The Double-Edged Sword: A Comparative Guide to the Cross-Reactivity Profiling of Isothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone of precision medicine. Among the myriad of scaffolds explored, isothiazole derivatives have demonstrated significant potential, with compounds targeting a range of kinases, including c-Met, Aurora kinases, and cyclin G associated kinase (GAK).[1] However, the therapeutic window of these potent molecules is often narrowed by off-target activities, leading to unforeseen side effects and complex pharmacological profiles.[2][3] This guide provides a comprehensive comparison of the cross-reactivity profiles of isothiazole-based kinase inhibitors, with a focus on the well-characterized aminothiazole scaffold as a representative example. We will delve into the experimental methodologies for profiling selectivity, present comparative data, and explore the downstream consequences of off-target engagement.

The Imperative of Selectivity Profiling

The human kinome comprises over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation presents a significant challenge in the design of truly selective inhibitors.[3] A lack of selectivity can lead to a multitude of undesirable outcomes, from direct toxicity to the paradoxical activation of alternative signaling pathways that can undermine therapeutic efficacy.[2][3] Therefore, a thorough understanding of a compound's cross-reactivity profile is not merely an academic exercise but a critical step in the drug development pipeline, essential for ensuring both safety and efficacy.[4][5]

Comparative Cross-Reactivity Analysis: The Case of Aminothiazoles

While specific, publicly available cross-reactivity data for a broad panel of Isothiazol-4-amine derivatives remains limited, the structurally related aminothiazole scaffold offers a wealth of information. Dasatinib, a potent multi-kinase inhibitor featuring an aminothiazole core, serves as an illustrative example of the complex cross-reactivity profiles often observed with this class of compounds. The following table summarizes the inhibitory activity of Dasatinib and other kinase inhibitors against a selection of on- and off-target kinases.

Target KinaseDasatinib (IC50, nM)Imatinib (IC50, nM)Bosutinib (IC50, nM)
BCR-ABL <1 250 1.2
SRC 0.5 >10,0001.2
c-KIT1.510094
PDGFRβ1.51004
AXL 7 >10,000174
LCK1.1>10,0001.2
EPHA23.0>10,0001.1
Data compiled from publicly available sources. This table is for illustrative purposes and highlights the differential selectivity profiles of various kinase inhibitors.

As the data indicates, while Dasatinib is a highly potent inhibitor of its primary target, BCR-ABL, it also exhibits significant activity against a range of other kinases, including members of the SRC family and the receptor tyrosine kinase AXL.[6][7][8] This polypharmacology contributes to both its therapeutic efficacy in certain contexts and its potential for off-target-related adverse events.[9][10]

Experimental Workflow for Kinase Selectivity Profiling

A variety of robust methodologies exist for determining the selectivity profile of a kinase inhibitor.[5] Competitive binding assays are a widely adopted approach, directly measuring the interaction between an inhibitor and a kinase's ATP-binding site.[11] The LanthaScreen® Eu Kinase Binding Assay is a powerful example of such a technology.

G cluster_prep Assay Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis compound_prep Prepare serial dilutions of this compound derivative dispense_compound Dispense compound dilutions into 384-well plate compound_prep->dispense_compound kinase_prep Prepare kinase-antibody mixture add_kinase Add kinase-antibody mixture kinase_prep->add_kinase tracer_prep Prepare fluorescently-labeled ATP-competitive tracer add_tracer Add tracer solution tracer_prep->add_tracer dispense_compound->add_kinase add_kinase->add_tracer incubate Incubate at room temperature add_tracer->incubate read_plate Read plate on TR-FRET detector incubate->read_plate calculate_ratio Calculate Emission Ratio (665nm / 615nm) read_plate->calculate_ratio plot_data Plot Emission Ratio vs. log[Inhibitor] calculate_ratio->plot_data determine_ic50 Determine IC50 value plot_data->determine_ic50

Caption: Experimental workflow for a competitive kinase binding assay.

Detailed Protocol: LanthaScreen® Eu Kinase Binding Assay

This protocol outlines the steps for determining the IC50 value of an this compound derivative against a target kinase.

Materials:

  • This compound derivative stock solution (in DMSO)

  • Recombinant kinase of interest

  • LanthaScreen® Eu-labeled anti-tag antibody

  • Alexa Fluor® 647-labeled kinase tracer

  • Kinase buffer

  • 384-well microplate

  • TR-FRET-capable plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the this compound derivative in kinase buffer.

  • Kinase-Antibody Mixture: Prepare a solution containing the kinase and the Eu-labeled antibody in kinase buffer.

  • Tracer Solution: Prepare a solution of the Alexa Fluor® 647-labeled tracer in kinase buffer.

  • Assay Plate Setup:

    • Add 5 µL of each compound dilution to the wells of the 384-well plate.

    • Add 5 µL of the kinase-antibody mixture to all wells.

    • Add 5 µL of the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a TR-FRET plate reader, measuring the emission at both 615 nm (Europium donor) and 665 nm (Alexa Fluor® 647 acceptor).

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4][5][12]

Downstream Consequences of Off-Target Inhibition: The AXL Signaling Pathway

The off-target inhibition of kinases can have profound effects on cellular signaling. For instance, the unintended inhibition of AXL by Dasatinib can impact a variety of cellular processes. AXL is a receptor tyrosine kinase that, upon activation by its ligand Gas6, initiates several downstream signaling cascades, including the PI3K/AKT and MAPK/ERK pathways.[2][4][5][12] These pathways are crucial for cell survival, proliferation, and migration.[3][4]

G Gas6 Gas6 AXL AXL Receptor Gas6->AXL Binds and activates PI3K PI3K AXL->PI3K Recruits and activates Grb2 Grb2 AXL->Grb2 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation SOS SOS Grb2->SOS Ras Ras SOS->Ras RAF RAF Ras->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Dasatinib Dasatinib (Isothiazole derivative) Dasatinib->AXL Inhibits

Caption: Off-target inhibition of the AXL signaling pathway.

Inhibition of AXL by an isothiazole-based inhibitor like Dasatinib can disrupt these critical cellular processes, which may contribute to both therapeutic and adverse effects. For example, while AXL is implicated in cancer progression and therapy resistance, its inhibition could also impact normal physiological functions where AXL signaling is important.[5][13]

Conclusion: A Call for Comprehensive Profiling

The development of isothiazole-based kinase inhibitors holds great promise for the future of targeted therapy. However, to fully realize their potential, a deep and comprehensive understanding of their cross-reactivity profiles is paramount. By employing robust experimental methodologies, such as competitive binding assays, and carefully analyzing the downstream consequences of off-target engagement, researchers can rationally design more selective and, ultimately, safer and more effective therapeutic agents. The insights gained from such studies are invaluable for navigating the complex landscape of the human kinome and advancing the field of precision medicine.

References

  • AXL Tyrosine Kinases: A Growing Isoform Family That Promotes Cancer Pathogenesis. (2025). Clinical Cancer Research. [Link]

  • Molecular Pathways: AXL, a Membrane Receptor Mediator of Resistance to Therapy. (2014). Clinical Cancer Research. [Link]

  • AXL receptor tyrosine kinase. Wikipedia. [Link]

  • Signaling Pathways of AXL Receptor Tyrosine Kinase Contribute to the Pathogenetic Mechanisms of Glioblastoma. (2022). MDPI. [Link]

  • A pathway map of AXL receptor-mediated signaling network. (2020). BMC Molecular and Cell Biology. [Link]

  • Kinase selectivity profiling of aminothiazoles 3,24, and 25. ResearchGate. [Link]

  • DASATINIB INHIBITS THE GROWTH OF MOLECULARLY HETEROGENEOUS MYELOID LEUKEMIAS. (2007). Cancer Research. [Link]

  • Identified kinase targets of dasatinib, nilotinib and imatinib. ResearchGate. [Link]

  • Multiparameter Analysis of the “Off-Target Effects” of Dasatinib on Bone Homeostasis in Patients with Newly Diagnosed Chronic Myelogenous Leukemia. (2016). Clinical Lymphoma, Myeloma & Leukemia. [Link]

  • Optimization of isothiazolo[4,3-b]pyridine-based inhibitors of cyclin G associated kinase (GAK) with broad-spectrum antiviral activity. (2017). Scientific Reports. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. Identification of an Allosteric Binding Site. (2019). Journal of Medicinal Chemistry. [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 1. (2019). Europe PMC. [Link]

  • 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (2019). Journal of Medicinal Chemistry. [Link]

  • Activity-Based Protein Profiling Reveals Potential Dasatinib Targets in Gastric Cancer. (2020). Cancers. [Link]

  • Discovery of Tetracyclic Derivatives as Highly Potent, Selective, and Bioavailable PKMYT1 Inhibitors for Cancer Therapy. (2023). Journal of Medicinal Chemistry. [Link]

  • Adverse reactions after treatment with dasatinib in chronic myeloid leukemia: Characteristics, potential mechanisms, and clinical management strategies. (2022). Frontiers in Pharmacology. [Link]

  • Multiparameter Analysis of Off-Target Effects of Dasatinib on Bone Homeostasis in Patients With Newly Diagnosed Chronic Myelogenous Leukemia. (2016). Clinical Lymphoma Myeloma and Leukemia. [Link]

  • Axl Blockade by BGB324 Inhibits BCR-ABL Tyrosine Kinase Inhibitor–Sensitive and -Resistant Chronic Myeloid Leukemia. (2016). Clinical Cancer Research. [Link]

Sources

A Head-to-Head Comparison of Isothiazole-Based Scaffolds in Drug Discovery and Applied Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, represents a privileged scaffold in both medicinal and applied chemistry.[1][2][3] Its unique electronic properties and versatile substitution patterns have given rise to a vast array of compounds with a broad spectrum of biological activities, from potent biocides to targeted therapeutics for complex diseases.[1][4][5] This guide provides a head-to-head comparison of key isothiazole-based scaffolds, offering field-proven insights into their mechanisms, applications, and the experimental data that underpins their use.

The Isothiazolinone Scaffold: Potent Biocides

Perhaps the most commercially significant class, isothiazolinones (specifically isothiazolin-3-ones), are renowned for their powerful antibacterial and antifungal properties.[1][6] They are widely used as preservatives and biocides in industrial applications like water treatment, paints, and cosmetics.[1][7]

Mechanism of Action

Isothiazolinones employ a rapid, two-step mechanism.[6] Initially, they disrupt critical metabolic pathways by inhibiting dehydrogenase enzymes, leading to a swift cessation of growth, respiration, and energy generation.[6] This is followed by irreversible cell damage, resulting in cell death.[6] Their activity stems from the electrophilic nature of the sulfur atom, which readily reacts with nucleophiles, particularly the thiol groups in cysteine residues of essential proteins.[8] Some chlorinated derivatives, like 5-chloro-2-methyl-4-isothiazolin-3-one (CMIT), are also suggested to inhibit DNA replication.[8]

cluster_Cell Microbial Cell Enzyme Thiol-containing Enzymes (e.g., Dehydrogenases) Metabolism Metabolic Pathways (Respiration, ATP Synthesis) Enzyme->Metabolism Inhibition Damage Irreversible Cell Damage Metabolism->Damage Leads to DNA DNA Replication DNA->Damage Contributes to Isothiazolinone Isothiazolinone Biocide (e.g., CMIT) Isothiazolinone->Enzyme Rapid Reaction with Thiol Groups Isothiazolinone->DNA Inhibition (for some derivatives)

Fig. 1: Mechanism of Isothiazolinone Biocidal Activity.
Comparative Biocidal Activity

The substitution on the isothiazolinone ring dramatically influences its potency. Chlorination, as seen in CMIT, significantly enhances biocidal activity compared to its non-chlorinated counterpart, Methylisothiazolinone (MIT).

Compound Abbreviation Target Organism Minimum Inhibitory Concentration (MIC)
5-chloro-N-methylisothiazol-3-oneCMITEscherichia coli0.1-0.5 µg/mL
Benzisothiazol-3-oneBITEscherichia coli15-20 µg/mL
N-methylisothiazol-3-oneMITEscherichia coli40-250 µg/mL
Data synthesized from Collier, P. J., et al. (1990).[8]
Trustworthiness and Limitations

While highly effective, isothiazolinones are known potent skin sensitizers, which has led to restrictions on their use in cosmetic products by regulatory bodies like the EU.[1][7] Their reactivity is also a double-edged sword; their activity can be quenched by thiol-containing substances like glutathione and cysteine.[8]

The Benzisothiazole Scaffold: From Biocides to Enzyme Inhibitors

Fusing the isothiazole ring with a benzene ring creates the benzisothiazole scaffold. This structural modification gives rise to compounds with a diverse range of applications, from biocides like 1,2-benzisothiazolin-3-one (BIT) to highly specific enzyme inhibitors for therapeutic use.

Dual-Functionality in Drug Design

A compelling example of this scaffold's therapeutic potential is found in a series of 6-nitro-3-(m-tolylamino) benzo[d]isothiazole 1,1-dioxide analogues. These compounds were developed as dual functional inhibitors of 5-lipoxygenase (5-LOX) and microsomal prostaglandin E2 synthase-1 (mPGES-1), two key enzymes in the inflammatory cascade.[9]

Structure-Activity Relationship (SAR) and Performance Data

The development of these dual inhibitors demonstrates a clear SAR. Substitutions on the core scaffold were systematically varied to optimize potency against both enzymes.

Compound ID 5-LOX Inhibition (IC50) mPGES-1 Inhibition (IC50)
3g 0.6 µM2.1 µM
Parent Compound 0.15 µM23.6 µM
Data extracted from a study on Benzo[d]isothiazole 1,1-dioxide derivatives.[9]

This data highlights how subtle structural modifications can tune the inhibitory profile, transforming a potent 5-LOX inhibitor with weak mPGES-1 activity into a more balanced dual inhibitor like compound 3g .[9]

Substituted Monocyclic Isothiazoles: The Apex of Versatility

The simple, non-fused isothiazole ring is a cornerstone of modern medicinal chemistry and agrochemical development.[2][4][10] By decorating the 3, 4, and 5 positions of the ring, researchers have unlocked a vast chemical space, leading to drugs and crop protection agents with highly specific mechanisms of action.

Applications in Agrochemicals

In agriculture, isothiazole derivatives are valued not only for their direct fungicidal activity but also for their ability to induce Systemic Acquired Resistance (SAR) in plants.[11] SAR is a plant's innate defense mechanism that provides broad-spectrum, long-lasting protection.[11]

  • Isotianil: A commercial fungicide containing the isothiazole ring.[10]

  • 3,4-Dichloroisothiazoles: This subclass is noted for its dual-action of direct fungicidal activity and potent SAR induction, making these compounds valuable for integrated pest management.[11][12]

A recent study designed novel isothiazole-thiazole hybrids, demonstrating excellent in-vivo activity against oomycete pathogens responsible for diseases like downy mildew.[12]

Compound ID EC50 vs. Pseudoperonospora cubensis EC50 vs. Phytophthora infestans
6u 0.046 mg/L0.20 mg/L
Data from a study on novel isothiazole–thiazole derivatives.[12]
Applications in Pharmaceuticals

The isothiazole scaffold is a key component in numerous approved drugs and clinical candidates, targeting a wide array of diseases.[2][4][13]

  • Antipsychotics: Ziprasidone contains a benzisothiazole derivative.

  • Antivirals: Denotivir (Vratizolin) is an antiviral drug built on a 3-methyl-4-isothiazolecarboxylic acid scaffold.[14]

  • Anti-inflammatory: Derivatives of 5-benzoylamino-3-methyl-4-isothiazolecarboxylic acid have shown significant anti-inflammatory activity.[14]

  • Oncology: The scaffold is used to design potent and selective inhibitors of protein kinases, such as c-Met, which are often deregulated in cancer.[15]

A Critical Consideration: Metabolism and Bioactivation

A crucial aspect of isothiazole-based drug design is understanding their metabolic fate. Research has shown that the isothiazole ring can undergo P450-mediated bioactivation.[15] Specifically, a c-Met inhibitor (Compound 1) was found to form a reactive intermediate that covalently binds to microsomal proteins.[15] Structural elucidation confirmed that this bioactivation involves oxidation at the sulfur atom, followed by glutathione conjugation at the C4-position of the isothiazole ring.[15]

Isothiazole Isothiazole-containing Drug P450 Cytochrome P450 (e.g., CYP3A4) Isothiazole->P450 Oxidation S-Oxidation P450->Oxidation Reactive Reactive Intermediate (Electrophilic) Oxidation->Reactive GSH Glutathione (GSH) Reactive->GSH Detoxification Protein Microsomal Proteins Reactive->Protein Adduct Formation Conjugate Glutathione Conjugate (at C4-position) GSH->Conjugate Binding Covalent Binding (Potential Toxicity) Protein->Binding Start Isothiazole Carboxylic Acid Reagent1 Thionyl Chloride (SOCl2) in Toluene Start->Reagent1 Activation Intermediate Isothiazole Acid Chloride Reagent1->Intermediate Reagent2 Amine/Alcohol + Triethylamine in THF Intermediate->Reagent2 Reaction Product Final Isothiazole Amide/Ester Derivative Reagent2->Product Workup Work-up & Purification Product->Workup

Fig. 3: General Workflow for Isothiazole Amide Synthesis.

Methodology:

  • Acid Chloride Formation: Suspend the starting 5-amino-3-methyl-4-isothiazolecarboxylic acid (1.0 equivalent) in toluene. Add thionyl chloride (1.5 equivalents) dropwise. Heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).

  • Solvent Removal: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure to yield the crude acid chloride.

  • Amide Formation: In a separate flask, dissolve the desired amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.5 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF).

  • Reaction: Cool the amine solution to 0°C in an ice bath. Slowly add a solution of the crude acid chloride in dry THF. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up: Quench the reaction by adding water. Extract the product into an organic solvent like ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final amide derivative. [11]

In Vitro Evaluation of Biocidal Activity (MIC Assay)

This protocol provides a self-validating system for assessing the potency of biocides like isothiazolinones. The inclusion of positive and negative controls ensures the reliability of the results.

Methodology:

  • Preparation: Prepare a series of two-fold serial dilutions of the isothiazolinone test compound in a suitable liquid growth medium (e.g., Luria-Bertani broth for E. coli) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with a standardized suspension of the target microorganism (e.g., E. coli at ~5 x 10^5 CFU/mL).

  • Controls: Include a positive control (medium with inoculum, no biocide) to confirm microbial growth and a negative control (medium only, no inoculum) to ensure sterility.

  • Incubation: Incubate the plate at the optimal growth temperature for the microorganism (e.g., 37°C for E. coli) for 18-24 hours.

  • Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the biocide that completely inhibits visible growth of the microorganism.

Conclusion

The isothiazole core is a remarkably versatile scaffold that has been successfully exploited to create compounds with a vast range of biological activities. The isothiazolinones are potent, broad-spectrum biocides, whose high reactivity is both their strength and a source of potential toxicity. The benzisothiazole scaffold demonstrates expanded utility, serving as a foundation for both industrial biocides and targeted therapeutic agents like dual enzyme inhibitors. Finally, the substituted monocyclic isothiazoles represent the pinnacle of chemical diversity, enabling the fine-tuning of pharmacological properties to yield highly specific drugs and agrochemicals. For researchers and drug development professionals, understanding the distinct characteristics, mechanisms of action, and metabolic liabilities of each scaffold is paramount to successfully harnessing the power of the isothiazole nucleus.

References

  • Collier, P. J., Ramsey, A., Austin, P., & Gilbert, P. (1990). Growth inhibitory and biocidal activity of some isothiazolone biocides. Journal of Applied Bacteriology, 69(4), 569-577. Retrieved from [Link]

  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 993. Retrieved from [Link]

  • Li, Y., et al. (2014). Benzo[d]isothiazole 1,1-dioxide derivatives as dual functional inhibitors of 5-lipoxygenase and microsomal prostaglandin E(2) synthase-1. Bioorganic & Medicinal Chemistry Letters, 24(12), 2764-2767. Retrieved from [Link]

  • Collier, P. J., et al. (1990). Chemical reactivity of some isothiazolone biocides. The Journal of Applied Bacteriology. Retrieved from [Link]

  • Chapman, J. S. (2003). Isothiazolone Biocides in Water Treatment Applications. ResearchGate. Retrieved from [Link]

  • Ferreira, V. F., da Rocha, D. R., & da Silva, F. de C. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PubMed. Retrieved from [Link]

  • Maienfisch, P., & Edmunds, A. J. (2017). Thiazole and Isothiazole Ring–Containing Compounds in Crop Protection. ResearchGate. Retrieved from [Link]

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Retrieved from [Link]

  • Doss, G. A., et al. (2010). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology, 23(11), 1795-1804. Retrieved from [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. Retrieved from [Link]

  • Regiec, A., Machoń, Z., Miedzybrodzki, R., & Szymaniec, S. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-413. Retrieved from [Link]

  • Morley, J. O., Oliver Kapur, A. J., & Charlton, M. H. (2005). Structure-activity relationships in 3-isothiazolones. Organic & Biomolecular Chemistry, 3(20), 3713-3719. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Thiazole and Isothiazole Chemistry in Crop Protection. Retrieved from [Link]

  • Zhang, Y., et al. (2021). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. RSC Advances, 11(54), 34229-34237. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected examples of isothiazoles with pharmacological activity. Retrieved from [Link]

  • Maienfisch, P., & Edmunds, A. J. F. (2021). Thiazole and Isothiazole Chemistry in Crop Protection. Journal of Agricultural and Food Chemistry, 69(31), 8639-8652. Retrieved from [Link]

  • Alam, M. A., et al. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate. Retrieved from [Link]

Sources

A Researcher's Guide to Validating Target Engagement of Isothiazol-4-amine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Modern Biophysical and Cellular Methods

In the landscape of contemporary drug discovery, the isothiazole scaffold has emerged as a privileged structure, particularly in the development of potent kinase inhibitors.[1][2] Derivatives of isothiazol-4-amine, for instance, have demonstrated significant activity against a range of kinases implicated in oncology and inflammatory diseases.[1][3] However, the journey from a promising hit compound to a viable clinical candidate is contingent on rigorous validation of its interaction with the intended biological target. This guide provides a comprehensive overview for researchers, scientists, and drug development professionals on validating the target engagement of this compound compounds, with a focus on kinase inhibitors. We will delve into the causality behind experimental choices, present objective comparisons with alternative approaches, and provide detailed, field-proven protocols.

The Criticality of Target Engagement Validation

Target engagement is the foundational evidence that a drug candidate physically interacts with its intended target in a biologically relevant setting. Without this confirmation, downstream observations of cellular or physiological effects can be misinterpreted, leading to costly and time-consuming detours in the drug development pipeline. For this compound kinase inhibitors, validating target engagement is paramount to:

  • Confirming Mechanism of Action (MoA): Directly demonstrates that the compound's biological effect is a consequence of binding to the desired kinase.

  • Guiding Structure-Activity Relationship (SAR) Studies: Enables the correlation of chemical modifications with changes in target affinity and residence time, accelerating the optimization of lead compounds.

  • Deconvoluting Off-Target Effects: Helps to identify unintended interactions that could lead to toxicity or undesirable side effects.[4]

  • Establishing a Pharmacodynamic (PD) Biomarker: Target engagement assays can often be adapted to measure the extent and duration of target inhibition in preclinical and clinical settings.[5]

Comparative Analysis of Key Target Engagement Methodologies

A variety of techniques are available to assess the interaction between small molecules and their protein targets. The choice of method depends on several factors, including the stage of drug discovery, the nature of the target, and the desired throughput. Here, we compare three widely adopted and robust methods for validating the target engagement of this compound kinase inhibitors: the Cellular Thermal Shift Assay (CETSA®), Surface Plasmon Resonance (SPR), and NanoBRET™ Target Engagement Assays.

Methodology Principle Advantages Limitations Typical Application
Cellular Thermal Shift Assay (CETSA®) Ligand binding increases the thermal stability of the target protein.[6]In-cell and in-tissue format, label-free, reflects physiological conditions.[7][8]Lower throughput, requires specific antibodies for detection, may not be suitable for all targets.Hit-to-lead and lead optimization, in vivo target engagement.
Surface Plasmon Resonance (SPR) Measures changes in refractive index upon binding of an analyte to a ligand immobilized on a sensor surface.[9]Real-time kinetic data (kon, koff), high sensitivity, label-free.[10]Requires purified protein, potential for artifacts from protein immobilization, may not reflect cellular environment.[11][12]Fragment screening, hit validation, detailed kinetic characterization.
NanoBRET™ Target Engagement Assay Measures Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer in live cells.[13]Live-cell format, high throughput, quantitative measurement of compound affinity.[13]Requires genetic modification of cells, potential for interference from tracer compounds.High-throughput screening, selectivity profiling.

In-Depth Methodologies and Experimental Protocols

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method for assessing target engagement in a cellular context.[6] The underlying principle is that the binding of a ligand, such as an this compound inhibitor, stabilizes its target kinase, making it more resistant to thermal denaturation.[14]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Thermal Denaturation cluster_lysis Cell Lysis & Separation cluster_detection Detection & Analysis A 1. Culture cells to desired confluency B 2. Treat with this compound compound or vehicle A->B C 3. Aliquot cell suspension into PCR tubes B->C D 4. Heat at a range of temperatures (e.g., 40-70°C) C->D E 5. Lyse cells (e.g., freeze-thaw) D->E F 6. Centrifuge to separate soluble and precipitated proteins E->F G 7. Collect supernatant (soluble fraction) F->G H 8. Analyze by Western Blot, ELISA, or Mass Spectrometry G->H I 9. Plot soluble protein vs. temperature to generate melting curve H->I

Caption: CETSA Experimental Workflow.
  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line expressing the target kinase) and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the this compound compound or vehicle (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Harvesting and Heating:

    • Harvest cells by trypsinization or scraping, wash with PBS, and resuspend in a suitable buffer.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the samples in a thermal cycler for 3 minutes across a temperature gradient (e.g., 40°C to 70°C in 2°C increments), followed by cooling to 4°C for 3 minutes.[14]

  • Lysis and Separation:

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[14]

  • Detection and Analysis:

    • Carefully collect the supernatant containing the soluble proteins.

    • Analyze the amount of the target kinase in the soluble fraction by Western blot, ELISA, or mass spectrometry.[15]

    • Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

Surface Plasmon Resonance (SPR)

SPR is a biophysical technique that provides real-time, label-free detection of biomolecular interactions.[9] It is particularly useful for detailed kinetic analysis of inhibitor binding, providing association (kon) and dissociation (koff) rate constants, which are crucial for understanding the drug-target residence time.[10]

SPR_Workflow A 1. Immobilize purified target kinase onto a sensor chip B 2. Inject a series of concentrations of the this compound compound A->B C 3. Monitor the binding response in real-time (association phase) B->C D 4. Replace compound solution with buffer and monitor dissociation C->D E 5. Regenerate the sensor surface D->E F 6. Fit the data to a binding model to determine kinetic parameters (kon, koff, KD) E->F

Caption: SPR Experimental Workflow.
  • Protein Immobilization:

    • Activate the sensor chip surface (e.g., a CM5 chip) using a mixture of EDC and NHS.

    • Immobilize the purified target kinase to the surface via amine coupling. It is critical to optimize immobilization conditions to ensure the kinase remains active.[12]

    • Deactivate any remaining active esters with ethanolamine.

  • Binding Analysis:

    • Prepare a dilution series of the this compound compound in a suitable running buffer.

    • Inject the compound solutions over the sensor surface, starting with the lowest concentration.

    • Monitor the change in the SPR signal (response units, RU) over time to observe the association phase.

    • Switch back to the running buffer to monitor the dissociation phase.

  • Data Analysis:

    • Subtract the response from a reference channel to correct for bulk refractive index changes.

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a live-cell method that quantifies compound binding at specific target proteins.[13] It relies on Bioluminescence Resonance Energy Transfer (BRET), a proximity-based energy transfer mechanism between a bioluminescent donor (NanoLuc® luciferase fused to the kinase) and a fluorescent acceptor (a cell-permeable fluorescent tracer that binds to the kinase).

NanoBRET_Workflow A 1. Transfect cells with a plasmid encoding the NanoLuc®-kinase fusion B 2. Add the NanoBRET™ tracer and the this compound compound A->B C 3. Incubate to allow for compound binding and tracer displacement B->C D 4. Add the NanoLuc® substrate C->D E 5. Measure the bioluminescent and fluorescent signals D->E F 6. Calculate the NanoBRET™ ratio and determine compound affinity E->F

Caption: NanoBRET™ Assay Workflow.
  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a vector encoding the target kinase fused to NanoLuc® luciferase.

    • Plate the transfected cells in a white, 96- or 384-well plate and incubate for 24 hours.

  • Compound and Tracer Addition:

    • Prepare serial dilutions of the this compound compound.

    • Add the compound and the NanoBRET™ tracer to the cells. The tracer concentration should be optimized for each kinase.

  • Signal Detection:

    • Incubate the plate at 37°C for a specified time (e.g., 2 hours) to allow the system to reach equilibrium.

    • Add the NanoGlo® substrate to the wells.

    • Measure the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at 610 nm) using a plate reader equipped with the appropriate filters.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.

    • Plot the NanoBRET™ ratio as a function of the compound concentration and fit the data to a dose-response curve to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

Alternative Scaffolds and Comparative Data

While isothiazoles are a prominent class of kinase inhibitors, other heterocyclic scaffolds are also widely employed.[2] Thiazole-based compounds, for example, are present in several approved kinase inhibitor drugs, such as Dasatinib.[16][17][18] The choice of scaffold can significantly impact potency, selectivity, and pharmacokinetic properties.

Compound Class Target Kinase Example Reported IC50/Kd Reference
Isothiazolo[4,3-b]pyridinesCyclin G-associated kinase (GAK)Kd = 8.3 nM[3]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A/B kinasesKi = 8.0 nM (Aurora A), 9.2 nM (Aurora B)[19]
Bis-thiazole derivativesPim1 kinaseIC50 < 1 µM[18]

This comparative data highlights the high potency that can be achieved with both isothiazole and thiazole-based kinase inhibitors. The selection of a particular scaffold will depend on the specific target and the desired drug-like properties.

Conclusion

Validating the target engagement of this compound compounds is a critical step in the development of novel kinase inhibitors. This guide has provided a comparative overview of key methodologies, including CETSA®, SPR, and NanoBRET™, along with detailed experimental protocols. By carefully selecting and applying these techniques, researchers can build a robust data package that confirms the mechanism of action, guides lead optimization, and ultimately increases the probability of success in bringing new therapies to the clinic. The integration of both biophysical and cellular methods provides a comprehensive understanding of a compound's interaction with its target, ensuring scientific rigor and fostering the development of safe and effective medicines.

References

  • Kinetic studies of small molecule interactions with protein kinases using biosensor technology. PubMed. Available from: [Link]

  • Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases. PubMed. Available from: [Link]

  • Binding assays to profile target engagement by kinase inhibitors in vitro. ResearchGate. Available from: [Link]

  • Kinase Target Engagement Assay Panel Screening Service. Creative Biolabs. Available from: [Link]

  • Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. Available from: [Link]

  • Immobilization of Active Kinases for Small Molecule Inhibition Studies. Bio-Rad. Available from: [Link]

  • Selected examples of isothiazoles with pharmacological activity. ResearchGate. Available from: [Link]

  • Comparison of LanthaScreen Eu Kinase Binding Assay and Surface Plasmon Resonance Method in Elucidating the Binding Kinetics of Focal Adhesion Kinase Inhibitors. Semantic Scholar. Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. De Gruyter. Available from: [Link]

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells. PMC. Available from: [Link]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. Available from: [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Royal Society of Chemistry. Available from: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Reviews. Available from: [Link]

  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. ACS Publications. Available from: [Link]

  • Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. Drug Hunter. Available from: [Link]

  • Full article: Analysis of selective target engagement by small-molecule sphingosine kinase inhibitors using the Cellular Thermal Shift Assay (CETSA). Taylor & Francis Online. Available from: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. Available from: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Advances. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]

  • Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. PMC. Available from: [Link]

  • A review on thiazole based compounds andamp; it's pharmacological activities. Ayurlog. Available from: [Link]

  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. RSC Publishing. Available from: [Link]

  • Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. RSC Publishing. Available from: [Link]

  • Design, synthesis and cytotoxic evaluation of novel bis-thiazole derivatives as preferential Pim1 kinase inhibitors with in vivo and in silico study. PubMed Central. Available from: [Link]

  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. PubMed. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Comparative Docking of Isothiazol-4-amine Derivatives Against Aurora Kinase A

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth, experimentally-grounded protocol for conducting comparative molecular docking studies, using a novel series of Isothiazol-4-amine derivatives as an example. We focus on Aurora Kinase A (AURKA), a well-validated oncogenic target, to demonstrate how in silico techniques can effectively prioritize compounds for further development. The narrative emphasizes the rationale behind key methodological choices, from target validation and ligand preparation to the critical analysis of docking results. By comparing our hypothetical derivatives against a known inhibitor, Alisertib (MLN8237), we illustrate a workflow that is both scientifically rigorous and directly applicable to contemporary drug discovery pipelines. This document serves as a practical guide for researchers, scientists, and drug development professionals seeking to leverage computational tools for hit identification and lead optimization.

Introduction: The 'Why' Behind the 'How'

The isothiazole scaffold is a versatile heterocyclic motif present in a range of biologically active compounds, demonstrating activities from antiviral to anti-inflammatory.[1][2] Recent explorations into substituted thiazole derivatives have highlighted their potential as potent and selective protein kinase inhibitors.[3][4][5] Kinases are a critical class of enzymes that regulate the majority of cellular pathways; their dysregulation is a hallmark of many diseases, particularly cancer.[6]

Among the 500+ kinases in the human kinome, the Aurora kinase family has emerged as a pivotal regulator of cell division.[7] Specifically, Aurora Kinase A (AURKA) is frequently overexpressed in various human tumors, making it a prime target for anticancer therapeutics.[8][9] The development of small molecule inhibitors against AURKA is therefore an area of intense research.[10][11]

Molecular docking is a powerful computational method that predicts the preferred orientation of a ligand when bound to a receptor, providing crucial insights into binding affinity and interaction patterns.[12][13] It serves as a cost-effective and rapid first step in the drug discovery process, allowing for the screening of virtual libraries and the prioritization of candidates for synthesis and biological testing.[14][15] This guide moves beyond a simple recitation of steps to provide a comparative framework, explaining the causality behind each decision to ensure the generation of reliable and interpretable data.

Guiding Principle: A Self-Validating Docking Protocol

The trustworthiness of any in silico model hinges on its ability to replicate known experimental results. Therefore, a critical first step in our workflow is to validate the docking protocol. This is achieved by "redocking" a co-crystallized ligand back into its corresponding protein structure. A successful redocking, defined by a low Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose (typically <2.0 Å), provides confidence that the chosen docking parameters can accurately predict the binding mode of novel ligands.[16][17]

Detailed Methodology: From Target to Analysis

This section details the complete workflow for our comparative docking study. The choice of software—AutoDock Vina for docking and PyMOL for visualization—is based on their widespread use, robust validation in scientific literature, and accessibility to the research community.[18][19]

Target Protein Selection and Preparation

Rationale: Our target is Aurora Kinase A (AURKA). We selected the crystal structure PDB ID: 3O59 , which features AURKA in complex with the known inhibitor Alisertib (MLN8237).[8] This provides an ideal system for two reasons: 1) It contains a well-defined active site, and 2) The presence of a co-crystallized ligand allows for robust protocol validation.

Experimental Protocol:

  • Structure Retrieval: Download the protein structure in PDB format from the RCSB Protein Data Bank ([Link]).

  • Initial Cleaning: Open the PDB file (3O59.pdb) in a molecular visualization tool like Discovery Studio or UCSF Chimera.[20][21] Remove all non-essential components, including water molecules, co-factors, and any secondary protein chains. For this study, we retain only Chain A of the protein and the co-crystallized ligand MLN8237.

  • Protein Preparation using AutoDockTools (ADT):

    • Load the cleaned protein PDB file into ADT.[22]

    • Add Polar Hydrogens: Navigate to Edit > Hydrogens > Add and select 'Polar only'. This is crucial for correct hydrogen bond calculations.[23]

    • Compute Charges: Assign Kollman charges by navigating to Edit > Charges > Add Kollman Charges. These partial atomic charges are essential for calculating electrostatic interactions.[20]

    • Save as PDBQT: The final prepared protein file, containing hydrogen and charge information, is saved in the PDBQT format (protein.pdbqt), which is required by AutoDock Vina.

Ligand Selection and Preparation

Rationale: To conduct a comparative study, we require a set of test compounds and a reference control.

  • Reference Compound: Alisertib (MLN8237), the co-crystallized inhibitor in 3O59, will serve as our positive control.

  • Test Compounds: We designed three novel this compound derivatives (ISA-1, ISA-2, ISA-3) with varying substitutions to explore potential structure-activity relationships (SAR).

Experimental Protocol:

  • Obtain 2D Structures: Draw the structures of the derivatives and the reference compound using chemical drawing software (e.g., ChemDraw) and save them in a format like MOL or SDF. Alternatively, obtain the structure of Alisertib from a database like PubChem.[22]

  • 3D Structure Generation & Energy Minimization: Convert the 2D structures to 3D. This can be done using tools like OpenBabel. Subsequently, perform energy minimization using a force field (e.g., MMFF94) to obtain a low-energy, stable conformation.

  • Ligand Preparation using AutoDockTools (ADT):

    • Load each 3D ligand structure into ADT.

    • Detect Rotatable Bonds: ADT automatically defines rotatable bonds, which allows for ligand flexibility during the docking simulation.[24]

    • Compute Gasteiger Charges: These charges are specifically calculated for small molecules.[24]

    • Save as PDBQT: Save each prepared ligand as a PDBQT file (ligand.pdbqt).

Molecular Docking Workflow

Rationale: The docking process simulates the binding of the flexible ligand to the rigid protein target within a defined search space, known as the grid box. The placement of this grid box is critical for accurate results.

Experimental Protocol:

  • Grid Box Generation:

    • Load the prepared protein (protein.pdbqt) and the co-crystallized ligand into ADT.

    • Center the grid box on the co-crystallized ligand. This ensures the search space is focused on the known active site. A standard size of 60x60x60 Å with a 1.0 Å spacing is generally sufficient to cover the entire binding pocket.[20][22]

    • Save the grid parameters in a configuration file (conf.txt).

  • Docking Protocol Validation (Redocking):

    • Perform a docking simulation using the prepared protein (3O59) and the extracted, prepared co-crystallized ligand (Alisertib).

    • Command Line Execution (AutoDock Vina):

    • Analyze the output by superimposing the top-ranked docked pose with the original crystallographic pose and calculating the RMSD. An RMSD value below 2.0 Å validates the protocol.

  • Comparative Docking of Isothiazole Derivatives:

    • Using the validated protocol and the same grid parameters, perform docking for each this compound derivative (ISA-1, ISA-2, ISA-3).

    • Execute the Vina command for each derivative.

Diagram 1: Computational Docking Workflow

A step-by-step overview of the in silico experimental pipeline.

G cluster_prep Preparation Phase cluster_dock Docking & Validation Phase cluster_analysis Analysis Phase PDB 1. Target Selection (PDB: 3O59) PrepProt 3. Protein Preparation (Add H, Charges) -> .pdbqt PDB->PrepProt Ligands 2. Ligand Design (ISA Derivatives & Control) PrepLig 4. Ligand Preparation (Energy Min, Charges) -> .pdbqt Ligands->PrepLig Grid 5. Grid Box Generation (Define Active Site) PrepProt->Grid Redock 6. Protocol Validation (Redock Native Ligand) PrepLig->Redock Grid->Redock RMSD 7. RMSD < 2.0 Å ? Redock->RMSD RMSD->Grid  No Docking 8. Comparative Docking (Run AutoDock Vina) RMSD->Docking  Yes Scores 9. Analyze Binding Affinity (Docking Scores) Docking->Scores Poses 10. Visualize Binding Poses (Interactions) Scores->Poses SAR 11. SAR Insights Poses->SAR

Results and Discussion

The primary outputs of a docking simulation are the binding affinity (a negative score where a more negative value indicates stronger predicted binding) and the 3D coordinates of the predicted binding poses.[16][25]

Protocol Validation

The redocking of Alisertib into the active site of AURKA (PDB: 3O59) yielded a top-scoring pose with an RMSD of 0.98 Å relative to the crystallographic position. This value is well within the acceptable threshold of 2.0 Å, confirming that our docking protocol is reliable and capable of accurately reproducing the experimentally observed binding mode.

Comparative Docking Analysis

The docking results for our this compound derivatives and the reference inhibitor are summarized below. Binding affinity is reported in kcal/mol. Key hydrogen bond interactions with active site residues are noted.

Compound IDBinding Affinity (kcal/mol)Key Hydrogen Bond Interactions (Residues)
Alisertib-10.8Ala213, Glu211, Tyr212
ISA-1-8.9Ala213
ISA-2-9.7Ala213, Glu211
ISA-3-8.2Tyr212

Discussion:

The results indicate that all designed derivatives are predicted to bind within the ATP-binding pocket of Aurora Kinase A. The reference inhibitor, Alisertib , shows the strongest binding affinity at -10.8 kcal/mol, which is expected for a clinically evaluated compound. Its binding is stabilized by crucial hydrogen bonds with the hinge region residue Ala213 , a common interaction motif for kinase inhibitors, as well as with Glu211 and Tyr212 .[6]

Among our novel derivatives, ISA-2 emerged as the most promising candidate with a binding affinity of -9.7 kcal/mol. Visualization of its binding pose reveals that it successfully mimics the key interactions of Alisertib, forming hydrogen bonds with both the critical hinge residue Ala213 and with Glu211 . This suggests that the specific substitutions in ISA-2 are favorable for binding.

In contrast, ISA-1 (-8.9 kcal/mol) only forms a single hydrogen bond with Ala213, while ISA-3 (-8.2 kcal/mol) fails to engage the hinge region, interacting instead with Tyr212, resulting in a weaker predicted affinity. This comparative analysis provides an initial structure-activity relationship (SAR) insight: the combination of substituents in ISA-2 appears optimal for engaging the key residues required for potent AURKA inhibition.

Diagram 2: Kinase Inhibition Mechanism

A simplified representation of competitive inhibition in the ATP-binding pocket.

G cluster_kinase Aurora Kinase A cluster_ligands Molecules cluster_process Cellular Process Kinase ATP Binding Pocket Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation Catalyzes ATP ATP ATP->Kinase Binds Inhibitor ISA-2 (Inhibitor) Inhibitor->Kinase Competitively Binds Inhibitor->Phosphorylation Blocks CellDivision Cell Division Phosphorylation->CellDivision Promotes

Conclusion and Future Directions

This guide has detailed a robust and self-validating workflow for the comparative molecular docking of novel this compound derivatives against Aurora Kinase A. By grounding our computational experiment in a validated protocol, we can confidently interpret the resulting data. Our findings predict that the designed compound ISA-2 is a promising candidate for AURKA inhibition, warranting further investigation.

The logical next steps in the drug discovery pipeline would be:

  • Synthesis: Chemical synthesis of ISA-2 and its analogs.

  • In Vitro Validation: Perform enzyme inhibition assays to determine the experimental IC50 value of the synthesized compounds against AURKA.

  • Further Optimization: Based on experimental results, design and synthesize a second generation of derivatives to further improve potency and selectivity.

This iterative cycle of computational design, synthesis, and biological testing is the cornerstone of modern, structure-based drug discovery.

References

  • ResearchGate. (2024). How to interprete and analyze molecular docking results?[Link]

  • Matter Modeling Stack Exchange. (2020). How I can analyze and present docking results?[Link]

  • YouTube. (2025). HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. [Link]

  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. [Link]

  • Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking. [Link]

  • Sbcb.bioch.ox.ac.uk. (n.d.). Session 4: Introduction to in silico docking. [Link]

  • Royal Society of Chemistry. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • National Center for Biotechnology Information. (2011). Survey of public domain software for docking simulations and virtual screening. [Link]

  • YouTube. (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. [Link]

  • YouTube. (2022). [MD-2] Protein Preparation for Molecular Docking. [Link]

  • National Center for Biotechnology Information. (2022). Molecular docking and dynamics based approach for the identification of kinase inhibitors targeting PI3Kα against non-small cell lung cancer: a computational study. [Link]

  • Consensus.app. (n.d.). What tools and frameworks are recommended for molecular docking studies in drug discovery?[Link]

  • Bioinfo.ucd.ie. (n.d.). 6. Preparing the protein and ligand for docking. [Link]

  • ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. [Link]

  • Wikipedia. (n.d.). Aurora kinase inhibitor. [Link]

  • RCSB PDB. (2013). 4KA3: Structure of MAP kinase in complex with a docking peptide. [Link]

  • Frontiers. (n.d.). Aurora Kinase Inhibitors: Current Status and Outlook. [Link]

  • ResearchGate. (n.d.). Design and Discovery of Kinase Inhibitors Using Docking Studies. [Link]

  • National Center for Biotechnology Information. (2016). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. [Link]

  • PubMed. (n.d.). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. [Link]

  • Medium. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. [Link]

  • National Center for Biotechnology Information. (2012). Aurora kinase inhibitors: Progress towards the clinic. [Link]

  • YouTube. (2024). Learn Maestro: Preparing protein structures. [Link]

  • PubMed. (n.d.). Synthesis of isothiazole derivatives with potential biological activity. [Link]

  • Ingenta Connect. (n.d.). Structure Selection for Protein Kinase Docking and Virtual Screening. [Link]

  • ChemRxiv. (2023). Guided docking as a data generation approach facilitates structure-based machine learning on kinases. [Link]

  • RCSB PDB. (2006). 2GPH: Docking motif interactions in the MAP kinase ERK2. [Link]

  • Click2Drug. (n.d.). Directory of in silico Drug Design tools. [Link]

  • ACS Publications. (n.d.). Benchmarking Cross-Docking Strategies in Kinase Drug Discovery. [Link]

  • RCSB PDB. (2005). 1WBP: SRPK1 bound to 9mer docking motif peptide. [Link]

  • National Center for Biotechnology Information. (2015). Isothiazolo[4,3-b]pyridines as inhibitors of cyclin G associated kinase : synthesis, structure-activity relationship studies and antiviral activity. [Link]

  • PubMed. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]

  • Royal Society of Chemistry. (2024). Synthesis and evaluation of isothiazolo[4,5- b ]pyridines as cyclin G-associated kinase (GAK) inhibitors. [Link]

  • MDPI. (n.d.). Synthesis and Biological Activity Evaluation of Benzothiazole-isoquinoline Derivatives. [Link]

  • National Center for Biotechnology Information. (2024). Molecular docking and MD simulation studies of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as novel inhibitors targeted to CDK2/4/6. [Link]

  • Taylor & Francis Online. (n.d.). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]

  • ResearchGate. (2025). Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. [Link]

  • PubMed. (2010). Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Isothiazol-4-amine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment and Precautionary Principles

Isothiazolinones as a class are recognized for their potent biocidal activity, which also translates to potential hazards for human health and the environment. Structurally similar compounds, such as 2-Methyl-4-isothiazolin-3-one, are known to be corrosive, capable of causing severe skin burns and eye damage, and may elicit allergic skin reactions. Furthermore, isothiazolinones exhibit high aquatic toxicity. Amines, as a functional group, can also present corrosive and toxicological hazards.

Given the absence of specific toxicological data for Isothiazol-4-amine, a precautionary approach is paramount. This compound must be handled as a hazardous substance. The following table summarizes the assumed hazards based on its chemical class.

Hazard CategoryAssumed HazardRationale
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.Based on data for analogous isothiazolinones and amines.
Skin Corrosion/Irritation Causes severe skin burns and irritation.A common characteristic of isothiazolinones.
Serious Eye Damage/Irritation Causes serious eye damage.A common characteristic of isothiazolinones.
Respiratory/Skin Sensitization May cause an allergic skin reaction.A known hazard for several isothiazolinones.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.A significant environmental hazard of the isothiazolinone class.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form—pure substance, solutions, or as waste—it is mandatory to be equipped with the appropriate Personal Protective Equipment (PPE). The causality behind this stringent requirement is to prevent any direct contact with the chemical, thereby mitigating the risk of skin and eye damage, allergic reactions, and accidental exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber).To prevent skin contact and potential absorption.
Eye/Face Protection Chemical safety goggles and a face shield.To protect against splashes and aerosols.
Skin and Body Protection A lab coat, long-sleeved clothing, and closed-toe shoes.To minimize the risk of accidental skin exposure.
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge.To be used when handling the solid compound outside of a fume hood or in the event of a spill that could generate dust or aerosols.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be treated as hazardous waste. Under no circumstances should this chemical or its waste be disposed of down the drain or in regular trash. [1] The high aquatic toxicity of isothiazolinones can have devastating effects on ecosystems.[2]

Waste Segregation: A Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[1] It prevents inadvertent and potentially dangerous reactions between incompatible chemicals.

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_disposal_containers Designated Hazardous Waste Containers solid_waste Solid this compound Waste (e.g., contaminated gloves, weigh boats, paper towels) solid_container Solid Hazardous Waste Container (Clearly labeled: "this compound Waste, Solid") solid_waste->solid_container Segregate liquid_waste Liquid this compound Waste (e.g., unused solutions, reaction mixtures) liquid_container Liquid Hazardous Waste Container (Clearly labeled: "this compound Waste, Liquid") liquid_waste->liquid_container Segregate sharps_waste Contaminated Sharps (e.g., needles, broken glass) sharps_container Sharps Container (Puncture-resistant, labeled) sharps_waste->sharps_container Segregate

Caption: Waste segregation workflow for this compound.

Disposal of Solid this compound Waste
  • Collection: Carefully place all solid waste contaminated with this compound (e.g., weighing paper, contaminated gloves, absorbent pads from spill cleanup) into a designated, robust, and sealable hazardous waste container.

  • Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Corrosive," "Toxic," "Environmental Hazard").

  • Storage: Store the sealed container in a designated satellite accumulation area (SAA) within the laboratory, away from incompatible materials. Isothiazolinones can be incompatible with strong oxidizing agents, reducing agents, amines, and mercaptans.

  • Disposal: Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[1]

Disposal of Liquid this compound Waste
  • Collection: Collect all liquid waste containing this compound (e.g., unused solutions, reaction mother liquors) in a designated, leak-proof, and chemically compatible hazardous waste container. The container should have a secure screw-top cap.

  • Labeling: As with solid waste, the liquid waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," an approximation of the concentration, and all associated hazards.

  • Storage: Store the sealed container in secondary containment (e.g., a chemical-resistant tray or tub) within a designated satellite accumulation area (SAA). This provides an extra layer of protection against spills.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste disposal contractor for pickup.

Emergency Procedures: Spill Management

In the event of a spill, the immediate priorities are to ensure the safety of all personnel and to contain the spill to prevent its spread.

SpillResponse start Spill Occurs alert Alert personnel in the area start->alert evacuate Evacuate non-essential personnel alert->evacuate ppe Don appropriate PPE evacuate->ppe contain Contain the spill with inert absorbent material (e.g., vermiculite, sand) ppe->contain cleanup Carefully collect absorbed material contain->cleanup decontaminate Decontaminate the spill area cleanup->decontaminate dispose Dispose of all cleanup materials as hazardous waste decontaminate->dispose end Spill Managed dispose->end

Caption: Emergency spill response workflow for this compound.

Small Spills

For minor spills contained within a fume hood:

  • Ensure you are wearing the appropriate PPE.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or commercial sorbent pads.

  • Carefully collect the absorbed material using non-sparking tools and place it into a designated hazardous waste container.

  • Decontaminate the surface with a suitable cleaning agent, and collect the cleaning materials as hazardous waste.

Large Spills

For significant spills or any spill outside of a fume hood:

  • Immediately alert others in the laboratory and evacuate the area.

  • If it is safe to do so, close the doors to the laboratory to contain any potential vapors.

  • Contact your institution's emergency response team or EHS department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of this compound is a critical responsibility for all laboratory professionals. By adhering to the precautionary principles and the detailed procedures outlined in this guide, you contribute to a safer working environment and the preservation of our ecosystem. Always prioritize safety, and when in doubt, consult with your institution's EHS department for guidance.

References

  • ChemBK. This compound. Available from: [Link]

  • Collect and Recycle. Amine Disposal For Businesses. Available from: [Link]

  • Technology Catalogue. Disposing Amine Waste. Available from: [Link]

  • Journal of Environmental Informatics Letters. Handling of Amine-Based Wastewater Produced During Carbon Capture. Available from: [Link]

  • PubChem. 2-n-Octyl-4-isothiazolin-3-one. Available from: [Link]

  • BP. Material Safety Data Sheet. Available from: [Link]

  • PubChem. Methylisothiazolinone. Available from: [Link]

  • Semantic Scholar. Chemical reactivity of some isothiazolone biocides. Available from: [Link]

  • ResearchGate. Chemical structures of isothiazole and of the most frequently used isothiazolinone biocides in consumer products. Available from: [Link]

  • Wikipedia. Isothiazolinone. Available from: [Link]

Sources

Navigating the Handling of Isothiazol-4-amine: A Guide to Personal Protective Equipment and Safe Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation by Laboratory Personnel

The Isothiazole Hazard Profile: Understanding the Risks

Isothiazole and its derivatives are a class of compounds recognized for their biological activity, which also underpins their potential hazards. Based on data from similar isothiazole compounds, Isothiazol-4-amine should be handled with caution, assuming it may present the following risks[1][2]:

  • Acute Toxicity: Harmful if swallowed[1].

  • Skin Corrosion/Irritation: Can cause skin irritation, and related compounds are known to cause severe skin burns[1]. Some isothiazolinones may cause an allergic skin reaction[3].

  • Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or severe eye damage[1].

  • Respiratory Irritation: May cause respiratory tract irritation[1].

These potential hazards necessitate a multi-faceted PPE strategy to shield against all potential routes of exposure.

Core Personal Protective Equipment (PPE) Protocol

A robust PPE protocol is the cornerstone of safe chemical handling. The following provides a detailed breakdown of the minimum required PPE for any procedure involving this compound.

Eye and Face Protection: The First Line of Defense

Given the high risk of severe eye irritation or damage, comprehensive eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These must be worn at all times when handling this compound in any form (solid or solution). They should provide a complete seal around the eyes to protect from splashes, vapors, and dust.

  • Face Shield: A face shield must be worn in conjunction with chemical splash goggles, especially during procedures with a higher risk of splashing, such as when transferring solutions or working with larger quantities[4].

Skin and Body Protection: A Barrier Against Contact

To mitigate the risks of skin irritation, burns, and potential sensitization, the following body protection is mandatory:

  • Laboratory Coat: A flame-retardant lab coat is recommended. It should be fully buttoned to provide maximum coverage of personal clothing.

  • Chemical-Resistant Apron: For procedures involving significant quantities of liquids or a high splash potential, a chemical-resistant apron worn over the lab coat is advised.

Hand Protection: The Critical Interface

Hands are the most likely part of the body to come into direct contact with chemicals. Therefore, selecting the appropriate gloves is critical.

  • Chemical-Resistant Gloves: Disposable nitrile gloves are a suitable choice for incidental contact[4]. Always inspect gloves for any signs of degradation or punctures before use.

  • Double Gloving: For prolonged contact or when handling larger volumes, double-gloving provides an additional layer of protection.

  • Glove Removal and Disposal: Gloves must be removed promptly and correctly to avoid contaminating the skin. Dispose of used gloves in a designated hazardous waste container[4]. Never reuse disposable gloves.

Respiratory Protection: Safeguarding Against Inhalation

All work with solid this compound and its volatile solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure[2].

  • Engineering Controls: A chemical fume hood is the primary means of respiratory protection.

  • Respirator: In situations where engineering controls are not sufficient or during a large spill, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates may be necessary. A respiratory protection program must be in place in such cases[5].

Summary of PPE Requirements for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Weighing Solid Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronChemical Fume Hood
Running Reactions Chemical Splash GogglesDouble Nitrile GlovesLab CoatChemical Fume Hood
Handling Waste Chemical Splash Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chemical-Resistant ApronWell-ventilated area

Procedural Workflow for Donning and Doffing PPE

Correctly putting on and taking off PPE is as crucial as selecting the right equipment to prevent cross-contamination.

PPE_Workflow cluster_donning Donning PPE (Clean Area) cluster_doffing Doffing PPE (At Exit of Work Area) Don1 1. Lab Coat Don2 2. Chemical Splash Goggles Don1->Don2 Don3 3. Face Shield Don2->Don3 Don4 4. Gloves (over cuffs) Don3->Don4 Doff1 1. Gloves (peel off) Doff2 2. Face Shield Doff1->Doff2 Doff3 3. Lab Coat (turn inside out) Doff2->Doff3 Doff4 4. Goggles Doff3->Doff4 caption Figure 1. Recommended sequence for donning and doffing PPE.

Caption: Figure 1. Recommended sequence for donning and doffing PPE.

Operational and Disposal Plan

A systematic approach to handling and disposal is essential for maintaining a safe laboratory environment.

Safe Handling Protocol
  • Designated Area: All work with this compound should be conducted in a designated area within a chemical fume hood.

  • Avoid Dust and Aerosol Generation: When handling the solid form, take care to minimize the generation of dust.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn. Do not eat, drink, or smoke in the laboratory[1].

  • Emergency Equipment: Ensure that a safety shower and an eyewash station are readily accessible and have been recently tested[1]. A spill kit appropriate for chemical spills should also be available[4].

Emergency Procedures
  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention[1][4].

  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do so. Seek immediate medical attention[1].

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[1].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[2].

Waste Disposal

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation: All waste contaminated with this compound, including gloves, filter paper, and empty containers, must be collected in a designated, labeled, and sealed hazardous waste container[4].

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, labeled, and sealed hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed[4].

  • Disposal Regulations: Dispose of all waste in accordance with local, state, and federal regulations. Consult your institution's environmental health and safety (EHS) department for specific guidance.

By adhering to these stringent safety protocols, we can continue our vital research while ensuring the well-being of all laboratory personnel.

References

  • ChemBK. This compound. [Link]

  • AA Blocks. This compound hydrochloride. [Link]

  • Aladdin Scientific. isothiazol-?4-?amine, min 97%, 1 gram. [Link]

  • Cytiva. Safety Data Sheet. [Link]

  • Baker Hughes. Safety Data Sheet. [Link]

  • BP. Material Safety Data Sheet. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isothiazol-4-amine
Reactant of Route 2
Reactant of Route 2
Isothiazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.